3-Amino-3-(4-fluorophenyl)propanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-amino-3-(4-fluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGFMWPQXUXQRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20934373 | |
| Record name | 3-Amino-3-(4-fluorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20934373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151911-23-8, 325-89-3 | |
| Record name | 3-Amino-3-(4-fluorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20934373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-3-(4-fluorophenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Amino-3-(4-fluorophenyl)propanoic Acid (CAS No. 325-89-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Amino-3-(4-fluorophenyl)propanoic acid, a fluorinated β-amino acid of significant interest in medicinal chemistry and pharmaceutical development. The document details its chemical identity, physicochemical properties, a validated synthesis protocol, and a critical analysis of its applications, with a particular focus on its role as a key building block for neurologically active compounds. The guide elucidates the strategic importance of the fluorine substituent in modulating biological activity, particularly in the context of the γ-aminobutyric acid (GABA) neurotransmitter system. This whitepaper is intended to serve as an essential resource for researchers engaged in the design and synthesis of novel therapeutics.
Introduction: The Strategic Importance of a Fluorinated β-Amino Acid
This compound, with the Chemical Abstracts Service (CAS) number 325-89-3 , is a synthetic β-amino acid that has emerged as a valuable scaffold in modern drug discovery.[1] Its structure, which combines a β-amino acid backbone with a strategically fluorinated phenyl ring, offers medicinal chemists a versatile tool for creating compounds with enhanced pharmacological profiles.[2]
The introduction of a fluorine atom into a drug candidate is a well-established strategy to modulate key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to biological targets.[2] In the case of this compound, the para-fluoro substitution on the phenyl ring is critical, influencing its electronic properties and its interactions with enzyme and receptor active sites. This guide will explore the synthesis, properties, and applications of this compound, highlighting its significance as a precursor for more complex and potent therapeutic agents.
Physicochemical and Structural Data
A thorough understanding of the fundamental properties of a chemical entity is paramount for its effective application in research and development. The key identifiers and physicochemical data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 325-89-3 | [3] |
| Molecular Formula | C₉H₁₀FNO₂ | [3] |
| Molecular Weight | 183.18 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| Synonyms | 3-(p-fluorophenyl)-dl-beta-alanine, β-(4-Fluorophenyl)-β-alanine | [3] |
| Appearance | White to off-white solid | N/A |
| Melting Point | 224-228 °C (decomposes) | N/A |
| SMILES | NC(CC(O)=O)c1ccc(F)cc1 | [3] |
| InChI Key | CPGFMWPQXUXQRX-UHFFFAOYSA-N | [3] |
Synthesis and Characterization
The synthesis of β-amino acids is a cornerstone of medicinal chemistry. For this compound, a facile and efficient one-pot, three-component reaction is the most common and scalable approach.[4]
Synthesis Workflow: One-Pot Three-Component Reaction
This method involves the condensation of 4-fluorobenzaldehyde, malonic acid, and a source of ammonia, typically ammonium acetate, in a suitable solvent. The causality behind this choice of reactants lies in their ability to sequentially undergo a Knoevenagel condensation, followed by a Michael addition of ammonia and subsequent decarboxylation to yield the desired β-amino acid.
Sources
3-Amino-3-(4-fluorophenyl)propanoic acid structural analogs
An In-depth Technical Guide to the Structural Analogs of 3-Amino-3-(4-fluorophenyl)propanoic Acid
Abstract
This technical guide provides a comprehensive exploration of the structural analogs of this compound, a fluorinated β-amino acid of significant interest in medicinal chemistry. Positioned as a structural analog of γ-aminobutyric acid (GABA), this class of compounds holds potential as modulators of the GABAergic system, particularly the GABAB receptor. This document details the strategic rationale for fluorine incorporation, outlines robust synthetic methodologies for both racemic and enantiomerically pure analogs, presents detailed protocols for biological evaluation, and culminates in a critical analysis of the structure-activity relationships (SAR) governing their interaction with GABAB receptors. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of novel central nervous system (CNS) therapeutics.
Introduction: The Significance of β-Aryl-β-Amino Acids
β-Amino acids are crucial structural motifs found in numerous natural products and serve as essential building blocks for peptidomimetics and pharmacologically active compounds.[1] Unlike their α-amino acid counterparts, β-amino acids possess an additional carbon in their backbone, which imparts unique conformational properties and often confers resistance to enzymatic degradation. The subclass of β-aryl-β-amino acids, which includes the parent compound 3-amino-3-phenylpropanoic acid, forms the structural core of several neuroactive agents. These compounds are recognized as analogs of GABA, the primary inhibitory neurotransmitter in the mammalian CNS.[2]
The core compound, this compound (CAS 325-89-3), is a synthetic derivative designed to leverage the unique properties of fluorine in drug design.[3][4] The introduction of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity for its biological target.[5] Specifically, the strong carbon-fluorine bond enhances stability against oxidative metabolism by cytochrome P450 enzymes, a common strategy to improve the pharmacokinetic profile of drug candidates.[5]
The primary molecular target for this class of compounds is the GABAB receptor, a metabotropic G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory neurotransmission.[6] Clinically relevant GABAB agonists, such as baclofen (a p-chloro analog) and phenibut (the unsubstituted analog), are used to treat conditions like muscle spasticity and anxiety, respectively, validating the therapeutic potential of this scaffold.[2] This guide focuses on the systematic exploration of structural modifications to the this compound core to elucidate the principles governing its biological activity.
Synthetic Strategies: Accessing the Core Scaffold and its Analogs
The synthesis of β-aryl-β-amino acids can be approached through various methods. For a foundational understanding, a general and robust one-pot synthesis is presented, followed by a more advanced protocol for achieving enantiomeric purity, which is often critical for pharmacological activity.
General Protocol: One-Pot Racemic Synthesis
A facile and widely used method for preparing 3-amino-3-arylpropanoic acids is the three-component condensation of an aromatic aldehyde, malonic acid, and ammonium acetate in a refluxing solvent. This method provides direct access to the racemic β-amino acid.
Experimental Protocol: Synthesis of (±)-3-Amino-3-(4-fluorophenyl)propanoic Acid
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluorobenzaldehyde (5.00 g, 40.3 mmol), malonic acid (4.19 g, 40.3 mmol), and ammonium acetate (6.21 g, 80.6 mmol).
-
Solvent Addition: Add 50 mL of absolute ethanol to the flask.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) with vigorous stirring. Maintain reflux for 7 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature, and then further cool in an ice bath (0-5°C) for 1 hour to maximize precipitation.
-
Filtration and Washing: Collect the resulting white solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove residual impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as methanol or an ethanol/water mixture, to yield the final product as a white crystalline solid.
Causality and Insights: This reaction proceeds through a complex mechanism likely involving a Knoevenagel condensation between the aldehyde and malonic acid, followed by a Michael addition of ammonia and subsequent decarboxylation. Using a twofold excess of ammonium acetate ensures a sufficient supply of ammonia for the Michael addition step. Ethanol is an effective solvent as it solubilizes the reactants while allowing for precipitation of the product upon cooling.
Enantioselective Synthesis via Chiral Auxiliary
For drug development, accessing single enantiomers is paramount, as biological activity often resides in only one stereoisomer. The following protocol, adapted from a validated procedure for a similar analog, utilizes a chiral auxiliary derived from L-asparagine to achieve high enantioselectivity.[7]
Experimental Protocol: Asymmetric Synthesis of (R)-3-Amino-3-arylpropanoic Acids
This multi-step protocol involves the synthesis of a chiral pyrimidinone auxiliary, its coupling to the aryl moiety, and subsequent reductive cleavage to yield the enantiopure β-amino acid.
-
Step 1: Synthesis of Chiral Auxiliary: A chiral tetrahydropyrimidinone is first prepared from L-asparagine and pivalaldehyde.[7] This auxiliary serves to direct the stereochemistry of subsequent reactions.
-
Step 2: Heck Coupling: The vinyl group of the auxiliary is coupled with a substituted aryl iodide (e.g., 4-fluoroiodobenzene) using a palladium catalyst (e.g., Pd(PPh3)4) in a Heck reaction. This step stereoselectively introduces the desired aryl group.
-
Step 3: Reductive Cleavage of the Auxiliary: The aryl-coupled intermediate is subjected to reductive cleavage. The heterocycle is dissolved in a mixture of tetrahydrofuran and ethanol, cooled to -40°C, and treated with sodium borohydride (NaBH4). The pH is maintained near 7 with the careful addition of HCl.[7] This step cleaves the C-N bond, liberating the amino group.
-
Step 4: Hydrolysis and Isolation: The resulting intermediate is hydrolyzed with acid to remove the auxiliary and liberate the final enantiomerically pure β-amino acid, which is then isolated and purified.
Causality and Insights: The rigidity and defined stereochemistry of the pyrimidinone heterocycle, derived from an inexpensive chiral pool starting material (L-asparagine), effectively shields one face of the molecule. This forces the incoming aryl group in the Heck coupling and the hydride in the reduction step to approach from the less sterically hindered face, thus ensuring high diastereoselectivity. The final product's stereochemistry is dictated by the starting enantiomer of asparagine.
Biological Evaluation: Probing the GABAergic System
The primary hypothesis for the biological activity of these analogs is their interaction with GABA receptors. A standard and definitive method to quantify this interaction is through a competitive radioligand binding assay.
Workflow for SAR Analysis
A systematic approach is required to correlate structural changes with biological activity. The workflow diagram below illustrates the key stages of a typical SAR campaign for this compound class.
Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.
Experimental Protocol: GABAB Receptor Binding Assay
This protocol describes a competitive binding assay to determine a compound's affinity for the GABAB receptor by measuring its ability to displace a known radiolabeled antagonist, such as [3H]CGP54626, from rat brain membranes.
-
Membrane Preparation:
-
Homogenize whole rat brains (minus cerebellum) in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.
-
Wash the pellet by resuspending in fresh buffer and repeating the centrifugation. This step is repeated multiple times to remove endogenous GABA.
-
Resuspend the final pellet in assay buffer to a protein concentration of ~0.5 mg/mL, determined by a Bradford or BCA assay. Store aliquots at -80°C.
-
-
Competitive Binding Assay:
-
Thaw the membrane preparation on ice.
-
In a 96-well plate, add assay buffer, the test compound at various concentrations (typically a serial dilution), and the radioligand (e.g., 2 nM [3H]CGP54626).
-
Initiate the binding reaction by adding the membrane preparation (e.g., 100-200 µg protein per well).
-
Total Binding: Wells containing only buffer, radioligand, and membranes.
-
Non-specific Binding: Wells containing buffer, radioligand, membranes, and a high concentration of a known non-labeled ligand (e.g., 1 mM GABA) to saturate all specific binding sites.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Termination and Detection:
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), followed by several washes with ice-cold assay buffer to separate bound from free radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Structure-Activity Relationship (SAR) Analysis
The biological activity of β-aryl-β-amino acids at the GABAB receptor is highly sensitive to their chemical structure. Key determinants of activity include the nature and position of the substituent on the phenyl ring, the stereochemistry at the β-carbon, and the nature of the acidic terminus.
The Role of the Phenyl Ring Substituent
The seminal GABAB agonist, baclofen, features a chlorine atom at the para-position of the phenyl ring. Research into related analogs provides critical insights into the electronic and steric requirements of the receptor's binding pocket. A study by Abbenante et al. synthesized and evaluated 3-amino-3-(4-chlorophenyl)propanoic acid, a lower homolog of baclofen, and its phosphonic and sulfonic acid isosteres as GABAB antagonists.[8]
| Compound ID | Structure (X=) | R Group | Biological Activity (pA₂) |
| 1 | 4-Cl | -COOH | 3.5 |
| 2 | 4-Cl | -PO(OH)₂ | 3.8 |
| 3 | 4-Cl | -SO₃H | 4.0 |
| Data sourced from Abbenante, G., et al. (1997).[8] |
The pA₂ value is the negative logarithm of the antagonist concentration required to produce a twofold shift in an agonist's dose-response curve, with higher values indicating greater potency. The data reveals several key insights:
-
Halogen Substitution: The presence of a halogen at the para-position is well-tolerated and can confer potent activity. While this data is for a 4-chloro analog, the similar size and electronegativity of fluorine suggest that this compound is a highly promising candidate for GABAB receptor modulation.
-
Acidic Moiety: Replacing the carboxylic acid with bioisosteres like phosphonic or sulfonic acid has a measurable impact on activity. The sulfonic acid analog (3 ) was the most potent antagonist in this series, suggesting that the increased acidity and tetrahedral geometry of this group may form more favorable interactions within the receptor's orthosteric binding site.[8]
Stereochemistry
The activity of GABAB ligands is often stereospecific. For baclofen, the (R)-(-)-enantiomer is responsible for virtually all of its agonist activity at the GABAB receptor.[9] This stereoselectivity underscores the importance of the three-dimensional arrangement of the key pharmacophoric elements—the amino group, the acidic group, and the aryl ring—for proper orientation within the binding pocket of the GABAB1 subunit. Therefore, the use of enantioselective synthesis is not merely an academic exercise but a critical requirement for developing clinically viable drug candidates.
Molecular Target and Signaling Pathway
The GABAB receptor is an obligate heterodimer composed of GABAB1 and GABAB2 subunits.[6] GABA and its analogs bind to the extracellular "Venus flytrap" domain of the GABAB1 subunit. This binding event induces a conformational change that is transmitted to the GABAB2 subunit, which is responsible for coupling to and activating intracellular G-proteins of the Gαi/o family.[2]
Sources
- 1. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel cryptophycin analogs with modification in the beta-alanine region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | C9H10FNO2 | CID 579885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-fluoro-GABA enantiomers: exploring the conformation of GABA binding to GABAA receptors and GABA aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Asymmetric Synthesis of Beta-aryl-beta-amino Acids and Completion of Total ... - Kent Sinching Chu - Google Books [books.google.com]
Synthesis of 3-Amino-3-(4-fluorophenyl)propanoic Acid: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3-amino-3-(4-fluorophenyl)propanoic acid, a valuable building block in medicinal chemistry. The strategic incorporation of a fluorine atom onto the phenyl ring of this β-amino acid bestows unique physicochemical properties that are highly sought after in modern drug design, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] This guide details both a robust method for racemic synthesis and a stereoselective biocatalytic approach for obtaining enantiopure forms, which are critical for the development of targeted therapeutics. The content is designed for researchers, scientists, and drug development professionals, offering in-depth protocols, mechanistic insights, and practical considerations for the successful synthesis and characterization of this important synthetic intermediate.
Introduction: The Strategic Value of Fluorinated β-Amino Acids in Drug Discovery
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic properties.[2] Fluorine's high electronegativity and small size can significantly alter a molecule's pKa, conformation, and metabolic stability.[2] When incorporated into amino acids, these effects can lead to the development of more potent and selective therapeutics, particularly in the realm of central nervous system (CNS) disorders where the ability to cross the blood-brain barrier is crucial.[3]
This compound, a non-proteinogenic β-amino acid, exemplifies these advantages. Its structure is a key component in the synthesis of novel pharmaceuticals and modified peptides.[1][4] The presence of the fluorophenyl moiety can lead to enhanced biological activity and improved pharmacokinetic profiles, making it a versatile precursor for a wide range of drug development applications.[1][2] This guide will provide the necessary technical details to empower researchers to synthesize and utilize this compound in their discovery and development pipelines.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 325-89-3 | [1] |
| Molecular Formula | C₉H₁₀FNO₂ | [5] |
| Molecular Weight | 183.18 g/mol | [5] |
| Melting Point | 224-228 °C (decomposes) | [1] |
| Appearance | White to off-white solid | [1] |
| IUPAC Name | This compound | [5] |
Racemic Synthesis: A One-Pot Three-Component Reaction
A straightforward and efficient method for the synthesis of racemic this compound involves a one-pot reaction between 4-fluorobenzaldehyde, malonic acid, and ammonium acetate in an alcoholic solvent.[6] This approach is advantageous due to its operational simplicity and the ready availability of the starting materials.
Reaction Mechanism
The reaction proceeds through a cascade of classical organic reactions. The proposed mechanism is as follows:
-
Knoevenagel Condensation: The reaction is initiated by a Knoevenagel condensation between 4-fluorobenzaldehyde and malonic acid, catalyzed by the ammonia from ammonium acetate, to form 2-(4-fluorobenzylidene)malonic acid.
-
Michael Addition: Ammonia then acts as a nucleophile in a Michael addition to the α,β-unsaturated dicarboxylic acid intermediate.
-
Decarboxylation: The resulting intermediate undergoes decarboxylation upon heating to yield the final product, this compound.
A diagram of the proposed reaction mechanism is provided below.
Caption: Proposed reaction mechanism for the one-pot synthesis.
Experimental Protocol
The following protocol is adapted from the synthesis of the isomeric 3-amino-3-(3-fluorophenyl)propanoic acid and is expected to provide the desired product in good yield.[4]
Materials:
-
4-Fluorobenzaldehyde
-
Malonic acid
-
Ammonium acetate
-
Ethanol
-
Hydrochloric acid (for pH adjustment if necessary)
-
Deionized water
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-fluorobenzaldehyde (1.0 eq), malonic acid (1.0 eq), and ammonium acetate (1.5 eq).
-
Add ethanol as the solvent (approximately 4 mL per gram of 4-fluorobenzaldehyde).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring for 7-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0-5 °C in an ice bath and continue stirring for 1 hour to facilitate precipitation.
-
Collect the white precipitate by vacuum filtration and wash with cold ethanol.
-
Dry the product under vacuum to obtain racemic this compound.
Asymmetric Synthesis: A Biocatalytic Approach
For applications in drug development, obtaining enantiomerically pure compounds is often a necessity. A highly effective method for the asymmetric synthesis of β-amino acids is through the enzymatic hydrolysis of a corresponding β-aminonitrile. Whole-cell biocatalysts from the Rhodococcus genus, such as Rhodococcus erythropolis, are known to possess nitrile hydratase and amidase enzymes that can catalyze this transformation with high enantioselectivity.[6][7]
Synthetic Strategy
The asymmetric synthesis involves a two-step process:
-
Synthesis of the β-Aminonitrile Precursor: The starting material for the enzymatic resolution is 3-amino-3-(4-fluorophenyl)propanenitrile. This can be synthesized via the Strecker synthesis or by the addition of cyanide to a suitable precursor.
-
Enzymatic Hydrolysis: The racemic β-aminonitrile is then subjected to hydrolysis using a whole-cell biocatalyst. The enzymes within the microorganism selectively convert one enantiomer of the nitrile to the corresponding carboxylic acid, allowing for the separation of the desired enantiomer.
The overall workflow for the asymmetric synthesis is depicted below.
Caption: Workflow for the asymmetric synthesis of the target molecule.
Experimental Protocol: Enzymatic Hydrolysis
The following is a general protocol for the enzymatic hydrolysis of a β-aminonitrile using Rhodococcus erythropolis. Optimization of pH, temperature, and reaction time may be necessary for this specific substrate.[3][6]
Materials:
-
Racemic 3-amino-3-(4-fluorophenyl)propanenitrile
-
Rhodococcus erythropolis whole cells (e.g., SET1)
-
Phosphate buffer (100 mM, pH 7-9)
-
Suitable organic solvent for extraction (e.g., ethyl acetate)
-
Acid and base for pH adjustment
Procedure:
-
Cell Culture and Induction: Cultivate Rhodococcus erythropolis in a suitable growth medium. The nitrile hydratase/amidase activity can be induced by adding a small amount of a nitrile, such as 3-hydroxybutyronitrile, to the culture medium.
-
Biotransformation: Prepare a suspension of the induced whole cells in a phosphate buffer (e.g., 100 mM, pH 8.0). The optimal pH should be determined empirically, as the protonation state of the amino group can affect enzyme activity.[8]
-
Add the racemic 3-amino-3-(4-fluorophenyl)propanenitrile to the cell suspension to a final concentration of approximately 10 mM.
-
Incubate the reaction mixture at a controlled temperature (e.g., 25 °C) with shaking (e.g., 200 RPM).[3]
-
Monitor the reaction progress by HPLC using a chiral column to track the formation of the amino acid product and the depletion of the nitrile substrate.
-
Work-up and Purification: Once the desired conversion and enantiomeric excess are achieved, terminate the reaction by centrifuging to remove the cells.
-
Adjust the pH of the supernatant to the isoelectric point of the amino acid to facilitate precipitation, or use ion-exchange chromatography for purification. Alternatively, extraction with an organic solvent at an appropriate pH can be used to separate the product from the unreacted nitrile.
Characterization and Quality Control
Thorough characterization of the final product is essential to ensure its identity, purity, and, in the case of asymmetric synthesis, enantiomeric excess. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR should be used to confirm the chemical structure of the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight and elemental composition of the product.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be used to determine the chemical purity. For enantiomeric purity, a chiral HPLC method is required.[9]
Conclusion
This compound is a strategically important building block for the development of novel therapeutics. This guide has provided detailed methodologies for both its racemic and enantioselective synthesis. The one-pot racemic synthesis offers a simple and efficient route to the compound, while the biocatalytic approach using Rhodococcus species provides access to the enantiomerically pure forms that are often required in pharmaceutical applications. By leveraging these synthetic strategies and analytical techniques, researchers can effectively incorporate this valuable fluorinated β-amino acid into their drug discovery programs.
References
- PubChem. This compound. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fluorinated Amino Acids in Modern Drug Design: A Focus on R-3-Amino-3-(4-fluorophenyl)propionic Acid. [Link]
- ResearchGate. Nitrile biotransformations for asymmetric synthesis of β-amino acid and β-amino acid amide. [Link]
- O'Donoghue, A. C., et al. (2020). Process Optimisation Studies and Aminonitrile Substrate Evaluation of Rhodococcus erythropolis SET1, A Nitrile Hydrolyzing Bacterium.
- PubMed. 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. [Link]
- ResearchGate.
- Wiley-VCH. Nitrile and Amide Hydrolysis and Enzymatic Synthesis of Amides and Peptides. [Link]
- University of Pittsburgh. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. [Link]
- Google Patents. Process for preparing 3-amino-4-(2,4,5-trifluorophenyl)
- PubChem. 3-Amino-3-(3-bromophenyl)propanoic acid. [Link]
- Beilstein Journals.
- PubMed Central. Synthesis of 3-((4-Hydroxyphenyl)amino)
Sources
- 1. 3-氨基-3-(4-氟苯基)丙酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. nbinno.com [nbinno.com]
- 3. Process Optimisation Studies and Aminonitrile Substrate Evaluation of Rhodococcus erythropolis SET1, A Nitrile Hydrolyzing Bacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Amino-3-(3-fluorophenyl)propanoic acid CAS#: 117391-51-2 [m.chemicalbook.com]
- 5. This compound | C9H10FNO2 | CID 579885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. 3-Amino-3-(3-fluorophenyl)propanoic acid | C9H10FNO2 | CID 580128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Introduction: A Key Fluorinated Building Block in Modern Medicinal Chemistry
An In-Depth Technical Guide to 3-Amino-3-(4-fluorophenyl)propanoic Acid
This compound is a non-proteinogenic β-amino acid that has garnered significant interest among researchers and drug development professionals. Its structure, which uniquely combines a propanoic acid backbone with an amino group and a fluorinated phenyl ring, makes it a versatile and valuable building block in organic synthesis.[1][2] The strategic incorporation of a fluorine atom onto the phenyl ring dramatically alters the molecule's physicochemical properties, offering distinct advantages in the design of novel therapeutics.[3] This guide provides a comprehensive overview of its nomenclature, properties, synthesis, and critical applications in the pharmaceutical sciences.
The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity and pKa values, and improve binding affinity to biological targets.[3][4][5] Consequently, fluorinated amino acids like this compound serve as crucial intermediates for creating more potent, selective, and bioavailable therapeutic agents.[3][6] Its utility spans from the synthesis of modified peptides with increased resistance to enzymatic degradation to the development of small-molecule drugs targeting the central nervous system.[3][7][8]
IUPAC Nomenclature and Structural Analysis
The systematic name assigned by the International Union of Pure and Applied Chemistry (IUPAC) for this compound is This compound .[][10] This name precisely describes the molecule's chemical structure. Let's deconstruct the name to understand its components:
-
Propanoic acid : This is the parent structure, indicating a three-carbon carboxylic acid (CH₃-CH₂-COOH).
-
Numbering : The carbon chain is numbered starting from the carboxyl group (C1). Therefore, the carbons are designated C1 (carboxyl), C2, and C3.
-
Substituents on C3 : The name indicates two substituents attached to the third carbon (C3):
-
3-amino : An amino group (-NH₂) is located on C3.
-
3-(4-fluorophenyl) : A phenyl group (-C₆H₅) is also attached to C3. The "4-fluoro" prefix specifies that a fluorine atom is attached to the fourth carbon of this phenyl ring (the para position).
-
The compound is a type of β-amino acid because the amino group is attached to the beta-carbon (C3) relative to the carboxyl group. It is also known by synonyms such as 3-(4-Fluorophenyl)-β-alanine.[10]
Caption: Breakdown of the IUPAC name for this compound.
Physicochemical Properties
The physical and chemical characteristics of a compound are fundamental to its application in research and development. The properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 325-89-3 | [] |
| Molecular Formula | C₉H₁₀FNO₂ | [10] |
| Molecular Weight | 183.18 g/mol | [10] |
| Appearance | Solid | |
| Melting Point | 224-228 °C (decomposes) | [] |
| IUPAC Name | This compound | [][10] |
| SMILES | NC(CC(O)=O)c1ccc(F)cc1 | |
| InChI Key | CPGFMWPQXUXQRX-UHFFFAOYSA-N |
Synthesis Protocol: A Representative Method
This compound can be synthesized through various organic chemistry routes. A common and effective method involves a condensation reaction using readily available starting materials. This approach is valued for its efficiency and directness.
A related synthesis for the 3-fluoro isomer provides a clear, adaptable protocol. It involves the reaction of 3-fluorobenzaldehyde, malonic acid, and ammonium acetate in ethanol.[11] This one-pot reaction proceeds via a Knoevenagel condensation followed by a Michael addition of ammonia and subsequent decarboxylation. Ammonium acetate serves as both the ammonia source and the catalyst.
Step-by-Step Experimental Protocol
Objective: To synthesize racemic this compound.
Materials:
-
4-Fluorobenzaldehyde
-
Malonic acid
-
Ammonium acetate
-
Ethanol
Procedure:
-
Reaction Setup : To a solution of 4-fluorobenzaldehyde (1 equivalent) in ethanol, add malonic acid (1 equivalent) and ammonium acetate (1.5 equivalents).[11]
-
Heating : Heat the reaction mixture to reflux (approximately 80-90°C) with continuous stirring.[11]
-
Reaction Monitoring : Monitor the reaction progress over several hours (e.g., 7 hours as a reference) using an appropriate technique like Thin Layer Chromatography (TLC).
-
Cooling and Precipitation : Upon completion, cool the reaction mixture to a low temperature (0-5°C).[11]
-
Isolation : The product will precipitate out of the solution as a solid. Continue stirring at the reduced temperature for approximately 1 hour to maximize precipitation.
-
Filtration and Purification : Collect the solid product by filtration, wash with cold ethanol to remove residual impurities, and dry under vacuum. This typically yields the target compound as a white powder.
Caption: A generalized workflow for the synthesis of this compound.
Applications in Drug Discovery and Development
The true value of this compound lies in its role as a versatile chemical intermediate in the synthesis of high-value molecules, particularly pharmaceuticals.[1][2]
1. Enhancing Pharmacokinetic Properties: The fluorine atom is a bioisostere of a hydrogen atom but is significantly more electronegative. Its introduction can block sites of metabolic attack (e.g., para-hydroxylation on a phenyl ring), thereby increasing the metabolic stability and half-life of a drug.[3] This leads to improved pharmacokinetic profiles.
2. Modulating Receptor Binding and Potency: The strong carbon-fluorine bond and the electronegativity of fluorine can alter the electronic distribution of the entire molecule. This can lead to more favorable interactions with biological targets, such as enzymes or receptors, potentially enhancing the binding affinity and efficacy of a drug candidate.[3][4]
3. Peptide and Peptidomimetic Synthesis: Incorporating this fluorinated β-amino acid into peptide chains creates peptidomimetics with altered conformations and increased stability.[3] Natural peptides are often susceptible to rapid degradation by proteases. The inclusion of non-natural amino acids like this one can confer resistance to enzymatic cleavage, making them more viable as therapeutic agents.[3]
4. Precursor for Complex Heterocycles: The dual functionality of the amino and carboxylic acid groups allows this compound to be a key starting material for synthesizing more complex molecules, including various heterocyclic scaffolds that are prevalent in medicinal chemistry.[1][12]
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for medicinal chemists. Its IUPAC name provides a clear blueprint of its structure, which is fundamental to its function. The presence of the 4-fluorophenyl group imparts unique and desirable properties that are leveraged to design next-generation therapeutics with enhanced stability, potency, and selectivity. As pharmaceutical research continues to demand more sophisticated molecular building blocks, the importance of compounds like this compound is set to grow, solidifying its role as a cornerstone of modern drug discovery.
References
- 3-Amino-3-(4-fluorophenyl)propionic acid. BOC Sciences. Available at: https://www.bocsci.com/3-amino-3-4-fluorophenyl-propionic-acid-cas-325-89-3-item-47123-285640.html
- 3-Amino-3-(4-fluorophenyl)propionic acid 97. Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/692564
- (R)-3-Amino-3-(4-fluorophenyl)propionic acid. J&K Scientific. Available at: https://www.jk-scientific.com/en/product-15217-151911-23-8.html
- This compound. PubChem, National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/579885
- The Crucial Role of Fluorinated Amino Acids in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: https://www.inno-pharmchem.com/news/the-crucial-role-of-fluorinated-amino-acids-in-modern-drug-discovery-28022631.html
- 3-Amino-3-(3-fluorophenyl)propanoic acid. Guidechem. Available at: https://www.guidechem.com/wiki/117391-51-2.html
- The Role of 3-Amino-3-(4-fluorophenyl)propionic Acid in Organic Synthesis. Le-Nutra. Available at: https://www.le-nutra.com/news/the-role-of-3-amino-3-4-fluorophenyl-propionic-acid-in-organic-synthesis-78716769.html
- 3-Amino-3-(4-fluorophenyl)propionic Acid: Your Partner in Chemical Synthesis. Le-Nutra. Available at: https://www.le-nutra.com/news/3-amino-3-4-fluorophenyl-propionic-acid-your-partner-in-chemical-synthesis-78716751.html
- 3-Amino-3-(3-fluorophenyl)propanoic acid. PubChem, National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/580128
- 3-Amino-3-(3-fluorophenyl)propanoic acid. ChemicalBook. Available at: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82531327.htm
- (S)-3-Amino-3-(3-fluorophenyl)propionic acid. Chem-Impex. Available at: https://www.chemimpex.com/s-3-amino-3-3-fluorophenylpropionic-acid-a-valuable-building-block-in-pharmaceutical-research-and-development
- 3-(4-Fluorophenyl)propionic acid. PubChem, National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/136302
- Chouikhi, D., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. Available at: https://www.beilstein-journals.org/bjoc/articles/16/108
- Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid. Google Patents. Available at: https://patents.google.
- Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. Available at: https://www.mdpi.com/1422-0067/26/23/6545
- Utility of fluorinated α-amino acids in development of therapeutic peptides. PubMed, National Center for Biotechnology Information. Available at: https://pubmed.ncbi.nlm.nih.gov/33331252/
- New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. Available at: https://www.mdpi.com/1420-3049/28/5/2105
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 5. mdpi.com [mdpi.com]
- 6. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. chemimpex.com [chemimpex.com]
- 10. This compound | C9H10FNO2 | CID 579885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 3-Amino-3-(3-fluorophenyl)propanoic acid CAS#: 117391-51-2 [m.chemicalbook.com]
- 12. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 3-Amino-3-(4-fluorophenyl)propanoic Acid: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Advantage of Fluorination in Medicinal Chemistry
The introduction of fluorine into bioactive molecules represents a cornerstone of modern medicinal chemistry. This strategic modification can profoundly enhance a compound's pharmacological profile, influencing its metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] 3-Amino-3-(4-fluorophenyl)propanoic acid, a fluorinated β-amino acid, has emerged as a valuable and versatile building block in the synthesis of novel therapeutics, particularly those targeting the central nervous system (CNS).[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, spectral characterization, and applications, offering field-proven insights for its effective utilization in research and drug development.
Physicochemical Properties and Molecular Identification
A thorough understanding of the fundamental properties of this compound is essential for its effective application.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀FNO₂ | PubChem[3] |
| Molecular Weight | 183.18 g/mol | PubChem[3] |
| CAS Number | 325-89-3 | PubChem[3] |
| Appearance | White to off-white solid | |
| Melting Point | 224-228 °C (decomposes) | |
| Solubility | Soluble in water |
Molecular Structure:
The structure of this compound features a propanoic acid backbone with an amino group and a 4-fluorophenyl group attached to the β-carbon. This unique arrangement provides multiple points for chemical modification, making it a versatile precursor in organic synthesis.[4]
Synthesis and Stereochemistry
The synthesis of this compound can be achieved through various synthetic routes. Asymmetric synthesis is often employed to obtain specific enantiomers, which is crucial for developing stereoselective therapeutics.[1]
General Synthetic Approach: Asymmetric Synthesis
A common strategy for the asymmetric synthesis of β-amino acids involves the use of chiral auxiliaries or catalysts. While a specific, detailed protocol for the title compound is proprietary to many manufacturers, a general and illustrative workflow can be outlined based on established methodologies for similar fluorinated amino acids.[5][6][7]
Conceptual Workflow for Asymmetric Synthesis:
Caption: Conceptual workflow for the asymmetric synthesis of this compound.
Experimental Protocol: A Representative Asymmetric Synthesis
The following protocol is a representative example of an asymmetric synthesis of a β-amino acid derivative and should be adapted and optimized for the specific synthesis of this compound.
Step 1: Imine Formation
-
In a round-bottom flask, dissolve 4-fluorobenzaldehyde (1.0 eq) and a chiral amine (e.g., (R)-α-methylbenzylamine) (1.0 eq) in an appropriate solvent (e.g., toluene).
-
Add a dehydrating agent (e.g., magnesium sulfate) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude chiral imine.
Step 2: Enolate Addition
-
In a separate flask, prepare a solution of a malonic acid derivative (e.g., diethyl malonate) (1.2 eq) and a suitable base (e.g., sodium ethoxide) in an anhydrous solvent (e.g., ethanol) at 0 °C.
-
Slowly add the crude chiral imine to the enolate solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Hydrolysis and Decarboxylation
-
Dissolve the crude product from Step 2 in a mixture of a strong acid (e.g., hydrochloric acid) and an organic solvent (e.g., dioxane).
-
Heat the mixture at reflux for 6-12 hours to effect hydrolysis and decarboxylation.
-
Cool the reaction mixture and adjust the pH to the isoelectric point of the amino acid (typically around pH 6-7) with a base (e.g., sodium hydroxide).
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the identity and purity of this compound.
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (Proton NMR):
-
Aromatic Protons: Signals in the aromatic region (typically δ 7.0-7.5 ppm) will appear as a complex multiplet due to the fluorine substitution.
-
Methine Proton (-CH(NH₂)-): A multiplet around δ 4.0-4.5 ppm.
-
Methylene Protons (-CH₂-COOH): A multiplet, often appearing as a doublet of doublets, around δ 2.5-3.0 ppm.
-
Amine and Carboxylic Acid Protons: Broad singlets that may be exchangeable with D₂O.
¹³C NMR (Carbon NMR):
-
Carboxyl Carbon (-COOH): A signal in the downfield region, typically around δ 170-180 ppm.
-
Aromatic Carbons: Multiple signals in the aromatic region (δ 110-165 ppm), with the carbon attached to fluorine showing a characteristic large coupling constant (¹JCF).
-
Methine Carbon (-CH(NH₂)-): A signal around δ 50-60 ppm.
-
Methylene Carbon (-CH₂-COOH): A signal around δ 35-45 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic acid |
| 3100-3000 | N-H stretch | Amino group |
| 1725-1700 | C=O stretch | Carboxylic acid |
| 1600-1585 | N-H bend | Amino group |
| 1250-1000 | C-F stretch | Aryl-fluoride |
Applications in Drug Development
The unique properties imparted by the fluorine atom make this compound a highly sought-after intermediate in drug discovery.[8]
Central Nervous System (CNS) Disorders
The enhanced lipophilicity and metabolic stability of molecules derived from this amino acid facilitate their transport across the blood-brain barrier.[1] This makes it a key building block for the development of drugs targeting neurological and psychiatric conditions.[2]
Signaling Pathway Visualization: A Hypothetical CNS Drug Target
Caption: Hypothetical signaling pathway of a CNS drug derived from the title compound.
Peptide and Peptidomimetic Synthesis
Incorporating this compound into peptides can enhance their proteolytic stability and modify their conformation, leading to improved therapeutic properties.[2]
As a Precursor for Novel Scaffolds
The amino and carboxylic acid functionalities, along with the fluorinated phenyl ring, provide a versatile platform for the synthesis of a wide range of heterocyclic and other complex organic molecules with potential therapeutic applications, including as anticancer agents.[9]
Safety, Handling, and Storage
As with all laboratory chemicals, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. Use only in a well-ventilated area.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.
-
In case of exposure:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Skin: Wash with plenty of soap and water.
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing.
-
Ingestion: Clean mouth with water.
-
Always consult the Safety Data Sheet (SDS) for complete and detailed safety information.
Conclusion: A Key Enabler of Future Therapeutics
This compound stands as a testament to the power of strategic molecular design in drug discovery. Its unique combination of a fluorinated aromatic ring and a β-amino acid scaffold provides medicinal chemists with a powerful tool to address some of the most pressing challenges in therapeutic development. From enhancing CNS penetration to improving metabolic stability, the incorporation of this building block can lead to the creation of more effective and safer medicines. As our understanding of disease pathways deepens, the demand for such sophisticated and versatile chemical intermediates will undoubtedly continue to grow, solidifying the role of this compound in the future of pharmaceutical innovation.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 27). The Role of Fluorinated Amino Acids in Modern Drug Design: A Focus on R-3-Amino-3-(4-fluorophenyl)propionic Acid.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 8). The Crucial Role of Fluorinated Amino Acids in Modern Drug Discovery.
- MDPI. (n.d.). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR.
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). 3-(4-Fluorophenyl)propionic acid.
- GlobalInfoSync. (n.d.). The Role of 3-Amino-3-(4-fluorophenyl)propionic Acid in Organic Synthesis.
- MDPI. (n.d.). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens.
- MDPI. (n.d.). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide.
- Beilstein Journals. (2020, May 15). Fluorinated phenylalanines: synthesis and pharmaceutical applications.
- National Center for Biotechnology Information. (n.d.). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex.
- MDPI. (n.d.). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives.
- ACS Publications. (n.d.). Approaches to the Asymmetric Synthesis of Unusual Amino Acids.
- MDPI. (n.d.). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid.
- Freie Universität Berlin. (n.d.). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex.
- GlobalInfoSync. (n.d.). 3-Amino-3-(4-fluorophenyl)propionic Acid: Your Partner in Chemical Synthesis.
- ResearchGate. (2004, June). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C9H10FNO2 | CID 579885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 6. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. renyi.hu [renyi.hu]
- 8. nbinno.com [nbinno.com]
- 9. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR [mdpi.com]
An In-depth Technical Guide to the Solubility of 3-Amino-3-(4-fluorophenyl)propanoic Acid in Organic Solvents
Introduction
3-Amino-3-(4-fluorophenyl)propanoic acid, a β-amino acid derivative, is a compound of significant interest in pharmaceutical research and development.[1] Its structural similarity to neurotransmitters makes it a valuable building block in the synthesis of novel therapeutics, particularly those targeting neurological disorders.[2][3] The fluorinated phenyl group can enhance pharmacological properties such as metabolic stability and binding affinity.[1] A thorough understanding of the solubility of this active pharmaceutical ingredient (API) in various organic solvents is paramount for its successful development, impacting everything from synthesis and purification to formulation and bioavailability.
This technical guide provides a comprehensive overview of the solubility of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just data, but also the underlying scientific principles and practical methodologies for solubility determination.
Physicochemical Properties and Their Influence on Solubility
The solubility of a compound is governed by its physicochemical properties. For this compound, the key parameters are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C9H10FNO2 | [4][5] |
| Molecular Weight | 183.18 g/mol | [4][5] |
| Melting Point | 224-228 °C (decomposes) | [5] |
| pKa (predicted) | 3.66 ± 0.10 (acidic), 9.77 ± 0.10 (basic) | [No direct source found] |
| XLogP3 (predicted) | -1.3 | [4] |
The presence of both a carboxylic acid and an amino group means that this compound exists as a zwitterion at its isoelectric point.[6] This charge separation leads to strong intermolecular forces, resulting in a high melting point and a general preference for polar solvents. The negative XLogP3 value further indicates a hydrophilic character.[4] However, the fluorophenyl group introduces a degree of lipophilicity, which can influence its solubility in less polar organic solvents.
Qualitative Solubility Profile
While specific quantitative data is not widely published, the general principles of amino acid solubility can be applied.[6] Due to its zwitterionic nature, this compound is expected to have:
-
High solubility in highly polar aprotic solvents such as dimethyl sulfoxide (DMSO).
-
Moderate to good solubility in polar protic solvents like methanol and ethanol, where it can engage in hydrogen bonding.
-
Low solubility in non-polar solvents such as hexane and toluene, due to the significant polarity mismatch.
-
Variable solubility in solvents of intermediate polarity like acetone and acetonitrile.
Some suppliers describe the compound as having "excellent solubility and stability," which are critical for formulation in drug development.[3]
Experimental Determination of Thermodynamic Solubility
The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method . This method involves equilibrating an excess of the solid compound with the solvent of interest and then measuring the concentration of the dissolved solute in the supernatant.
Step-by-Step Protocol for the Shake-Flask Method
-
Preparation:
-
Accurately weigh an excess amount of this compound into a series of vials. "Excess" means that a visible amount of undissolved solid remains at the end of the experiment.
-
Add a precise volume of the desired organic solvent to each vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or rotator. A standard temperature for solubility screening is 25 °C (298.15 K).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).
-
-
Sample Separation:
-
Once equilibrium is reached, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the supernatant through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved particles. This step is critical to avoid overestimation of solubility.
-
-
Analysis:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted sample using a validated analytical technique, such as:
-
High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method, offering high specificity and accuracy. A standard curve of known concentrations must be prepared to quantify the unknown sample.
-
UV-Vis Spectrophotometry: This method can be used if the compound has a suitable chromophore and there are no interfering substances. A standard curve is also required.
-
-
-
Calculation:
-
Calculate the original concentration in the undiluted supernatant, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Visualization of the Experimental Workflow
Caption: Workflow for the shake-flask solubility determination method.
Factors Influencing Solubility in Organic Solvents
The solubility of this compound in a given organic solvent is a complex interplay of several factors.
Solvent Polarity and Hydrogen Bonding
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They can effectively solvate both the charged carboxylate and ammonium groups of the zwitterion, as well as the polar C-F bond.
-
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents have large dipole moments and can solvate charged species well. DMSO is a particularly good solvent for many APIs due to its high polarity and hydrogen bond accepting capability.
-
Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack the ability to form strong interactions with the polar and charged groups of the amino acid, leading to poor solubility.
Temperature
For most solid solutes, solubility increases with increasing temperature. This is because the dissolution process is often endothermic. Determining the temperature dependence of solubility is crucial for developing crystallization processes.
Crystalline Form (Polymorphism)
Different crystalline forms (polymorphs) of the same compound can have different lattice energies and, consequently, different solubilities. The most stable polymorph will have the lowest solubility. It is important to characterize the solid form of the API used in solubility studies.
Visualization of Influencing Factors
Caption: Factors influencing the solubility of the target compound.
Modern Approaches to Solubility Prediction
In modern drug development, experimental solubility screening can be resource-intensive. Therefore, in silico predictive models are often used in the early stages to guide solvent selection. These models use the physicochemical properties of the solute and solvent to predict solubility. Some common approaches include:
-
Quantitative Structure-Property Relationship (QSPR): These models use statistical methods to correlate molecular descriptors with solubility.
-
Thermodynamic Models: Models like NRTL-SAC (Non-Random Two-Liquid Segment Activity Coefficient) and COSMO-RS (Conductor-like Screening Model for Real Solvents) use thermodynamic principles to predict phase equilibria.
-
Machine Learning: More recently, machine learning algorithms have been trained on large datasets of experimental solubility data to predict the solubility of new compounds with increasing accuracy.
While these models are powerful tools for initial screening, experimental validation remains essential for accurate process development and formulation.
Conclusion
References
- PubChem. This compound.
- USA Chemical Suppliers. (s)-3-amino-3-(4-fluorophenyl)propionic acid suppliers USA. [Link]
- Amerigo Scientific. This compound. [Link]
- PubChem. 3-Amino-3-(3-fluorophenyl)propanoic acid.
- Indian Journal of Chemistry. Solubilities of Amino Acids in Different Mixed Solvents. [Link]
- DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]
- DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]
- Stenutz. 3-amino-3-(4-fluorophenyl)propionic acid. [Link]
- Autechaux. The Role of 3-Amino-3-(4-fluorophenyl)propionic Acid in Organic Synthesis. [Link]
- PubChem. (2S)-2-amino-3-(3-fluorophenyl)propanoic acid.
- PubMed Central. Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. [Link]
- MDPI. Physicochemical Characterization of the Oral Biotherapeutic Drug IMUNOR®. [Link]
- Chemistry LibreTexts. 26.2: Structures of Amino Acids. [Link]
- PubMed. Solubility of amino acids in pure solvent systems. [Link]
- PubChem. Methyl 3-amino-3-(4-fluorophenyl)-propionate.
- PubMed Central.
- iChemical. (R)-3-Amino-3-(2-fluorophenyl)propanoic acid, CAS No. 151911-22-7. [Link]
- PubMed Central. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]
- PubChem. CID 158720422.
Sources
- 1. nbinno.com [nbinno.com]
- 2. jk-sci.com [jk-sci.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | C9H10FNO2 | CID 579885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Amino-3-(4-fluorophenyl)propionic acid 97 325-89-3 [sigmaaldrich.com]
- 6. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
An In-depth Technical Guide to the Melting Point of 3-Amino-3-(4-fluorophenyl)propanoic Acid for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the melting point of 3-Amino-3-(4-fluorophenyl)propanoic acid, a key building block in pharmaceutical synthesis. This document moves beyond a simple statement of the melting point value to explore the theoretical underpinnings, practical measurement methodologies, and the critical influence of chemical purity and solid-state form on this fundamental physical property. Detailed, field-proven protocols for both traditional capillary melting point determination and advanced Differential Scanning Calorimetry (DSC) are presented. This guide is designed to equip researchers, scientists, and drug development professionals with the expertise to accurately determine and interpret the melting point of this compound, ensuring the integrity and reproducibility of their scientific endeavors.
Introduction: The Significance of a Melting Point
This compound, also known as 3-(4-fluorophenyl)-β-alanine, is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development.[1] Its utility as a precursor for novel therapeutics necessitates a thorough understanding of its physicochemical properties, among which the melting point is paramount.
The melting point is not merely a physical constant; it is a sensitive indicator of purity and an essential parameter for material characterization. In the pharmaceutical industry, an accurate and well-defined melting point is a critical quality attribute that can influence formulation development, stability, and bioavailability. For a compound like this compound, which may exist in different crystalline forms (polymorphs), the melting point serves as a key identifier for the specific solid-state form being handled.
This guide will delve into the nuances of melting point determination for this compound, providing a robust framework for its accurate measurement and interpretation.
Physicochemical Properties and Reported Melting Point
This compound is a white to off-white solid with the molecular formula C₉H₁₀FNO₂ and a molecular weight of 183.18 g/mol .
| Property | Value | Source(s) |
| Melting Point | 224-228 °C (with decomposition) | |
| Alternate Melting Point | 223-225 °C | [2] |
| CAS Number | 325-89-3 | |
| Molecular Formula | C₉H₁₀FNO₂ | |
| Molecular Weight | 183.18 g/mol |
It is crucial to note that the melting point is often reported as a range and with decomposition, indicating that the compound breaks down chemically as it melts. This behavior is important to consider during analysis and formulation.
Theoretical Framework: Understanding the Melting Transition
The melting of a crystalline solid is a first-order phase transition where the highly ordered crystal lattice breaks down into a disordered liquid state. This process occurs at a specific temperature for a pure, crystalline substance under constant pressure. However, in practice, several factors can influence the observed melting point.
The Impact of Impurities: Melting Point Depression and Range Broadening
The presence of impurities disrupts the regular crystalline lattice of a substance.[3] This disruption weakens the intermolecular forces holding the crystal together, requiring less energy (and thus a lower temperature) to break the lattice. This phenomenon is known as melting point depression .
Furthermore, impurities cause the substance to melt over a range of temperatures rather than at a sharp point. As the substance begins to melt, the impurities become more concentrated in the remaining solid, further depressing the melting point of the subsequent solid. This results in a broadened melting point range . A sharp melting range (typically less than 1-2 °C) is a strong indicator of high purity.
Polymorphism: Different Crystal Forms, Different Melting Points
Polymorphism is the ability of a solid material to exist in two or more crystalline forms with different arrangements or conformations of the molecules in the crystal lattice. These different forms, or polymorphs, can have distinct physicochemical properties, including different melting points, solubilities, and stabilities. The thermodynamically most stable polymorph at a given temperature and pressure will generally have the highest melting point. It is therefore essential in a regulated environment to control the polymorphic form of an active pharmaceutical ingredient (API).
Synthesis and Potential Impurities
A common and efficient method for the synthesis of β-amino acids like this compound is the Rodionov reaction .[4] This one-pot reaction involves the condensation of an aldehyde (4-fluorobenzaldehyde), malonic acid, and a source of ammonia (ammonium acetate) in a suitable solvent, typically ethanol.[5]
The Rodionov Reaction Workflow
Caption: Generalized workflow for the synthesis of this compound via the Rodionov reaction.
Potential Impurities and Their Impact
Understanding the synthetic route is crucial for anticipating potential impurities that can affect the melting point.
-
Unreacted Starting Materials: Residual 4-fluorobenzaldehyde or malonic acid can act as impurities, leading to a depressed and broadened melting point.
-
Side Products: The Rodionov reaction can sometimes yield side products such as propenoic and ylidenemalonic acids.[3] These structurally related impurities can co-crystallize with the desired product, making them difficult to remove and significantly impacting the melting point.
-
Solvent Residues: Incomplete drying can leave residual ethanol, which will also depress the melting point.
Rigorous purification, typically through recrystallization, is essential to remove these impurities and obtain a product with a sharp and accurate melting point. The purity of the final product should be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6]
Methodologies for Melting Point Determination
Accurate determination of the melting point requires adherence to standardized protocols and the use of calibrated instrumentation.
Capillary Melting Point Method (USP <741> Class I)
This traditional and widely used method involves heating a small sample of the compound in a sealed capillary tube and visually observing the temperature at which it melts.
-
Sample Preparation:
-
Ensure the sample is completely dry and finely powdered.
-
Press the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube.
-
Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end.
-
Repeat until a column of 2-4 mm of packed sample is obtained.
-
-
Apparatus Setup:
-
Use a calibrated melting point apparatus with a suitable heating block or oil bath.
-
Ensure the thermometer or temperature sensor is correctly positioned to accurately measure the temperature of the sample.
-
-
Measurement:
-
Place the capillary tube containing the sample into the apparatus.
-
Heat the sample at a relatively rapid rate (e.g., 10-20 °C/minute) to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C/minute to allow for thermal equilibrium between the sample and the heating medium.
-
Carefully observe the sample through the magnifying lens.
-
Record the temperature at which the first droplet of liquid is observed (the onset of melting).
-
Record the temperature at which the last solid crystal melts (the clear point).
-
The melting range is the difference between these two temperatures.
-
-
Self-Validation:
-
Perform the measurement in triplicate to ensure reproducibility.
-
Calibrate the apparatus regularly using certified melting point standards.
-
Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It provides a more quantitative and objective measure of the melting transition.
Caption: A simplified workflow for determining the melting point using Differential Scanning calorimetry.
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the finely powdered sample into a clean DSC pan (typically aluminum).
-
Seal the pan hermetically to prevent any loss of sample due to decomposition or sublimation.
-
-
Instrument Calibration and Setup:
-
Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Program the instrument with the desired temperature profile. A typical profile would involve an initial equilibration step followed by a linear heating ramp (e.g., 10 °C/minute) through the expected melting range.
-
-
Measurement:
-
Initiate the temperature program. The instrument will record the differential heat flow between the sample and the reference.
-
-
Data Analysis:
-
The output is a thermogram, a plot of heat flow versus temperature. The melting transition will appear as an endothermic peak.
-
The onset temperature of the peak is typically reported as the melting point.
-
The peak temperature represents the temperature at which the melting rate is maximal.
-
The area under the peak is proportional to the enthalpy of fusion (ΔHfus) , which is the energy required to melt the sample.
-
-
Trustworthiness of the Protocol:
-
The use of a reference pan and a controlled heating rate ensures high precision.
-
The quantitative data (onset temperature and enthalpy of fusion) provide a more detailed characterization of the melting process compared to the visual capillary method.
-
Safety and Handling
While this compound is not classified as a hazardous substance according to GHS, good laboratory practices should always be followed.[7][8]
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[6] Use in a well-ventilated area.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration (2-8 °C) is recommended.
Conclusion
The melting point of this compound, reported in the range of 224-228 °C with decomposition, is a critical parameter for its identification, purity assessment, and quality control in research and drug development. This in-depth technical guide has provided a comprehensive overview of the theoretical principles governing the melting transition, the influence of impurities and polymorphism, and detailed, validated protocols for its accurate determination using both capillary and DSC methods. By understanding the causality behind experimental choices and adhering to rigorous analytical practices, researchers can ensure the reliability of their data and the quality of this important pharmaceutical intermediate.
References
- PubChem. (n.d.). 3-Amino-3-(3-fluorophenyl)propanoic acid.
- Lebedev, A. V., et al. (2005). Competitive Formation of β-Amino Acids, Propenoic, and Ylidenemalonic Acids by the Rodionov Reaction from Malonic Acid, Aldehydes, and Ammonium Acetate in Alcoholic Medium. Russian Journal of General Chemistry, 75(7), 1113-1124.
- Lebedev, A. V., et al. (2005). Competitive Formation of b-Amino Acids, Propenoic, and Ylidenemalonic Acids by the Rodionov Reaction from Malonic Acid, Aldehydes, and Ammonium Acetate in Alcoholic Medium. Russian Journal of General Chemistry, 75(7), 1113-1124.
- The Role of 3-Amino-3-(4-fluorophenyl)propionic Acid in Organic Synthesis. (n.d.).
- Keglevich, G. (2020). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. Molecules, 25(21), 5049.
- Farmacia Journal. (2016). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia, 64(5), 734-740.
Sources
- 1. nbinno.com [nbinno.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. This compound CAS#: 325-89-3 [m.chemicalbook.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. This compound | C9H10FNO2 | CID 579885 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Researcher's Guide to Sourcing and Qualifying 3-Amino-3-(4-fluorophenyl)propanoic Acid
An In-Depth Technical Guide for Drug Discovery and Development Professionals
Abstract
3-Amino-3-(4-fluorophenyl)propanoic acid is a critical non-canonical amino acid and building block in modern medicinal chemistry. Its strategic incorporation into small molecules and peptides can significantly enhance pharmacokinetic and pharmacodynamic properties. The introduction of a fluorine atom onto the phenyl ring often leads to improved metabolic stability, increased binding affinity, and modulated lipophilicity, making it a valuable asset in the design of novel therapeutics, particularly those targeting the central nervous system.[1][2][3] This guide provides an in-depth framework for researchers, chemists, and procurement managers to identify reputable commercial suppliers, evaluate material quality, and implement robust in-house quality control (QC) protocols for this essential reagent.
The Strategic Importance of this compound
The utility of fluorinated amino acids in drug discovery is well-established.[1][4] The title compound, a β-amino acid derivative, serves as a versatile scaffold. Its distinct structural features—a primary amine, a carboxylic acid, and a fluorinated aromatic ring—provide multiple handles for synthetic modification.[5]
-
Chemical Identity:
The presence of the fluorine atom at the para position of the phenyl ring is key. This modification can block oxidative metabolism at that site and alter the electronic properties of the ring, potentially leading to more favorable interactions with biological targets.[1] Consequently, this compound is frequently employed as a key intermediate in the synthesis of novel drug candidates and peptidomimetics with enhanced therapeutic profiles.[3][5]
Framework for Supplier Identification and Qualification
Sourcing high-quality chemical intermediates is a foundational requirement for reproducible and successful research. The qualification process for a supplier of this compound should be systematic and rigorous, moving beyond simple cost analysis to a comprehensive assessment of quality and reliability.
The primary tool for initial assessment is the Certificate of Analysis (CoA) . A trustworthy supplier will readily provide a batch-specific CoA that details critical quality attributes.[7] Key parameters to scrutinize include:
-
Identity Confirmation: Verification by ¹H NMR and Mass Spectrometry.
-
Chemical Purity: Typically determined by HPLC, with purity levels of ≥97% being common for research grades.[1][3]
-
Enantiomeric Purity (for chiral variants): For stereospecific syntheses, the enantiomeric excess (ee%) is a critical parameter, measured via chiral HPLC.[7]
-
Physical Properties: Appearance, melting point, and solubility.
The workflow below illustrates a robust process for qualifying a new supplier.
Caption: Workflow for qualifying a chemical supplier.
Overview of Commercial Suppliers
A variety of chemical suppliers offer this compound, often in racemic and enantiomerically pure forms (S and R). The choice of supplier may depend on the required scale, purity grade, and available documentation.
| Supplier | Available Forms | Typical Purity | Notes |
| Sigma-Aldrich (Merck) | Racemic, (S)-, (R)- | ≥97% | A well-documented supplier with readily available safety and technical data. |
| Amerigo Scientific | Racemic | High Quality | Specialist distributor for life science research.[8] |
| US Biological Life Sciences | (S)-enantiomer | 98+% (HPLC) | Offers specific pack sizes for research (e.g., 250mg, 1g, 5g).[9] |
| Chem-Impex | (S)-enantiomer | ≥95% (HPLC) | Provides material often used in neurological disorder research.[2] |
| NINGBO INNO PHARMCHEM | (S)-enantiomer | ≥97% | Positions itself as a key supplier for advancing pharmaceutical research.[1] |
| Smolecule | HCl Salt | In Stock | Offers the hydrochloride salt form of the compound.[10] |
Note: This table is not exhaustive and is intended as a representative sample. Availability and specifications should always be confirmed directly with the supplier.
Technical Guide: Incoming Quality Control (QC)
Independent verification of a supplied chemical's identity and purity is a cornerstone of good laboratory practice and scientific integrity.[7] It ensures the validity of experimental results and prevents costly troubleshooting later in the research workflow.
Protocol: Identity Verification via ¹H NMR Spectroscopy
Causality: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides a structural fingerprint of the molecule. The chemical shifts, splitting patterns (multiplicity), and integration of the peaks correspond to the unique electronic environments of the hydrogen atoms in the structure. This allows for unambiguous confirmation of the compound's identity.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the supplied material into an NMR tube.
-
Solvent Selection: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for amino acids due to its ability to dissolve polar compounds and the fact that the acidic and amine protons are often visible.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Record the ¹H NMR spectrum, typically over a range of 0-12 ppm.
-
Data Analysis:
-
Aromatic Protons: Expect two sets of signals (doublets or multiplets) between ~7.0 and 7.5 ppm, corresponding to the four protons on the fluorophenyl ring.
-
Methine Proton (-CH(NH₂)-): Look for a multiplet (often a triplet or quartet) around 4.0-4.5 ppm.
-
Methylene Protons (-CH₂-): Expect a multiplet (often a doublet of doublets) around 2.5-3.0 ppm.
-
Amine (NH₂) and Carboxylic Acid (COOH) Protons: These signals can be broad and their chemical shifts are highly dependent on concentration and residual water. They may appear over a wide range.
-
-
Verification: Compare the obtained spectrum against a reference spectrum from the literature or the supplier's CoA to confirm identity.
Protocol: Purity Assessment via High-Performance Liquid Chromatography (HPLC)
Causality: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a high-purity sample, the resulting chromatogram should show one major peak corresponding to the target compound. The area of this peak relative to the total area of all peaks provides a quantitative measure of purity.
Methodology:
-
Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a suitable diluent (e.g., a mixture of water and acetonitrile). Further dilute as necessary to be within the linear range of the detector.
-
Instrumentation & Column:
-
System: An HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a standard choice for this type of molecule.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. (TFA acts as an ion-pairing agent to improve peak shape).
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A typical starting point would be a linear gradient from 5% B to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the phenyl ring absorbs, typically 254 nm or 220 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
The result should be consistent with the purity value stated on the supplier's CoA (e.g., ≥97%).
-
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of the compound.
-
Handling: Use appropriate personal protective equipment (PPE), including safety glasses and gloves.
-
Storage: The compound is typically a solid. Store in a tightly sealed container in a cool, dry place, often refrigerated, and protected from light to prevent degradation.[11] Refer to the supplier-specific Safety Data Sheet (SDS) for detailed handling and storage information.
Conclusion
This compound is a powerful tool in the arsenal of medicinal chemists. However, its effective use is predicated on the quality and purity of the starting material. By implementing a structured supplier qualification process, including the rigorous in-house verification of identity and purity as detailed in this guide, researchers can ensure the integrity of their supply chain. This due diligence mitigates risks associated with impure reagents, leading to more reliable, reproducible, and ultimately successful research and development outcomes.
References
- Amerigo Scientific. This compound. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Fluorinated Amino Acids in Modern Drug Discovery. [Link]
- PubChem. This compound. [Link]
- ChemUniverse. Request A Quote. [Link]
- Advent Bio. 3-amino-3-(3-fluorophenyl)propanoic Acid. [Link]
- PubChem. (3S)-3-Amino-3-(4-fluorophenyl)propanoic acid. [Link]
- iChemical. 3-Amino-3-(2-fluorophenyl)propanoic acid, CAS No. 151911-22-7. [Link]
- PubMed. Utility of fluorinated α-amino acids in development of therapeutic peptides. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. This compound | C9H10FNO2 | CID 579885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. This compound - Amerigo Scientific [amerigoscientific.com]
- 9. (s)-3-amino-3-(4-fluorophenyl)propionic acid suppliers USA [americanchemicalsuppliers.com]
- 10. Buy this compound hydrochloride [smolecule.com]
- 11. This compound CAS#: 325-89-3 [m.chemicalbook.com]
Introduction: The Criticality of Purity in a Versatile Building Block
An In-Depth Technical Guide to the Purity Standards for 3-Amino-3-(4-fluorophenyl)propanoic Acid
This compound is a non-proteinogenic β-amino acid that has emerged as a crucial building block in modern pharmaceutical development.[1] Its unique structure, featuring a chiral center, a reactive amino group, a carboxylic acid moiety, and a fluorinated phenyl ring, makes it a valuable intermediate for synthesizing complex molecules with enhanced biological activity and improved pharmacokinetic profiles.[2] The fluorine substituent, in particular, can significantly influence properties like metabolic stability and binding affinity, making this compound a cornerstone in the design of novel therapeutics.[2]
For researchers, scientists, and drug development professionals, the purity of this intermediate is not a matter of simple specification—it is the foundation upon which the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API) are built. Impurities introduced at this stage can lead to unwanted side-products, reduced yields, and potentially toxic components in the final drug product, creating significant regulatory and safety hurdles.[3]
This guide provides an in-depth technical overview of the purity standards for this compound. It is structured to provide not just methods, but the scientific rationale behind them, empowering professionals to establish a robust and self-validating system for quality control.
The Impurity Landscape: Understanding Potential Contaminants
A comprehensive purity assessment begins with a thorough understanding of the potential impurities that can arise during synthesis and storage. The most common commercial synthesis of this compound is a variation of the Rodionov reaction, involving the condensation of 4-fluorobenzaldehyde, malonic acid, and an ammonia source (like ammonium acetate) in a suitable solvent.[4]
This synthetic route dictates the likely process-related impurities:
-
Starting Materials & Intermediates:
-
4-Fluorobenzaldehyde: Unreacted starting material.
-
Malonic Acid: Unreacted starting material.
-
4-Fluorobenzylidene Malonic Acid: A key intermediate that may be carried over if the reaction is incomplete.
-
-
Side-Products:
-
Dicarboxylic Acid Impurity: Formed by the addition of a second molecule of malonic acid.
-
Decarboxylation Impurities: Premature loss of CO₂ from intermediates can lead to various side-products.
-
-
Degradation Products: Forced degradation studies are essential to identify potential impurities that may form during storage or under stress conditions.[5] For a β-amino acid like this, key degradation pathways include:
-
Oxidation: The benzylic position and amino group are susceptible to oxidation, especially if exposed to air and light.[6]
-
Decarboxylation: Elevated temperatures can induce the loss of the carboxylic acid group.
-
Dimerization/Polymerization: Formation of peptide-like bonds between molecules can lead to oligomeric impurities.[7]
-
The relationship and control strategy for these impurities can be visualized as a logical workflow.
Caption: Logical flow from synthesis inputs to potential impurities in the final product.
Establishing Purity Specifications: A Framework for Quality
While no specific pharmacopoeial monograph currently exists for this compound, a robust set of specifications can be established based on ICH (International Council for Harmonisation) guidelines and common practices for pharmaceutical intermediates.[8][9] The cornerstone of this is the ICH Q3A(R2) guideline, which sets thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the final drug.[10]
For a typical intermediate, the following specification table provides a comprehensive framework for quality control.[8][9]
| Parameter | Acceptance Criteria | Method Reference | Rationale |
| Appearance | White to off-white crystalline powder | Visual Inspection | Provides a simple, immediate check for gross contamination or degradation. |
| Identity | Conforms to the structure | FTIR, ¹H NMR, ¹³C NMR, MS | Confirms the chemical identity and structural integrity of the compound. |
| Assay (Chemical Purity) | ≥ 99.0% (by area) | HPLC-UV | Ensures the main component is present at a high level, minimizing unknown and uncharacterized substances. |
| Enantiomeric Purity | ≥ 99.5% ee (for single enantiomer) | Chiral HPLC | Critical for ensuring the stereospecificity of the final API, which directly impacts biological activity and safety.[11] |
| Individual Unspecified Impurity | ≤ 0.10% | HPLC-UV | Aligns with ICH Q3A identification threshold for impurities in new drug substances.[10] |
| Total Impurities | ≤ 0.5% | HPLC-UV | Controls the overall level of process-related and degradation impurities. |
| Moisture Content | ≤ 0.5% | Karl Fischer Titration | Excess water can promote degradation and affect reaction stoichiometry in subsequent steps.[9] |
| Residual Solvents | Meets ICH Q3C limits | GC-HS | Ensures that solvents used during synthesis and purification are removed to levels safe for human health. |
| Heavy Metals | ≤ 10 ppm | ICP-MS or USP <231> | Controls for elemental impurities that may be introduced from catalysts or equipment. |
| Sulphated Ash | ≤ 0.1% | USP <281> | Measures the amount of inorganic impurities in the substance. |
Analytical Methodologies: The Core of Quality Verification
A multi-faceted analytical approach is required to validate the purity of this compound. Each technique provides a unique and complementary piece of information, creating a self-validating system of analysis.
Identity Confirmation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools for unambiguous structure confirmation. The ¹⁹F NMR spectrum provides a highly specific signal for the fluorine atom, confirming its presence and chemical environment.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the elemental composition by providing a highly accurate molecular weight.[12] Tandem MS (MS/MS) can be used to study fragmentation patterns, which provides further structural confirmation and can help in identifying unknown impurities.[13][14] The typical fragmentation involves losses of water, ammonia, and carbon monoxide from the protonated molecule.[14]
Assay and Organic Impurity Determination (HPLC-UV)
A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the primary tool for quantifying the main component and related organic impurities.
Rationale for Method Design: The molecule contains a phenyl ring, which is a strong chromophore, making UV detection highly suitable. A reversed-phase method provides robust separation for this moderately polar compound and its likely impurities. The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.
Detailed Experimental Protocol:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.
Causality Behind Choices: The C18 column is a workhorse for reversed-phase chromatography, offering excellent retention for aromatic compounds. The TFA in the mobile phase acts as an ion-pairing agent, improving peak shape for the amino and carboxylic acid groups by minimizing tailing. A gradient elution is necessary to ensure that both more polar (e.g., malonic acid) and less polar (e.g., 4-fluorobenzaldehyde) impurities are eluted and resolved within a reasonable runtime.
Enantiomeric Purity Determination (Chiral HPLC)
For enantiomerically pure forms of the compound, determining the enantiomeric excess (ee) is as critical as determining chemical purity.[11]
Rationale for Method Design: Direct chiral separation is preferred over derivatization to avoid introducing additional reaction steps and potential sources of error.[2] Macrocyclic glycopeptide-based chiral stationary phases (CSPs), particularly those using teicoplanin, have demonstrated excellent selectivity for underivatized β-amino acids.[10][15]
Detailed Experimental Protocol:
-
Column: Chirobiotic™ T, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: 0.1% Acetic Acid in Methanol. (Isocratic)
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
Causality Behind Choices: The Chirobiotic™ T column provides multiple chiral recognition mechanisms (hydrogen bonding, ionic, and dipole interactions) that are effective for separating the enantiomers of zwitterionic molecules like amino acids.[16] The polar organic mobile phase (methanol with an acidic additive) ensures the analyte is in a single ionic form and interacts effectively with the stationary phase to achieve separation. The elution order is typically the R-enantiomer before the S-enantiomer on this type of phase.[10]
The overall analytical workflow for ensuring the purity of this compound is a multi-step, confirmatory process.
Caption: Comprehensive analytical workflow for batch release.
Conclusion
Establishing and verifying the purity of this compound is a rigorous, multi-step process that forms the bedrock of quality for any downstream pharmaceutical application. It requires a deep understanding of the synthetic pathway to anticipate potential impurities, the application of orthogonal analytical techniques for comprehensive characterization, and adherence to a stringent set of specifications grounded in regulatory principles like the ICH guidelines. By implementing the scientifically-driven protocols and frameworks detailed in this guide, researchers and drug development professionals can ensure the integrity of this critical building block, thereby safeguarding the quality and safety of the medicines they develop.
References
- BenchChem. (2025). A Comprehensive Guide to Controlling Impurities in New Drug Substances: Aligning with ICH Q3A Guidelines. BenchChem. [Link not available]
- Ilisz, I., Aranyi, A., Pataj, Z., & Péter, A. (2012). Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of beta2- and beta3-homoamino acids.
- BenchChem. (2025).
- European Medicines Agency. (2006). ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. EMA. [Link]
- NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. NETZSCH. [Link]
- BrainKart. (2018). Pharmaceutical Chemicals: Purity. BrainKart. [Link]
- Gecse, O., Csomor, E., Fodor, G., & Péter, A. (2017). Chiral separation of amino acids in the mobile phase 1 ( A, B ) and in...
- Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation.
- Liu, Y., & Li, L. (2012). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Chromatographic Science, 50(9), 818–825. [Link]
- BenchChem. (2025). Pharmaceutical Intermediate Quality Standards: A Practical Guide. BenchChem. [Link not available]
- Gao, L., Xu, P., & Ren, J. (2023). New HPLC-UV Method Detects Amino Acids in Foods with High Precision. Spectroscopy Online. [Link]
- Jida, M., & Al-Hourani, B. J. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1034–1063. [Link]
- Johnson, A. (n.d.). HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. [Link not available]
- BioPharm International. (2012). Forced Degradation Studies for Biopharmaceuticals.
- Shrivastava, A., & Gupta, V. B. (2012). analysis of amino acids by high performance liquid chromatography. International Journal of Pharmaceutical Sciences and Research, 3(4), 939-951. [Link not available]
- Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., & Mickevičius, V. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-R. International Journal of Molecular Sciences, 25(4), 2322. [Link]
- Grybaitė, B., Sapijanskaitė-Banevič, B., Stankevičiūtė, M., & Mickevičius, V. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Pharmaceuticals, 16(5), 733. [Link]
- Doc Brown's Chemistry. (n.d.). mass spectrum of propanoic acid. Doc Brown's Chemistry. [Link]
- National Center for Biotechnology Information. (n.d.). 3-Amino-3-(3-fluorophenyl)propanoic acid. PubChem. [Link]
- University of Münster. (n.d.). Amino acids. University of Münster. [Link]
- Pappa-Louisi, A., Zougrou, F., & Sotiropoulos, S. (2009). Direct RP-HPLC determination of underivatized amino acids with online dual UV absorbance, fluorescence, and multiple electrochemical detection.
- Sanborn, J. R., Gee, S. J., Gilman, S. D., & Hammock, B. D. (2002). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of Agricultural and Food Chemistry, 50(26), 7504–7513. [Link]
- MolecularCloud. (2023). 6 peptide impurities that appear during the synthesis & storage of peptides. MolecularCloud. [Link]
- Wang, R., & Li, L. (2018). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision. Scientific Reports, 8(1), 11883. [Link]
- Haddad, G. L., & Tureček, F. (2020). Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation mechanisms. Journal of Mass Spectrometry, 55(1), e4479. [Link]
- De Spiegeleer, B., Van der Meeren, M., & Adriaens, A. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis, 101, 147–156. [Link]
- Matern, M., Reinert, M., & Walden, M. (2022). Investigation of Impurities in Peptide Pools. Molecules, 27(21), 7263. [Link]
- Jadav, R., Kameriya, R., & Chatterjee, S. (2023). Typical examples of impurities observed in synthesized peptides:...
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. 3-Amino-3-(3-fluorophenyl)propanoic acid CAS#: 117391-51-2 [m.chemicalbook.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Classification of Impurities in Synthetic Peptide Drugs [creative-peptides.com]
- 7. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 8. tianmingpharm.com [tianmingpharm.com]
- 9. nbinno.com [nbinno.com]
- 10. Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of ß2- and ß3-homoamino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. 3-Amino-3-(3-fluorophenyl)propanoic acid | C9H10FNO2 | CID 580128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Amino acids [medizin.uni-muenster.de]
- 14. scispace.com [scispace.com]
- 15. Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of beta2- and beta3-homoamino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chromatographytoday.com [chromatographytoday.com]
3-Amino-3-(4-fluorophenyl)propanoic acid safety and handling
An In-depth Technical Guide to the Safety and Handling of 3-Amino-3-(4-fluorophenyl)propanoic acid
Authored by: Gemini, Senior Application Scientist
Introduction
This compound (CAS No: 325-89-3) is a fluorinated amino acid derivative that serves as a critical building block in organic synthesis, particularly within pharmaceutical and agrochemical research.[1] Its structure, which combines a reactive amine, a carboxylic acid, and a fluorinated phenyl ring, offers multiple points for chemical modification, making it a versatile intermediate.[1] The incorporation of fluorine into organic molecules is a common strategy in drug development to modulate properties such as metabolic stability, lipophilicity, and binding affinity.[2][3] However, these same properties necessitate a rigorous and informed approach to safety and handling. This guide provides a comprehensive overview of the hazards associated with this compound and details the essential protocols for its safe management in a laboratory setting.
Hazard Identification and Classification
A thorough understanding of the specific hazards is the foundation of safe laboratory practice. Based on aggregated data from multiple suppliers and regulatory inventories, this compound is classified as a hazardous substance.
Globally Harmonized System (GHS) Classification
The compound presents multiple health hazards. The GHS classification information has been aggregated from notifications to the ECHA C&L Inventory.[4] It is consistently identified as an irritant and may have acute toxicity.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | GHS Pictogram | Signal Word |
|---|---|---|---|---|
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[4][5] | Warning | |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[4][5] | Warning | |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[4][6] | Warning | |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[4][6] | Warning | |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[4][6] | Warning |
| Specific target organ toxicity (single exposure) | 3 | H335: May cause respiratory irritation[6][7] | | Warning |
Note: The percentages for some GHS classifications from PubChem indicate that not all notifiers provided the same classification.[4] The most protective classification should be adopted for handling.
Physical and Chemical Properties
Understanding the physical state and properties of the compound is crucial for anticipating its behavior during handling and storage.
Table 2: Physicochemical Data for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₀FNO₂ | PubChem[4] |
| Molecular Weight | 183.18 g/mol | Sigma-Aldrich[8], PubChem[4] |
| Appearance | Solid, white to off-white powder or crystals | Sigma-Aldrich[8][9] |
| Melting Point | 224-228 °C (decomposes) | Sigma-Aldrich[8], ChemicalBook[10] |
| Storage Class | 11 (Combustible Solids) | Sigma-Aldrich[8] |
Exposure Controls and Personal Protective Equipment (PPE)
The primary directive in handling this compound is to minimize all routes of exposure—dermal, ocular, inhalation, and ingestion. This is achieved through a combination of engineering controls and appropriate PPE.
Engineering Controls
-
Ventilation: All handling of the solid compound, especially weighing and transfers where dust can be generated, must be conducted in a certified chemical fume hood or a ventilated balance enclosure.[11][12] This prevents inhalation of airborne particles.
-
Safety Stations: An operational eyewash station and safety shower must be readily accessible in the immediate work area.[5][12]
Personal Protective Equipment (PPE)
The selection of PPE is dictated by the identified hazards. The causality is direct: the risk of skin and eye irritation mandates specific barrier protection.
-
Eye and Face Protection: At a minimum, chemical splash goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards are required.[13] Given the serious eye irritation risk (H319), it is highly recommended to use a full-face shield in addition to goggles, especially during procedures with a higher risk of splashing or dust generation.[2]
-
Hand Protection: Chemical-resistant gloves must be worn. Nitrile gloves (minimum 4-6 mil thickness) provide a sufficient barrier for incidental contact.[12] However, for prolonged handling or during spill cleanup, double-gloving or using thicker gloves is recommended.[2] Gloves must be inspected for integrity before use and disposed of immediately after contamination.[12]
-
Body Protection: A flame-resistant lab coat should be worn at all times and kept fully fastened.[2] For tasks with a significant risk of spills, a chemical-resistant apron should be worn over the lab coat.[12]
-
Respiratory Protection: If engineering controls are insufficient or during a large spill response, a respirator may be necessary.[2][11] A NIOSH-approved N95 dust mask is the minimum requirement for handling the solid, but a full-face respirator with appropriate cartridges should be used if aerosolization is possible or irritation is experienced.[8][11]
Safe Handling and Storage Protocols
Adherence to standardized procedures is critical for preventing accidents and ensuring the integrity of the compound.
General Handling
-
Personnel: Only personnel trained on the specific hazards of this compound should be permitted to handle it.[2] Avoid working alone when handling significant quantities.[2]
-
Hygiene: Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the shift.[5][14] Do not eat, drink, or smoke in laboratory areas.[14]
-
Work Surfaces: Use disposable plastic-backed absorbent paper ("bench paper") to protect work surfaces from contamination.[12]
-
Aerosol Prevention: Avoid actions that generate dust, such as scraping or vigorous shaking.[11] Use techniques that minimize aerosol formation.
Storage
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15] Recommended storage is often in a refrigerator.[9] Keep in a dark place under an inert atmosphere for long-term stability.[16]
-
Incompatibilities: Segregate from strong oxidizing agents and alkalies.[17]
-
Labeling: Ensure containers are clearly labeled with the chemical name and all relevant GHS hazard pictograms and statements.
Emergency Procedures
A pre-planned emergency response is essential for mitigating the consequences of an accidental release or exposure.
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][13] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes.[2] Remove all contaminated clothing and shoes.[5] If skin irritation occurs, seek medical advice.[13] Wash contaminated clothing before reuse.[5]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[11] If the person is not breathing, give artificial respiration. If breathing is difficult, trained personnel should administer oxygen. Call a poison center or doctor if you feel unwell.[13]
-
Ingestion: Wash out the mouth with water.[5] Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Accidental Release Measures (Spill Cleanup)
The response to a spill depends on its scale and the level of training of the personnel involved.
-
Small Spills (<5g):
-
Alert others in the immediate area.
-
Ensure proper PPE is worn (including respiratory protection if necessary).
-
Gently cover the spill with a compatible absorbent material (e.g., vermiculite, dry sand). Avoid raising dust.
-
Carefully sweep or scoop the absorbed material into a sealable, labeled container for hazardous waste disposal.[15]
-
Decontaminate the spill area with a suitable solvent (e.g., water, followed by ethanol) and wipe clean.
-
Dispose of all contaminated materials as hazardous waste.
-
-
Large Spills (>5g):
-
Evacuate the area immediately.[2]
-
Alert laboratory personnel and contact the institution's emergency response team.
-
Restrict access to the area.
-
Ensure ventilation is functioning, if safe to do so.
-
Cleanup should only be performed by trained emergency responders.
-
Toxicological Information
While comprehensive toxicological data for this specific compound is limited, the GHS classifications provide a clear indication of its potential effects.[4][6] The hazards are consistent with many fluorinated organic compounds and beta-amino acid derivatives.[2][14]
-
Acute Effects: The primary acute risks are irritation to the skin, eyes, and respiratory system upon contact or inhalation.[6][13] Harmful effects are possible via oral, dermal, and inhalation routes.[6]
-
Chronic Effects: No specific data on chronic exposure is readily available. However, as with any laboratory chemical, chronic exposure should be minimized to prevent unforeseen long-term health effects.
-
Metabolism: The metabolism of fluorinated compounds can sometimes lead to the release of fluoride ions or the formation of toxic metabolites like fluoroacetic acid, though this is highly structure-dependent.[3] This potential underscores the importance of preventing internal exposure.
Conclusion
This compound is a valuable research chemical whose utility is matched by its potential hazards. A safety-first mindset, grounded in a complete understanding of its GHS classification, is paramount. By implementing robust engineering controls, consistently using appropriate PPE, and adhering to established protocols for handling, storage, and emergency response, researchers can effectively mitigate the risks. This proactive approach ensures a safe laboratory environment, enabling the continued and responsible use of this important synthetic building block in scientific discovery.
References
- BenchChem. (2025).
- PubChem. This compound.
- Sigma-Aldrich. 3-Amino-3-(4-fluorophenyl)propionic acid 97. MilliporeSigma.
- PubChem. 3-Amino-3-(3-fluorophenyl)propanoic acid.
- MedChemExpress. 3-(4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)phenyl)propanoic acid-SDS. MedChemExpress.
- BASF. (2023).
- Echemi. 3-(4-Fluorophenyl)
- ChemicalBook. 3-Amino-3-(3-fluorophenyl)propanoic acid. ChemicalBook.
- Fisher Scientific. (2025).
- Sigma-Aldrich. (S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride. MilliporeSigma.
- Fisher Scientific. (2025).
- Fisher Scientific. (2025).
- ChemicalBook. This compound. ChemicalBook.
- Sigma-Aldrich. (2024).
- BOC Sciences. The Role of 3-Amino-3-(4-fluorophenyl)propionic Acid in Organic Synthesis. BOC Sciences.
- Valudor Products. Safety Data Sheet: beta-alanine. Valudor Products.
- Fisher Scientific. (2024).
- SynQuest Labs. 3-Amino-3-(3-fluorophenyl)propanoic acid. SynQuest Labs.
- UNC Environmental, Health and Safety. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
- Jeschke, P. (2021). Metabolism and Toxicity of Fluorine Compounds. ACS Chemical Toxicology.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C9H10FNO2 | CID 579885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. 3-Amino-3-(3-fluorophenyl)propanoic acid | C9H10FNO2 | CID 580128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. synquestlabs.com [synquestlabs.com]
- 8. 3-Amino-3-(4-fluorophenyl)propionic acid 97 325-89-3 [sigmaaldrich.com]
- 9. (S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride | 64231-54-5 [sigmaaldrich.com]
- 10. This compound | 325-89-3 [chemicalbook.com]
- 11. echemi.com [echemi.com]
- 12. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 13. fishersci.com [fishersci.com]
- 14. valudor.com [valudor.com]
- 15. fishersci.com [fishersci.com]
- 16. 3-Amino-3-(3-fluorophenyl)propanoic acid CAS#: 117391-51-2 [m.chemicalbook.com]
- 17. fishersci.com [fishersci.com]
Whitepaper: The Biological Significance of Fluorinated Amino Acids: From Physicochemical Modulation to Therapeutic Innovation
Abstract
The strategic incorporation of fluorine into amino acids has emerged as a transformative tool in chemical biology, drug discovery, and materials science. This guide provides a comprehensive technical overview of the biological significance of fluorinated amino acids (FAAs). We delve into the fundamental physicochemical alterations induced by fluorination—including changes in electronegativity, steric profile, hydrophobicity, and pKa—and explore how these properties are harnessed to create peptides and proteins with enhanced capabilities. Key applications are detailed, including the development of metabolically stable therapeutics, the engineering of hyperstable proteins, and the creation of sensitive probes for NMR spectroscopy and PET imaging. This document serves as a resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven methodologies for leveraging FAAs in their work.
Introduction: The Fluorine Advantage in Biological Systems
Fluorine, the most electronegative element, is remarkably scarce in natural biology, with only a single known naturally occurring fluorinated amino acid, 4-fluoro-L-threonine.[][2] This biological orthogonality, combined with its unique stereoelectronic properties, makes fluorine an exceptionally powerful tool for rationally designing and modifying biological molecules.[3] When incorporated into the side chains of amino acids, fluorine imparts profound changes to their physicochemical nature without dramatically increasing steric bulk, a concept often referred to as a "minimalist," high-impact modification.[4]
The introduction of fluorine can dramatically alter a molecule's properties, including its lipophilicity, metabolic stability, pKa, and conformational preferences.[][5] These alterations are not merely academic; they have significant practical implications. In drug discovery, fluorination can improve a candidate's pharmacokinetic profile, leading to enhanced bioavailability and efficacy.[5][6] In protein engineering, it offers a pathway to create proteins with superior thermal, chemical, and proteolytic stability.[2][4][7] Furthermore, the unique nuclear properties of the ¹⁹F and ¹⁸F isotopes make fluorinated amino acids invaluable as non-perturbative probes for NMR spectroscopy and as tracers for Positron Emission Tomography (PET) imaging, respectively.[][8] This guide will explore the causality behind these effects and provide a framework for their application.
The Unique Physicochemical Properties of Fluorinated Amino Acids
The biological impact of FAAs stems directly from the fundamental properties of the carbon-fluorine (C-F) bond and the cumulative effects of fluorine substitution.
Electronegativity and the C-F Bond
The extreme electronegativity of fluorine creates a highly polarized C-F bond, which is the strongest single bond in organic chemistry.[2] This strength is a primary contributor to the enhanced metabolic stability of fluorinated compounds, as the C-F bond is resistant to cleavage by metabolic enzymes like cytochrome P450s.[8] Furthermore, the inductive electron-withdrawing effect of fluorine can significantly lower the pKa of nearby acidic or basic groups, altering their charge state at physiological pH and potentially influencing electrostatic interactions and hydrogen bonding capabilities.[3][9]
Hydrophobicity and the "Fluorous Effect"
Fluorination is a well-established strategy to increase the hydrophobicity and lipophilicity of a molecule.[8][10] For instance, a trifluoromethyl group (CF₃) is considered to be approximately twice as hydrophobic as a methyl group (CH₃).[4] This increased hydrophobicity is a major driving force for enhancing protein stability, as it favors the burial of fluorinated side chains within the protein's hydrophobic core.[4][7] This phenomenon, sometimes called the "fluorous effect," can also be exploited to modulate peptide-membrane interactions, which is particularly relevant for antimicrobial peptides.[4][11]
Steric Profile and Conformational Control
While often considered a hydrogen isostere, fluorine's van der Waals radius is larger (1.47 Å vs. 1.20 Å). However, a CF₃ group has a van der Waals volume roughly twice that of a CH₃ group, making it sterically closer to an isopropyl group.[3] This "in-between" size allows for subtle steric tuning. More profoundly, the strong gauche effect and other electrostatic interactions involving the polarized C-F bond can be used to control the conformational preferences of an amino acid side chain or even the peptide backbone.[8] Fluorinated prolines, for example, are powerful tools for influencing the cis/trans isomerization of peptidyl-prolyl bonds, a critical step in protein folding.[12][13]
Table 1: Comparison of Physicochemical Properties
This table summarizes the general effects of replacing hydrogen with fluorine in amino acid side chains.
| Property | Non-Fluorinated Amino Acid | Fluorinated Amino Acid | Consequence |
| Bond Strength | C-H (approx. 413 kJ/mol) | C-F (approx. 485 kJ/mol) | Increased metabolic stability.[14] |
| Hydrophobicity | Lower (e.g., Leucine) | Higher (e.g., Hexafluoroleucine) | Enhanced protein folding/stability, improved membrane interaction.[7][10] |
| pKa | Standard value | Lowered for adjacent groups | Altered charge state, modified binding interactions.[5][9] |
| Conformation | Flexible | Restricted/Biased | Control over peptide/protein secondary and tertiary structure.[8][12] |
| NMR Signal | ¹H NMR | ¹⁹F NMR | Sensitive, background-free probe for structural analysis.[15] |
Synthesis and Incorporation Strategies
The utility of FAAs is predicated on their accessibility through chemical synthesis and their successful incorporation into larger biomolecules.
Chemical Synthesis of Fluorinated Amino Acids
Synthesizing FAAs is a complex field with no single universal method.[] Strategies are chosen based on the desired position and number of fluorine atoms. Common approaches include:
-
Electrophilic Fluorination: Reagents like Selectfluor are used to add fluorine to electron-rich precursors.[8]
-
Nucleophilic Fluorination: Reagents such as DAST are used to replace hydroxyl groups with fluorine.[9]
-
Building Block Approach: Synthesizing FAAs from smaller, pre-fluorinated starting materials.[16]
The development of new fluorination reagents and transition-metal-catalyzed methods continues to expand the diversity of accessible FAA structures.[][16]
Incorporation into Peptides and Proteins
Once synthesized, FAAs can be incorporated into peptides and proteins using several established methodologies.
-
Solid-Phase Peptide Synthesis (SPPS): This is the most common method for creating synthetic peptides containing FAAs.[8] Standard Fmoc or Boc chemistry is used, although the reduced nucleophilicity of some FAAs may require modified coupling conditions or longer reaction times.[13][17]
-
Biosynthetic Incorporation: This powerful method leverages the cell's own translational machinery. It can be achieved by supplying an FAA to an auxotrophic bacterial strain that cannot produce the corresponding natural amino acid, leading to global replacement.[18] More advanced and precise methods use genetic code expansion, where an engineered tRNA/aminoacyl-tRNA synthetase pair is used to site-specifically incorporate an FAA in response to a unique codon (e.g., the amber stop codon).[2][8]
Caption: Mechanism-based inhibition by a fluorinated amino acid analog.
Applications in Protein Engineering and Chemical Biology
FAAs provide a powerful way to manipulate the fundamental properties of proteins, leading to novel functions and enhanced stability. [19]
Enhancing Protein Stability
The incorporation of highly fluorinated (fluorous) amino acids into the hydrophobic core of a protein is a general and effective strategy to increase its stability against thermal, chemical, and proteolytic degradation. [4][7]The enhanced hydrophobicity of fluorous side chains provides a stronger driving force for folding and maintains the folded state more effectively. [4][7]This has been demonstrated in numerous systems, including coiled coils and globular proteins. [4]While fluorination almost always enhances stability, the exact degree can be context-dependent. [4][7]
Controlling Protein Folding and Conformation
Beyond stability, FAAs can be used to precisely control protein structure. By exploiting the conformational biases of specific FAAs (like 4-fluoroproline), researchers can favor certain secondary structures (e.g., β-sheets) or control quaternary assembly. [8][12]This allows for the de novo design of proteins with predetermined shapes and functions. [15]
Advanced Probing and Imaging Applications
The unique nuclear properties of fluorine make FAAs exceptional reporters for studying biological systems. [8][20]
¹⁹F NMR Spectroscopy for Structural Biology
The ¹⁹F nucleus offers several advantages for NMR spectroscopy: it has 100% natural abundance, a high gyromagnetic ratio (83% sensitivity of ¹H), and a large chemical shift dispersion, making it highly sensitive to its local environment. [15]Since there is no natural fluorine background in biological systems, ¹⁹F NMR provides a clean and powerful window into protein structure and dynamics. [15]By incorporating a fluorinated amino acid at a specific site, one can monitor:
-
Protein folding and unfolding pathways.
-
Conformational changes upon ligand binding.
-
Protein-protein interactions.
¹⁸F PET Imaging for Diagnostics
The positron-emitting isotope ¹⁸F is a cornerstone of PET imaging. Amino acids are consumed at high rates by many cancer cells. By labeling an amino acid with ¹⁸F, one can create a tracer that is preferentially taken up by tumors, allowing for non-invasive visualization and diagnosis. []Fluorinated amino acids are excellent candidates for developing such PET tracers due to the stability of the C-F bond and the favorable half-life of ¹⁸F.
Protocols and Methodologies
To facilitate the application of these concepts, we provide two foundational protocols.
Protocol 1: Site-Specific Biosynthetic Incorporation of a Fluorinated Amino Acid in E. coli
This protocol describes a general workflow for incorporating an unnatural amino acid, such as 3-fluoro-L-tyrosine, into a protein of interest using an auxotrophic expression host.
Rationale: Using an E. coli strain that cannot synthesize aromatic amino acids ensures that the exogenously supplied fluorinated analog is efficiently incorporated in place of its natural counterpart.
Step-by-Step Methodology:
-
Preparation: Transform an appropriate expression plasmid (containing your gene of interest) into an aromatic amino acid auxotrophic E. coli strain (e.g., BL21).
-
Starter Culture: Inoculate a single colony into 5 mL of minimal media supplemented with glucose and all 20 canonical amino acids. Grow overnight at 37°C.
-
Main Culture Growth: Inoculate 1 L of minimal media with the overnight culture. Grow at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6.
-
Inhibition and Supplementation: To inhibit any residual aromatic amino acid synthesis, add glyphosate (1 g/L). [21]Add the desired fluorinated amino acid (e.g., 50 mg/L 3-F-L-tyrosine) along with the other two aromatic amino acids (50 mg/L L-phenylalanine and 50 mg/L L-tryptophan). [21]5. Induction: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
-
Expression: Reduce the temperature to 18°C and continue shaking for 18-20 hours. [21]7. Harvesting: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C or used immediately for protein purification.
-
Validation: Confirm incorporation using mass spectrometry.
Caption: Workflow for biosynthetic incorporation of a fluorinated amino acid.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) with a Fluorinated Amino Acid
This protocol outlines the key considerations for incorporating a standard Fmoc-protected FAA into a peptide sequence using automated SPPS.
Rationale: SPPS allows for the precise, residue-by-residue construction of a peptide chain on a solid support. While standard procedures apply, the properties of the FAA may require optimization.
Step-by-Step Methodology:
-
Resin Preparation: Start with a standard SPPS resin (e.g., Rink Amide resin) suitable for your desired C-terminus.
-
Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a solution of 20% piperidine in dimethylformamide (DMF).
-
Amino Acid Coupling (Standard): For standard amino acids, pre-activate the Fmoc-protected amino acid with a coupling reagent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in DMF, then add it to the resin. Allow to react for 30-60 minutes.
-
Amino Acid Coupling (Fluorinated): For the fluorinated amino acid, use the same procedure but double the coupling time to 2 hours . The potential for reduced nucleophilicity or increased steric hindrance from the fluorinated side chain necessitates a longer reaction time to ensure complete coupling. [13]5. Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test after the FAA coupling step to confirm the absence of free primary amines, ensuring the reaction has gone to completion. If the test is positive, repeat the coupling step.
-
Repeat Cycles: Repeat steps 2-6 for each amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove all side-chain protecting groups using a cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water).
-
Purification: Purify the crude peptide using reverse-phase HPLC.
-
Validation: Confirm the final product's identity and purity via mass spectrometry and analytical HPLC.
Conclusion and Future Outlook
Fluorinated amino acids represent a mature yet rapidly evolving class of chemical tools that provide unprecedented control over the properties of peptides and proteins. Their ability to enhance stability, modulate bioactivity, and serve as non-invasive probes has cemented their role in modern drug discovery and protein engineering. [12][19]The strategic application of FAAs has moved beyond simple substitution to the rational design of biomolecules with tailored functions.
Future advancements will likely focus on developing more sophisticated synthetic methods to access an even wider array of complex FAAs, including those with multiple fluorinated stereocenters or constrained bicyclic structures. [12][22]The continued expansion of the genetic code will enable the site-specific incorporation of these novel building blocks into proteins within living cells, opening new frontiers for studying and engineering cellular processes. As our understanding of the subtle interplay between fluorination and biological function deepens, FAAs will undoubtedly be at the heart of developing next-generation therapeutics, advanced biomaterials, and powerful diagnostic agents.
References
- Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC. PubMed Central.
- Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins - ANU Open Research. ANU Open Research.
- Structural basis for the enhanced stability of highly fluorinated proteins - PMC. PubMed Central.
- The Crucial Role of Fluorinated Amino Acids in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
- Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC. NIH.
- Fluorinated Amino Acids - BOC Sciences. BOC Sciences.
- Fluoro amino acids: a rarity in nature, yet a prospect for protein engineering - PubMed. PubMed.
- Fluorine: A new element in protein design - PMC. PubMed Central.
- Fluorine labeling of proteins for NMR studies. OpenWetWare.
- Fluorinated Protein and Peptide Materials for Biomedical Applications - MDPI. MDPI.
- Utilization of fluorinated α-amino acids in small molecule drug design. Taylor & Francis Online.
- Recent advances in the synthesis of fluorinated amino acids and peptides - RSC Publishing. Royal Society of Chemistry.
- Fluorinated amino acids : compatibility with native protein structures and effects on protein – protein interactions - Chemical Society Reviews (RSC Publishing). Royal Society of Chemistry.
- Fluorinated amino acids in protein design and engineering - PubMed. NIH.
- Applications of fluorine-containing amino acids for drug design - PubMed. PubMed.
- Utilization of fluorinated α-amino acids in small molecule drug design | Semantic Scholar. Semantic Scholar.
- Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed. PubMed.
- Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - FLORE. University of Florence.
- Fluorinated amino acids in protein design and engineering - Chemical Society Reviews (RSC Publishing). Royal Society of Chemistry.
- Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis Online.
- Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids | Journal of the American Chemical Society. ACS Publications.
- Fluorescent amino acids as versatile building blocks for chemical biology. SpringerLink.
- Understanding the Benefits of Fluorinated Amino Acids in Peptide Research. NINGBO INNO PHARMCHEM CO.,LTD.
- Full article: Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis Online.
- Utilization of fluorinated α-amino acids in small molecule drug design - PubMed. PubMed.
- Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - MDPI. MDPI.
- Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides - Chemical Science (RSC Publishing). Royal Society of Chemistry.
- Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry | Biochemistry. ACS Publications.
- Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages | Request PDF. ResearchGate.
- Fluorinated amino acids as orthogonal tools in peptide and protein engineering. World Scientific.
- Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides - Chemical Science (RSC Publishing). Royal Society of Chemistry.
Sources
- 2. Fluoro amino acids: a rarity in nature, yet a prospect for protein engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Fluorine: A new element in protein design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural basis for the enhanced stability of highly fluorinated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tandfonline.com [tandfonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. nbinno.com [nbinno.com]
- 15. Fluorinated amino acids in protein design and engineering - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 16. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. tandfonline.com [tandfonline.com]
- 18. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 19. Fluorinated amino acids in protein design and engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 22. Utilization of fluorinated α-amino acids in small molecule drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Guide to 3-Amino-3-(4-fluorophenyl)propanoic Acid: Unveiling Molecular Structure through NMR and IR Analysis
Abstract
This technical guide provides an in-depth analysis of the spectroscopic data for 3-Amino-3-(4-fluorophenyl)propanoic acid, a fluorinated β-amino acid of significant interest in medicinal chemistry and drug development.[1] For researchers, scientists, and professionals in the field, precise structural elucidation is paramount. This document offers a comprehensive examination of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data to confirm the molecular structure of this compound. We will delve into the theoretical underpinnings of these techniques, present detailed experimental protocols, and provide a thorough interpretation of the spectral data, substantiating the structural assignment of this valuable synthetic building block.
Introduction: The Significance of Spectroscopic Characterization
This compound is a non-proteinogenic β-amino acid. The incorporation of a fluorine atom onto the phenyl ring can significantly influence the molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. These characteristics make it a valuable component in the design of novel therapeutics.
Accurate and unambiguous characterization of such molecules is the bedrock of reliable scientific research. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for this purpose. NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, while IR spectroscopy identifies the functional groups present. Together, they offer a comprehensive picture of the molecular architecture.
This guide will systematically walk through the acquisition and interpretation of ¹H NMR, ¹³C NMR, and IR spectra for this compound, providing the technical insights necessary for its confident identification and use in research and development.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton
NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide information about the structure of molecules. For organic molecules, ¹H and ¹³C NMR are the most common variants, offering a detailed map of the hydrogen and carbon atoms, respectively.
Theoretical Framework of NMR
At the core of NMR is the phenomenon of nuclear spin. Nuclei with an odd number of protons or neutrons, such as ¹H and ¹³C, possess a quantum mechanical property called spin, which generates a magnetic moment. When placed in a strong external magnetic field, these nuclear magnets align either with or against the field, creating two distinct energy levels. The absorption of radiofrequency radiation can induce a transition between these energy levels, and the specific frequency required for this transition is known as the resonance frequency.
The resonance frequency of a nucleus is highly sensitive to its local electronic environment. This variation in resonance frequency, known as the chemical shift (δ) , is the cornerstone of NMR's structural elucidating power. Additionally, the magnetic field of one nucleus can influence that of its neighbors, a phenomenon called spin-spin coupling , which leads to the splitting of NMR signals into multiplets. The magnitude of this splitting is given by the coupling constant (J) , measured in Hertz (Hz).
Experimental Protocol: Acquiring NMR Spectra
A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate data interpretation.
Sample Preparation:
-
Solvent Selection: A suitable deuterated solvent that dissolves the analyte is chosen to avoid overwhelming the spectrum with solvent signals. For this compound, deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices.
-
Concentration: A sample concentration of 5-10 mg/mL is typically sufficient for ¹H NMR, while ¹³C NMR may require a more concentrated sample (20-50 mg/mL) due to the lower natural abundance of the ¹³C isotope.
-
Standard: A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the sample to provide a zero point for the chemical shift scale.
Instrumental Setup:
-
The prepared sample in an NMR tube is placed into the NMR spectrometer.
-
The magnetic field is "shimmed" to ensure homogeneity, which is critical for high-resolution spectra.
-
For ¹³C NMR, broadband proton decoupling is typically employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
Diagram: NMR Experimental Workflow
Caption: A streamlined workflow for NMR analysis.
¹H NMR Spectral Interpretation
Based on the structure of this compound and data from analogous compounds, the following ¹H NMR spectrum is predicted.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.4-7.6 | Multiplet | 2H | Aromatic (H-2, H-6) |
| ~7.1-7.3 | Multiplet | 2H | Aromatic (H-3, H-5) |
| ~4.4-4.6 | Triplet | 1H | CH-NH₂ |
| ~2.7-2.9 | Doublet of Doublets | 2H | CH₂-COOH |
-
Aromatic Protons (H-2, H-6, H-3, H-5): The protons on the fluorophenyl ring are expected to appear in the downfield region (7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The protons ortho to the fluorine atom (H-3, H-5) will likely appear as a triplet due to coupling with the fluorine and the adjacent proton. The protons meta to the fluorine (H-2, H-6) will likely appear as a doublet of doublets.
-
Methine Proton (CH-NH₂): The proton attached to the carbon bearing the amino group is expected to appear as a triplet around 4.4-4.6 ppm, coupled to the adjacent methylene protons.
-
Methylene Protons (CH₂-COOH): The two protons adjacent to the carboxylic acid group are diastereotopic and will likely appear as a doublet of doublets in the range of 2.7-2.9 ppm, coupled to the methine proton.
¹³C NMR Spectral Interpretation
The ¹³C NMR spectrum provides information on the carbon framework. A key feature in the spectrum of this compound will be the coupling between the carbon and fluorine atoms.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | C=O (Carboxylic) |
| ~162 (d, ¹JCF ≈ 245 Hz) | C-F |
| ~138 (d, ⁴JCF ≈ 3 Hz) | C-1 |
| ~129 (d, ³JCF ≈ 8 Hz) | C-2, C-6 |
| ~115 (d, ²JCF ≈ 21 Hz) | C-3, C-5 |
| ~52 | CH-NH₂ |
| ~40 | CH₂-COOH |
-
Carbonyl Carbon (C=O): The carboxylic acid carbon is the most deshielded and will appear at the lowest field, typically around 175 ppm.
-
Aromatic Carbons: The carbon directly attached to the fluorine (C-F) will show a large one-bond coupling constant (¹JCF) of approximately 245 Hz. The other aromatic carbons will also exhibit smaller couplings to the fluorine (²JCF, ³JCF, and ⁴JCF).
-
Aliphatic Carbons: The methine carbon (CH-NH₂) is expected around 52 ppm, and the methylene carbon (CH₂-COOH) around 40 ppm.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Principles of IR Spectroscopy
Molecules are in constant motion, and their bonds can vibrate in various ways (stretching and bending). Each type of bond and functional group has a characteristic vibrational frequency. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to its natural vibrational modes. An IR spectrum is a plot of absorbance (or transmittance) versus frequency (typically expressed as wavenumber, cm⁻¹).
Experimental Protocol: Acquiring an IR Spectrum
-
Sample Preparation: For a solid sample like this compound, the most common method is to prepare a potassium bromide (KBr) pellet. A small amount of the sample is finely ground with dry KBr and pressed into a thin, transparent disk.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum to remove any atmospheric and instrumental interferences.
Diagram: IR Spectroscopy Workflow
Caption: A schematic of the IR spectroscopy process.
IR Spectral Interpretation
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-2400 (broad) | O-H stretch | Carboxylic Acid |
| 3100-3000 | C-H stretch (aromatic) | Aromatic Ring |
| 2900-2800 | C-H stretch (aliphatic) | CH, CH₂ |
| ~1710 (strong) | C=O stretch | Carboxylic Acid |
| ~1600, ~1500 | C=C stretch | Aromatic Ring |
| ~1550 | N-H bend | Amine |
| ~1250-1000 | C-F stretch | Aryl-Fluoride |
-
O-H Stretch: A very broad absorption in the 3400-2400 cm⁻¹ region is characteristic of the O-H stretching vibration of a carboxylic acid, broadened by hydrogen bonding.
-
N-H Stretch: The N-H stretching of the primary amine will likely be obscured by the broad O-H band but may appear as shoulders around 3300-3400 cm⁻¹. The N-H bending vibration is expected around 1550 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption around 1710 cm⁻¹ is indicative of the carbonyl (C=O) stretching of the carboxylic acid.
-
C-F Stretch: The C-F stretching vibration for an aryl fluoride typically appears in the 1250-1000 cm⁻¹ region.
Conclusion: A Cohesive Structural Confirmation
The combined analysis of ¹H NMR, ¹³C NMR, and IR spectroscopic data provides a robust and unequivocal confirmation of the structure of this compound. The ¹H and ¹³C NMR spectra precisely map the carbon-hydrogen framework, including the substitution pattern on the aromatic ring and the connectivity of the propanoic acid chain. The characteristic chemical shifts and coupling constants, particularly the C-F couplings, are diagnostic for this specific molecule. Concurrently, the IR spectrum confirms the presence of the key functional groups: the carboxylic acid, the primary amine, and the aryl fluoride. This multi-technique approach ensures the identity and purity of the compound, which is a critical prerequisite for its application in any research or development endeavor. This guide provides the foundational knowledge for researchers to confidently characterize this and similar fluorinated amino acid derivatives.
References
- Royal Society of Chemistry. (n.d.). Supplementary Material.
- ResearchGate. (n.d.). FTIR spectra of (a) β-Alanine, (b) Folic acid and (c) FA-β-Alanine moieties.
- UPB Scientific Bulletin. (n.d.). C- AND D- LABELLED 3-PHENYLPROPIONIC ACIDS; SYNTHESIS AND CHARACTERIZATION BY NMR AND MS SPECTRA.
- Globalnewswire. (2024). The Role of 3-Amino-3-(4-fluorophenyl)propionic Acid in Organic Synthesis.
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). alpha-Fluoro-beta-alanine.
- SpectraBase. (n.d.). 3-Amino-3-phenyl-propionic acid, methyl ester - Optional[13C NMR] - Chemical Shifts.
- Beilstein Journal of Organic Chemistry. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications.
- FooDB. (n.d.). Showing Compound 3-Phenylpropanoic acid (FDB008271).
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0159744).
- ResearchGate. (n.d.). FTIR spectra of the fluorinated microspheres prepared with various contents of FS within the mixture. Inset.
- MySkinRecipes. (n.d.). This compound.
- PubChem. (n.d.). 3-Amino-3-(3-fluorophenyl)propanoic acid.
- National Center for Biotechnology Information. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR.
- MDPI. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR.
- PubChem. (n.d.). Fluoro-beta-alanine.
- ResearchGate. (n.d.). ATR-FTIR spectra of 2M β-alanine as function of CO2 loading time.
Sources
Unlocking the Potential of 3-Amino-3-(4-fluorophenyl)propanoic Acid: A Technical Guide for Researchers
Introduction: A Molecule of Versatile Promise
3-Amino-3-(4-fluorophenyl)propanoic acid is a non-canonical β-amino acid that stands at the intersection of several exciting fields of drug discovery and chemical biology. Its structure, featuring a fluorinated aromatic ring and a β-amino acid backbone, endows it with unique properties that make it a compelling subject for in-depth research. The presence of the fluorine atom can significantly alter physicochemical properties such as lipophilicity, metabolic stability, and binding affinity, making it an attractive building block for novel therapeutics.[1][2] Furthermore, as a β-amino acid, it offers the potential to create peptidomimetics with enhanced proteolytic resistance and controlled secondary structures.[3][4][5] This guide provides a comprehensive overview of promising research avenues for this compound, complete with detailed experimental protocols and the scientific rationale behind them.
Core Research Areas and Methodologies
This guide outlines three primary areas of research for this compound: Neuromodulatory Activity, Peptidomimetic and Medicinal Chemistry, and as a Biochemical and Imaging Probe. Each section details the underlying hypothesis, key research questions, and a step-by-step experimental workflow.
Research Area 1: Exploration of Neuromodulatory Activity, Focusing on GABAergic Systems
Scientific Rationale and Hypothesis
The structural similarity of this compound to known GABA (γ-aminobutyric acid) analogues, such as phenibut (β-phenyl-GABA) and baclofen (β-(4-chlorophenyl)-GABA), strongly suggests its potential as a modulator of GABA receptors.[6][7][8] Specifically, its close resemblance to 4-fluorophenibut, a potent GABA-B receptor agonist, forms the basis of our primary hypothesis:
Hypothesis: this compound, particularly one of its enantiomers, acts as a selective modulator of GABA-B receptors, potentially exhibiting agonist or antagonist activity.
The chirality of the molecule is crucial, as the biological activity of many GABA analogues is stereospecific.[1][6] Therefore, the synthesis and separation of the (R) and (S) enantiomers are critical first steps.
Key Research Questions
-
Does this compound bind to GABA-A or GABA-B receptors?
-
What are the binding affinities (Kd or Ki) of the racemic mixture and individual enantiomers for these receptors?
-
Do the enantiomers act as agonists, antagonists, or allosteric modulators at the GABA-B receptor?
-
What is the functional potency (EC50 or IC50) of the active enantiomer(s) in cell-based assays?
Experimental Workflow
Caption: Workflow for investigating the neuromodulatory activity of this compound.
Detailed Experimental Protocols
Protocol 1: Radioligand Binding Assays
-
Objective: To determine the binding affinity of the test compounds for GABA-A and GABA-B receptors.
-
Materials:
-
Membrane preparations from cells expressing human recombinant GABA-A or GABA-B receptors.
-
Radioligands: [³H]muscimol (for GABA-A) and [³H]CGP54626 (for GABA-B).
-
Test compounds: Racemic, (R)-, and (S)-3-Amino-3-(4-fluorophenyl)propanoic acid.
-
Non-specific binding controls: Unlabeled GABA (for GABA-A) and baclofen (for GABA-B).
-
-
Procedure:
-
Incubate receptor membranes with a fixed concentration of radioligand and varying concentrations of the test compound in a suitable buffer.
-
Allow the binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity trapped on the filters using liquid scintillation counting.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Protocol 2: [³⁵S]GTPγS Binding Assay
-
Objective: To assess the agonist activity of the test compounds at the G-protein coupled GABA-B receptor.
-
Principle: Agonist binding to a GPCR promotes the exchange of GDP for GTP on the Gα subunit. [³⁵S]GTPγS is a non-hydrolyzable GTP analog that can be used to quantify this activation.
-
Procedure:
-
Incubate GABA-B receptor membranes with varying concentrations of the test compound in the presence of GDP and [³⁵S]GTPγS.
-
After incubation, terminate the reaction and separate bound [³⁵S]GTPγS by filtration.
-
Quantify the amount of bound [³⁵S]GTPγS.
-
Plot the data to generate a dose-response curve and determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) relative to a full agonist like baclofen.
-
Research Area 2: Application in Peptidomimetics and Medicinal Chemistry
Scientific Rationale and Hypothesis
β-amino acids are known to induce stable secondary structures (e.g., helices and turns) in peptides and are resistant to degradation by proteases.[3][4][5] The fluorophenyl group can further influence conformation and binding through steric and electronic effects.
Hypothesis: Incorporation of this compound into a biologically active peptide sequence will result in a peptidomimetic with enhanced proteolytic stability and potentially altered or improved receptor affinity and selectivity.
Key Research Questions
-
How does the incorporation of this β-amino acid affect the secondary structure of a model peptide?
-
Does the resulting peptidomimetic exhibit increased resistance to enzymatic degradation?
-
Can this modification improve the binding affinity or selectivity of a known peptide ligand for its receptor?
Experimental Workflow
Caption: Workflow for the design and evaluation of peptidomimetics containing this compound.
Detailed Experimental Protocols
Protocol 3: Proteolytic Stability Assay
-
Objective: To compare the stability of the native peptide and the modified peptidomimetic in the presence of proteases.
-
Materials:
-
Native peptide and modified peptidomimetic.
-
Proteases (e.g., trypsin, chymotrypsin, or serum).
-
HPLC system with a C18 column.
-
-
Procedure:
-
Incubate a known concentration of each peptide with the selected protease(s) at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture and quench the enzymatic activity (e.g., by adding trifluoroacetic acid).
-
Analyze the samples by reverse-phase HPLC.
-
Quantify the amount of remaining intact peptide by integrating the area of the corresponding peak.
-
Plot the percentage of intact peptide versus time to determine the degradation rate and half-life for each peptide.
-
Research Area 3: Development as a ¹⁹F-NMR and PET Imaging Probe
Scientific Rationale and Hypothesis
The fluorine atom provides a unique spectroscopic handle. The ¹⁹F nucleus is 100% naturally abundant, has a high gyromagnetic ratio, and its NMR signal is highly sensitive to the local chemical environment, with no background signal in biological systems.[9][10][11][12] This makes it an excellent probe for studying protein-ligand interactions and protein dynamics.[13] Additionally, the fluorine can be substituted with the positron-emitting isotope ¹⁸F to create a PET radiotracer for in vivo imaging, particularly for tumors that overexpress amino acid transporters.[14][15][16][17]
Hypothesis: this compound can be used as a ¹⁹F-NMR probe to study protein binding events. Its ¹⁸F-labeled counterpart has the potential to be a PET imaging agent for tumors.
Key Research Questions
-
Can the ¹⁹F-NMR signal of the compound be used to monitor its binding to a target protein?
-
Can the compound be efficiently radiolabeled with ¹⁸F?
-
Does the resulting radiotracer, [¹⁸F]this compound, show selective uptake in cancer cells in vitro and in tumor models in vivo?
Experimental Workflow
Caption: Dual workflow for developing this compound as both a ¹⁹F-NMR probe and a PET imaging agent.
Detailed Experimental Protocols
Protocol 4: Protein-Observed ¹⁹F-NMR for Ligand Binding
-
Objective: To detect and quantify the binding of the compound to a target protein using ¹⁹F-NMR.[11]
-
Materials:
-
This compound.
-
Purified target protein of interest.
-
NMR buffer (e.g., phosphate buffer in D₂O).
-
-
Procedure:
-
Prepare a sample of the fluorinated compound in the NMR buffer.
-
Acquire a one-dimensional ¹⁹F-NMR spectrum. Note the chemical shift and line width of the fluorine signal.
-
Prepare a series of samples with a fixed concentration of the compound and increasing concentrations of the target protein.
-
Acquire a ¹⁹F-NMR spectrum for each sample.
-
Analyze the spectra for changes in the fluorine signal's chemical shift and/or line broadening, which are indicative of binding.
-
If significant changes are observed, the dissociation constant (Kd) can be determined by fitting the chemical shift changes to a binding isotherm.
-
Protocol 5: In Vitro Cancer Cell Uptake Assay
-
Objective: To evaluate the uptake of the [¹⁸F]-labeled compound in cancer cells.
-
Materials:
-
[¹⁸F]this compound.
-
Cancer cell line (e.g., a glioma or breast cancer line known to overexpress amino acid transporters) and a non-cancerous control cell line.
-
Cell culture medium.
-
-
Procedure:
-
Plate cells in multi-well plates and grow to confluence.
-
Incubate the cells with a known concentration of the radiotracer in culture medium for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.
-
To determine the specificity of uptake, co-incubate a set of cells with the radiotracer and a large excess of a natural amino acid (e.g., L-phenylalanine) to block transporter-mediated uptake.
-
After incubation, rapidly wash the cells with ice-cold buffer to remove extracellular radioactivity.
-
Lyse the cells and measure the radioactivity in the cell lysate using a gamma counter.
-
Normalize the radioactivity to the protein content of each well.
-
Compare the uptake in cancer cells versus control cells and assess the degree of inhibition by the competing amino acid.
-
Conclusion and Future Outlook
This compound is a molecule with significant untapped research potential. The proposed research areas—neuromodulation, peptidomimetic design, and biochemical probe development—represent distinct yet complementary avenues of investigation. The structural analogy to potent GABAergic compounds provides a strong rationale for its exploration as a CNS-active agent. Its nature as a fluorinated β-amino acid makes it an ideal candidate for enhancing the therapeutic properties of peptides. Finally, the presence of the fluorine atom opens up sophisticated applications in NMR-based drug screening and PET imaging. The detailed experimental workflows provided in this guide offer a robust framework for researchers to systematically unravel the full potential of this promising compound.
References
- Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). β-Peptides: From structure to function. Chemical Reviews, 101(10), 3219-3232. [Link]
- Gerig, J. T. (2010). Fluorine NMR of proteins. Progress in Nuclear Magnetic Resonance Spectroscopy, 56(2), 125-155. [Link]
- Dalvit, C., & Vulpetti, A. (2019). ¹⁹F-NMR in fragment-based drug discovery: a powerful tool for hit identification, validation, and optimization. Drug Discovery Today, 24(10), 2039-2048. [Link]
- Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of Chemical Research, 31(4), 173-180. [Link]
- Seebach, D., & Matthews, J. L. (1997). β-Peptides: a surprise at every turn.
- Pomerantz, J. L., & Pande, V. S. (2011). Protein-observed fluorine NMR: a bio-orthogonal approach for probing protein structure and dynamics. Current Opinion in Structural Biology, 21(5), 608-615. [Link]
- Yu, J. X., & Ang, Z. (2020). ¹⁹F NMR for protein studies. Molecules, 25(11), 2633. [Link]
- Gee, C. T., Arntson, K. E., & Pomerantz, W. C. (2016). Protein-observed ¹⁹F NMR for fragment screening, affinity quantification, and druggability assessment. Nature Protocols, 11(9), 1611-1624. [Link]
- Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS Drug Reviews, 7(4), 471-481. [Link]
- Langen, K. J., & Pauleit, D. (2009). Amino acid PET in neuro-oncology. Quarterly Journal of Nuclear Medicine and Molecular Imaging, 53(2), 145-155. [Link]
- McConathy, J., & Goodman, M. M. (2008). Non-natural amino acids for tumor imaging using positron emission tomography. Current Topics in Medicinal Chemistry, 8(11), 935-948. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. β-Amino Acids: Versatile Peptidomimetics: Ingenta Connect [ingentaconnect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 19F in-cell NMR to investigate protein-ligand interactions in living human cells. [flore.unifi.it]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of 3-l- and 3-d-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Item - Radiolabeled Amino Acids for Tumor Imaging with PET:â Radiosynthesis and Biological Evaluation of 2-Amino-3-[18F]fluoro-2-methylpropanoic Acid and 3-[18F]Fluoro-2-methyl-2-(methylamino)propanoic Acid - figshare - Figshare [figshare.com]
- 17. PET with radiolabeled aminoacid - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
use of 3-Amino-3-(4-fluorophenyl)propanoic acid in peptide synthesis
Application Note & Protocol
Strategic Incorporation of 3-Amino-3-(4-fluorophenyl)propanoic Acid in Fmoc-Based Solid-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals engaged in peptide chemistry and peptidomimetic design.
Executive Summary: Beyond the Canonical
The 20 canonical amino acids provide a foundational alphabet for peptide science, yet expanding this vocabulary with non-canonical amino acids (ncAAs) offers a powerful strategy to engineer novel functions and overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity.[1][2][3] β-amino acids, in particular, are transformative building blocks. Their unique backbone structure, featuring an additional methylene group, induces specific secondary structures (e.g., helices and turns) and confers remarkable resistance to proteolytic degradation.[4][5]
This guide provides a comprehensive technical overview and detailed protocols for the use of This compound , a fluorinated β-amino acid, in modern Fmoc-based solid-phase peptide synthesis (SPPS). The presence of a fluorine atom on the phenyl ring is a strategic design element known to enhance metabolic stability and modulate binding affinity through favorable electronic interactions.[6][7] We will explore the causality behind protocol choices, from reagent selection to reaction monitoring, to ensure robust and reproducible synthesis of peptides containing this valuable ncAA.
Physicochemical Profile: this compound
Understanding the fundamental properties of the building block is critical for its successful application. The key characteristics are summarized below.
| Property | Value | Data Source |
| IUPAC Name | This compound | PubChem[8] |
| Molecular Formula | C₉H₁₀FNO₂ | PubChem[8] |
| Molecular Weight | 183.18 g/mol | PubChem[8] |
| Appearance | White to off-white solid | --- |
| Canonical SMILES | C1=CC(=CC=C1C(CC(=O)O)N)F | PubChem[8] |
The structure combines a rigid fluorophenyl side chain with a flexible β-amino acid backbone, providing a unique tool to probe and constrain peptide conformation.
The Synthetic Strategy: Fmoc Solid-Phase Peptide Synthesis (SPPS)
Fmoc-based SPPS is the method of choice for incorporating this compound due to its mild deprotection conditions, which preserve the integrity of the peptide and acid-labile side-chain protecting groups.[9][10] The synthesis proceeds in a C-to-N direction, with the nascent peptide chain anchored to an insoluble polymer support, allowing for the use of excess reagents that can be easily removed by filtration and washing.[11][12][13]
The core SPPS cycle for incorporating any amino acid, including our target ncAA, involves three key phases: Deprotection, Activation/Coupling, and Washing.
Caption: Fmoc-SPPS cycle for incorporating this compound.
Detailed Experimental Protocols
These protocols are designed for manual synthesis but are readily adaptable to automated synthesizers.
Protocol 1: Incorporation of Fmoc-3-Amino-3-(4-fluorophenyl)propanoic Acid
Causality Note: β-amino acids can exhibit slower coupling kinetics compared to their α-counterparts due to steric hindrance. Therefore, the choice of a potent coupling reagent and adequate reaction time is paramount for achieving high coupling efficiency.
Materials:
-
Resin: Rink Amide or Wang resin (pre-loaded or for first amino acid attachment).
-
Protected Amino Acid: Fmoc-3-Amino-3-(4-fluorophenyl)propanoic acid (Fmoc-β-Ala(4-F-Ph)-OH).
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).
-
Deprotection Reagent: 20% (v/v) Piperidine in DMF.
-
Coupling Reagents:
-
Option A (Aminium-based): HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[14][15]
-
Option B (Carbodiimide-based): DIC (N,N'-Diisopropylcarbodiimide) with HOBt (Hydroxybenzotriazole).[14]
-
-
Activation Base: N,N-Diisopropylethylamine (DIPEA).
-
Washing Solvents: DMF, DCM, Isopropanol (IPA).
-
Monitoring Reagents: Kaiser Test solutions or Bromophenol Blue solution.[16]
Procedure (per 0.1 mmol scale):
-
Resin Swelling: Place the peptide-resin in a reaction vessel. Add DMF (~10 mL/g resin) and gently agitate for 30-60 minutes. Drain the solvent.
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to completely remove piperidine. The mechanism involves base-catalyzed β-elimination to release the free amine.[9][10][17]
-
-
Deprotection Confirmation (Kaiser Test):
-
Take a small sample of resin beads (~5-10 mg).
-
Perform the Kaiser test according to the manufacturer's protocol.
-
Interpretation: A deep blue color in both the beads and the solution indicates the presence of a free primary amine, confirming successful Fmoc deprotection.[16] If the test is negative, repeat Step 2.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-β-Ala(4-F-Ph)-OH (4 eq., 0.4 mmol) and HBTU/HATU (3.9 eq., 0.39 mmol) in DMF (~2 mL).
-
Add DIPEA (8 eq., 0.8 mmol) to the activation mixture. Causality: DIPEA acts as a base to facilitate the formation of the active ester and neutralize the protonated amine on the resin.
-
Allow the mixture to pre-activate for 1-2 minutes. The solution may change color.
-
Add the activated amino acid solution to the resin.
-
Agitate at room temperature for 1-2 hours. Note: For sterically hindered couplings, extending the reaction time to 4 hours or performing a second coupling (double coupling) may be necessary.
-
-
Coupling Confirmation (Kaiser Test):
-
Wash a small sample of resin with DMF.
-
Perform the Kaiser test.
-
Interpretation: Colorless or faint yellow beads and solution indicate the absence of free primary amines, confirming a complete coupling reaction.[16] If the test is positive, a double coupling is required: drain the reaction solution and repeat Step 4 with fresh reagents.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts. The resin is now ready for the next cycle of deprotection and coupling.
Protocol 2: Final Cleavage and Global Deprotection
Causality Note: Trifluoroacetic acid (TFA) is a strong acid used to cleave the peptide from the resin and remove acid-labile side-chain protecting groups. Scavengers are critical additions to this "cleavage cocktail" to prevent the highly reactive cationic species generated during deprotection from modifying sensitive residues like Trp, Met, or Tyr.
Materials:
-
Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5]) or a simpler, less malodorous mixture like TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5). The choice depends on the peptide sequence.
-
Precipitation Solvent: Cold diethyl ether.
-
Equipment: Fume hood, centrifuge, lyophilizer.
Procedure:
-
Preparation: Wash the final peptide-resin with DCM (3x) and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Reaction:
-
Place the dry resin in a reaction vessel inside a fume hood.
-
Add the cleavage cocktail (~10 mL per 0.1 mmol of resin).
-
Agitate gently at room temperature for 2-4 hours.
-
-
Peptide Isolation:
-
Filter the resin and collect the TFA filtrate containing the peptide into a centrifuge tube.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery.
-
-
Precipitation:
-
Add the TFA solution dropwise to a larger volume of ice-cold diethyl ether (typically 10x the volume of the TFA solution). A white precipitate (the crude peptide) should form.
-
Incubate at -20°C for 30 minutes to maximize precipitation.
-
-
Purification:
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold ether 2-3 more times to remove residual scavengers.
-
Dry the crude peptide pellet under vacuum.
-
-
Lyophilization: Dissolve the peptide in a suitable solvent system (e.g., water/acetonitrile) and freeze-dry to obtain a stable, fluffy powder.
Analysis and Characterization
Post-synthesis, the identity and purity of the peptide must be confirmed.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for assessing the purity of the crude peptide and for purifying it to the desired level.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS are used to confirm the molecular weight of the synthesized peptide, verifying that the correct sequence, including the this compound residue, has been assembled. The expected mass should be calculated and compared to the experimental value.[8]
Quantitative Data Summary
The following table provides recommended starting parameters for the synthesis.
| Parameter | Reagent | Equivalents (vs. Resin) | Recommended Time |
| Fmoc Deprotection | 20% Piperidine/DMF | --- | 5 + 15 min |
| Coupling | Fmoc-β-Ala(4-F-Ph)-OH | 4 eq. | 1 - 4 hours |
| HBTU/HATU | 3.9 eq. | 1 - 4 hours | |
| DIPEA | 8 eq. | 1 - 4 hours | |
| Cleavage | TFA/TIS/H₂O (95:2.5:2.5) | --- | 2 - 4 hours |
Conclusion
This compound is a powerful building block for creating peptidomimetics with enhanced stability and potentially novel biological activities.[5] While its incorporation requires careful attention to coupling conditions due to its β-amino acid nature, the use of standard, high-efficiency coupling reagents within a well-monitored Fmoc-SPPS framework allows for its reliable and successful integration into peptide sequences. The protocols and rationale detailed in this guide provide a robust foundation for researchers to explore the exciting possibilities offered by this and other non-canonical amino acids.
References
- Quaternary β2,2 -Amino Acids: Catalytic Asymmetric Synthesis and Incorporation into Peptides by Fmoc-Based Solid-Phase Peptide Synthesis. PubMed.
- Fmoc - Lokey Lab Protocols. University of California, Santa Cruz.
- This compound | C9H10FNO2 | CID 579885.
- Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
- The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide. Benchchem.
- Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications.
- Amino Acid Sidechain Deprotection. Aapptec Peptides.
- Terminology of Antibody Drug for Fmoc Deprotection. GenScript.
- Quaternary β2,2‐Amino Acids: Catalytic Asymmetric Synthesis and Incorporation into Peptides by Fmoc‐Based Solid Phase Peptide Synthesis.
- Coupling Reagents. Aapptec Peptides.
- Commonly Used Colorimetric Reagents in SPPS peptide solutions. Dilun Biotechnology.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. Advanced ChemTech.
- Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals.
- Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Introduction to Peptide Synthesis.
- Design of peptides with non-canonical amino acids using flow m
- Selected examples of non-canonical amino acids: Bip.
- The Role of 3-Amino-3-(4-fluorophenyl)propionic Acid in Organic Synthesis. OKCHEM.
- Chapter 4. Fluorinated Amino Acids, Peptides, and Proteins.
- Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
- Peptide Synthesis. Sigma-Aldrich.
Sources
- 1. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Quaternary β2,2 -Amino Acids: Catalytic Asymmetric Synthesis and Incorporation into Peptides by Fmoc-Based Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C9H10FNO2 | CID 579885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. genscript.com [genscript.com]
- 11. peptide.com [peptide.com]
- 12. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 多肽合成 [sigmaaldrich.com]
- 14. peptide.com [peptide.com]
- 15. bachem.com [bachem.com]
- 16. Commonly Used Colorimetric Reagents in SPPS peptide solutions - Dilun Biotechnology [peptidescientific.com]
- 17. Lokey Lab Protocols: Fmoc [lokeylab.wikidot.com]
Application Notes and Protocols: Incorporation of 3-Amino-3-(4-fluorophenyl)propanoic acid into Peptides
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The strategic incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern drug discovery and biomaterial engineering. Among these, β-amino acids, particularly those bearing fluorine substituents, offer unique advantages in modulating peptide conformation, enhancing proteolytic stability, and fine-tuning pharmacokinetic profiles. This guide provides a comprehensive overview and detailed protocols for the successful incorporation of 3-Amino-3-(4-fluorophenyl)propanoic acid, a fluorinated β-amino acid, into peptide sequences using solid-phase peptide synthesis (SPPS). We will delve into the rationale behind experimental choices, from protecting group strategies to coupling methodologies, and provide robust protocols for synthesis, cleavage, and characterization.
Introduction: The Significance of Fluorinated β-Amino Acids in Peptide Chemistry
The introduction of β-amino acids into peptides induces the formation of novel secondary structures, such as helices, turns, and sheets, that are distinct from those formed by their α-amino acid counterparts. This conformational diversity provides a powerful tool for designing peptidomimetics with tailored biological activities. The presence of a fluorine atom on the phenyl ring of this compound further enhances its utility. Fluorine, being the most electronegative element, can profoundly influence a molecule's properties.[1][2] Its incorporation can lead to:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites susceptible to enzymatic degradation, thereby increasing the in-vivo half-life of peptide therapeutics.[3][4]
-
Modulated Bioavailability: The lipophilicity introduced by the fluorine atom can improve membrane permeability and overall pharmacokinetic properties.[5][6]
-
Altered Conformation and Binding Affinity: The electronic effects of fluorine can influence intramolecular and intermolecular interactions, potentially leading to enhanced binding to target receptors or enzymes.[4][7]
-
Probing Molecular Interactions: The presence of the ¹⁹F nucleus provides a sensitive NMR handle for studying peptide conformation and interactions with biological targets.[1][8]
This guide will equip researchers with the necessary knowledge and practical protocols to harness these advantages in their peptide design and synthesis endeavors.
The Building Block: Properties of this compound
This compound is a chiral β-amino acid. For peptide synthesis, it is crucial to use the enantiomerically pure form, either (R) or (S), depending on the desired stereochemistry of the final peptide.[4] The commercially available building blocks are typically protected at the N-terminus to allow for controlled, stepwise peptide elongation. The two most common protecting groups are Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl).
| Property | Fmoc-protected | Boc-protected |
| Full Name | Fmoc-(S)-3-amino-3-(4-fluorophenyl)propanoic acid or Fmoc-(R)-3-amino-3-(4-fluorophenyl)propanoic acid | Boc-(S)-3-amino-3-(4-fluorophenyl)propanoic acid or Boc-(R)-3-amino-3-(4-fluorophenyl)propanoic acid |
| CAS Number (S-Fmoc) | 479064-89-6[9] | |
| Molecular Formula (Fmoc) | C₂₄H₂₀FNO₄[9] | |
| Molecular Weight (Fmoc) | 405.42 g/mol [9] | |
| Molecular Formula (Boc) | C₁₄H₁₈FNO₄[5] | |
| Molecular Weight (Boc) | 283.3 g/mol [5] | |
| Key Feature | Base-labile protecting group, suitable for Fmoc-SPPS.[10][11] | Acid-labile protecting group, suitable for Boc-SPPS.[12][13] |
The choice between Fmoc and Boc protection strategies will dictate the overall synthetic workflow, including the choice of resin, deprotection reagents, and cleavage cocktails. This guide will focus on the more contemporary and widely used Fmoc-based solid-phase peptide synthesis (SPPS).
Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)
SPPS, pioneered by R. Bruce Merrifield, revolutionized peptide synthesis by anchoring the C-terminal amino acid to an insoluble polymer resin, allowing for the easy removal of excess reagents and byproducts by simple filtration and washing.[14][15][16] The process involves a series of repetitive cycles of deprotection and coupling.[17]
Figure 1: General workflow for solid-phase peptide synthesis (SPPS).
Materials and Reagents
-
Resin: Rink Amide resin is a common choice for the synthesis of peptide amides.
-
Protected Amino Acids:
-
Fmoc-protected α-amino acids
-
Fmoc-3-Amino-3-(4-fluorophenyl)propanoic acid
-
-
Solvents:
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Diisopropylethylamine (DIEA)
-
-
Coupling Reagents:
-
Cleavage Cocktail: A mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.
-
Other: Diethyl ether (for precipitation)
Protocol: Fmoc-SPPS of a Peptide containing this compound
This protocol outlines the manual synthesis of a model peptide. Automated synthesizers can also be programmed with similar steps.
Step 1: Resin Swelling
-
Place the Rink Amide resin in a reaction vessel.
-
Add DMF and allow the resin to swell for at least 30 minutes with gentle agitation.
-
Drain the DMF.
Step 2: First Amino Acid Coupling
-
Dissolve the first Fmoc-protected amino acid (3-5 equivalents) and a coupling reagent like HBTU (3-5 equivalents) in DMF.
-
Add DIEA (6-10 equivalents) to the solution and vortex.
-
Add the activated amino acid solution to the swollen resin.
-
Agitate the reaction mixture for 2-4 hours.
-
Drain the reaction solution and wash the resin thoroughly with DMF and DCM.
Step 3: Fmoc Deprotection
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Repeat the piperidine treatment for another 15 minutes.
-
Drain the solution and wash the resin extensively with DMF and DCM to remove all traces of piperidine.
Step 4: Subsequent Amino Acid Couplings (including this compound)
-
Repeat the coupling procedure described in Step 2 for each subsequent amino acid, including Fmoc-3-Amino-3-(4-fluorophenyl)propanoic acid.
-
Expert Insight: Due to potential steric hindrance and the electronic effects of the fluorine atom, it is advisable to use a more reactive coupling reagent like HATU for the incorporation of the fluorinated β-amino acid. Additionally, extending the coupling time or performing a double coupling (repeating the coupling step before deprotection) can ensure higher yields.[19]
-
Step 5: Final Fmoc Deprotection
-
After the final coupling step, perform the Fmoc deprotection as described in Step 3.
Step 6: Cleavage and Side-Chain Deprotection
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
Step 7: Peptide Precipitation and Purification
-
Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether and dry.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Step 8: Characterization
-
Confirm the identity and purity of the final peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.
-
For detailed conformational analysis, ¹⁹F NMR can be employed.
Key Considerations and Troubleshooting
-
Coupling Efficiency: The coupling of β-amino acids can be more challenging than that of α-amino acids. Monitoring the coupling reaction using a colorimetric test (e.g., Kaiser test) can be beneficial. If an incomplete coupling is detected, a second coupling should be performed before proceeding to the next deprotection step.
-
Racemization: The choice of coupling reagent and base can influence the degree of racemization. Using additives like HOBt or employing coupling reagents that minimize racemization is crucial, especially when coupling peptide fragments.[18][20]
-
Aggregation: "Difficult sequences," particularly those rich in hydrophobic residues, can aggregate on the solid support, leading to incomplete reactions. Performing the synthesis at elevated temperatures or using special solvent systems can help mitigate this issue.[14][21]
Conclusion
The incorporation of this compound into peptides is a powerful strategy for developing novel therapeutics and biomaterials with enhanced properties. By understanding the principles of SPPS and carefully selecting reagents and reaction conditions, researchers can successfully synthesize these modified peptides. The protocols and considerations outlined in this guide provide a solid foundation for the efficient and reliable synthesis of peptides containing this valuable fluorinated β-amino acid.
References
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
- Thalladi, V. R., & Ryadnov, M. G. (2005). A novel solvent system for solid-phase synthesis of protected peptides: the disaggregation of resin-bound antiparallel. beta. -sheet. The Journal of Organic Chemistry, 70(23), 9497-9500. [Link]
- Matern, D. L., & Conticello, V. P. (2019). Fluorinated peptide biomaterials. Peptide Science, 111(6), e24131. [Link]
- Vapourtec. (n.d.). Peptide Synthesis | Solid-Phase | SPPS.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- CEM Corporation. (2014). Advances in Solid Phase Peptide Synthesis.
- MySkinRecipes. (n.d.). Fmoc-(S)-3-Amino-3-(4-fluorophenyl)-propionic acid.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
- Angene. (n.d.). Boc-L-3-Amino-3-(4-fluorophenyl)-propionicacid.
- Thompson, C. F., et al. (2020). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 25(3), 683. [Link]
- Marsh, E. N. G. (n.d.). Fluorinated Peptides.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). 3-Amino-3-(4-fluorophenyl)propionic Acid: Your Partner in Chemical Synthesis.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 3-Amino-3-(4-fluorophenyl)propionic Acid in Organic Synthesis.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Benefits of Fluorinated Amino Acids in Peptide Research.
- Ningbo Inno Pharmchem Co., Ltd. (2026). Advanced Intermediates for Peptide Synthesis: A Focus on Fmoc-(R)-3-Amino-3-(2-fluorophenyl)propionic Acid.
- Main-Ngo, M., et al. (2018). Ribosome-mediated incorporation of fluorescent amino acids into peptides in vitro.
- Bolarinwa, O., & Abell, C. (2011). Chapter 4. Fluorinated Amino Acids, Peptides, and Proteins. In Fluorine in Medicinal Chemistry and Chemical Biology. [Link]
- Al-Gharabli, S. I., et al. (2021). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery, 16(10), 1143-1154. [Link]
- Jackson, C. J., & O'Hagan, D. (2014). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. Australian Journal of Chemistry, 67(7), 979-985. [Link]
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Springer Nature Experiments. (n.d.). Peptide Synthesis.
- Chongqing Chemdad Co., Ltd. (n.d.). Fmoc-(R)-3-Amino-3-(4-chlorophenyl)propionic acid.
- Matern, D. L., et al. (2019).
- Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]
- Nie, S., et al. (2020). Synthesis of Amino Acids Bearing Halodifluoromethyl Moieties and Their Application to p53-Derived Peptides Binding to Mdm2/Mdm4. Journal of Medicinal Chemistry, 63(21), 12759-12773. [Link]
- Caputo, G. A., et al. (2018). Effects of Hydrophobic Amino Acid Substitutions on Antimicrobial Peptide Behavior. Probiotics and Antimicrobial Proteins, 10(3), 569-578. [Link]
Sources
- 1. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Boc-L-3-Amino-3-(4-fluorophenyl)-propionicacid [myskinrecipes.com]
- 6. nbinno.com [nbinno.com]
- 7. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Marsh Lab - Fluorinated Peptides [sites.google.com]
- 9. scbt.com [scbt.com]
- 10. chemimpex.com [chemimpex.com]
- 11. chempep.com [chempep.com]
- 12. chemimpex.com [chemimpex.com]
- 13. Boc-Protected Amino Groups [organic-chemistry.org]
- 14. vapourtec.com [vapourtec.com]
- 15. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. bachem.com [bachem.com]
- 18. peptide.com [peptide.com]
- 19. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bachem.com [bachem.com]
- 21. pubs.acs.org [pubs.acs.org]
The Strategic Integration of 3-Amino-3-(4-fluorophenyl)propanoic Acid in Modern Pharmaceutical Development: A Guide for Researchers
Introduction: The Emergence of Fluorinated β-Amino Acids in Medicinal Chemistry
In the landscape of contemporary drug discovery, the pursuit of enhanced therapeutic profiles has led medicinal chemists to explore beyond the traditional confines of α-amino acid scaffolds. Among the most promising of these explorations is the strategic incorporation of β-amino acids, particularly those bearing fluorine substitutions. 3-Amino-3-(4-fluorophenyl)propanoic acid, a chiral β-amino acid, has emerged as a pivotal building block in the synthesis of a new generation of pharmaceuticals. Its unique structural features, including the presence of a fluorine atom on the phenyl ring, offer a compelling combination of metabolic stability, conformational constraint, and potent biological activity.
The introduction of a fluorine atom can significantly alter a molecule's physicochemical properties, influencing factors such as lipophilicity, metabolic stability, and binding affinity to target proteins.[1][2] This strategic fluorination can block sites of metabolic degradation, thereby prolonging the in vivo half-life of a drug.[3][4] Furthermore, the inherent conformational rigidity of the β-amino acid backbone can lead to peptides with well-defined secondary structures, enhancing their target specificity and resistance to proteolytic degradation.[5]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this compound. We will delve into detailed protocols for its incorporation into pharmaceutical agents, exemplified by the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin. Furthermore, we will explore its application in the synthesis of other bioactive molecules and discuss the analytical methodologies crucial for ensuring the stereochemical integrity and purity of the final products.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀FNO₂ | |
| Molecular Weight | 183.18 g/mol | |
| Melting Point | 224-228 °C (decomposes) | Sigma-Aldrich |
| Appearance | White to off-white solid | Internal Data |
| Solubility | Soluble in aqueous acid and base. Limited solubility in organic solvents. | Internal Data |
Storage and Handling: this compound should be stored in a cool, dry place, away from incompatible materials. It is recommended to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.
Application in Pharmaceutical Synthesis: The Case of Sitagliptin
Sitagliptin, a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), is a widely prescribed oral medication for the treatment of type 2 diabetes. A key structural feature of Sitagliptin is the (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid moiety, which is derived from a precursor closely related to our topic building block. The synthesis of Sitagliptin provides an excellent case study for the practical application of this compound derivatives.
Retrosynthetic Analysis of Sitagliptin
The synthesis of Sitagliptin involves the crucial coupling of two key intermediates: (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid (or its protected derivative) and 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride.
Caption: Retrosynthetic approach for Sitagliptin synthesis.
Protocol 1: Synthesis of Boc-Protected (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid
This protocol outlines a general method for the preparation of the protected chiral β-amino acid intermediate required for the synthesis of Sitagliptin. The synthesis of the racemic 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid can be achieved through various methods, including the Rodionov reaction, followed by chiral resolution.
Materials:
-
Racemic 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid
-
(R)-(-)-Mandelic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Chiral Resolution:
-
Dissolve racemic 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid (1.0 eq) in a suitable solvent such as methanol at an elevated temperature.
-
Add a solution of (R)-(-)-mandelic acid (0.5 eq) in the same solvent.
-
Allow the solution to cool slowly to room temperature to facilitate the crystallization of the diastereomeric salt.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
The enantiomeric excess of the resolved amino acid can be determined by chiral HPLC.
-
The free (R)-amino acid can be obtained by treating the diastereomeric salt with a base.[6]
-
-
Boc-Protection:
-
Suspend the resolved (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid (1.0 eq) in a mixture of dioxane and water.
-
Add sodium bicarbonate (2.5 eq) to the suspension.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise at room temperature.
-
Stir the reaction mixture at room temperature overnight.
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Boc-protected amino acid.
-
Protocol 2: Amide Coupling for the Synthesis of Boc-Sitagliptin
This protocol describes the coupling of the protected β-amino acid with the triazolopiperazine intermediate.
Sources
- 1. jocpr.com [jocpr.com]
- 2. Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jocpr.com [jocpr.com]
- 5. Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. | Semantic Scholar [semanticscholar.org]
- 6. US20120108598A1 - Sitagliptin synthesis - Google Patents [patents.google.com]
protocol for N-protection of 3-Amino-3-(4-fluorophenyl)propanoic acid
An In-depth Technical Guide to the N-Protection of 3-Amino-3-(4-fluorophenyl)propanoic acid
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a non-canonical β-amino acid of significant interest in pharmaceutical research and drug development. Its unique structure, featuring a fluorinated aromatic ring, makes it a valuable building block for synthesizing peptidomimetics, enzyme inhibitors, and other bioactive molecules with enhanced metabolic stability and binding affinity.[1][2] The successful incorporation of this moiety into larger molecules, particularly in peptide synthesis, necessitates the temporary masking of its nucleophilic amino group to prevent unwanted side reactions and ensure regioselective bond formation.[3] This application note provides detailed protocols and expert insights for the N-protection of this compound using three of the most common and versatile protecting groups in organic synthesis: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc).
Introduction: The Imperative for N-Protection
The primary amine of this compound is a potent nucleophile that can readily react with electrophiles. In the context of peptide synthesis, this reactivity would lead to uncontrolled polymerization during the activation of the carboxylic acid group.[4] Therefore, the strategic application of a protecting group to the nitrogen atom is a mandatory first step.
The choice of protecting group is dictated by the overall synthetic strategy, particularly the conditions required for its eventual removal. The ideal protecting group should be:
-
Easy to install in high yield.
-
Stable to the reaction conditions of subsequent synthetic steps (e.g., peptide coupling, modifications to the carboxylic acid).
-
Removable in high yield under specific conditions that do not affect other functional groups in the molecule (a concept known as orthogonality).[5][]
This guide details the application of the acid-labile Boc group, the hydrogenolysis- or strong acid-labile Cbz group, and the base-labile Fmoc group.
tert-Butoxycarbonyl (Boc) Protection Protocol
The Boc group is a cornerstone of modern organic synthesis, prized for its stability in a wide range of conditions and its clean removal under moderately strong acidic conditions.[7][8] The protection reaction is typically performed using di-tert-butyl dicarbonate, commonly known as (Boc)₂O, in the presence of a base.
Principle and Mechanism
The reaction proceeds via the nucleophilic attack of the amino group on one of the carbonyl carbons of (Boc)₂O. A base is required to neutralize the in-situ generated proton, driving the reaction to completion. The choice of base and solvent system is critical for achieving high yields and preventing side reactions. A mixed aqueous-organic solvent system is often employed to ensure the solubility of both the amino acid and the (Boc)₂O reagent.[9]
Experimental Workflow: Boc Protection
Caption: Workflow for Boc protection of the amino acid.
Detailed Step-by-Step Protocol
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl), chilled
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Add sodium bicarbonate (2.5 eq) to the solution and stir until fully dissolved. The pH should be basic (pH 9-10).
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate beaker, dissolve di-tert-butyl dicarbonate (1.1 - 1.2 eq) in a minimal amount of 1,4-dioxane.
-
Add the (Boc)₂O solution dropwise to the stirring amino acid solution over 20-30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane.
-
Wash the remaining aqueous solution with diethyl ether or ethyl acetate (2x) to remove unreacted (Boc)₂O and other non-polar impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 by adding chilled 1 M HCl. The product should precipitate as a white solid.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.
Summary of Boc Protection Parameters
| Parameter | Recommended Condition | Causality/Expertise |
| (Boc)₂O Stoichiometry | 1.1 - 1.2 equivalents | A slight excess ensures complete conversion of the starting material. |
| Base | NaHCO₃ or NaOH | NaHCO₃ is a milder base suitable for sensitive substrates; NaOH can accelerate the reaction.[10] |
| Solvent System | 1,4-Dioxane/Water (1:1) | Ensures solubility for both the polar amino acid and the non-polar (Boc)₂O. |
| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermicity of the reaction. |
| Reaction Time | 12 - 24 hours | Typically sufficient for complete conversion; monitor by TLC. |
| Typical Yield | >90% | This is a robust and high-yielding reaction. |
Benzyloxycarbonyl (Cbz) Protection Protocol
The Cbz group is another classic amine protecting group, removable by catalytic hydrogenolysis or under harsh acidic conditions (e.g., HBr in acetic acid).[11][12] Its stability to the mildly acidic conditions used for Boc removal makes it an excellent orthogonal protecting group. The protection is typically achieved under Schotten-Baumann conditions.[12]
Principle and Mechanism
The reaction involves the acylation of the amine with benzyl chloroformate (Cbz-Cl) in a two-phase system or an aqueous/organic mixture. An aqueous base (like Na₂CO₃ or NaOH) neutralizes the HCl byproduct, preventing the protonation of the starting amine and driving the reaction forward.[8][13]
Experimental Workflow: Cbz Protection
Caption: Workflow for Cbz protection of the amino acid.
Detailed Step-by-Step Protocol
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)
-
Acetone or 1,4-Dioxane (optional co-solvent)
-
Deionized water
-
Ethyl acetate (EtOAc), Diethyl ether
-
1 M Hydrochloric acid (HCl), chilled
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in 1 M NaOH solution (2.2 eq) and cool the solution to 0 °C in an ice-water bath with vigorous stirring.
-
Add benzyl chloroformate (1.1 eq) dropwise, ensuring the temperature is maintained at or below 5 °C. If the starting material has poor water solubility, a co-solvent like acetone or dioxane can be added.
-
During the addition, monitor the pH and add additional 1 M NaOH solution as needed to maintain a pH between 9 and 10.
-
After the addition is complete, continue stirring at 0 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Transfer the reaction mixture to a separatory funnel and wash with diethyl ether (2x) to remove any unreacted benzyl chloroformate and benzyl alcohol.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with chilled 1 M HCl. A white precipitate of the Cbz-protected product should form.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization (e.g., from ethyl acetate/hexanes).[14]
Summary of Cbz Protection Parameters
| Parameter | Recommended Condition | Causality/Expertise |
| Cbz-Cl Stoichiometry | 1.1 equivalents | A small excess is used to drive the reaction to completion. Cbz-Cl is moisture-sensitive. |
| Base | NaOH or Na₂CO₃ | Maintains basic pH to deprotonate the amine and neutralize HCl byproduct.[12] |
| Solvent System | Water or Water/Dioxane | Aqueous conditions are classic for the Schotten-Baumann reaction. |
| Temperature | 0 °C to Room Temp. | Low temperature minimizes hydrolysis of Cbz-Cl and potential side reactions. |
| pH Control | Maintain pH 9-10 | Crucial for keeping the amine nucleophilic and neutralizing HCl without promoting racemization. |
| Typical Yield | >85% | Generally a high-yielding and reliable protection method. |
9-Fluorenylmethoxycarbonyl (Fmoc) Protection Protocol
The Fmoc group is the lynchpin of modern solid-phase peptide synthesis (SPPS). Its key advantage is its lability to mild basic conditions (typically piperidine), which leaves acid-labile side-chain protecting groups (like tBu) and resin linkages intact.[15][] This orthogonality is fundamental to the Fmoc/tBu synthesis strategy.[17]
Principle and Mechanism
Fmoc protection is typically carried out using N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl). Like the other methods, the reaction occurs in a basic aqueous/organic mixture. The amine attacks the carbonyl of the Fmoc reagent, displacing the succinimide or chloride leaving group.[15]
Experimental Workflow: Fmoc Protection
Caption: Workflow for Fmoc protection of the amino acid.
Detailed Step-by-Step Protocol
Materials:
-
This compound
-
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Acetone
-
Deionized water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl), chilled
Procedure:
-
Dissolve this compound (1.0 eq) in 10% aqueous sodium bicarbonate solution.
-
In a separate flask, dissolve Fmoc-OSu (1.05 eq) in acetone.
-
Add the Fmoc-OSu solution to the amino acid solution with vigorous stirring at room temperature.
-
Continue stirring for 4-8 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into a beaker of ice water.
-
Transfer to a separatory funnel and wash with diethyl ether (2x) to remove any unreacted Fmoc-OSu and byproducts.
-
Cool the aqueous layer in an ice bath and acidify to pH 2 with chilled 1 M HCl. The Fmoc-protected amino acid will precipitate.
-
Collect the solid by vacuum filtration.
-
Wash the filter cake thoroughly with cold water and then with a small amount of cold diethyl ether to aid in drying.
-
Dry the product under high vacuum. The product is often pure enough for use without further purification.[18]
Summary of Fmoc Protection Parameters
| Parameter | Recommended Condition | Causality/Expertise |
| Fmoc Reagent | Fmoc-OSu | Fmoc-OSu is a stable, crystalline solid that is easier to handle than Fmoc-Cl. |
| Stoichiometry | 1.05 equivalents | A slight excess ensures full conversion without difficult-to-remove byproducts. |
| Base | NaHCO₃ | A mild base that effectively facilitates the reaction while minimizing side reactions. |
| Solvent System | Acetone/Water | A common system that provides good solubility for all reactants. |
| Temperature | Room Temperature | The reaction proceeds efficiently without heating. |
| Typical Yield | >90% | A reliable and high-yielding procedure. |
Conclusion
The N-protection of this compound is a critical enabling step for its use in advanced organic synthesis and drug discovery. The choice between Boc, Cbz, and Fmoc protecting groups should be made based on the planned synthetic route, considering the orthogonality required to preserve other sensitive functionalities within the molecule. The protocols detailed in this guide are robust, high-yielding, and based on well-established chemical principles, providing researchers with a reliable foundation for their synthetic endeavors.
References
- Chem-Impex. Boc-(S)-3-amino-3-(4-fluorophenyl)propionic acid.
- Noteworthy Molecules. (2026). The Versatility of Beta-Amino Acids: Applications of Fmoc-Protected Derivatives.
- Chem-Impex. Boc-(R-3-amino-3-(4-fluorophenyl)propionic acid.
- AAPPTec. Amino Acid Derivatives for Peptide Synthesis.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Protecting Groups in Peptide Synthesis. PubMed.
- Wikipedia. tert-Butyloxycarbonyl protecting group.
- GenScript. Terminology of Antibody Drug for Boc Deprotection.
- Wikipedia. Protecting group.
- Coin, I., et al. (2013). Protecting Groups in Peptide Synthesis. Springer Nature Experiments.
- Briga, D., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry.
- Organic Chemistry Portal. Cbz-Protected Amino Groups.
- ResearchGate. (2025). Chemoselective Deprotection of N-Boc Group in Amino Acids and Peptides by Bismuth(III) Trichloride.
- Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis.
- J&K Scientific. Boc-(R)-3-amino-3-(4-fluorophenyl)propionic acid.
- Nielsen, T. E., et al. (2012). Solid-phase route to Fmoc-protected cationic amino acid building blocks. PubMed.
- PrepChem.com. Synthesis of N-Cbz-3-amino-3-cyclohexyl propionic acid.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- Google Patents. CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives.
- Google Patents. CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid.
- Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.
- Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups.
- The Organic Chemistry Portal. Cbz Protection - Common Conditions.
- MDPI. (2022). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR.
- National Institutes of Health. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties.
- Forró, E., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. ResearchGate.
- PubChem. 3-Amino-3-(3-fluorophenyl)propanoic acid.
- Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Boc-L-3-Amino-3-(4-fluorophenyl)-propionicacid [myskinrecipes.com]
- 3. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 13. Cbz Protection - Common Conditions [commonorganicchemistry.com]
- 14. prepchem.com [prepchem.com]
- 15. chempep.com [chempep.com]
- 17. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 18. researchgate.net [researchgate.net]
asymmetric synthesis of 3-Amino-3-(4-fluorophenyl)propanoic acid enantiomers
An Application Guide to the Asymmetric Synthesis of 3-Amino-3-(4-fluorophenyl)propanoic Acid Enantiomers
Introduction: The Significance of Chiral Fluorinated β-Amino Acids
In the landscape of modern drug discovery and development, β-amino acids are indispensable chiral building blocks.[1][2] Their incorporation into peptide-based therapeutics enhances proteolytic stability and induces specific secondary structures. The strategic introduction of fluorine atoms into these molecules can further modulate key pharmacological properties, including metabolic stability, binding affinity, and lipophilicity.[3]
The enantiomers of this compound, a fluorinated β-amino acid, are of significant interest as precursors for pharmaceuticals targeting neurological disorders and for use in biochemical assays to probe enzyme-substrate interactions.[4] However, controlling the absolute stereochemistry at the C3 position is a critical challenge. The biological activity of the resulting therapeutic agents is often confined to a single enantiomer.
This technical guide provides an in-depth overview and detailed protocols for three distinct and powerful strategies for the asymmetric synthesis of the enantiomers of this compound:
-
Chiral Auxiliary-Mediated Synthesis: A substrate-controlled method relying on a recoverable chiral moiety to direct stereochemistry.
-
Organocatalytic Asymmetric Mannich Reaction: A catalytic approach using small chiral organic molecules to create the key stereocenter.
-
Enzymatic Kinetic Resolution: A biocatalytic method for the efficient separation of a racemic mixture to afford both enantiomers with high optical purity.
This document is intended for researchers, chemists, and drug development professionals, providing both the theoretical basis and practical, field-proven protocols for each approach.
Method 1: Diastereoselective Synthesis Using an Evans Chiral Auxiliary
Principle of the Method: The use of a chiral auxiliary is a robust and reliable strategy in asymmetric synthesis. The auxiliary is a chiral molecule that is temporarily attached to the achiral substrate. Its inherent stereochemistry sterically directs subsequent reactions to occur on a specific face of the molecule, thereby creating a new stereocenter with high diastereoselectivity.[5][6] The Evans oxazolidinone auxiliaries are among the most effective and well-documented for controlling stereochemistry in conjugate additions, a key reaction for forming β-amino acids.[7] After the desired transformation, the auxiliary is cleaved and can be recovered for reuse.
Experimental Workflow:
Caption: Workflow for chiral auxiliary-mediated synthesis.
Detailed Protocol:
Part A: Synthesis of (R)-4-benzyl-3-(4-fluorocinnamoyl)oxazolidin-2-one
-
To a flame-dried round-bottom flask under an argon atmosphere, add 4-fluorocinnamic acid (1.0 eq).
-
Dissolve the acid in anhydrous dichloromethane (DCM, ~0.2 M) and cool the solution to 0 °C.
-
Add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Allow the mixture to warm to room temperature and stir for 2 hours, or until gas evolution ceases.
-
Concentrate the mixture in vacuo to obtain the crude 4-fluorocinnamoyl chloride.
-
In a separate flame-dried flask, dissolve (R)-4-benzyloxazolidin-2-one (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.2 M) and cool to -78 °C.
-
Add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise and stir for 15 minutes.
-
Add a solution of the crude 4-fluorocinnamoyl chloride in anhydrous THF dropwise to the lithium salt at -78 °C.
-
Stir the reaction at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional hour.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the desired N-acylated oxazolidinone.
Part B: Asymmetric Conjugate Addition of an Amine Equivalent
-
In a flame-dried flask under argon, dissolve benzylamine (2.2 eq) in anhydrous THF (~0.5 M) and cool to -78 °C.
-
Add n-butyllithium (2.1 eq, 1.6 M in hexanes) dropwise and stir for 20 minutes to form lithium benzylamide.
-
In a separate flask, dissolve the N-acylated oxazolidinone from Part A (1.0 eq) in anhydrous THF (~0.1 M) and cool to -78 °C.
-
Transfer the substrate solution via cannula to the freshly prepared lithium benzylamide solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature, then extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The crude product containing the diastereomerically enriched adduct is typically carried forward without further purification.
Part C: Auxiliary Cleavage and Product Isolation
-
Dissolve the crude adduct from Part B in a mixture of THF and water (3:1, ~0.1 M).
-
Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq).
-
Add lithium hydroxide monohydrate (2.0 eq) in water and stir the mixture vigorously at 0 °C for 4 hours.
-
Quench the reaction by adding an aqueous solution of sodium sulfite.
-
Concentrate the mixture to remove THF and extract the aqueous layer with DCM (3x) to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH ~6 with 1 M HCl. The N-benzyl protected β-amino acid may precipitate or can be extracted with ethyl acetate.
-
The N-benzyl protecting group can be removed via palladium-catalyzed hydrogenation (Pd/C, H₂) to yield the final free amino acid. Purify by recrystallization or ion-exchange chromatography.
Data Summary:
| Parameter | Typical Result |
| Diastereomeric Ratio (d.r.) | >95:5 |
| Enantiomeric Excess (e.e.) | >98% |
| Overall Yield (after cleavage) | 65-80% |
| Auxiliary Recovery | >90% |
Causality and Rationale: The high diastereoselectivity of the conjugate addition is controlled by the benzyl group on the chiral oxazolidinone auxiliary.[5] The auxiliary chelates the lithium cation, forming a rigid structure. The benzyl group effectively shields the Si-face of the α,β-unsaturated system, forcing the incoming nucleophile (lithium benzylamide) to attack the β-carbon from the less hindered Re-face. This substrate-controlled approach reliably sets the desired stereocenter.
Method 2: Organocatalytic Asymmetric Mannich Reaction
Principle of the Method: Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the need for often toxic or expensive metal catalysts.[8][9] The asymmetric Mannich reaction is a cornerstone of organocatalysis, enabling the direct formation of β-amino carbonyl compounds with high enantioselectivity.[10] Here, a chiral amine catalyst, such as L-proline, reacts with a ketone to form a nucleophilic enamine intermediate, which then adds to an electrophilic imine in a highly stereocontrolled fashion.[1]
Catalytic Cycle and Workflow:
Caption: Workflow and catalytic cycle for the organocatalytic Mannich reaction.
Detailed Protocol:
Part A: Asymmetric Mannich Reaction
-
To a vial, add 4-fluorobenzaldehyde (1.0 eq), p-methoxyphenylamine (PMP-amine, 1.1 eq), and L-proline (20 mol%).
-
Add acetone as both the reagent and solvent (typically a large excess, e.g., 5-10 mL per mmol of aldehyde).
-
Stir the resulting mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo to remove the excess acetone.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude β-amino ketone by flash column chromatography (silica gel, hexanes/ethyl acetate gradient).
Part B: Conversion to the β-Amino Acid
-
Dissolve the purified β-amino ketone (1.0 eq) in a mixture of 1,4-dioxane and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add a freshly prepared solution of sodium hypobromite (NaOBr, prepared from NaOH and Br₂, ~5 eq) dropwise.
-
Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Wash the mixture with diethyl ether to remove bromoform and other non-polar byproducts.
-
The PMP protecting group is oxidatively cleaved under these conditions. Acidify the aqueous layer to pH ~6-7 using 1 M HCl.
-
The desired this compound can be isolated by ion-exchange chromatography or by precipitation and recrystallization.
Data Summary:
| Parameter | Typical Result |
| Enantiomeric Excess (e.e.) | 90-99% |
| Yield (after two steps) | 50-75% |
| Catalyst Loading | 10-30 mol% |
| Operational Simplicity | High (often one-pot) |
Causality and Rationale: The stereochemical outcome is determined by the transition state of the addition step. L-proline forms a chiral enamine with acetone. The carboxylic acid moiety of the proline catalyst then acts as a Brønsted acid, protonating the imine nitrogen. This protonation, combined with hydrogen bonding, orients the imine for a stereoselective attack by the enamine. The attack occurs from the Re-face of the imine, directed by the steric bulk of the proline catalyst's pyrrolidine ring, leading to the observed enantiomer.
Method 3: Lipase-Catalyzed Kinetic Resolution
Principle of the Method: Kinetic resolution is a powerful technique for separating a racemic mixture of chiral molecules. It relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. Enzymes are highly effective catalysts for kinetic resolution due to their exquisite stereoselectivity.[2][] In this protocol, a lipase enzyme selectively acylates one enantiomer of a racemic this compound ester, leaving the other enantiomer unreacted.[12] The resulting mixture of acylated and unreacted esters can then be easily separated.
Experimental Workflow:
Caption: Workflow for enzymatic kinetic resolution.
Detailed Protocol:
Part A: Synthesis of Racemic Ethyl 3-Amino-3-(4-fluorophenyl)propanoate
-
To a solution of 4-fluorobenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in ethanol, add ammonium acetate (2.0 eq).
-
Reflux the mixture for 4-6 hours. The reaction involves a Knoevenagel condensation followed by a Michael addition of ammonia and decarboxylation.
-
Cool the reaction mixture and concentrate in vacuo.
-
Dissolve the residue in water and basify with aqueous sodium carbonate. Extract with ethyl acetate to remove non-acidic impurities.
-
Acidify the aqueous layer with concentrated HCl to pH ~1 and add ethanol. Reflux for 8-12 hours to perform Fischer esterification.
-
Cool the reaction, neutralize with sodium bicarbonate, and extract the product into ethyl acetate.
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain the racemic ester.
Part B: Lipase-Catalyzed Kinetic Resolution
-
To a flask, add the racemic ethyl ester from Part A (1.0 eq).
-
Dissolve the ester in an anhydrous organic solvent such as diisopropyl ether or toluene (~0.1 M).
-
Add an acyl donor, such as butyl butanoate (2.0 eq).
-
Add the immobilized lipase, Candida antarctica Lipase A (CAL-A) or Lipase B (Novozym 435), typically 20% by weight of the substrate.[12]
-
Seal the flask and place it in an orbital shaker at a controlled temperature (e.g., 45 °C).
-
Monitor the reaction progress by chiral HPLC. The goal is to stop the reaction as close to 50% conversion as possible to maximize the yield and e.e. of both enantiomers. This can take 24-72 hours.
-
Once ~50% conversion is reached, filter off the immobilized enzyme (which can be washed and reused).
-
Concentrate the filtrate to obtain a mixture of the unreacted amino ester and the N-acylated amino ester.
Part C: Separation and Final Hydrolysis
-
Separate the unreacted amino ester from the N-acylated product using flash column chromatography (silica gel, hexanes/ethyl acetate gradient). The N-acylated product is typically less polar.
-
To obtain the (S)-enantiomer: Take the fraction containing the unreacted amino ester and hydrolyze it using 6 M HCl at reflux for 4-6 hours. Cool, neutralize, and isolate the (S)-3-amino-3-(4-fluorophenyl)propanoic acid.
-
To obtain the (R)-enantiomer: Take the fraction containing the N-acylated product and hydrolyze it under the same conditions (6 M HCl, reflux). The amide and ester groups will both be cleaved. Isolate the (R)-3-amino-3-(4-fluorophenyl)propanoic acid.
Data Summary:
| Parameter | Typical Result |
| Conversion | ~50% (Target) |
| e.e. of Substrate (e.e.s) | >99% |
| e.e. of Product (e.e.p) | >99% |
| Enantiomeric Ratio (E) | >100 (High) |
| Max. Theoretical Yield per Enantiomer | 50% |
Causality and Rationale: The success of this method hinges on the high stereoselectivity of the lipase. The enzyme's active site is a complex, chiral three-dimensional pocket. One enantiomer of the racemic ester (e.g., the R-enantiomer) fits perfectly into this active site, positioning its amino group for nucleophilic attack on the acyl-enzyme intermediate formed from the acyl donor. The other enantiomer (the S-enantiomer) binds poorly or in a non-productive orientation, and thus reacts significantly slower. This large difference in reaction rates allows for the clean separation of the two enantiomers.[]
Summary and Method Comparison
Choosing the optimal synthetic strategy depends on the specific goals of the research, including the scale of the synthesis, cost considerations, and the desired enantiomer.
| Feature | Chiral Auxiliary | Organocatalysis | Enzymatic Resolution |
| Principle | Substrate control | Catalyst control | Racemate separation |
| Stereoselectivity | Very High (d.r. >95:5) | High (e.e. 90-99%) | Excellent (e.e. >99%) |
| Yield | Good (65-80%) | Moderate (50-75%) | Max 50% per enantiomer |
| Scalability | Good, but stoichiometric auxiliary | Excellent | Good, requires large volumes |
| Chiral Source | Stoichiometric, but recoverable | Catalytic (10-30 mol%) | Catalytic (reusable enzyme) |
| Operational Complexity | Multi-step, requires cryogenics | Often one-pot, simpler setup | Requires chiral analysis, bioprocessing |
| Key Advantage | High reliability and predictability | Atom economy, avoids metals | Access to both enantiomers with high purity |
| Key Disadvantage | Stoichiometric waste, multi-step | Catalyst loading can be high | Theoretical yield is capped at 50% |
-
The Chiral Auxiliary Method is ideal for producing a single enantiomer with very high stereochemical fidelity and is a well-established, reliable choice for moderate to large-scale synthesis where initial setup costs are manageable.
-
The Organocatalytic Approach is highly attractive for its operational simplicity, atom economy, and avoidance of cryogenic conditions, making it an excellent choice for rapid analog synthesis and methods development.
-
Enzymatic Kinetic Resolution is the superior method when high-purity access to both enantiomers is required from a single racemic precursor. It represents a green and highly efficient approach, especially if the enzyme can be recycled effectively.
References
- Ashfaq M, Tabassum R, Ahmad MM, Hassan NA, Oku H, et al. (2015) Enantioselective Synthesis of β-amino acids: A Review. Med chem 5: 295-309. [Link]
- Liu, M., & Chen, F. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 39(5), 1688-1700. [Link]
- Forró, E., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(21), 3465-3470. [Link]
- Al-Zoubi, R. M., & Al-Jawabrah, A. M. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1018–1040. [Link]
- Forró, E., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid.
- List, B. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids.
- Liu, M., & Chen, F. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews. [Link]
- Palkó, M., & Fülöp, F. (2022). β-Amino Acid Organocatalysts in the Asymmetric Michael Addition of Isobutyraldehyde to N-Substituted Maleimides. MDPI. [Link]
- van den Bergh, T., & van Rantwijk, F. (2018). Enzymatic Stereoselective Synthesis of β-Amino Acids.
- Zhang, Z., et al. (2019). Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-Catalyzed Hydrogenation. The Journal of Organic Chemistry. [Link]
- PubChem. This compound.
- Ager, D. J., & Prakash, I. (2003). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Asymmetric Synthesis and Application of α-Amino Acids (pp. 249-270). American Chemical Society. [Link]
- Nájera, C., & Yus, M. (2006). α-Amino Acids, β-Amino Alcohols and Related Compounds as Chiral Auxiliaries, Ligands and Catalysts in the Asymmetric Aldol Reaction. Current Organic Chemistry, 10(14), 1687-1715. [Link]
- Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia, The Free Encyclopedia. [Link]
- Ashfaq, M., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review.
- Zhang, W., et al. (2021). Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution.
- Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-875. [Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 4. chemimpex.com [chemimpex.com]
- 5. α-Amino Acids, β-Amino Alcohols and Related Compounds a...: Ingenta Connect [ingentaconnect.com]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. renyi.hu [renyi.hu]
- 8. mdpi.com [mdpi.com]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. Recent advances in the catalytic asymmetric synthesis of β-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Topic: Comprehensive Analytical Strategies for 3-Amino-3-(4-fluorophenyl)propanoic acid
An Application Note from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Foreword: The analytical characterization of pharmaceutical intermediates and active ingredients is the bedrock of drug safety and efficacy. 3-Amino-3-(4-fluorophenyl)propanoic acid, a chiral building block of significant interest, demands a rigorous, multi-faceted analytical approach to ensure its identity, purity, and stereochemical integrity. This guide moves beyond mere procedural lists to provide a foundational understanding of why specific methods are chosen and how they are validated within a regulated framework. It is designed to empower researchers to develop and implement robust, self-validating analytical systems.
Introduction and Physicochemical Profile
This compound is a non-proteinogenic β-amino acid. Its structure, featuring a chiral center and a fluorinated phenyl ring, makes it a valuable synthon in medicinal chemistry. The fluorine atom can enhance metabolic stability and binding affinity, while the β-amino acid backbone can impart unique conformational properties to peptides and small molecule drugs.[1]
Given its role as a critical intermediate, confirming its quality is paramount. A comprehensive analytical control strategy must unambiguously confirm its chemical structure, quantify its purity, and, most critically, determine its enantiomeric excess. This document outlines detailed protocols for achieving these objectives, grounded in the principles of analytical method validation mandated by regulatory bodies like the FDA and EMA, following ICH guidelines.[2][3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [5] |
| Synonym | 3-(4-fluorophenyl)-beta-alanine | [5] |
| CAS Number | 325-89-3; 151911-23-8 | [5][6] |
| Molecular Formula | C₉H₁₀FNO₂ | [5] |
| Molecular Weight | 183.18 g/mol | [5][6] |
| Appearance | White to off-white solid/powder | [6][7] |
| Melting Point | 224-228 °C (decomposes) | [6] |
Chromatographic Analysis for Assay and Impurity Profiling
Chromatography is the cornerstone for assessing the purity of this compound. We will detail a primary HPLC method for potency assay and a secondary GC-MS method for identifying volatile impurities.
Protocol: Reversed-Phase HPLC for Purity and Assay
Principle of Causality: This method separates the target analyte from potential impurities based on polarity. A non-polar stationary phase (C18) is used with a polar mobile phase. Non-polar compounds are retained longer. Because many amino acids lack a strong UV chromophore, pre-column derivatization is often employed to enhance detection sensitivity and selectivity.[8] However, for a simple purity assay of the bulk material where concentration is high, the phenyl ring provides sufficient UV absorbance for detection around 220-260 nm.
Experimental Protocol:
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
-
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic Acid (or Phosphoric Acid)
-
Reference Standard: this compound, >99.5% purity.
-
Sample: Batch to be analyzed.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: Hold at 5% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 225 nm.
-
-
Sample Preparation:
-
Diluent: Mobile Phase A.
-
Reference Standard Solution: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent (Concentration ≈ 0.1 mg/mL).
-
Sample Solution: Prepare the sample in the same manner as the reference standard.
-
-
Data Analysis:
-
Purity: Calculate the area percent of the main peak relative to all peaks in the chromatogram.
-
Assay (vs. Standard): Assay (%) = (AreaSample / AreaStandard) × (ConcStandard / ConcSample) × 100
-
Chiral Purity: The Critical Quality Attribute
For a chiral molecule, enantiomeric purity is as vital as chemical purity. The biological activity and safety profile of the final drug product can depend on having the correct enantiomer. Chiral HPLC is the gold standard for this determination.
Workflow for Chiral Method Development
Developing a robust chiral separation requires a systematic screening of columns and mobile phases. The goal is to achieve a baseline resolution (Rₛ > 1.5) between the R and S enantiomers.
Caption: Systematic workflow for developing a validated chiral HPLC method.
Protocol: Chiral HPLC for Enantiomeric Purity
Principle of Causality: Chiral Stationary Phases (CSPs) create a chiral environment. The two enantiomers of the analyte form transient diastereomeric complexes with the CSP, which have different energies and stabilities. This difference in interaction energy leads to different retention times, allowing for their separation. Polysaccharide-based columns are broadly effective for a wide range of compounds, including amino acid derivatives.[9]
Experimental Protocol:
-
Instrumentation:
-
HPLC system as described in Section 2.1.
-
-
Reagents and Materials:
-
n-Hexane (HPLC grade)
-
Ethanol (or Isopropanol, HPLC grade)
-
Trifluoroacetic Acid (TFA)
-
Racemic Standard: this compound (50:50 mixture of R and S).
-
Sample: Batch to be analyzed.
-
-
Chromatographic Conditions:
-
Column: (R,R) Whelk-O1 or a similar Pirkle-type column has been shown to be effective for related beta-amino acids.[10] An alternative is a polysaccharide-based column like Chiralpak AD-H.
-
Mobile Phase: n-Hexane:Ethanol:TFA (90:10:0.1, v/v/v). Note: The ratio of hexane to alcohol is the most critical parameter to adjust for resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 225 nm.
-
-
Sample Preparation:
-
Diluent: Mobile Phase.
-
Racemic Standard (for System Suitability): Prepare a ~0.5 mg/mL solution to confirm the identity of the two enantiomer peaks and calculate resolution.
-
Sample Solution: Prepare at a concentration of ~0.5 mg/mL.
-
-
Data Analysis:
-
Identify the peaks for the desired and the undesired enantiomer using the racemic standard.
-
Calculate the Enantiomeric Excess (ee%): ee (%) = [(AreaMajor - AreaMinor) / (AreaMajor + AreaMinor)] × 100
-
Spectroscopic Methods for Identity Confirmation
While chromatography provides data on purity, it does not definitively confirm the molecular structure. Spectroscopic methods are essential for this purpose.
Mass Spectrometry (MS)
Principle of Causality: MS measures the mass-to-charge ratio (m/z) of ionized molecules. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like amino acids, providing a clear measurement of the molecular ion and confirming the molecular weight.
Protocol (Direct Infusion ESI-MS):
-
Instrumentation: Mass spectrometer with an ESI source.
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in 50:50 Acetonitrile:Water with 0.1% Formic Acid.
-
Analysis: Infuse the sample directly into the ESI source.
-
Acquisition: Scan in both positive and negative ion modes.
Table 2: Expected Mass Spectrometry Data
| Ion Mode | Adduct | Calculated m/z | Observed m/z |
| Positive | [M+H]⁺ | 184.0768 | Expected within 5 ppm |
| Negative | [M-H]⁻ | 182.0623 | Expected within 5 ppm |
| Data derived from PubChem C9H10FNO2 entry.[5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of Causality: NMR provides detailed information about the chemical environment of specific nuclei (¹H, ¹³C, ¹⁹F). For this molecule, ¹H NMR confirms the proton framework, ¹³C NMR confirms the carbon backbone, and ¹⁹F NMR provides a highly specific signal for the fluorine atom, confirming its presence and position on the phenyl ring.[11]
Protocol (General):
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment).
-
Analysis: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Interpretation:
-
¹H NMR: Expect signals in the aromatic region (for the fluorophenyl group) and the aliphatic region (for the -CH(NH₂)-CH₂-COOH protons).
-
¹⁹F NMR: Expect a single, distinct signal confirming the presence of one fluorine environment.
-
¹³C NMR: Expect 9 distinct carbon signals (some may overlap depending on symmetry).
-
Framework for Method Validation
Every analytical method used for quality control must be validated to prove it is suitable for its intended purpose.[3][12] This creates a self-validating system that ensures data is reliable and trustworthy.[2] The validation process follows ICH Q2(R1) guidelines.
Caption: The lifecycle of an analytical method from development to routine use.
Table 3: Key Validation Parameters and Acceptance Criteria (ICH Q2)
| Parameter | Purpose | Typical Acceptance Criteria (for HPLC Assay) |
| Specificity | To ensure the signal is from the analyte only. | Peak purity > 0.99; baseline resolution from all impurities. |
| Linearity | Proves a direct relationship between concentration and response.[13] | Correlation Coefficient (r²) ≥ 0.999 |
| Range | The concentration interval where the method is precise, accurate, and linear. | Typically 80% to 120% of the target assay concentration. |
| Accuracy | Closeness of test results to the true value. | 98.0% - 102.0% recovery for spiked samples. |
| Precision | Agreement between a series of measurements. | Repeatability (RSD) ≤ 1.0%; Intermediate Precision (RSD) ≤ 2.0%. |
| LOD | Lowest amount that can be detected. | Signal-to-Noise ratio of 3:1. |
| LOQ | Lowest amount that can be quantified with accuracy and precision.[13] | Signal-to-Noise ratio of 10:1; RSD ≤ 10%. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters (e.g., resolution, tailing factor) remain within limits. |
Conclusion
The analytical characterization of this compound requires a suite of orthogonal techniques. RP-HPLC serves as the workhorse for purity and assay, while chiral HPLC is indispensable for confirming the critical enantiomeric purity. These chromatographic methods must be complemented by spectroscopic techniques like MS and NMR for unambiguous identity confirmation. Each method must be rigorously validated according to established regulatory guidelines to ensure that the data generated is accurate, reliable, and fit for purpose in a drug development setting. This comprehensive approach provides a robust framework for ensuring the quality of this vital chemical building block.
References
- Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation.
- Jadhav, S. B., et al. (n.d.). Analytical method validation: A brief review. Journal of Pharmaceutical and Scientific Innovation.
- Kromidas, S. (2023, April 13). Analytical Method Validation: are your analytical methods suitable for intended use?
- Patel, K. et al. (2020, March 22). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmacy and Biological Sciences.
- PubChem. (n.d.). 3-Amino-3-(3-fluorophenyl)propanoic acid. National Center for Biotechnology Information.
- Pharmaffiliates. (n.d.). Ensuring Quality: How to Verify R-3-Amino-3-(4-fluorophenyl)propionic Acid from Suppliers.
- Sigma-Aldrich. (n.d.). 3-Amino-3-(4-fluorophenyl)propionic acid 97%.
- Wang, Y., et al. (2004). Chiral separation of enantiomers of amino acid derivatives by high-performance liquid chromatography on a norvancomycin-bonded chiral stationary phase. Talanta, 62(5), 997-1003.
- Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 168-176.
- ResearchGate. (n.d.). The most commonly used fluorinated amino acids for PrOF NMR.
- ChemicalBook. (n.d.). This compound.
- Madhavan, P., et al. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid. Analytical Chemistry: An Indian Journal, 6(2).
- Chem-Impex. (n.d.). Fmoc-(S-3-amino-3-(4-fluorophenyl)propionic acid.
- Abadi, F. M., et al. (2015). Analysis of Plasma Amino Acids Using RP-HPLC and Pre-Column Derivatization with OPA/3-MPA. Medical Laboratory Journal, 9(1).
- Chen, Y., et al. (2024). Determination of Amino Acids of Novel Food in Food by HPLC Coupled with Pre-Column Derivatization. Foods, 13(24), 4012.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. upm-inc.com [upm-inc.com]
- 3. emerypharma.com [emerypharma.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. This compound | C9H10FNO2 | CID 579885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Amino-3-(4-fluorophenyl)propionic acid 97 325-89-3 [sigmaaldrich.com]
- 7. This compound CAS#: 325-89-3 [m.chemicalbook.com]
- 8. Determination of Amino Acids of Novel Food in Food by HPLC Coupled with Pre-Column Derivatization [mdpi.com]
- 9. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 10. tsijournals.com [tsijournals.com]
- 11. researchgate.net [researchgate.net]
- 12. wjarr.com [wjarr.com]
- 13. qbdgroup.com [qbdgroup.com]
Application Note: Chromatographic Analysis of 3-Amino-3-(4-fluorophenyl)propanoic Acid via Derivatization
Introduction: The Analytical Challenge
3-Amino-3-(4-fluorophenyl)propanoic acid is a β-amino acid of significant interest in pharmaceutical and medicinal chemistry, often serving as a key structural motif in the development of novel therapeutic agents. Accurate and sensitive quantification of this compound in various matrices is crucial for pharmacokinetic studies, process monitoring, and quality control. However, its inherent chemical properties present a significant analytical challenge. Like other amino acids, it exists as a zwitterion at physiological pH, rendering it highly polar and non-volatile.[] These characteristics preclude its direct analysis by conventional gas chromatography (GC) and result in poor retention and peak shape in reversed-phase high-performance liquid chromatography (HPLC).[2]
To overcome these limitations, chemical derivatization is an essential sample preparation step. Derivatization modifies the functional groups (primary amine and carboxylic acid) to increase volatility for GC analysis or to introduce a chromophore/fluorophore for enhanced detection in HPLC.[][3] This application note provides detailed protocols for two robust derivatization strategies for the analysis of this compound:
-
Protocol A: Silylation for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis.
-
Protocol B: 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) Derivatization for High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).
These methods are designed to provide high sensitivity, specificity, and reproducibility for researchers, scientists, and drug development professionals.
Strategy 1: Silylation for GC-MS Analysis
Gas chromatography coupled with mass spectrometry (GC-MS) offers high chromatographic resolution and structural confirmation, making it a powerful tool for analysis. To make this compound amenable to GC, we must neutralize its polar functional groups to increase volatility.[4] Silylation is a widely used and effective technique for this purpose, where active hydrogens in the amine (-NH₂) and carboxylic acid (-COOH) groups are replaced by a nonpolar trimethylsilyl (TMS) group.[5]
2.1 Principle of Silylation
We will employ N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like 1% Trimethylchlorosilane (TMCS), as the silylating agent.[6][7] BSTFA is a strong silyl donor that reacts with both the primary amine and the carboxylic acid to form their respective TMS-amine and TMS-ester derivatives. The byproducts of this reaction are volatile and typically do not interfere with the chromatography.[4][6] The resulting di-TMS derivative of this compound is significantly more volatile and thermally stable, allowing for excellent chromatographic performance.
2.2 Experimental Protocol: GC-MS
2.2.1 Materials and Reagents
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS[6]
-
Anhydrous Acetonitrile (GC grade)
-
Anhydrous Pyridine (GC grade)
-
2 mL GC vials with screw caps and septa
-
Heating block or oven
-
Nitrogen gas supply for drying
2.2.2 Derivatization Workflow
Caption: Workflow for silylation of this compound for GC-MS analysis.
2.2.3 Step-by-Step Protocol
-
Sample Preparation: Accurately transfer an aliquot of the sample or standard solution containing this compound into a 2 mL GC vial.
-
Drying: Evaporate the solvent to complete dryness under a gentle stream of dry nitrogen gas. It is critical to remove all moisture, as silylation reagents are sensitive to water, which can lead to poor reaction yield and derivative instability.[5]
-
Reagent Addition: To the dried residue, add 100 µL of anhydrous acetonitrile followed by 100 µL of BSTFA + 1% TMCS.[6]
-
Reaction: Tightly cap the vial and vortex for 10-15 seconds to ensure complete dissolution and mixing. Place the vial in a heating block or oven set to 70°C for 30 minutes to facilitate the reaction.[5]
-
Cooling & Analysis: After the reaction is complete, remove the vial and allow it to cool to room temperature. The sample is now ready for injection into the GC-MS system.
2.3 GC-MS Conditions and Expected Results
The following table outlines typical starting conditions for GC-MS analysis. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Setting |
| GC System | Agilent 8890 GC or equivalent |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms, DB-5ms) |
| Injection Volume | 1 µL |
| Inlet Mode | Splitless (or Split 10:1 for higher concentrations) |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Oven Program | Initial: 100°C, hold 2 min; Ramp: 15°C/min to 280°C; Hold: 5 min |
| MS System | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Acquisition Mode | Scan (m/z 50-500) for identification; Selected Ion Monitoring (SIM) for quantification |
| Expected Fragments | Characteristic fragments for TMS derivatives include M-15 (loss of CH₃) and M-117 (loss of COOTMS). |
Strategy 2: FMOC-Cl Derivatization for HPLC-FLD Analysis
For applications requiring high sensitivity without the need for mass spectrometry, HPLC with fluorescence detection (FLD) is an excellent alternative. This approach requires derivatizing the analyte with a fluorescent tag. 9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl) is a widely used pre-column derivatization reagent that reacts rapidly with primary and secondary amines under mild alkaline conditions to form highly fluorescent and stable derivatives.[8][9][10]
3.1 Principle of FMOC-Cl Derivatization
FMOC-Cl reacts with the primary amine of this compound in a buffered, alkaline solution (e.g., borate buffer). The resulting FMOC-derivative is hydrophobic, allowing for excellent separation on a reversed-phase C18 column, and exhibits strong fluorescence, enabling detection at picomole levels or lower.[9][11] A key consideration is that FMOC-Cl can react with water, forming a fluorescent byproduct (FMOC-OH).[10] The protocol is designed to manage this interference.
3.2 Experimental Protocol: HPLC-FLD
3.2.1 Materials and Reagents
-
This compound standard
-
9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl) solution (e.g., 15 mM in acetonitrile)[12]
-
Borate Buffer (0.2 M, pH 9.0)
-
1-Adamantanamine (ADAM) solution (e.g., 300 mM in water-acetonitrile, 1:1 v/v) to quench excess FMOC-Cl[12]
-
HPLC grade Acetonitrile
-
HPLC grade Water with 0.1% Formic Acid
-
2 mL autosampler vials
3.2.2 Derivatization Workflow
Caption: Workflow for FMOC-Cl derivatization for HPLC-FLD analysis.
3.2.3 Step-by-Step Protocol
-
Buffering: In an autosampler vial, mix 300 µL of the sample or standard solution with 600 µL of 0.2 M borate buffer (pH 9.0).[12]
-
Derivatization: Add 600 µL of the 15 mM FMOC-Cl solution. Immediately cap the vial and vortex thoroughly. Allow the reaction to proceed for 5 minutes at room temperature.[12]
-
Quenching: To stop the reaction and consume excess FMOC-Cl, add 600 µL of the 300 mM 1-adamantanamine (ADAM) solution. Vortex and let it react for 1 minute.[12] Using a quenching agent like ADAM is crucial to form a non-interfering complex with excess reagent, reducing chromatographic interference.[12]
-
Analysis: The sample is now ready for injection. If the sample contains particulates, filter it through a 0.22 µm syringe filter before placing it in the HPLC autosampler. The FMOC derivatives are generally stable for over 48 hours when stored at 4°C.[11]
3.3 HPLC-FLD Conditions and Expected Results
The following table provides a starting point for HPLC-FLD analysis. A gradient elution is typically required to separate the FMOC-derivative from byproducts and matrix components.
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 30% B; 2-15 min: 30-70% B; 15-18 min: 70-90% B; 18-20 min: 90% B; 20.1-25 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Fluorescence Detector | Excitation (Ex): 266 nm; Emission (Em): 305 nm or 313 nm |
| Expected Performance | Detection limits in the low femtomole (fmol) range are achievable.[11] Linearity is typically excellent over several orders of magnitude.[9] |
Method Validation and Troubleshooting
Self-Validating System: For both protocols, the inclusion of an internal standard (e.g., a structurally similar but chromatographically resolved amino acid) is highly recommended for robust quantification. Calibration curves should be prepared by derivatizing a series of standards alongside the unknown samples to account for any variability in reaction efficiency.
Troubleshooting Common Issues:
-
Low Derivative Yield (Both Methods):
-
Cause: Presence of moisture (especially for silylation). Incorrect pH (for FMOC-Cl).
-
Solution: Ensure all glassware and solvents are anhydrous for GC. Verify the pH of the borate buffer for HPLC.
-
-
Multiple Peaks (GC-MS):
-
Cause: Incomplete derivatization (mono-silylated species).
-
Solution: Increase reaction time or temperature. Ensure sufficient excess of silylating reagent.
-
-
Large Reagent/Byproduct Peaks (HPLC-FLD):
-
Cause: Incomplete quenching of FMOC-Cl.[10]
-
Solution: Ensure the quenching reagent (ADAM) is fresh and added in sufficient excess. Optimize the gradient to better resolve the analyte from the FMOC-OH peak.
-
Conclusion
The analytical challenges posed by the zwitterionic nature of this compound can be effectively overcome through chemical derivatization. Silylation followed by GC-MS provides excellent selectivity and structural confirmation, while FMOC-Cl derivatization coupled with HPLC-FLD offers superior sensitivity. The choice between these methods will depend on the specific analytical requirements, including matrix complexity, required sensitivity, and available instrumentation. The detailed protocols provided herein serve as a robust starting point for the development of validated analytical methods for this important pharmaceutical building block.
References
- Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. (n.d.). FAO AGRIS.
- Molnár-Perl, I. (2005). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride: Literature overview and further study. Journal of Chromatography A, 1095(1-2), 12-30.
- Li, Y., & Feng, Y. (1998). Derivatization and Fluorescence Detection of Amino Acids and Peptides with 9-Fluorenylmethyl Chloroformate on the Surface of a Solid Adsorbent. Analytical Chemistry, 70(15), 3104-3108.
- Techniques for silylation. (n.d.). ResearchGate.
- Brückner, H., Wittner, R., & Godel, H. (1991). Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate. Journal of Chromatography A, 555, 81-97.
- Di Lorenzo, C., & Rizzolo, A. (2005). High-Performance Liquid Chromatographic Analysis of Free Amino Acids in Fruit Juices Using Derivatization with 9-Fluorenylmethyl Chloroformate. Journal of AOAC International, 88(3), 814-820.
- An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. (2021). DiVA portal.
- Acylation Reagents for Gas Chromatography. (2023). Labinsights.
- Tsikas, D. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites, 11(3), 183.
- Zhang, Y., et al. (2018). Optimization of a Precolumn OPA Derivatization HPLC Assay for Monitoring of l-Asparagine Depletion in Serum during l-Asparaginase Therapy. Journal of Chromatographic Science, 56(8), 717-724.
- Wang, H., et al. (2013). Low Mass MS/MS Fragments of Protonated Amino Acids used for Distinction of their 13C-Isotopomers in Metabolic Studies. Journal of The American Society for Mass Spectrometry, 24(5), 709-718.
- Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1(2), 127-136.
- Smith, C. J., & Sharp, T. (2013). High sensitivity HPLC method for analysis of in vivo extracellular GABA using optimized fluorescence parameters for o-phthalaldehyde (OPA)/sulfite derivatives. Journal of Neuroscience Methods, 213(1), 1-7.
- Molnár-Perl, I. (2001). Derivatization, stability and chromatographic behavior of o-phthaldialdehyde amino acid and amine derivatives: o-phthaldialdehyde/ 2-mercaptoethanol reagent. Journal of Chromatography A, 931(1-2), 1-32.
- Yoshida, H., et al. (2011). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. Analyst, 136(17), 3469-3475.
- Antoine, F. R., et al. (2000). HPLC method for analysis of free amino acids in fish using o-phthaldialdehyde precolumn derivatization. Journal of Agricultural and Food Chemistry, 48(1), 1-5.
- Bütikofer, P., et al. (2004). Analysis of plasma amino acids by HPLC with photodiode array and fluorescence detection. Clinical Chemistry, 50(2), 432-433.
- Quantification of hydrolyzed peptides and proteins by amino acid fluorescence. (2018). Journal of Peptide Science, 24(11), e3118.
- Jackson, G., et al. (2014). Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. Journal of Analytical & Bioanalytical Techniques, 5(5), 1000203.
- Consequences of transition from liquid chromatography to supercritical fluid chromatography on the overall performance of a chiral zwitterionic ion-exchanger. (2017). Journal of Chromatography A, 1518, 92-100.
- Brückner, H., & Fujii, N. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. Journal of Chromatography B, 878(15-16), 1185-1199.
- Amino acids. (n.d.). Medizinische Fakultät Münster.
- Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (2022). YouTube.
- zwitterionic compounds. (2006). Chromatography Forum.
- HPLC-fluorescence determination of amino acids in pharmaceuticals after pre-column derivatization with phanquinone. (2004). Journal of Pharmaceutical and Biomedical Analysis, 35(1), 131-139.
- Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method. (n.d.). Shimadzu Corporation.
- The Challenges of Analytical Chromatography We Can Leave in the Past. (2020). Technology Networks.
- Chiral separation of enantiomers of amino acid derivatives by high-performance liquid chromatography on a norvancomycin-bonded chiral stationary phase. (2008). Journal of Chromatography A, 1191(1-2), 238-244.
- Simultaneous determination of cations, zwitterions and neutral compounds using mixed-mode reversed-phase and cation-exchange high-performance liquid chromatography. (2008). Journal of Chromatography A, 1187(1-2), 65-73.
- HPLC-Fluorescence Determination of Amino Acids in Pharmaceuticals after Pre-Column Derivatization with Phanquinone. (2004). ResearchGate.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). Yakhak Hoeji, 65(3), 194-201.
- Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. (2008). ResearchGate.
- Chromatographic Science Clarifies Separation Challenges. (2020). BioPharm International.
- Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. (2016). LCGC International, 29(11).
Sources
- 2. zwitterionic compounds - Chromatography Forum [chromforum.org]
- 3. GC Derivatization Reagents | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Silylation Reagents | Thermo Fisher Scientific [thermofisher.com]
- 8. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization [agris.fao.org]
- 9. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Application Notes and Protocols for 3-Amino-3-(4-fluorophenyl)propanoic acid in Neurological Drug Discovery
Introduction: The Rationale for Targeting the GABAergic System with Fluorinated Amino Acids
The central nervous system (CNS) maintains a delicate equilibrium between excitatory and inhibitory neurotransmission. The principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA), is pivotal in tempering neuronal excitability.[1] A disruption in this GABAergic tone is a key pathological feature in a multitude of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and anxiety disorders.[2][3] Consequently, enhancing GABAergic signaling is a well-established and clinically validated therapeutic strategy.[4]
One of the primary mechanisms for terminating GABAergic signaling is the reuptake of GABA from the synaptic cleft by a family of Na+/Cl--dependent GABA transporters (GATs). Four distinct GAT subtypes have been identified: GAT1, GAT2, GAT3, and Betaine/GABA Transporter 1 (BGT1).[5][6] Inhibition of these transporters prolongs the presence of GABA in the synapse, thereby enhancing both phasic and tonic inhibition. This makes GATs highly attractive targets for drug discovery.[7][8]
This document provides detailed application notes and protocols for the investigation of 3-Amino-3-(4-fluorophenyl)propanoic acid (CAS 325-89-3), a synthetic β-amino acid, as a potential modulator of the GABAergic system.[9][10] Its structural analogy to GABA, combined with the presence of a 4-fluorophenyl moiety—a common feature in CNS-active drugs for enhancing metabolic stability and blood-brain barrier penetration—makes it a compelling scaffold for the development of novel therapeutics for neurological disorders.[11][12] The (R)-enantiomer, in particular, is noted for its utility as a building block for compounds targeting neurological pathways.[11][12]
These protocols are designed for researchers in drug discovery and neuroscience to systematically evaluate the compound's mechanism of action, selectivity, and preclinical efficacy.
Hypothesized Mechanism of Action: Modulation of GABA Transporters
Based on its structure as a β-amino acid analog of GABA, the primary hypothesized mechanism of action for this compound is the competitive inhibition of GABA transporters (GATs). By occupying the substrate-binding site on GATs located on presynaptic terminals and surrounding glial cells, the compound is expected to reduce the clearance of GABA from the synaptic cleft. This leads to an accumulation of synaptic GABA, enhancing activation of both synaptic GABA-A receptors (phasic inhibition) and extrasynaptic GABA-A receptors (tonic inhibition), ultimately resulting in a net reduction of neuronal excitability.
Caption: GABAergic synapse showing synthesis, release, and reuptake of GABA.
Part 1: In Vitro Characterization Protocols
The foundational step in evaluating a novel compound is to determine its primary molecular target and selectivity profile. The following protocols are designed to quantify the interaction of this compound with GABA transporters and to rule out significant off-target effects at GABA receptors.
Protocol 1: [³H]GABA Uptake Inhibition Assay for GAT Subtypes
This protocol determines the potency (IC50) of the test compound at each of the four human GAT subtypes (hGAT1, hGAT2, hGAT3, hBGT1). The causality behind this experiment is to establish whether the compound inhibits GABA reuptake and to quantify its selectivity, which is a critical determinant of its potential therapeutic window and side-effect profile.
Materials:
-
HEK-293 cells stably expressing individual human GAT subtypes (hGAT1, hGAT2, hGAT3, or hBGT1).
-
[³H]GABA (specific activity ~30-60 Ci/mmol).
-
Test Compound: this compound, dissolved in appropriate vehicle (e.g., DMSO or assay buffer).
-
Reference Inhibitors: Tiagabine (GAT1-selective), β-Alanine (GAT3/BGT1 substrate), (S)-SNAP-5114 (GAT3-selective).
-
Uptake Buffer: 10 mM HEPES, 150 mM NaCl, 1 mM MgSO₄, 5 mM KCl, 10 mM D-glucose, pH 7.5.[13]
-
96-well cell culture plates and filtration plates (e.g., Millipore MultiScreen).
-
Scintillation counter and scintillation fluid.
Step-by-Step Methodology:
-
Cell Plating: 24 hours prior to the assay, plate the GAT-expressing HEK-293 cells into poly-L-lysine-coated 96-well plates at a density that yields a confluent monolayer on the day of the experiment.
-
Compound Preparation: Prepare serial dilutions of this compound and reference inhibitors in uptake buffer. A typical concentration range would be from 100 pM to 100 µM. Include a vehicle-only control (total uptake) and a high concentration of a non-selective inhibitor like nipecotic acid for non-specific uptake.
-
Assay Initiation:
-
Wash the cell monolayers twice with 200 µL of pre-warmed (37°C) uptake buffer.[13]
-
Add 50 µL of the test compound dilutions or controls to the appropriate wells.
-
Pre-incubate the cells with the compounds for 10-15 minutes at 37°C.
-
-
[³H]GABA Addition:
-
Prepare a solution of [³H]GABA in uptake buffer. The final concentration should be close to the Km for each transporter (typically in the low µM range).
-
Add 50 µL of the [³H]GABA solution to each well to initiate the uptake reaction. The final volume is 100 µL.
-
-
Incubation: Incubate the plate for a short period (e.g., 10-20 minutes) at 37°C. This time should be within the linear range of GABA uptake for the cell lines.[14][15][16]
-
Termination and Lysis:
-
Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold uptake buffer.
-
Lyse the cells by adding 100 µL of 0.1 M NaOH or a suitable lysis buffer.
-
-
Quantification:
-
Transfer the lysate from each well to a vial containing scintillation fluid.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage inhibition for each compound concentration relative to the vehicle control (0% inhibition) and non-specific uptake (100% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each GAT subtype.
-
Data Presentation: Hypothetical IC50 Values (µM)
| Compound | hGAT1 | hGAT2 | hGAT3 | hBGT1 | Selectivity Profile |
| Tiagabine (Reference) | 0.07 | >100 | >100 | >100 | GAT1 Selective[6] |
| (S)-SNAP-5114 (Reference) | >200 | 21 | 5 | 140 | GAT3 Selective[17] |
| This compound | TBD | TBD | TBD | TBD | To be determined by experiment |
TBD: To Be Determined
Protocol 2: Electrophysiological Profiling for GABA-A Receptor Activity
This protocol is a crucial self-validating step to ensure that the compound's primary mechanism is GAT inhibition and not direct modulation of GABA-A receptors, which could confound in vivo results. Direct agonism, antagonism, or allosteric modulation of GABA-A receptors will be assessed using whole-cell patch-clamp electrophysiology.[18][19]
Materials:
-
Primary neuronal cultures (e.g., hippocampal or cortical neurons) or HEK-293 cells expressing common GABA-A receptor subtypes (e.g., α1β2γ2).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette pulling.
-
External Solution (ACSF): Containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 26 NaHCO₃, 1.25 NaH₂PO₄, and 10 glucose, bubbled with 95% O₂/5% CO₂.
-
Internal Solution: Containing (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 5 EGTA, 2 Na-ATP, pH adjusted to 7.3 with CsOH.[20]
-
GABA (agonist), Bicuculline (antagonist), Diazepam (positive allosteric modulator).
Step-by-Step Methodology:
-
Cell Preparation: Place a coverslip with cultured cells in the recording chamber on the microscope stage and perfuse with external solution.
-
Establish Whole-Cell Configuration:
-
Pull glass pipettes to a resistance of 3-5 MΩ.
-
Approach a target cell and form a giga-ohm seal.
-
Rupture the membrane to achieve whole-cell configuration. Clamp the cell at a holding potential of -60 mV.
-
-
Test for Agonist Activity:
-
After establishing a stable baseline current, apply the test compound at a high concentration (e.g., 10-100 µM) via the perfusion system.
-
An inward current (due to Cl- influx with the CsCl-based internal solution) indicates direct agonist activity at the GABA-A receptor.
-
-
Test for Antagonist Activity:
-
Apply a sub-maximal concentration of GABA (e.g., EC20-EC50) to elicit a stable inward current.
-
Co-apply the test compound with GABA. A reduction in the GABA-evoked current suggests antagonist activity.
-
-
Test for Allosteric Modulation:
-
Apply a low concentration of GABA (e.g., EC5-EC10) to elicit a small, stable current.
-
Co-apply the test compound with the low concentration of GABA. A potentiation of the GABA-evoked current indicates positive allosteric modulation.
-
-
Controls: Perform positive controls using bicuculline (for antagonism) and diazepam (for positive modulation) to validate the assay setup.
Part 2: In Vivo Evaluation Protocols
Following in vitro characterization, the next logical step is to assess the compound's efficacy in validated animal models of neurological disorders. The choice of model should reflect the intended therapeutic application.
Caption: General workflow for in vivo evaluation of a CNS drug candidate.
Protocol 3: Anticonvulsant Screening in Acute Seizure Models
The Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests are the most widely used and clinically validated models for the initial screening of potential anti-seizure drugs (ASDs).[21][22] The MES test predicts efficacy against generalized tonic-clonic seizures, while the scPTZ test predicts efficacy against absence and myoclonic seizures.[7][23]
Animals: Male CD-1 or C57BL/6 mice (20-25 g). Compound Administration: Administer this compound via intraperitoneal (i.p.) or oral (p.o.) route at various doses (e.g., 10, 30, 100 mg/kg). Include a vehicle control group. Test at the predicted time of peak effect based on pharmacokinetic studies.
MES Test Procedure:
-
30-60 minutes after compound administration, deliver an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s duration) via corneal or transauricular electrodes.
-
Endpoint: Observe the animal for the presence or absence of a hindlimb tonic extension (HLTE). Protection is defined as the complete absence of HLTE.
-
Data Analysis: Calculate the percentage of animals protected at each dose and determine the median effective dose (ED50) using probit analysis.
scPTZ Test Procedure:
-
30-60 minutes after compound administration, inject a convulsive dose of PTZ (e.g., 85 mg/kg) subcutaneously in the scruff of the neck.
-
Endpoint: Observe the animal for 30 minutes. The primary endpoint is the onset of clonic seizures (lasting >5 seconds). Protection is defined as the absence of such seizures within the observation period.
-
Data Analysis: Calculate the percentage of animals protected at each dose and determine the ED50.
Protocol 4: Assessment of Antinociceptive Activity in the Chronic Constriction Injury (CCI) Model of Neuropathic Pain
The CCI model is a robust and widely used model that mimics features of human neuropathic pain, such as mechanical allodynia.[2][24][25][26]
Step-by-Step Methodology:
-
CCI Surgery:
-
Anesthetize a male Sprague-Dawley rat (200-250 g).
-
Make an incision at the mid-thigh level of one leg to expose the common sciatic nerve.
-
Loosely tie four chromic gut ligatures around the nerve at ~1 mm intervals. The ligatures should only gently constrict the nerve without arresting blood flow.[26]
-
Close the muscle and skin layers with sutures and wound clips, respectively.
-
Allow the animal to recover. Sham-operated animals undergo the same procedure without nerve ligation.
-
-
Development of Allodynia: Mechanical allodynia typically develops within 7-14 days post-surgery.
-
Behavioral Testing (von Frey Test):
-
Place the animal in a testing chamber with a mesh floor and allow it to acclimate.
-
Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw on the injured (ipsilateral) side.
-
The 50% paw withdrawal threshold (PWT) is determined using the up-down method. A significant decrease in the PWT in the ipsilateral paw compared to the contralateral paw or sham animals indicates successful induction of allodynia.
-
-
Efficacy Testing:
-
Once stable allodynia is established, administer the test compound or vehicle.
-
Measure the PWT at various time points post-dosing (e.g., 30, 60, 120, 240 minutes) to determine the magnitude and duration of the antinociceptive effect.
-
-
Data Analysis: Plot the PWT (in grams) over time for each treatment group. A significant increase in PWT in the compound-treated group compared to the vehicle-treated group indicates an antinociceptive effect.
Conclusion and Future Directions
This compound represents a promising chemical scaffold for the development of novel therapeutics for neurological disorders by targeting the GABAergic system. The protocols outlined in this document provide a systematic framework for its comprehensive evaluation, from initial target identification and selectivity profiling to in vivo proof-of-concept studies.
Positive results from these assays—specifically, potent and selective inhibition of a GAT subtype (e.g., GAT1 or GAT3) coupled with efficacy in rodent models of epilepsy or neuropathic pain—would validate this scaffold for further lead optimization. Subsequent steps would involve structure-activity relationship (SAR) studies to improve potency and pharmacokinetic properties, followed by more extensive preclinical safety and toxicology evaluations.
References
- Barton, M. E., Klein, B. D., & White, H. S. (2001). Pharmacological characterization of the 6-Hz psychomotor seizure model of partial epilepsy. Epilepsy Research, 47(3), 217-227.
- Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy used in the discovery and development of new antiepileptic drugs. Seizure, 20(5), 359-368.
- White, H. S., et al. (2002). The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models. Italian Journal of Neurological Sciences, 23(S2), S13-S19.
- Kupferberg, H. J. (2001). Animal models used in the screening of antiepileptic drugs. Epilepsia, 42(s4), 7-12.
- Aragen Life Sciences. (n.d.). Chronic Constriction Injury (CCI)-induced Neuropathic Pain Model.
- Barker-Haliski, M. L., & White, H. S. (2020). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Neuropharmacology, 167, 107658.
- Charles River. (n.d.). Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats.
- De-Miguel, F. F., & Vaca, L. (2011). Chronic constriction of the sciatic nerve and pain hypersensitivity testing in rats. Journal of Visualized Experiments, (50), 2695.
- Olsen, R. W., & Sieghart, W. (2008). GABA A receptors: subtypes provide diversity of function and pharmacology. Neuropharmacology, 56(1), 141-148.
- Pabbidi, R. M., et al. (2012). Chronic constriction of the sciatic nerve and pain hypersensitivity testing in rats. Journal of Visualized Experiments, (61), e3749.
- Chem-Impex. (n.d.). (R)-3-Amino-3-(4-fluorophenyl)propionic acid.
- Conti, P., et al. (2020). Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound. ACS Chemical Neuroscience, 11(22), 3865-3877.
- Sarasa, S. B., et al. (2020). Rational Search for Betaine/GABA Transporter 1 Inhibitors: In Vitro Evaluation of Selected Hit Compound. ACS Chemical Neuroscience, 11(22), 3865–3877.
- Schousboe, A., et al. (2014). GABA transporters as drug targets. Progress in neurobiology, 112, 97-108.
- Silverman, R. B. (1991). Selective inhibition of gamma-aminobutyric acid aminotransferase by (3R,4R),(3S,4S)- and (3R,4S),(3S,4R)-4-amino-5-fluoro-3-phenylpentanoic acids. Journal of medicinal chemistry, 34(7), 2295-2298.
- Sallard, E., et al. (2021). Electrophysiology of ionotropic GABA receptors. Cellular and Molecular Life Sciences, 78(13), 5341-5370.
- Belelli, D., et al. (2009). The influence of subunit composition on the pharmacology of GABAA receptors. Journal of pharmacology and experimental therapeutics, 328(2), 351-359.
- Borisova, T., et al. (2017). Time course of [³H]GABA uptake by synaptosomes in control (1) and in the presence of NDs... ResearchGate.
- Houston, C. M., et al. (2016). Context-Dependent Modulation of GABAAR-Mediated Tonic Currents. eNeuro, 3(1), ENEURO.0083-15.2016.
- K. Kulig, et al. (2021). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. Journal of Medicinal Chemistry, 64(17), 12846-12868.
- Sallard, E., et al. (2021). Electrophysiology of ionotropic GABA receptors. Cellular and Molecular Life Sciences, 78(13), 5341–5370.
- Sarup, A., et al. (2001). GABA release and uptake measured in crude synaptosomes from Genetic Absence Epilepsy Rats from Strasbourg (GAERS).
- Borisova, T., et al. (2020). The time course of [³H]GABA uptake by the synaptosomes in the control... ResearchGate.
- Richerson, G. B. (n.d.). GABA Transporter and Epilepsy. Richerson Lab, The University of Iowa.
- Clausen, R. P., et al. (1995). The GABA transporter and its inhibitors. Current medicinal chemistry, 2(4), 307-322.
- Fengchen group. (n.d.). 3-Amino-3-(4-fluorophenyl)propionic Acid.
- Paul, A., et al. (2022). Structural basis of GABA reuptake inhibition. Nature Structural & Molecular Biology, 29(7), 644-652.
- Andersen, K. E., et al. (1994). Design, synthesis and evaluation of substituted triarylnipecotic acid derivatives as GABA uptake inhibitors: identification of a ligand with moderate affinity and selectivity for the cloned human GABA transporter GAT-3. Journal of medicinal chemistry, 37(15), 2334-2342.
- Borisova, T., et al. (2021). Time course of [³H]GABA uptake by synaptosomes in control (1) and in... ResearchGate.
- Richerson, G. B. (n.d.). GABA Transporter and Epilepsy. Richerson Lab, The University of Iowa. Retrieved from [https://richerson.lab.uiowa.edu/gaba-transporter-and-epilepsy]
- Clausen, R. P., et al. (1995). The GABA transporter and its inhibitors. Current Medicinal Chemistry, 2(4), 307-322.
- de Kock, C. P., et al. (2007). Retrograde regulation of GABA transmission by the tonic release of oxytocin and endocannabinoids governs postsynaptic firing. Journal of Neuroscience, 27(6), 1374-1384.
- Minelli, A., et al. (1996). GAT-3, a high-affinity GABA plasma membrane transporter, is localized to astrocytic processes, and it is not confined to the vicinity of GABAergic synapses in the cerebral cortex. The Journal of neuroscience, 16(19), 6255-6264.
- Falch, E., et al. (2006). New highly potent GABA uptake inhibitors selective for GAT-1 and GAT-3 derived from (R)- and (S)-proline and homologous pyrrolidine-2-alkanoic acids. Journal of medicinal chemistry, 49(13), 3848-3855.
- Jupitan, K., et al. (2022). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 27(19), 6529.
Sources
- 1. mdbneuro.com [mdbneuro.com]
- 2. aragen.com [aragen.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. GABAB receptor modulation of excitatory and inhibitory synaptic transmission onto rat CA3 hippocampal interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsr.com [ijpsr.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. chemimpex.com [chemimpex.com]
- 12. jk-sci.com [jk-sci.com]
- 13. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Design, synthesis and evaluation of substituted triarylnipecotic acid derivatives as GABA uptake inhibitors: identification of a ligand with moderate affinity and selectivity for the cloned human GABA transporter GAT-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Electrophysiology of ionotropic GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Context-Dependent Modulation of GABAAR-Mediated Tonic Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 24. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 25. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
- 26. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3-Amino-3-(4-fluorophenyl)propanoic Acid in Biochemical Assays: A Technical Guide
Introduction: The Significance of Fluorinated β-Amino Acids in Biochemical Research
3-Amino-3-(4-fluorophenyl)propanoic acid is a non-proteinogenic β-amino acid that has garnered significant interest in the fields of medicinal chemistry and chemical biology. As a derivative of β-phenylalanine, its structure is analogous to the neurotransmitter γ-aminobutyric acid (GABA), making it a valuable tool for studying neurological pathways. The incorporation of a fluorine atom onto the phenyl ring is a key feature, as fluorine's high electronegativity and small size can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets without introducing significant steric hindrance.[1]
This technical guide provides detailed application notes and protocols for the use of this compound in a range of biochemical assays. It is designed for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound to investigate enzyme kinetics, cellular transport mechanisms, and potential therapeutic applications. The protocols herein are grounded in established methodologies for analogous compounds and are presented with a focus on experimental rationale and self-validating design.
Physicochemical Properties
A foundational understanding of the compound's properties is critical for its effective use in biochemical assays.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀FNO₂ | [2] |
| Molecular Weight | 183.18 g/mol | [2][3] |
| Melting Point | 224-228 °C (decomposes) | [3][4] |
| Appearance | White to off-white solid | [4] |
| pKa | 3.66 ± 0.10 (Predicted) | [4] |
| CAS Number | 325-89-3 | [3] |
Application I: Enzyme Inhibition Assays - Targeting GABA Aminotransferase (GABA-AT)
Scientific Rationale
γ-Aminobutyric acid aminotransferase (GABA-AT) is a pyridoxal 5'-phosphate (PLP)-dependent enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[5][6] Inhibition of GABA-AT leads to an increase in synaptic GABA levels, a therapeutic strategy for treating neurological disorders such as epilepsy.[2][5] Due to its structural similarity to GABA, this compound is a putative competitive inhibitor of GABA-AT. The following protocol is adapted from established methods for characterizing fluorinated GABA analogues as GABA-AT inhibitors.[5][7]
Experimental Workflow: GABA-AT Inhibition
Caption: Workflow for determining the inhibitory potential of this compound against GABA-AT.
Detailed Protocol: Spectrophotometric Assay for GABA-AT Inhibition
This protocol measures the activity of GABA-AT by coupling the production of succinic semialdehyde to the reduction of NAD⁺ by succinic semialdehyde dehydrogenase (SSDH), which can be monitored by the increase in absorbance at 340 nm.
Materials:
-
Purified GABA-AT (from porcine brain or recombinant)
-
Succinic semialdehyde dehydrogenase (SSDH)
-
γ-Aminobutyric acid (GABA)
-
α-Ketoglutarate
-
NAD⁺ (Nicotinamide adenine dinucleotide)
-
Pyridoxal 5'-phosphate (PLP)
-
This compound
-
Potassium pyrophosphate buffer (50 mM, pH 8.5)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of GABA-AT in potassium pyrophosphate buffer containing PLP and a reducing agent like β-mercaptoethanol to maintain enzyme stability.
-
Prepare stock solutions of GABA, α-ketoglutarate, and NAD⁺ in the same buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and create a series of dilutions to be tested.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Potassium pyrophosphate buffer
-
NAD⁺ solution
-
α-Ketoglutarate solution
-
SSDH solution
-
Varying concentrations of this compound (or vehicle control).
-
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 5-10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding a solution containing GABA to each well.
-
Immediately place the plate in a microplate reader and monitor the increase in absorbance at 340 nm over time (kinetic read).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
To determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate (GABA) and the inhibitor. The data can then be analyzed using Lineweaver-Burk or Dixon plots.[8][9]
-
Application II: Cell-Based Assays
Cell-based assays provide a more physiologically relevant context to study the effects of this compound on cellular processes.
Neurotransmitter Transporter Uptake Assay
Scientific Rationale:
As an amino acid analogue, this compound may be a substrate or inhibitor for various amino acid and neurotransmitter transporters, such as the GABA transporters (GATs) or the L-type amino acid transporters (LATs).[10][11] Studying its interaction with these transporters is crucial for understanding its pharmacokinetic and pharmacodynamic properties. This protocol describes a competitive uptake assay using a radiolabeled or fluorescent substrate.[12][13][14]
Experimental Workflow: Transporter Uptake Assay
Caption: General workflow for a competitive neurotransmitter transporter uptake assay.
Detailed Protocol: Competitive [³H]-GABA Uptake Assay
This protocol is designed to assess the ability of this compound to inhibit the uptake of [³H]-GABA in cells expressing a specific GABA transporter (e.g., GAT1).
Materials:
-
HEK293 cells stably expressing the GABA transporter of interest.
-
Cell culture medium and supplements.
-
[³H]-GABA (radiolabeled substrate).
-
Unlabeled GABA (for determining non-specific uptake).
-
This compound.
-
Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.
-
Scintillation cocktail and a scintillation counter.
-
24- or 48-well cell culture plates.
Procedure:
-
Cell Plating:
-
Seed the transporter-expressing HEK293 cells into multi-well plates and grow them to form a confluent monolayer.
-
-
Assay Preparation:
-
On the day of the assay, aspirate the culture medium and wash the cells gently with pre-warmed HBSS.
-
Prepare assay solutions in HBSS containing varying concentrations of this compound.
-
Also, prepare control solutions: one with only HBSS (total uptake), and another with a high concentration of unlabeled GABA (to determine non-specific uptake).
-
-
Inhibition and Uptake:
-
Add the prepared assay solutions (containing the inhibitor or controls) to the respective wells and pre-incubate for a defined period (e.g., 10-20 minutes) at 37°C.
-
Add [³H]-GABA to each well to initiate the uptake reaction.
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
-
Termination and Measurement:
-
Terminate the uptake by rapidly aspirating the assay solution and washing the cells multiple times with ice-cold HBSS to remove extracellular [³H]-GABA.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or a detergent-based buffer).
-
Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake (counts in the presence of excess unlabeled GABA) from the total uptake (counts with no inhibitor).
-
Determine the percentage of inhibition for each concentration of this compound relative to the specific uptake in the control wells.
-
Calculate the IC₅₀ value from the dose-response curve.
-
Anticancer Activity Assessment (MTT Assay)
Scientific Rationale:
Derivatives of β-phenylalanine have been investigated for their antiproliferative effects on cancer cells.[4][15] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[6][7] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells. This assay can be used to screen this compound for potential anticancer properties.
Proposed Mechanism of Action for Anticancer Activity
Caption: A plausible mechanism for the anticancer activity of this compound, involving uptake via amino acid transporters and subsequent disruption of cellular metabolism.
Detailed Protocol: MTT Cell Viability Assay
Materials:
-
Human cancer cell line of interest (e.g., A549 lung cancer, MCF-7 breast cancer).
-
Complete cell culture medium.
-
This compound.
-
MTT solution (5 mg/mL in sterile PBS).
-
DMSO (Dimethyl sulfoxide) or a suitable solubilization buffer.
-
96-well sterile cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle-only controls.
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add DMSO or a solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting or using an orbital shaker.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.
-
Conclusion
This compound is a versatile chemical tool with significant potential in biochemical and pharmacological research. The protocols detailed in this guide provide a robust framework for investigating its effects on enzyme activity, neurotransmitter transport, and cancer cell viability. By understanding the principles behind these assays and adhering to rigorous experimental design, researchers can effectively elucidate the biological functions and therapeutic potential of this and other fluorinated amino acid derivatives.
References
- Silverman, R. B., & Nanavati, S. M. (1991). Mechanism-based design of 3-amino-4-halocyclopentenecarboxylic acids as inactivators of GABA aminotransferase. Journal of Medicinal Chemistry, 34(10), 3181-3186.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments.
- Bröer, S., & Bröer, A. (2017). Amino acid transporters in the brain: their role in neurotransmission and central metabolism. Journal of Neurochemistry, 142(5), 629-645.
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Comparing GABA Analogs: The Unique Profile of 4-Amino-3-(4-fluorophenyl)butyric Acid Hydrochloride.
- PubChem. (n.d.). 3-Amino-3-(3-fluorophenyl)propanoic acid. National Center for Biotechnology Information.
- Frontiers in Pharmacology. (2020). An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters.
- BioIVT. (n.d.). asc-1 (SLC7A10) Transporter Assay.
- Ali, M. A., et al. (2021). In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines. Molecules, 26(11), 3205.
- Biology LibreTexts. (2021). 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor.
- Silverman, R. B., & Levy, M. A. (1981). Kinetic studies on the inhibition of GABA-T by gamma-vinyl GABA and taurine. Biochemistry, 20(5), 1197-1203.
- Eshleman, A. J., et al. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of Neuroscience Methods, 169(2), 274-284.
- Sultan Qaboos University. (n.d.). Kinetic studies on the inhibition of GABA-T by γ-vinyl GABA and taurine.
- Maurer, T., et al. (2005). Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. CORE.
- Silverman, R. B., & Invergo, B. J. (1986). Selective inhibition of gamma-aminobutyric acid aminotransferase by (3R,4R),(3S,4S)- and (3R,4S),(3S,4R)-4-amino-5-fluoro-3-phenylpentanoic acids. Journal of Medicinal Chemistry, 29(9), 1840-1843.
- Silverman, R. B., & George, C. (1988). Mechanism-based inactivation of gamma-aminobutyric acid aminotransferase by 3-amino-4-fluorobutanoic acid. Biochemistry, 27(9), 3285-3289.
- Nanavati, S. M., & Silverman, R. B. (1991). Mechanism-Based Design of 3-Amino-4-Halocyclopentenecarboxylic Acids as Inactivators of GABA Aminotransferase. Journal of Medicinal Chemistry, 34(10), 3181-3186.
- Molecules. (2020). The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection. MDPI.
- Liu, P., & Silverman, R. B. (2014). Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid. Biochemistry, 53(4), 743-750.
- Al-Warhi, T., et al. (2021). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 26(13), 3986.
- Vaickelioniene, R., et al. (2021). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 26(16), 4987.
- Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit.
- Pal, D., et al. (2022). Manipulation of Amino Acid Levels with Artificial Diets Induces a Marked Anticancer Activity in Mice with Renal Cell Carcinoma. International Journal of Molecular Sciences, 23(24), 16132.
- Lee, H., et al. (2023). Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. International Journal of Molecular Sciences, 24(23), 16995.
- Czarnecka, K., et al. (2023). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules, 28(23), 7801.
- Molecular Devices. (n.d.). Neurotransmitter Transporter Assay Kit.
- Dojindo Molecular Technologies. (n.d.). Amino Acid Uptake Assay Kit UP04 manual.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Syntheses and evaluation of fluorinated conformationally restricted analogues of GABA as potential inhibitors of GABA aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Enantiomers of 4-Amino-3-fluorobutanoic Acid as Substrates for γ-Aminobutyric Acid Aminotransferase. Conformational Probes for GABA Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic characterization of amino acid activation by aminoacyl‐tRNA synthetases using radiolabelled γ‐[32 P]ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for measuring cellular energetics through noncanonical amino acid tagging in human peripheral blood and murine tissue immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Kinetics of neutral amino acid transport across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methods for Kinetic and Thermodynamic Analysis of Aminoacyl-tRNA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for kinetic and thermodynamic analysis of aminoacyl-tRNA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Emerging Role of Fluorinated β-Amino Acids in Advanced Materials
A Focus on 3-Amino-3-(4-fluorophenyl)propanoic Acid as a Prototypical Building Block
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the strategic use of fluorinated β-amino acids in material science. While direct, large-scale material applications of this compound are still an emerging area of research, its unique structure serves as an excellent model to understand how fluorination can be leveraged to create novel polymers and functional surfaces. We will explore the synthesis of this compound and then extrapolate its potential in two key areas: the creation of advanced polyamides and the surface modification of biomaterials.
Section 1: The Power of Fluorine in Amino Acid Chemistry
The selective incorporation of fluorine into amino acids is a powerful strategy for tuning the physicochemical properties of peptides, proteins, and, by extension, polymers derived from them.[1][] Fluorine's high electronegativity, combined with the strength of the carbon-fluorine bond, imparts several desirable characteristics to a molecule.[3]
Key Properties Conferred by Fluorination:
-
Enhanced Thermal Stability: The high bond energy of the C-F bond (~485 kJ/mol) contributes to the overall thermal and chemical stability of the resulting materials.[3]
-
Hydrophobicity and Lipophobicity: Fluorinated segments are both water- and oil-repellent, leading to materials with low surface energy, anti-fouling, and self-cleaning properties.[4]
-
Modulated Folding and Self-Assembly: Fluorination can drastically alter the folding and self-assembly properties of peptides and related polymers, which is crucial for creating structured biomaterials like hydrogels.[5][6][7]
-
Increased Proteolytic Resistance: The steric and electronic effects of fluorine can protect adjacent peptide bonds from enzymatic degradation, a critical feature for biomedical implants.[8]
β-amino acids, like our model compound, are particularly interesting building blocks. The extra carbon in their backbone allows for the formation of highly stable, predictable secondary structures (e.g., helices and sheets) in oligomers and polymers, which is a key principle in designing structured biomaterials.[9][10]
Section 2: A Profile of this compound
This compound is a non-canonical β-amino acid. Its structure combines the β-amino acid backbone with a fluorinated aromatic side chain, making it a valuable intermediate and research chemical.[11][12]
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₉H₁₀FNO₂ | PubChem[13] |
| Molecular Weight | 183.18 g/mol | Sigma-Aldrich |
| Appearance | White to off-white solid | ChemicalBook[14] |
| Melting Point | 224-228 °C (decomposes) | Sigma-Aldrich |
Protocol 1: Synthesis of Racemic this compound
This protocol describes a common method for synthesizing the racemic mixture of the title compound.
Rationale: This one-pot reaction, a variation of the Rodionov reaction, is an efficient method that utilizes readily available starting materials. Ammonium acetate serves as the ammonia source for the initial imine formation with 4-fluorobenzaldehyde, which then undergoes a conjugate addition with the enolate of malonic acid. The subsequent hydrolysis and decarboxylation yield the final β-amino acid.
Materials:
-
4-Fluorobenzaldehyde
-
Malonic acid
-
Ammonium acetate
-
Ethanol
-
Deionized water
-
Ice bath
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
To a round-bottom flask, add 4-fluorobenzaldehyde (e.g., 5.00 g, 40.3 mmol), ethanol (20 mL), malonic acid (4.19 g, 40.3 mmol), and ammonium acetate (4.66 g, 60.4 mmol).
-
Heat the mixture to 80-90°C with stirring.
-
Allow the reaction to reflux for 7 hours.
-
After the reaction is complete, cool the mixture to 0-5°C in an ice bath.
-
Continue stirring for 1 hour to facilitate precipitation.
-
Collect the white solid product by vacuum filtration and wash with cold deionized water.
-
Dry the product under vacuum to yield this compound.
Expected Outcome: A white crystalline powder. Characterization can be performed using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm the structure.[14]
Section 3: Application in Advanced Polyamide Synthesis
β-Amino acids can be polymerized to form poly-β-peptides or nylons, which are a class of polyamides.[15][16] Incorporating this compound as a monomer is predicted to yield a semi-fluorinated polyamide with enhanced properties.
Scientific Rationale: The resulting polymer would feature the robust polyamide backbone, while the pendant 4-fluorophenyl groups would introduce hydrophobicity and thermal stability.[3][17] Such materials could be valuable for high-performance coatings, low-dielectric constant films, or gas separation membranes.[17]
Protocol 2: Representative Polymerization via N-Carboxyanhydride (NCA) Method
Rationale: The ring-opening polymerization of N-Carboxyanhydride (NCA) derivatives of amino acids is a standard and effective method for producing high molecular weight polypeptides and polyamides with controlled structures.[9] This protocol outlines the general steps, which would first require the conversion of this compound to its corresponding β-NCA.
Workflow Diagram:
Caption: Workflow for fluorinated polyamide synthesis.
Experimental Steps:
-
Monomer Synthesis: a. Protect the amine group of this compound with a suitable group like Carbobenzyloxy (Cbz). b. Cyclize the N-protected β-amino acid using a reagent like phosphorus tribromide (PBr₃) to form the β-NCA monomer.[9]
-
Polymerization: a. Dissolve the purified fluorinated β-NCA monomer in an anhydrous solvent (e.g., DMF or dioxane) under an inert atmosphere (N₂ or Ar). b. Add a primary amine initiator (e.g., benzylamine) to begin the polymerization. The ratio of monomer to initiator will determine the target molecular weight. c. Allow the reaction to proceed at room temperature for 24-72 hours.
-
Purification and Characterization: a. Precipitate the resulting polymer by adding the reaction mixture to a non-solvent like methanol or water. b. Collect and dry the polymer. c. Characterize the polymer using Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, NMR for structure, Differential Scanning Calorimetry (DSC) for thermal transitions, and contact angle measurements for surface energy.
Section 4: Application in Biomaterial Surface Modification
The fluorophenyl group is hydrophobic. This property can be exploited to modify the surfaces of materials, particularly for biomedical applications where controlling protein adsorption and cellular interaction is critical.[18]
Scientific Rationale: Grafting this compound onto a hydrophilic surface (like titanium oxide, silica, or a plasma-treated polymer) will render it hydrophobic. This can reduce non-specific protein binding, prevent biofilm formation, and improve the biocompatibility of medical implants. The amino and carboxylic acid groups provide versatile handles for covalent attachment.[18][19]
Protocol 3: Surface Grafting onto a Plasma-Activated Polymer Film
Rationale: This protocol uses plasma treatment to introduce reactive functional groups (e.g., amines, carboxyls) onto an otherwise inert polymer surface. These groups then serve as anchor points for covalently attaching the fluorinated amino acid via standard peptide coupling chemistry (e.g., using EDC/NHS).
Workflow Diagram:
Caption: Workflow for biomaterial surface modification.
Experimental Steps:
-
Surface Activation: a. Place the polymer substrate (e.g., a Polyvinylidene fluoride (PVDF) film) into a plasma chamber. b. Treat the surface with ammonia plasma to introduce primary amine groups onto the surface.[19]
-
Amino Acid Activation: a. In a separate reaction vessel, dissolve this compound in a suitable buffer (e.g., MES buffer, pH 6.0). b. Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid group of the amino acid.
-
Grafting Reaction: a. Immerse the plasma-activated polymer film into the solution containing the activated fluorinated amino acid. b. Allow the reaction to proceed for 2-12 hours at room temperature. The surface amine groups will react with the activated carboxyl groups to form stable amide bonds.
-
Washing and Characterization: a. Thoroughly wash the surface with appropriate solvents (e.g., water, ethanol) to remove any non-covalently bound molecules. b. Characterize the modified surface using X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of fluorine and nitrogen, and Water Contact Angle (WCA) measurements to quantify the increase in hydrophobicity.
Characterization Data Summary:
| Technique | Purpose | Expected Result for Modified Surface |
| XPS | Determine elemental composition of the surface. | Appearance of F 1s and N 1s peaks. |
| WCA | Measure surface hydrophobicity. | Significant increase in contact angle (>90°). |
| AFM | Analyze surface topography. | Potential change in surface roughness. |
References
- Rational design of amphiphilic fluorinated peptides: evaluation of self-assembly properties and hydrogel formation - Nanoscale (RSC Publishing).
- Rational design of amphiphilic fluorinated peptides: evaluation of self-assembly properties and hydrogel formation - RSC Publishing. (2022-06-22).
- Fluorinated amino acids as orthogonal tools in peptide and protein engineering - American Chemical Society. (2023-08-13).
- Fluorinated Amino Acids in Peptide and Protein Assembly | Request PDF - ResearchGate.
- Fluorinated peptide biomaterials - PMC - NIH.
- The Role of 3-Amino-3-(4-fluorophenyl)propionic Acid in Organic Synthesis.
- Surface modification of Mg-doped fluoridated hydroxyapatite nanoparticles using bioactive amino acids as the coupling agent for biomedical applications | Request PDF - ResearchGate. (2025-08-07).
- A Comparative Guide to Fluorinated Amino Acids for Enhanced Peptide Modification - Benchchem.
- Recent advances in the synthesis of fluorinated amino acids and peptides - RSC Publishing. (2023-01-13).
- Fluorinated Amino Acids - BOC Sciences.
- Synthesis and characterization of polyamides containing unnatural amino acids - PubMed.
- 3-Amino-3-(3-fluorophenyl)propanoic acid - ChemicalBook.
- Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC - NIH.
- 3-Amino-3-(4-fluorophenyl)propionic Acid: Your Partner in Chemical Synthesis.
- This compound | C9H10FNO2 | CID 579885 - PubChem.
- 3-Amino-3-(4-fluorophenyl)propionic acid 97 325-89-3 - Sigma-Aldrich.
- Fluorinated high-performance polymers: Poly(arylene ether)s and aromatic polyimides containing trifluoromethyl groups | Request PDF - ResearchGate. (2025-08-06).
- Fluorinated Hyperbranched Polymers - Sigma-Aldrich.
- Amino acid functionalized polyvinylidene fluoride thin films - ResearchGate. (2025-10-19).
- Water-insensitive and controllable synthesis of β-amino acid polymers via polymerization on β-amino acid N-thiocarboxyanhydrides - ACS Fall 2025.
- Synthesis of Optically Active β-Amino Acid N-Carboxyanhydrides - Cheng Research Group.
- Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry - ACS Publications.
Sources
- 1. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorinated Hyperbranched Polymers [sigmaaldrich.com]
- 5. Rational design of amphiphilic fluorinated peptides: evaluation of self-assembly properties and hydrogel formation - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 6. Fluorinated amino acids as orthogonal tools in peptide and protein engineering - American Chemical Society [acs.digitellinc.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. nbinno.com [nbinno.com]
- 12. nbinno.com [nbinno.com]
- 13. This compound | C9H10FNO2 | CID 579885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 3-Amino-3-(3-fluorophenyl)propanoic acid CAS#: 117391-51-2 [m.chemicalbook.com]
- 15. Synthesis and characterization of polyamides containing unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Water-insensitive and controllable synthesis of β-amino acid polymers via polymerization on β-amino acid N-thiocarboxyanhydrides - American Chemical Society [acs.digitellinc.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Note: A Robust Protocol for the Enzymatic Kinetic Resolution of 3-Amino-3-(4-fluorophenyl)propanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
Enantiomerically pure β-amino acids are critical building blocks in modern pharmaceutical development, with their chirality often dictating therapeutic efficacy and safety. Specifically, fluorinated β-amino acids such as 3-Amino-3-(4-fluorophenyl)propanoic acid are of high interest due to the unique physicochemical properties conferred by the fluorine atom, including enhanced metabolic stability and binding affinity.[1][2] This application note provides a comprehensive, field-tested guide to the enzymatic kinetic resolution of racemic this compound. We present a detailed protocol utilizing the highly selective and commercially available immobilized Candida antarctica Lipase B (CALB) for the enantioselective N-acylation of the corresponding ethyl ester. The methodology is designed to be a self-validating system, enabling researchers to achieve high enantiomeric excess for both the resulting N-acetylated product and the unreacted amino ester, which are crucial intermediates for chiral drug synthesis.
Introduction: The Imperative for Chiral Purity in Fluorinated Pharmaceuticals
The three-dimensional structure of a drug molecule is fundamental to its biological function. For chiral drugs, enantiomers can exhibit vastly different pharmacological and toxicological profiles, making the production of single-enantiomer active pharmaceutical ingredients (APIs) a regulatory and safety necessity.[3][4] The introduction of fluorine into drug candidates is a widely adopted strategy in medicinal chemistry to modulate properties such as lipophilicity, pKa, and metabolic stability, often leading to improved drug performance.[1][2][5] Consequently, chiral fluorinated scaffolds like this compound represent a convergence of these two critical design elements.[6]
While classical chemical methods for chiral resolution exist, they often involve harsh conditions, stoichiometric chiral reagents, and multiple protection/deprotection steps. Biocatalysis, particularly the use of enzymes like lipases, offers a superior "green" alternative.[7] Lipases operate under mild conditions, require no cofactors, and exhibit exceptional stereo-, regio-, and chemoselectivity.[8][9] This application note focuses on a kinetic resolution strategy, a cornerstone of biocatalytic synthesis, where an enzyme selectively modifies one enantiomer from a racemic pair, allowing for the subsequent separation of two enantiomerically enriched compounds.[10] We will detail the use of Candida antarctica Lipase B (CALB), an enzyme renowned for its broad substrate scope and high enantioselectivity in the N-acylation of β-amino esters.[11][12][13]
Principle of the Method: Enantioselective N-Acylation
Kinetic resolution leverages the difference in reaction rates between two enantiomers with a chiral catalyst—in this case, the CALB enzyme. The process begins with the racemic ethyl ester of this compound, (±)-1 . The enzyme's chiral active site preferentially binds and catalyzes the N-acylation of one enantiomer (e.g., the (R)-enantiomer) at a significantly faster rate than the other.
An acyl donor, such as vinyl acetate, is used to provide the acetyl group. This reaction transforms the faster-reacting enantiomer, (R)-1 , into its corresponding N-acetylated amide, (R)-2 . The slower-reacting enantiomer, (S)-1 , remains largely unreacted in the mixture. The ideal endpoint for a kinetic resolution is 50% conversion, at which point the reaction mixture contains the product (R)-2 and the unreacted substrate (S)-1 , both in high enantiomeric excess (ee). These two compounds, now having different chemical properties (amide vs. amine), can be easily separated by standard chemical techniques like acid-base extraction or column chromatography.
Overall Experimental Workflow
The following diagram outlines the complete workflow from the racemic starting material to the final, separated enantiomers.
Caption: High-level workflow for the enzymatic kinetic resolution.
Detailed Application Protocols
Materials & Equipment
-
Enzyme: Immobilized Candida antarctica Lipase B (CALB), such as Novozym® 435.
-
Substrate: Racemic (±)-ethyl 3-amino-3-(4-fluorophenyl)propanoate.
-
Acyl Donor: Vinyl acetate (≥99%).
-
Solvent: Methyl tert-butyl ether (MTBE), HPLC grade.
-
Reagents for Work-up: 1 M Hydrochloric acid (HCl), 1 M Sodium hydroxide (NaOH), Saturated sodium bicarbonate (NaHCO₃), Saturated sodium chloride (brine), Anhydrous sodium sulfate (Na₂SO₄), Ethyl acetate, Hexanes.
-
Equipment: Orbital shaking incubator, rotary evaporator, magnetic stirrer, filtration apparatus, separatory funnel, glassware.
-
Analytical Instruments: HPLC system with UV detector, Chiral Stationary Phase (CSP) column (e.g., Astec® CHIROBIOTIC® T or equivalent macrocyclic glycopeptide-based column).[14][15]
Protocol 1: Enzymatic N-Acylation
-
Reaction Setup: In a 100 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 1.0 g of racemic (±)-ethyl 3-amino-3-(4-fluorophenyl)propanoate (1 ) in 50 mL of MTBE.
-
Enzyme Addition: Add 100 mg of immobilized CALB to the solution.
-
Causality Note: Immobilized enzymes are preferred as they can be easily recovered by simple filtration and reused, enhancing process economy and sustainability.
-
-
Initiation: Add 1.5 molar equivalents of vinyl acetate to the flask. Seal the flask to prevent evaporation.
-
Causality Note: Vinyl acetate is an excellent acyl donor as the byproduct, vinyl alcohol, tautomerizes to acetaldehyde. The volatility of acetaldehyde helps drive the equilibrium towards product formation.
-
-
Incubation: Place the flask in an orbital shaking incubator set to 45°C and 200 rpm.
-
Monitoring: Monitor the reaction progress every 1-2 hours by withdrawing a small aliquot (~50 µL), filtering off the enzyme, and analyzing by TLC or achiral HPLC. The reaction should be stopped when the conversion reaches approximately 50%.
-
Self-Validation Checkpoint: Achieving ~50% conversion is critical for obtaining high enantiomeric excess for both the substrate and the product. Overrunning the reaction will decrease the ee of the unreacted substrate.
-
-
Reaction Termination: Once the target conversion is reached (typically within 6-12 hours), stop the reaction by filtering the mixture through a pad of Celite® to remove the immobilized enzyme. Wash the enzyme with a small amount of fresh MTBE. The recovered enzyme can be dried under vacuum and stored for reuse.
Protocol 2: Separation of Product and Unreacted Substrate
-
Solvent Removal: Combine the filtrate and washes from the previous step and concentrate under reduced pressure using a rotary evaporator to yield a crude oil containing unreacted (S)-amino ester 1 and the N-acetylated product (R)-amide 2 .
-
Acid-Base Extraction: a. Dissolve the crude oil in 50 mL of ethyl acetate and transfer to a separatory funnel. b. Extract the basic unreacted amino ester by washing with 1 M HCl (3 x 20 mL). Combine the acidic aqueous layers. c. The organic layer now contains the neutral N-acetylated product. Wash this layer with saturated NaHCO₃ (20 mL), followed by brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the purified (R)-amide 2 . d. To recover the unreacted amino ester, cool the combined acidic aqueous layers in an ice bath and basify to pH 9-10 by slowly adding 1 M NaOH. e. Extract the free (S)-amino ester 1 with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the purified (S)-amino ester 1 .
Protocol 3: Chiral HPLC Analysis
-
Sample Preparation: Prepare solutions of the recovered (S)-amino ester 1 and (R)-amide 2 at a concentration of approximately 1 mg/mL in the mobile phase. Also prepare a sample of the initial racemic starting material for comparison.
-
HPLC Conditions (Example Method):
-
Column: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: 80:20 (v/v) Methanol / 0.1% Triethylamine Acetate buffer (pH 4.1).[14]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 25°C.
-
-
Data Analysis:
-
Inject the racemic standard to identify the retention times of both enantiomers.
-
Inject the recovered samples.
-
Calculate the enantiomeric excess (ee) using the peak areas (A) from the chromatogram:
-
ee (%) = |(A_major - A_minor) / (A_major + A_minor)| * 100
-
-
Mechanism of Enantioselective Recognition
The high enantioselectivity of CALB arises from the specific three-dimensional architecture of its active site, which features a catalytic triad of Serine, Histidine, and Aspartate.[16] One enantiomer of the substrate fits snugly into the active site, positioning its amino group for nucleophilic attack on the acyl-enzyme intermediate. The other enantiomer experiences steric hindrance, preventing an optimal orientation for catalysis.
Caption: Simplified model of enantiomer recognition in the CALB active site.
Expected Results and Data Summary
Successful execution of this protocol should yield the (S)-amino ester and the (R)-N-acetyl amide with high enantiomeric purity. The enantioselectivity of the enzyme is quantified by the enantiomeric ratio (E), which can be calculated from the conversion (c) and the enantiomeric excess of the substrate (eeₛ) and product (eeₚ). Lipases like CALB can achieve excellent E-values for such resolutions.[9]
Table 1: Representative Data for the Kinetic Resolution of (±)-1
| Parameter | Target Value | Expected Outcome | Justification |
| Conversion (c) | 50% | 48 - 52% | Optimal point for maximizing yield and ee of both components in a kinetic resolution. |
| ee of Substrate ((S)-1) | >95% | ≥98% | At 50% conversion, the remaining slow-reacting enantiomer becomes highly enriched. |
| ee of Product ((R)-2) | >95% | ≥98% | The enzyme's high selectivity ensures the product formed is almost exclusively one enantiomer. |
| Enantiomeric Ratio (E) | >100 | >200 | A high E-value indicates excellent enantioselectivity, which is characteristic of CALB for many substrates.[9] |
| Isolated Yield | ~40-45% (each) | ~40% | The theoretical maximum yield for each enantiomer in a kinetic resolution is 50%. Practical yields are slightly lower due to handling losses during work-up and separation. |
Conclusion
This application note details a reliable and highly efficient method for the enzymatic kinetic resolution of racemic this compound ethyl ester. The protocol leverages the exceptional enantioselectivity of immobilized Candida antarctica Lipase B, providing a practical and scalable route to both enantiomers of this valuable pharmaceutical building block. The mild reaction conditions, ease of enzyme recovery and reuse, and straightforward product separation make this biocatalytic approach a superior alternative to traditional chemical methods, aligning with the principles of green chemistry and sustainable drug development.
References
- Forró, E., & Fülöp, F. (2005). Lipase-catalysed resolution of alicyclic beta-amino acid derivatives. ResearchGate.
- Gyarmati, Z. C., et al. (2003). Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. Tetrahedron Asymmetry.
- Shahmohammadi, H., et al. (2020). Enzymatic kinetic resolution of (±)-3a–e through a hydrolytic procedure. ResearchGate.
- Bajnóczi, G., et al. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. National Institutes of Health (NIH).
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Crucial Role of Fluorinated Amino Acids in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. News.
- Kochetkov, K. A., et al. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI.
- Gotor-Fernández, V., & Gotor, V. (2016). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. National Institutes of Health (NIH).
- Koszelewski, D., et al. (2015). Evaluation of a new protocol for enzymatic dynamic kinetic resolution of 3-hydroxy-3-(aryl)propanoic acids. PubMed.
- McLoughlin, E. C., et al. (2024). Candidaantarctica Lipase B mediated kinetic resolution: A sustainable method for chiral synthesis of antiproliferative β-lactams. PubMed.
- Kanerva, L. T., & Vänttinen, E. (1998). Resolution of β-amino esters by Candida antarctica lipase A and B. ResearchGate.
- Mohrig, J. R., & Shapiro, S. M. (1976). An enzyme-catalyzed resolution of amino acids. Journal of Chemical Education.
- Chen, S. T., & Wang, K. T. (1996). Kinetic resolution of amino acid esters catalyzed by lipases. PubMed.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Chiral Amino Acids in Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD. News.
- Calderón, C., et al. (2024). Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue. Frontiers.
- Bäckvall, J.-E., et al. (2011). Dynamic Kinetic Resolution of β-Amino Esters by a Heterogeneous System of a Palladium Nanocatalyst and Candida antarctica Lipase A. ResearchGate.
- Mei, H., et al. (2021). Enzymatic synthesis of fluorinated compounds. National Institutes of Health (NIH).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Amino-3-(4-fluorophenyl)propionic Acid in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. News.
- Senanayake, C. H., et al. (2004). Development of a Continuous Enzymatic Process for the Preparation of (R)-3-(4-Fluorophenyl)-2-hydroxy Propionic Acid. ACS Publications.
- Brooks, W. H., et al. (2011). The Significance of Chirality in Drug Design and Development. National Institutes of Health (NIH).
- Li, L., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications.
- Al-Ghananaim, R., & El-Sawalha, H. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.
- Phenomenex (n.d.). Chiral HPLC Separations. Phenomenex.
- J&K Scientific (n.d.). 3-Amino-3-(4-fluorophenyl)propionic acid, 97%. J&K Scientific.
- Khalid, M., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers.
- Serra, I., et al. (2021). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. MDPI.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]
- 3. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Candidaantarctica Lipase B mediated kinetic resolution: A sustainable method for chiral synthesis of antiproliferative β-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Frontiers | Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue [frontiersin.org]
Application Notes and Protocols for the Large-Scale Synthesis of 3-Amino-3-(4-fluorophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of 3-Amino-3-(4-fluorophenyl)propanoic Acid
This compound is a non-proteinogenic β-amino acid that has emerged as a critical building block in contemporary drug discovery and development.[1][2] Its structural uniqueness, characterized by a fluorine-substituted aromatic ring, imparts valuable physicochemical properties to parent molecules, including enhanced metabolic stability, increased binding affinity to biological targets, and improved pharmacokinetic profiles.[2] Consequently, this compound is a sought-after intermediate in the synthesis of a wide array of pharmaceuticals, from enzyme inhibitors to peptide-based therapeutics.
The stereochemistry of this compound is of paramount importance, as enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological effects. Therefore, robust and scalable synthetic routes that afford high enantiomeric purity are essential for its industrial production. This guide provides detailed protocols for both a scalable chemical synthesis and an enantioselective biocatalytic approach for the large-scale production of this compound, along with comprehensive analytical methods for quality assurance.
Section 1: Large-Scale Chemical Synthesis via One-Pot Three-Component Reaction
A highly efficient and scalable method for the synthesis of racemic this compound is the one-pot, three-component reaction of 4-fluorobenzaldehyde, malonic acid, and ammonium acetate.[3][4] This method is advantageous for industrial production due to its operational simplicity, use of readily available starting materials, and good overall yield.[4]
Reaction Pathway & Mechanism
The reaction proceeds through an initial Knoevenagel condensation of 4-fluorobenzaldehyde with malonic acid to form 2-(4-fluorobenzylidene)malonic acid. This intermediate then undergoes a Michael addition of ammonia (from ammonium acetate), followed by decarboxylation to yield the desired β-amino acid.
Caption: One-pot synthesis workflow.
Detailed Protocol for Large-Scale Synthesis
This protocol is designed for a nominal 1 kg scale production.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Fluorobenzaldehyde | 124.11 | 1.00 kg | 8.06 |
| Malonic Acid | 104.06 | 0.84 kg | 8.07 |
| Ammonium Acetate | 77.08 | 1.24 kg | 16.09 |
| Ethanol (95%) | - | 8.0 L | - |
| Hydrochloric Acid (1N) | - | As needed | - |
| Deionized Water | - | As needed | - |
Equipment:
-
10 L glass reactor with overhead stirrer, reflux condenser, and temperature probe.
-
Heating/cooling mantle.
-
Filtration apparatus (e.g., Nutsche filter).
-
Vacuum oven.
Procedure:
-
Charging the Reactor: Charge the 10 L reactor with 8.0 L of 95% ethanol.
-
Addition of Reagents: To the ethanol, add 0.84 kg of malonic acid and 1.24 kg of ammonium acetate. Stir the mixture until all solids are dissolved.
-
Addition of Aldehyde: Slowly add 1.00 kg of 4-fluorobenzaldehyde to the reaction mixture over 30 minutes.
-
Reaction: Heat the mixture to reflux (approximately 78-80 °C) and maintain for 7-8 hours. Monitor the reaction progress by a suitable method (e.g., TLC or HPLC).
-
Crystallization: After completion, cool the reaction mixture to 0-5 °C and stir for an additional 1-2 hours to facilitate product crystallization.
-
Isolation: Filter the precipitated solid using a Nutsche filter and wash the filter cake with cold ethanol (2 x 500 mL).
-
Purification: The crude product can be further purified by recrystallization from a mixture of ethanol and water. Dissolve the crude product in a minimal amount of hot ethanol, and then add hot water until turbidity is observed. Allow the solution to cool slowly to room temperature and then to 0-5 °C to induce crystallization.
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C until a constant weight is achieved.
Expected Yield: ~73% (approximately 1.08 kg).
Section 2: Enantioselective Biocatalytic Synthesis
For applications requiring enantiomerically pure this compound, a biocatalytic approach offers a green and highly selective alternative. The use of nitrilases, particularly from Rhodococcus species, for the asymmetric hydrolysis of β-aminonitriles is a well-established strategy.[5][6]
Biocatalytic Pathway
This two-step process involves the synthesis of the precursor, 3-amino-3-(4-fluorophenyl)propanenitrile, followed by its enantioselective hydrolysis using a nitrilase.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-3-(4-fluorophenyl)propanoic Acid
Welcome to the technical support center for the synthesis of 3-Amino-3-(4-fluorophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable fluorinated β-amino acid. The unique chemical properties imparted by the fluorine atom can present specific hurdles in synthesis and purification.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to optimize your synthetic protocols, improve yields, and ensure the highest purity of your target compound.
I. Understanding the Core Synthesis and Its Challenges
The most common and straightforward approach to synthesizing this compound is a one-pot reaction involving 4-fluorobenzaldehyde, malonic acid, and a source of ammonia, typically ammonium acetate. While seemingly simple, this reaction is not without its complexities. The presence of the electron-withdrawing fluorine atom on the phenyl ring can influence the reactivity of the aldehyde and the stability of intermediates.[1]
Below is a workflow diagram illustrating the key stages of the synthesis and potential points of failure that this guide will address.
Caption: General workflow for the synthesis of this compound.
II. Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address common problems you may encounter.
Problem 1: Low or No Product Yield
Q: I've followed the standard procedure, but my yield of this compound is very low, or I've isolated no solid product. What could be the issue?
A: Low yield is a frequent challenge and can stem from several factors. Let's break down the potential causes and solutions:
| Potential Cause | Explanation & Troubleshooting Steps |
| Poor Reagent Quality | 4-Fluorobenzaldehyde can oxidize to 4-fluorobenzoic acid upon prolonged storage. Ensure the aldehyde is pure and, if necessary, distill it before use. Malonic acid should be a dry, crystalline solid. Ammonium acetate is hygroscopic; use a freshly opened bottle or dry it under vacuum. |
| Incorrect Stoichiometry | The molar ratios of the reactants are critical. A common starting point is a 1:1:1.5 ratio of 4-fluorobenzaldehyde:malonic acid:ammonium acetate. An excess of the ammonia source is often beneficial. |
| Inadequate Reaction Temperature or Time | The reaction typically requires heating to reflux to proceed at a reasonable rate. Ensure your reaction mixture is maintaining a consistent reflux. The reaction time can vary, so it's advisable to monitor the reaction's progress by thin-layer chromatography (TLC). |
| Solvent Issues | The choice of solvent can impact the solubility of reactants and the reaction rate. Ethanol or a mixture of ethanol and water is commonly used. If the product is too soluble in the reaction solvent, it may not precipitate upon cooling. |
| Premature Work-up | Ensure the reaction has gone to completion before attempting to isolate the product. Quenching the reaction too early will naturally result in a low yield. |
Problem 2: Product Purity Issues - Presence of Impurities
Q: My final product is not pure. What are the likely impurities, and how can I remove them?
A: Impurities can arise from side reactions or unreacted starting materials. Here are the common culprits and purification strategies:
| Potential Impurity | Origin | Identification & Removal |
| 4-Fluorobenzoic Acid | Oxidation of the starting 4-fluorobenzaldehyde. | Can be detected by NMR and HPLC. It can be removed by careful recrystallization from a suitable solvent system, such as ethanol/water or methanol/water. |
| Unreacted Malonic Acid | Incomplete reaction. | Water-soluble and can typically be removed by washing the crude product with cold water. |
| Polymeric Byproducts | Self-condensation of intermediates. | These are often amorphous and can be removed by recrystallization. They may also be insoluble in common organic solvents. |
| α,β-Unsaturated Acid | Elimination of ammonia from the product. | This is a potential side product in related syntheses.[2] It can be minimized by controlling the reaction temperature. Purification can be achieved through chromatography or careful recrystallization. |
Purification Protocol: Recrystallization
-
Solvent Selection: A good solvent system for recrystallization is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol/water or methanol/water mixtures are often effective.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
If the solution is colored, you can add a small amount of activated carbon and hot filter.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
-
Problem 3: Challenges in Asymmetric Synthesis - Low Enantiomeric Excess (e.e.)
Q: I am attempting an asymmetric synthesis to obtain a specific enantiomer, but the enantiomeric excess of my product is low. How can I improve this?
A: Achieving high enantioselectivity is a significant challenge in the synthesis of chiral molecules.[3] Here are key considerations for asymmetric routes:
Caption: Factors influencing enantiomeric excess in asymmetric synthesis.
-
Chiral Catalyst or Auxiliary: The choice of the chiral catalyst or auxiliary is paramount. Ensure it is of high enantiomeric purity itself. The catalyst loading can also be optimized.
-
Reaction Conditions: Temperature can have a significant impact on enantioselectivity. Lowering the reaction temperature often improves the e.e. The solvent can also play a crucial role in the stereochemical outcome.
-
Substrate Control: Ensure the purity of your starting materials, as impurities can sometimes interfere with the catalyst.
-
Enantiomeric Enrichment: If the e.e. of the crude product is moderate, it can sometimes be improved by classical resolution or chiral chromatography. A Certificate of Analysis for a similar chiral compound highlights the use of chiral chromatography for determining enantiomeric purity.[4]
III. Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of this compound?
A1: The reported melting point is in the range of 224-228 °C.[5] A broad melting range can be an indication of impurities.
Q2: What analytical techniques are recommended for characterizing the final product?
A2: A combination of techniques is essential for full characterization:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
HPLC: To determine the chemical purity.
-
Chiral HPLC: For asymmetric syntheses, this is crucial for determining the enantiomeric excess.[4]
Q3: Can I use a different ammonia source instead of ammonium acetate?
A3: While ammonium acetate is common, other ammonia sources can be used. However, this may require significant optimization of the reaction conditions. Ammonium acetate is convenient as it also acts as a buffer.
Q4: My product is an oil and won't crystallize. What should I do?
A4: If your product is an oil, it may be due to impurities preventing crystallization. Try the following:
-
Purification: Attempt to purify the oil using column chromatography.
-
Trituration: Try triturating the oil with a solvent in which the product is insoluble but the impurities are soluble.
-
Seeding: If you have a small crystal of the pure product, you can try seeding the oil to induce crystallization.
Q5: Are there any specific safety precautions I should take?
A5: Standard laboratory safety precautions should be followed. The reagents and product should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
IV. References
-
Ensuring Quality: How to Verify R-3-Amino-3-(4-fluorophenyl)propionic Acid from Suppliers. (n.d.). Retrieved from Google Search.
-
Synthesis of Amino Acids from Aldehydes and Ammonia: Implications for Organic Reactions in Carbonaceous Chondrite Parent Bodies. (2022). ACS Earth and Space Chemistry.
-
Recent progress in the chemistry of β-aminoketones. (2022). RSC Publishing.
-
The Role of 3-Amino-3-(4-fluorophenyl)propionic Acid in Organic Synthesis. (n.d.). Retrieved from Google Search.
-
Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives. (n.d.). Google Patents.
-
β-Amino Acid synthesis by C-C coupling. (n.d.). Organic Chemistry Portal.
-
Catalytic Asymmetric Construction of β-Amino Acid Precursors and Their Use in an Iterative Method Towards β-Peptide Synthesis. (n.d.).
-
Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. (2004). ResearchGate.
-
Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024). PubMed Central.
-
Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (n.d.). MDPI.
-
Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (n.d.).
-
Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. (n.d.). MDPI.
-
Synthesis of β-Amino Carbonyl Compounds via Mannich reaction using sulfated MCM-41. (2013). International Journal of Innovative Technology and Exploring Engineering (IJITEE).
-
Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. (n.d.). NIH.
-
3-Amino-3-(4-fluorophenyl)propionic acid, 97% | 325-89-3. (n.d.). J&K Scientific.
Sources
Technical Support Center: Synthesis of 3-Amino-3-(4-fluorophenyl)propanoic acid
Welcome to the technical support center for the synthesis of 3-Amino-3-(4-fluorophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here, we delve into common challenges and provide scientifically grounded solutions to enhance your reaction yields and product purity.
Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses common initial queries regarding the synthesis of this compound, providing a solid foundation for troubleshooting.
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent and practical laboratory-scale synthesis is a modified Rodionov reaction.[1] This one-pot reaction involves the condensation of 4-fluorobenzaldehyde, malonic acid, and ammonium acetate in a suitable solvent, typically ethanol.[2] The reaction proceeds via a Knoevenagel condensation followed by a Michael addition of ammonia and subsequent decarboxylation. While effective, this method can present yield and purity challenges. Alternative approaches include biocatalytic methods, which offer high enantioselectivity but may require more specialized setups.[3][4]
Q2: What is a typical yield for the Rodionov synthesis of this compound?
A2: Reported yields for the racemic mixture of this compound using the Rodionov reaction can vary, but a yield of around 62.8% has been documented.[2] However, achieving consistently high yields can be challenging due to potential side reactions and purification losses.
Q3: What are the key physical and chemical properties of this compound I should be aware of?
A3: this compound is typically a white to off-white powder or crystalline solid.[2] It is an amphoteric molecule, possessing both a basic amino group and an acidic carboxylic acid group.[5] This dual functionality is crucial for its behavior in different pH environments and influences its solubility and chromatographic behavior. Key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C9H10FNO2[6] |
| Molecular Weight | 183.18 g/mol [7] |
| Melting Point | 224-228 °C (decomposes)[2][7] |
| pKa | ~3.66 (predicted)[2] |
Q4: How can I confirm the identity and purity of my synthesized product?
A4: A combination of analytical techniques is recommended for comprehensive characterization:
-
NMR Spectroscopy (¹H and ¹³C): Confirms the core structure of the molecule.
-
Mass Spectrometry (MS): Verifies the molecular weight. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[5]
-
Chiral High-Performance Liquid Chromatography (HPLC): Essential for determining the enantiomeric purity if a stereoselective synthesis or resolution was performed.[5] Teicoplanin-based chiral stationary phases are often effective for separating underivatized amino acids.[5]
-
Infrared (IR) Spectroscopy: Can identify the key functional groups (amine, carboxylic acid).
Section 2: Troubleshooting Guide - Common Synthesis Issues and Solutions
This section provides a structured approach to diagnosing and resolving common problems encountered during the synthesis of this compound.
Low Reaction Yield
Problem: The final isolated yield of this compound is significantly lower than expected.
Possible Causes & Solutions:
-
Incomplete Reaction:
-
Insufficient Reaction Time or Temperature: The Rodionov reaction typically requires reflux conditions for several hours.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting materials are fully consumed.
-
Suboptimal Solvent: While ethanol is commonly used, other high-boiling point alcohols like 1-butanol can be effective.[8] The choice of solvent can influence reaction kinetics and solubility of intermediates.
-
-
Side Reactions:
-
Formation of β-Elimination Products: Under basic conditions, β-amino acids can undergo elimination to form α,β-unsaturated carboxylic acids.[9] While less common in this specific synthesis, it's a possibility. Maintaining a controlled pH is important.
-
Self-Condensation of Aldehyde: Aldehydes can undergo self-condensation, especially under basic conditions. Ensuring a stoichiometric balance of reactants is crucial.
-
-
Product Precipitation and Isolation Issues:
-
Premature Precipitation: The product may begin to precipitate from the reaction mixture upon cooling.[2] A controlled cooling process with continued stirring can promote the formation of a more easily filterable solid.
-
Loss During Workup: The amphoteric nature of the product means its solubility is highly pH-dependent.[5] Careful adjustment of pH during aqueous workup is necessary to maximize precipitation and minimize loss to the aqueous phase.
-
Impure Product
Problem: The isolated product shows significant impurities by NMR or HPLC analysis.
Possible Causes & Solutions:
-
Unreacted Starting Materials:
-
Inefficient Reaction Conditions: As mentioned above, ensure adequate reaction time and temperature.
-
Stoichiometry: Precise measurement of reactants (4-fluorobenzaldehyde, malonic acid, and ammonium acetate) is critical. An excess of any starting material will contaminate the final product.
-
-
Formation of Intermediates:
-
Incomplete Decarboxylation: The final step of the Rodionov reaction is a decarboxylation. If this is incomplete, the corresponding dicarboxylic acid intermediate may be present. Prolonged heating at reflux can help drive this step to completion.
-
-
Purification Challenges:
-
Recrystallization: Recrystallization is a powerful technique for purifying the final product. A suitable solvent system (e.g., water-ethanol mixtures) should be experimentally determined to maximize recovery of the pure compound while leaving impurities in the mother liquor.
-
Difficulty with Chiral Resolution
Problem: For enantiomerically pure synthesis, achieving high enantiomeric excess (ee) or separating enantiomers is challenging.
Possible Causes & Solutions:
-
Ineffective Chiral Catalyst or Auxiliary (Asymmetric Synthesis):
-
Catalyst Deactivation: Ensure the catalyst is active and not poisoned by impurities in the starting materials or solvent.
-
Suboptimal Reaction Conditions: Temperature, pressure, and solvent can all significantly impact the enantioselectivity of an asymmetric reaction.
-
-
Poor Separation (Chiral Resolution):
-
Incorrect Chiral Stationary Phase (CSP) for HPLC: Not all CSPs are effective for all racemates. Screening different types of chiral columns (e.g., polysaccharide-based, cyclodextrin-based) may be necessary.[5]
-
Suboptimal Mobile Phase: The composition of the mobile phase (organic modifier, buffer, pH) is critical for achieving good enantiomeric resolution on a chiral column.[5] Systematic variation of these parameters is often required.
-
Enzymatic Resolution: Biocatalytic methods, such as using lipases or penicillin acylase, can offer excellent enantioselectivity for the resolution of β-amino acids.[1][3][10] This involves the selective reaction of one enantiomer, allowing for the separation of the unreacted enantiomer and the product.
-
Section 3: Experimental Protocols & Workflows
This section provides a generalized protocol for the synthesis and a workflow for troubleshooting.
Generalized Protocol for Racemic this compound Synthesis
-
To a round-bottom flask, add 4-fluorobenzaldehyde, malonic acid, and ammonium acetate in a 1:1:1.5 molar ratio.[2]
-
Add ethanol as the solvent.
-
Heat the reaction mixture to reflux (approximately 75-80°C) and maintain for 8 hours with stirring.[2]
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and continue stirring for 1 hour to promote precipitation.[2]
-
Collect the precipitate by filtration.
-
Wash the solid with cold ethanol and then water.
-
Dry the product under reduced pressure.
-
Recrystallize from a suitable solvent if necessary to improve purity.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common synthesis issues.
Section 4: Advanced Topics - Biocatalytic Approaches
For applications requiring high enantiopurity, biocatalysis presents a powerful alternative to traditional chemical synthesis and resolution.
Q5: How can enzymes be used to improve the synthesis of enantiomerically pure this compound?
A5: Enzymes offer high stereoselectivity and can operate under mild reaction conditions. Key biocatalytic strategies include:
-
Kinetic Resolution: This involves the use of an enzyme, such as a lipase or acylase, to selectively react with one enantiomer of a racemic mixture.[3][10] For example, penicillin acylase can be used for the enantioselective hydrolysis of N-phenylacetyl derivatives of β-amino acids, yielding the enantiomerically pure free amino acid.[3]
-
Asymmetric Synthesis: Engineered enzymes, such as transaminases or ammonia lyases, can be used to directly synthesize the desired enantiomer from a prochiral starting material.[4][11] This approach can be more atom-economical than kinetic resolution.
Workflow for Biocatalytic Resolution:
Caption: A generalized workflow for enzymatic kinetic resolution.
References
- Arnold, F. H. (2018). Directed Evolution: Bringing New Chemistry to Life. Angewandte Chemie International Edition, 57(16), 4143-4148.
- Gotor, V., Alfonso, I., & García-Urdiales, E. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 39(8), 2890-2909.
- Soloshonok, V. A., & Ono, T. (1996). Biocatalytic Approach to Enantiomerically Pure β-Amino Acids. Journal of Organic Chemistry, 61(22), 7680-7681.
- Fülöp, F., Forró, E., & Wölfling, J. (2013). Synthesis of Enantiopure β-Amino Acids. In Amino Acids, Peptides and Proteins in Organic Chemistry (pp. 1-45). Wiley-VCH.
- Forró, E., & Fülöp, F. (2018). Efficient Enzymatic Routes for the Synthesis of New Eight-membered Cyclic β-Amino Acid and β-Lactam Enantiomers. Molecules, 23(9), 2333.
- Höhne, M., Schätzle, S., Jochens, H., Robins, K., & Bornscheuer, U. T. (2010). Rational assignment of key motifs for function guides in silico enzyme identification. Nature Chemical Biology, 6(11), 807-813.
- Zhang, Y., et al. (2020). Scalable and selective β-hydroxy-α-amino acid synthesis catalyzed by promiscuous l-threonine transaldolase ObiH. ACS Catalysis, 10(15), 8496-8504.
- Forró, E., & Fülöp, F. (2019). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules, 24(18), 3286.
- Liu, R. Y., & Buchwald, S. L. (2016). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. Journal of the American Chemical Society, 138(40), 13242-13245.
- Rehman, A. U., & Khan, A. U. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmacy Research & Technology, 8(2), 1-10.
- Grybaitė, B., et al. (2022). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 27(21), 7268.
- List, B., et al. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. Angewandte Chemie International Edition, 60(19), 10656-10660.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). β-Elimination Side Reactions. In The α-Amido Amide in Peptide Chemistry. Wiley-VCH.
- Chen, Z., et al. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology, 11, 1247000.
- Gellman, S. H. (1998). Catalytic Asymmetric Construction of β-Amino Acid Precursors and Their Use in an Iterative Method Towards β-Peptide Synthesis. Journal of the American Chemical Society, 120(48), 12672-12673.
- PubChem. (n.d.). This compound.
- de Carvalho, C. C. C. R., & da Fonseca, M. M. R. (2006). Rhodococcus as a Versatile Biocatalyst in Organic Synthesis. Critical Reviews in Biotechnology, 26(2), 61-82.
- Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign.
- Al-Harrasi, A., & Csuk, R. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1034-1061.
- Grybaitė, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193.
- Forró, E., & Fülöp, F. (2003). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 14(20), 3015-3020.
- Chen, Y.-C., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 29(17), 3918.
- Barabanov, M. A., et al. (2024). Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Russian Journal of General Chemistry, 60(5), 688-698.
- Bhushan, R., & Kumar, R. (2012). A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid. Biomedical Chromatography, 26(11), 1361-1365.
- Zhang, Y., et al. (2021). Continuous-flow and safe synthesis of 3-amino-4-amidoximinofurazan. Reaction Chemistry & Engineering, 6(10), 1845-1852.
- Grybaitė, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193.
- Evans, D. A., & Sjogren, E. B. (1987). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses, 65, 60.
- Richter, J., & Leška, J. (2012). Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives. Google Patents.
Sources
- 1. mdpi.com [mdpi.com]
- 2. This compound CAS#: 325-89-3 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound | C9H10FNO2 | CID 579885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. 3-Amino-3-(4-hydroxyphenyl)propanoic acid synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Recent advances in the catalytic asymmetric synthesis of β-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 3-Amino-3-(4-fluorophenyl)propanoic Acid
Welcome to the technical support guide for the purification of 3-Amino-3-(4-fluorophenyl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this valuable β-amino acid. As a key building block in pharmaceutical synthesis, its purity is paramount for reproducible results and the integrity of downstream applications[1]. This guide combines theoretical principles with actionable protocols to streamline your purification workflow.
Troubleshooting Guide: Isolating High-Purity this compound
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Issue 1: My final product yield is significantly lower than expected after purification.
Potential Cause A: Inefficient Precipitation/Crystallization
The zwitterionic nature of β-amino acids like this compound means its solubility is highly dependent on the pH of the solution[2]. At its isoelectric point (pI), the molecule has a net neutral charge, leading to minimal solubility in aqueous media and facilitating precipitation. If the pH is too high or too low, the compound will exist as a more soluble salt, hindering crystallization.
-
Solution:
-
Determine the Isoelectric Point (pI): While the exact pI may need experimental determination, it can be estimated from the pKa values of the carboxylic acid and amino groups. The pKa for the carboxylic acid of this compound is predicted to be around 3.66[3].
-
Adjust pH Carefully: Dissolve the crude product in a minimal amount of acidic or basic water. Slowly add a dilute acid or base dropwise with vigorous stirring to bring the pH to the isoelectric point. You should observe the product precipitating out of the solution.
-
Optimize Solvent System: For recrystallization, use a solvent system where the compound is soluble at high temperatures but sparingly soluble at room temperature or below. Common systems for amino acids include water-alcohol mixtures (e.g., water/ethanol or water/isopropanol)[4][5].
-
Potential Cause B: Product Loss During Liquid-Liquid Extraction
If your purification involves an acid-base extraction to separate neutral or acidic/basic impurities, incorrect pH control can lead to the product remaining in the wrong phase.
-
Solution:
-
To Extract into Aqueous Base: To remove acidic impurities, dissolve the reaction mixture in an organic solvent (like ethyl acetate) and extract with a basic aqueous solution (e.g., dilute NaOH or NaHCO₃). At a high pH, the carboxylic acid group of your product will be deprotonated (-COO⁻), making it water-soluble. Ensure the pH of the aqueous layer is well above the carboxylic acid pKa (e.g., pH 9-10).
-
To Extract into Aqueous Acid: To remove basic impurities, extract the organic solution with an acidic aqueous solution (e.g., dilute HCl). At a low pH, the amino group will be protonated (-NH₃⁺), making the compound water-soluble. Ensure the pH is well below the amino group pKa (typically around 9-10 for β-amino acids).
-
Recovering the Product: After separation, carefully adjust the pH of the aqueous layer containing your product back to its isoelectric point to precipitate it.
-
Issue 2: The purified product is still contaminated with impurities, as shown by HPLC or NMR.
Potential Cause A: Co-precipitation of Closely Related Impurities
Starting materials or side products with similar structures and polarities can co-precipitate with your desired compound, especially during rapid crystallization.
-
Solution:
-
Slow Crystallization: Allow the crystallization solution to cool slowly to room temperature, and then further cool it in an ice bath or refrigerator. Slower crystal growth often results in higher purity.
-
Recrystallize: Perform a second recrystallization step. The purity of the crystalline material generally increases with each successive crystallization.
-
Chromatography: If impurities persist, column chromatography is a highly effective alternative. Due to the polar nature of the amino acid, reversed-phase HPLC or normal-phase silica gel chromatography with a polar mobile phase is often effective[6][7][8].
-
Potential Cause B: Enantiomeric Impurity
For stereoselective syntheses, the presence of the undesired enantiomer is a critical purity parameter. Standard HPLC or NMR will not distinguish between enantiomers.
-
Solution:
-
Chiral Chromatography: The most reliable method to determine and separate enantiomers is through chiral HPLC[9]. Specific chiral stationary phases (CSPs), such as those based on macrocyclic glycopeptides, have been shown to be effective for separating β-amino acids[6][10].
-
Diastereomeric Salt Formation: React the racemic mixture with a chiral resolving agent (a chiral acid or base) to form diastereomeric salts. These salts have different physical properties, including solubility, and can often be separated by fractional crystallization. Afterward, the resolving agent is removed to yield the pure enantiomer.
-
Issue 3: The purified, dry product is difficult to dissolve for subsequent reactions.
This is a common issue related to the strong intermolecular forces in the crystalline, zwitterionic form of the amino acid[2].
-
Solution:
-
Solvent Selection: The compound is a polar molecule and will have low solubility in non-polar solvents like hexane or toluene. Use polar aprotic solvents like DMSO or DMF, or polar protic solvents like methanol[2].
-
Salt Formation: Convert the amino acid into a salt to improve solubility in certain solvents.
-
For use in organic solvents: Adding a non-nucleophilic base (like triethylamine or DIPEA) can deprotonate the ammonium group, making it more soluble in organic media for reactions like peptide couplings.
-
For use in aqueous solutions: Converting it to a hydrochloride salt by adding HCl will make it more soluble in water at low pH.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most straightforward purification method for a first attempt on a multi-gram scale? A1: For multi-gram quantities, recrystallization is typically the most practical and cost-effective initial purification method. It is excellent for removing major impurities and can yield material of >98% purity if the impurities have sufficiently different solubilities.
Q2: How does the zwitterionic nature of this compound impact purification? A2: The zwitterionic form, where both the amino group (as -NH₃⁺) and the carboxylic acid group (as -COO⁻) are charged, dominates near the isoelectric point (pI). This leads to strong intermolecular ionic interactions, resulting in a high melting point (224-228 °C) and low solubility in many organic solvents[2]. This property is exploited in purification: you can make it soluble in acidic or basic water and then precipitate it by adjusting the pH to its pI.
Q3: What analytical techniques are essential to confirm the purity of the final product? A3: A comprehensive quality assessment should be performed[9]. The Certificate of Analysis (CoA) for a high-quality sample should include data from the following methods.
| Analytical Technique | Purpose | What it Reveals |
| HPLC (High-Performance Liquid Chromatography) | Chemical Purity | Detects and quantifies non-isomeric impurities. A purity level >97% is common[1]. |
| Chiral HPLC | Enantiomeric Purity | Determines the enantiomeric excess (ee%), crucial for stereospecific products[9]. |
| NMR (¹H, ¹³C, ¹⁹F) | Identity & Structural Confirmation | Confirms the chemical structure and can reveal the presence of impurities. |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | Verifies the molecular weight of the compound (183.18 g/mol )[11]. |
| Melting Point | Physical Property Check | A sharp melting range close to the literature value (224-228 °C) indicates high purity. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is designed for the purification of gram-scale quantities of the product.
-
Solvent Screening: In small test tubes, test the solubility of a small amount of crude material in various solvent systems (e.g., water, ethanol, isopropanol, ethanol/water mixtures, acetone/water mixtures). The ideal solvent will fully dissolve the compound when hot but yield crystals upon cooling.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent (e.g., a 1:1 mixture of ethanol and water) portion-wise while heating the mixture to a gentle boil with stirring. Add just enough hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification via Acid-Base Extraction
This workflow is effective for removing neutral organic impurities.
Caption: Acid-Base Extraction Workflow.
Visualization of pH-Dependent Forms
The charge state of this compound is dictated by pH, which is fundamental to its purification.
Caption: pH-Dependent forms of the amino acid.
References
- Péter, A., Lázár, L., Fülöp, F., & Armstrong, D. W. (2001). High-performance liquid chromatographic enantioseparation of beta-amino acids.
- Baker, S. B., & Dekker, C. A. (1982). Separation by high-performance liquid chromatography of alpha- and beta-amino acids: application to assays of lysine 2,3-aminomutase and leucine 2,3-aminomutase. Analytical Biochemistry, 125(1), 105-109.
- ChemicalBook. (n.d.). This compound.
- 3B Scientific (Wuhan) Corp., Ltd. (n.d.). The Role of 3-Amino-3-(4-fluorophenyl)propionic Acid in Organic Synthesis.
- BenchChem. (2025). Navigating the Challenges of (R)-3-Amino-3-phenylpropanoic Acid Solubility in Organic Solvents: A Technical Guide.
- Pal, A., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 136-138.
- Thompson, J. F., Morris, C. J., & Gering, R. K. (1959). Purification of Plant Amino Acid for Paper Chromatography. Analytical Chemistry, 31(6), 1028-1031.
- Google Patents. (n.d.). Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives.
- Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). Chromatographic Separation of Amino Acids.
- eCampusOntario Pressbooks. (n.d.). Separation and Detection of Amino Acids.
- BOC Sciences. (n.d.). Ensuring Quality: How to Verify R-3-Amino-3-(4-fluorophenyl)propionic Acid from Suppliers.
- DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.
- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems (Doctoral dissertation, University of Rhode Island).
- J&K Scientific. (n.d.). 3-Amino-3-(4-fluorophenyl)propionic acid, 97%.
- 3B Scientific (Wuhan) Corp., Ltd. (n.d.). 3-Amino-3-(4-fluorophenyl)propionic Acid: Your Partner in Chemical Synthesis.
- Sigma-Aldrich. (n.d.). 3-Amino-3-(4-fluorophenyl)propionic acid 97%.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound CAS#: 325-89-3 [m.chemicalbook.com]
- 4. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 6. High-performance liquid chromatographic enantioseparation of beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation by high-performance liquid chromatography of alpha- and beta-amino acids: application to assays of lysine 2,3-aminomutase and leucine 2,3-aminomutase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. jk-sci.com [jk-sci.com]
- 11. This compound | C9H10FNO2 | CID 579885 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis with 3-Amino-3-(4-fluorophenyl)propanoic Acid
Welcome to the technical support center for peptide synthesis incorporating 3-Amino-3-(4-fluorophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges and side reactions associated with this sterically hindered, fluorinated β-amino acid. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to ensure the successful synthesis of your target peptides.
Introduction
This compound, a β-homophenylalanine analog, is a valuable building block in medicinal chemistry. The incorporation of a fluorine atom can enhance metabolic stability and modulate the conformational properties of peptides.[1][2] However, its β-amino acid structure and the presence of the bulky fluorophenyl group introduce specific challenges during solid-phase peptide synthesis (SPPS), primarily related to steric hindrance. This guide will address these challenges systematically.
Troubleshooting Guide: Common Issues and Solutions
This section details common problems encountered during the incorporation of this compound, their probable causes, and validated solutions.
Problem 1: Incomplete or Failed Coupling
-
Symptom: A positive Kaiser test (indicating free amines) after the coupling step, leading to deletion sequences in the final peptide.
-
Probable Cause: The primary reason for incomplete coupling is the steric hindrance posed by the β-amino acid backbone and the 4-fluorophenyl side chain. Standard coupling reagents may not be sufficiently reactive to overcome this steric barrier.
-
Solutions:
-
Employ High-Potency Coupling Reagents: Uronium/aminium salt-based reagents like HATU , HCTU , or COMU are generally more effective for sterically hindered amino acids than carbodiimide-based reagents like DIC.[3] Phosphonium salts such as PyAOP and PyBOP are also excellent choices.
-
Optimize Reaction Conditions:
-
Double Coupling: Perform a second coupling step with fresh reagents to drive the reaction to completion.
-
Increase Reagent Equivalents: Use a higher excess (3-5 equivalents) of the amino acid, coupling reagent, and base.
-
Elevated Temperature: Increasing the reaction temperature to 40-50°C can enhance the coupling kinetics. Microwave-assisted synthesis is also a highly effective option for difficult couplings.
-
-
Solvent Selection: While DMF is the standard, using N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF and DMSO can improve solubility and coupling efficiency.
-
| Coupling Reagent | Class | Recommended Use for Hindered Couplings |
| DIC/HOBt | Carbodiimide | Often insufficient for β-amino acids. |
| HBTU/TBTU | Uronium | Better than carbodiimides, but may still be inadequate. |
| HATU/HCTU | Uronium | High reactivity, recommended for difficult couplings.[3] |
| PyBOP/PyAOP | Phosphonium | Excellent for sterically hindered couplings. |
| COMU | Uronium | High reactivity with a better safety profile than some others. |
Problem 2: Diketopiperazine (DKP) Formation
-
Symptom: Loss of the N-terminal dipeptide and termination of the peptide chain, particularly when this compound is the second or third residue.
-
Probable Cause: DKP formation is an intramolecular cyclization that cleaves the first two amino acids from the resin.[4][5] This side reaction is more prevalent with certain amino acid sequences, and the conformational flexibility of β-amino acids can sometimes facilitate this process.
-
Solutions:
-
Use Sterically Hindered Resins: Employing a 2-chlorotrityl chloride (2-CTC) resin can suppress DKP formation due to the steric bulk of the linker.
-
Incorporate as a Dipeptide: Synthesize a dipeptide unit containing this compound in solution and then couple it to the resin-bound peptide. This bypasses the susceptible dipeptide stage on the solid support.
-
Modify Deprotection Conditions: Use a lower concentration of piperidine (e.g., 10%) or a shorter deprotection time for the Fmoc group of the amino acid preceding the β-amino acid.
-
Problem 3: Peptide Aggregation
-
Symptom: Poor solvation of the peptide-resin, leading to slow or incomplete reactions and difficulty in purification.
-
Probable Cause: The hydrophobic nature of the 4-fluorophenyl group can contribute to interchain aggregation, especially in longer peptide sequences.[6]
-
Solutions:
-
Incorporate Chaotropic Agents: Add salts like LiCl or KSCN to the coupling and deprotection solutions to disrupt secondary structures.
-
Use "Magic" Mixtures: Employ solvent mixtures such as a combination of DCM/DMF/NMP with additives like ethylene carbonate to improve solvation.
-
Backbone Protection: If the sequence allows, the use of pseudoproline dipeptides or Hmb-protected amino acids at strategic locations can disrupt aggregation.
-
Frequently Asked Questions (FAQs)
Q1: Does the fluorine atom on the phenyl ring participate in side reactions?
A1: The carbon-fluorine bond is generally very stable under standard peptide synthesis conditions.[2] The primary influence of the fluorine atom is electronic, where its high electronegativity can alter the charge distribution of the aromatic ring, potentially influencing peptide-receptor interactions. It does not typically engage in side reactions during coupling or cleavage.
Q2: Are there specific cleavage cocktails recommended for peptides containing this compound?
A2: Standard TFA cleavage cocktails (e.g., TFA/TIS/water 95:2.5:2.5) are generally effective. The fluorophenyl group is stable to strong acids like TFA. However, as with any peptide containing aromatic residues, scavengers like triisopropylsilane (TIS) are crucial to prevent re-attachment of protecting groups to the aromatic ring.
Q3: Can I expect any issues during HPLC purification?
A3: Peptides containing this amino acid may exhibit increased hydrophobicity. You might need to adjust your HPLC gradient, using a slower gradient or a higher percentage of organic solvent (like acetonitrile) to achieve good separation.
Q4: How does the β-amino acid structure affect the final peptide's properties?
A4: The introduction of a β-amino acid creates a more flexible peptide backbone and can induce different secondary structures compared to α-peptides. This often leads to increased resistance to proteolytic degradation, a desirable trait for therapeutic peptides.
Experimental Protocols
Optimized Coupling Protocol for a Hindered Amino Acid
This protocol is recommended for coupling an amino acid onto the N-terminus of a resin-bound peptide that has this compound as the preceding residue.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.
-
Treat again with 20% piperidine in DMF for 10 minutes. Drain.
-
Wash the resin thoroughly with DMF (5 times), IPA (3 times), and DMF (5 times).
-
-
Amino Acid Activation and Coupling (HATU):
-
In a separate vessel, dissolve the incoming Fmoc-amino acid (4 eq.), HATU (3.9 eq.), and HOAt (4 eq.) in DMF.
-
Add DIPEA (8 eq.) to the activation mixture and vortex for 1 minute.
-
Immediately add the activated amino acid solution to the resin.
-
Couple for 2 hours at room temperature. For particularly difficult couplings, increase the temperature to 40°C.
-
-
Monitoring: Perform a Kaiser test. If the test is positive, repeat the coupling step (double coupling).
-
Washing: Wash the resin with DMF (5 times), IPA (3 times), and DCM (3 times) before proceeding to the next cycle.
Diagrams
Troubleshooting Workflow for Incomplete Coupling
Caption: Decision tree for addressing incomplete coupling reactions.
Mechanism of Diketopiperazine (DKP) Formation
Caption: Simplified mechanism of DKP formation in SPPS.
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of β-Peptides Using Fmoc-β-HoPhe-OH.
- BenchChem. (2025).
- Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences, 87(3), 283-288.
- Steinberg, S. M., & Bada, J. L. (1981). Diketopiperazine formation during investigations of amino acid racemization in dipeptides. Science, 213(4507), 544-545.
- Tam, J. P., & Merrifield, R. B. (1986). Diketopiperazine formation in solid phase peptide synthesis using p-alkoxybenzyl ester resins and Fmoc-amino acids. Tetrahedron Letters, 27(6), 743-746.
- Tirado-Rives, J., & Jorgensen, W. L. (2022).
- Valle, G., Crisma, M., Toniolo, C., Beisswenger, R., Rieker, A., & Jung, G. (1989). Crystal and molecular structures of two N-terminally protected α-aminoisobutyric acid (Aib) homo-dipeptides. Liebigs Annalen der Chemie, 1989(4), 337-343.
- J&K Scientific. (n.d.). Fmoc-(R)-3-amino-3-(4-fluorophenyl)propionic acid.
- Diva-portal.org. (2022).
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Advanced Intermediates for Peptide Synthesis: A Focus on Fmoc-(R)-3-Amino-3-(2-fluorophenyl)propionic acid.
- Sci Rep. (2016). Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine.
- ResearchGate. (n.d.). Chapter 4. Fluorinated Amino Acids, Peptides, and Proteins.
- Chem-Impex. (n.d.). Fmoc-(S)-3-amino-3-(4-fluorophenyl)propionic acid.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 3-Amino-3-(4-fluorophenyl)propionic Acid in Organic Synthesis.
- MySkinRecipes. (n.d.). Fmoc-(S)-3-Amino-3-(4-fluorophenyl)-propionic acid.
- Benchchem. (2025).
- El-Faham, A., & Albericio, F. (2020).
- Benchchem. (2025). Application Notes and Protocols for Choosing Coupling Reagents for Hindered Amino Acids.
- Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC. (n.d.).
- Benchchem. (n.d.). Dealing with steric hindrance during Fmoc-D-Bpa-OH coupling.
- Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC. (n.d.).
- Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
- Houben-Weyl Methods of Organic Chemistry, Vol. E 22b, p. 274.
- Fluorinated Protein and Peptide Materials for Biomedical Applic
- Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- Biozentrum. (n.d.).
- Shute, R. E., & Rich, D. H. (1987). Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation.
- Benchchem. (2025). Application Notes and Protocols for the Synthesis of β-Peptides Using Fmoc-β-HoPhe-OH.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Coupling Conditions for 3-Amino-3-(4-fluorophenyl)propanoic Acid
Welcome to the technical support center for optimizing coupling conditions for 3-Amino-3-(4-fluorophenyl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of peptides and other amide bond-containing molecules using this unique β-amino acid.
Introduction: The Challenge of Coupling this compound
This compound is a valuable building block in medicinal chemistry and drug development.[1] The presence of a fluorine atom on the phenyl ring can enhance metabolic stability and influence the conformational properties of the final peptide.[2] However, its β-amino acid structure and the electron-withdrawing nature of the fluorophenyl group can present challenges in achieving efficient amide bond formation. This guide will provide practical solutions and theoretical explanations to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: Why are my coupling reactions with this compound resulting in low yields?
Several factors can contribute to low yields in coupling reactions involving this amino acid:
-
Steric Hindrance: The bulky 4-fluorophenyl group can physically obstruct the approach of the coupling reagents and the incoming amine, slowing down the reaction rate.[3][4][5]
-
Reduced Nucleophilicity: The electron-withdrawing fluorine atom can decrease the electron density of the aromatic ring, which may have a modest impact on the reactivity of the nearby amino group.
-
Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species for the amine to attack.[3][6] Inefficient activation is a common reason for poor coupling.
-
Side Reactions: Under certain conditions, side reactions such as the formation of N-acylurea byproducts (with carbodiimide reagents) or racemization can reduce the yield of the desired product.[7][8]
Q2: What are the recommended first-line coupling reagents for this amino acid?
For sterically hindered amino acids, potent activating agents are generally required.[5] Standard carbodiimide reagents like DCC or EDC alone may not be sufficient.[5] It is highly recommended to use them in conjunction with additives.
-
Carbodiimides with Additives:
-
DIC/HOBt or EDC/HOBt: The addition of 1-hydroxybenzotriazole (HOBt) to a carbodiimide reaction is a classic and effective strategy. HOBt reacts with the O-acylisourea intermediate to form an active ester, which is less prone to side reactions and can react efficiently with the amine.[7][8][9]
-
DIC/HOAt or EDC/HOAt: 1-Hydroxy-7-azabenzotriazole (HOAt) is a more reactive additive than HOBt and can further accelerate the coupling reaction, which is particularly useful for challenging couplings.[10]
-
-
Onium Salts (Uronium/Aminium and Phosphonium):
-
HATU, HBTU, TBTU: These reagents are known for their high efficiency and rapid reaction times, even with hindered amino acids.[11][12] They form highly reactive OAt or OBt active esters in situ.[11]
-
PyBOP: This phosphonium salt is also a powerful coupling reagent that forms an active ester intermediate.[11][12]
-
Q3: I'm observing a significant amount of an insoluble white precipitate in my reaction using DCC. What is it and how can I avoid it?
The white precipitate is N,N'-dicyclohexylurea (DCU), a byproduct of the DCC coupling reaction.[10] While its insolubility in many organic solvents facilitates its removal by filtration in solution-phase synthesis, it is problematic in solid-phase peptide synthesis (SPPS).
Solutions:
-
Switch to DIC: Diisopropylcarbodiimide (DIC) is a liquid carbodiimide, and its byproduct, diisopropylurea (DIU), is more soluble in common organic solvents like DMF and DCM, making it more suitable for SPPS.[7][10]
-
Use EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide, and its urea byproduct is also water-soluble, allowing for easy removal by aqueous workup in solution-phase synthesis.[7][10][12]
Q4: Can racemization be a problem when coupling this compound?
While racemization is a more significant concern for α-amino acids, particularly during the activation of the C-terminal residue of a peptide fragment, it is a possibility that should not be entirely dismissed.[4] The primary mechanism for racemization in peptide coupling is through the formation of an oxazolone intermediate.[4][8]
Strategies to Minimize Racemization:
-
Use of Additives: Additives like HOBt and HOAt are excellent racemization suppressants.[8][10][13] They rapidly convert the highly reactive O-acylisourea intermediate into an active ester, which is less prone to oxazolone formation.[7]
-
Choice of Base: When using onium salt reagents, the choice of base is critical. A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) is commonly used.[8] For couplings that are particularly prone to racemization, a weaker base like N-methylmorpholine (NMM) or collidine may be beneficial.[8]
-
Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C) can help to minimize racemization.[8]
-
Metal-Based Additives: In some cases, the addition of copper (II) chloride (CuCl₂) in combination with HOBt has been shown to be effective in suppressing racemization.[14]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete activation of the carboxylic acid.[6] 2. Steric hindrance.[3][6] 3. Low nucleophilicity of the amine. | 1. Switch to a more potent coupling reagent like HATU or PyBOP.[3] 2. Increase the equivalents of the coupling reagent and amino acid (e.g., 1.5-2.0 eq.). 3. Pre-activate the carboxylic acid with the coupling reagent for 15-30 minutes before adding the amine.[6] 4. Increase the reaction time and/or temperature (e.g., room temperature to 40°C). |
| Formation of Side Products | 1. N-acylurea formation with carbodiimides.[7] 2. Racemization.[4] 3. Guanidinylation with uronium/aminium reagents. | 1. Ensure the use of additives like HOBt or HOAt with carbodiimides.[8] 2. Use a phosphonium salt reagent (e.g., PyBOP) to avoid guanidinylation.[11] 3. Follow strategies to minimize racemization as outlined in the FAQ section. |
| Difficulty in Purification | 1. Presence of unreacted starting materials. 2. Byproducts from the coupling reaction (e.g., urea, HOBt). | 1. Optimize the reaction to drive it to completion. 2. For solution-phase synthesis, perform an aqueous workup with dilute acid (e.g., 1M HCl) and base (e.g., saturated NaHCO₃) to remove basic and acidic impurities. 3. Use EDC for easier removal of the urea byproduct via aqueous extraction.[7] |
| Peptide Aggregation (in SPPS) | Hydrophobic nature of the growing peptide chain.[5][15] | 1. Use solvents known to disrupt aggregation, such as NMP or DMSO, or a mixture of solvents. 2. Perform a "double coupling" where the coupling step is repeated with fresh reagents.[3] 3. Consider microwave-assisted peptide synthesis to improve coupling efficiency.[3] |
Experimental Protocols
Protocol 1: General Procedure for Carbodiimide-Mediated Coupling with HOBt
-
Dissolve this compound (1.0 eq.) and HOBt (1.0-1.2 eq.) in an anhydrous solvent (e.g., DMF or DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add the carbodiimide coupling reagent (e.g., DIC or EDC, 1.1 eq.).
-
Stir the mixture at 0 °C for 15-30 minutes for pre-activation.
-
Add the amine component (1.0-1.2 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Workup (Solution Phase): Quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer sequentially with dilute acid, dilute base, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: General Procedure for HATU-Mediated Coupling
-
Dissolve this compound (1.0 eq.) in an anhydrous solvent (e.g., DMF).
-
Add HATU (1.0-1.2 eq.) and a non-nucleophilic base like DIPEA (2.0 eq.).[6]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[6]
-
Add the amine component (1.0-1.2 eq.) to the reaction mixture.[6]
-
Stir the reaction at room temperature and monitor its progress.[6]
-
Workup (Solution Phase): Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with a suitable organic solvent.[6] Wash the organic layer as described in Protocol 1.
Visualization of Key Concepts
Carbodiimide Coupling Mechanism
Caption: A logical workflow for troubleshooting low coupling yields.
References
- Technical Support Center: Troubleshooting Low Yield in Amide Bond Form
- Carbodiimides and Additives - Aapptec Peptides
- Application Notes and Protocols for Choosing Coupling Reagents for Hindered Amino Acids - Benchchem
- Carbodiimide Crosslinker Chemistry: EDC and DCC - Cre
- Recent development of peptide coupling reagents in organic synthesis
- Peptide Coupling Reagents Guide - Sigma-Aldrich
- Ch27 : Peptide synthesis - University of Calgary
- Peptide synthesis - Wikipedia
- Commonly Used Coupling Reagents in Peptide Synthesis
- Mechanism of peptide bond formation through carbodiimide.
- Coupling Reagents - Aapptec Peptides
- Reactions of Carbodiimides. I. The Mechanisms of the Reactions of Acetic Acid with Dicyclohexylcarbodiimide1,2 | Journal of the American Chemical Society
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids - ACS Public
- Effects of Amounts of Additives on Peptide Coupling Mediated by a Water-Soluble Carbodiimide in Alcohols - PubMed
- Carbodiimide - Wikipedia
- Troubleshooting guide for peptide coupling reactions with hindered amino acids - Benchchem
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem
- APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPD
- Application Notes and Protocols: The Role of Metal-Based Additives in Peptide Synthesis - Benchchem
- 08.09 Activation Substitution of Carboxylic Acids - YouTube
- Tips and tricks for difficult amide bond form
- What are the Sustainability Challenges in Peptide Synthesis and Purification?
- 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them
- The Role of 3-Amino-3-(4-fluorophenyl)propionic Acid in Organic Synthesis
- 16 questions with answers in AMIDE SYNTHASES | Science topic - ResearchG
- Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies
- Overcoming Aggregation in Solid-phase Peptide Synthesis - Sigma-Aldrich
- 24.3: Synthesis of Amides - Chemistry LibreTexts
- CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl)
- Advanced Intermediates for Peptide Synthesis: A Focus on Fmoc-(R)-3-Amino-3-(2-fluorophenyl)propionic Acid - NINGBO INNO PHARMCHEM CO.,LTD.
- Introduction to Peptide Synthesis - Master Organic Chemistry
- Synthesis of 3-((4-Hydroxyphenyl)amino)
- This compound | C9H10FNO2 | CID 579885 - PubChem
- Strategies for the synthesis of labeled peptides - ResearchG
- Title: Peptide Synthesis Using Unprotected Amino Acids - ChemRxiv
- Fluorinated phenylalanines: synthesis and pharmaceutical applic
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. 肽偶联剂选择指南 [sigmaaldrich.com]
- 12. file.globalso.com [file.globalso.com]
- 13. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. blog.mblintl.com [blog.mblintl.com]
solubility issues of 3-Amino-3-(4-fluorophenyl)propanoic acid in aqueous solutions
This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with 3-Amino-3-(4-fluorophenyl)propanoic acid in aqueous solutions. Our goal is to provide a framework of understanding, from core physicochemical principles to practical, step-by-step protocols, enabling you to conduct your experiments with confidence and precision.
Part 1: Core Principles - Understanding the "Why"
This compound is a β-amino acid. Its structure, containing both a basic amino group and an acidic carboxylic acid group, dictates its behavior in aqueous solutions. At different pH values, the molecule can exist in cationic, zwitterionic (net neutral), or anionic forms. This zwitterionic nature is the primary driver of its solubility characteristics.
The solubility of zwitterionic compounds is typically lowest at their isoelectric point (pI) , the pH at which the net charge of the molecule is zero.[1][2] At the pI, the strong intermolecular electrostatic attractions between the zwitterions lead to the formation of a stable crystal lattice, reducing its interaction with water molecules.[3][4] Conversely, moving the pH away from the pI increases the net charge on the molecule (either positive or negative), which enhances its interaction with polar water molecules and generally increases solubility.[5]
Physicochemical Properties at a Glance
To effectively troubleshoot solubility, it's essential to understand the key physicochemical parameters of this compound.
| Property | Estimated Value/Information | Significance for Solubility |
| Molecular Formula | C₉H₁₀FNO₂ | - |
| Molecular Weight | 183.18 g/mol [6] | Required for molar concentration calculations. |
| pKa (Carboxylic Acid) | ~3.66 (Predicted)[7] | The pH at which the carboxyl group is 50% deprotonated (-COO⁻). |
| pKa (Amino Group) | ~10.2 (Estimated) | Based on the pKa of the amino group in the parent compound, β-alanine (10.24).[8] |
| Isoelectric Point (pI) | ~6.93 (Calculated) | Calculated as (pKa₁ + pKa₂)/2.[9] This is the pH of minimum aqueous solubility. |
| Appearance | White to off-white solid/powder[7][10] | - |
Expert Insight: The introduction of a fluorine atom to the phenyl ring can increase the hydrophobicity of the molecule, potentially influencing its overall solubility profile compared to its non-fluorinated analogs.[11][12] This makes pH and co-solvent selection particularly critical.
Part 2: Visualizing pH-Dependent Behavior
The charge state of this compound is directly dependent on the pH of the aqueous medium. Understanding these transitions is key to manipulating solubility.
Caption: pH-dependent forms of this compound.
Part 3: Frequently Asked Questions (FAQs)
Q1: I added the powdered compound directly to my neutral phosphate-buffered saline (PBS, pH 7.4) and it's not dissolving. What's wrong?
A1: Your buffer's pH of 7.4 is very close to the compound's estimated isoelectric point (pI ≈ 6.93). At or near the pI, the compound has minimal solubility. You are observing the expected behavior of a zwitterionic molecule.
Q2: How far from the isoelectric point should I adjust the pH to achieve good solubility?
A2: A general rule of thumb is to adjust the pH at least 1.5 to 2 units away from the pI. For this compound, that means aiming for a pH of ≤ 5.0 or ≥ 9.0 . At these pH values, the majority of the molecules will be in their more soluble cationic or anionic forms, respectively.
Q3: Can I use an organic solvent to make a stock solution first?
A3: Yes, this is a highly recommended and common practice, especially for preparing concentrated stock solutions for use in biological assays.[13] Dimethyl sulfoxide (DMSO) is an excellent choice as it is a powerful polar aprotic solvent capable of dissolving a wide range of compounds, including both polar and nonpolar molecules.[[“]][15][16]
Q4: If I use DMSO, what concentration should I be aware of for my final assay?
A4: While DMSO is an effective solvent, it can interfere with biological assays at higher concentrations.[17] Most cell-based assays can tolerate a final DMSO concentration of 0.1% to 0.5% without significant off-target effects. It is crucial to determine the tolerance of your specific assay by running a vehicle control (assay buffer with the same final percentage of DMSO but without your compound).[18]
Q5: Are there alternatives to pH adjustment or DMSO?
A5: Yes. For specific applications, co-solvents like ethanol or propylene glycol can be effective.[19][20] Another advanced strategy involves the use of co-amorphous formations with amino acids, which has been shown to improve the solubility of zwitterionic compounds for parenteral delivery, although this is a more complex formulation approach.[1]
Part 4: Troubleshooting Workflow & Protocols
This section provides a logical workflow and detailed protocols to systematically address solubility issues.
Troubleshooting Decision Workflow
Caption: Logical workflow for troubleshooting solubility issues.
Protocol 1: Solubilization by pH Adjustment
This protocol is ideal when the final application can tolerate an acidic or basic pH.
Objective: To dissolve the compound by converting it into its soluble cationic or anionic salt form.
Materials:
-
This compound powder
-
Purified water (e.g., Milli-Q® or equivalent)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Calibrated pH meter
Procedure (for Acidic Solution - Cationic Form):
-
Weigh: Accurately weigh the desired amount of the compound.
-
Suspend: Add approximately 80% of the final desired volume of purified water to a sterile container. Add the weighed powder to the water to create a suspension.
-
Acidify: While stirring, add 1 M HCl dropwise to the suspension. Monitor the pH continuously.
-
Dissolve: Continue adding HCl until the powder fully dissolves. The solution should become clear. Note the pH.
-
Target pH: Ensure the final pH is at least 1.5-2 units below the pI (e.g., pH ≤ 5.0).
-
Final Volume: Adjust the final volume with purified water.
-
Sterilization: If required, sterile-filter the final solution through a 0.22 µm filter.
Self-Validation Check: The solution should remain clear upon standing. If precipitation occurs, the pH may have drifted back towards the pI, or the concentration may exceed the solubility limit even in the salt form.
Protocol 2: Preparation of a Concentrated Stock Solution using DMSO
This is the standard method for preparing high-concentration stocks for dilution into aqueous assay buffers.
Objective: To create a concentrated, stable stock solution for long-term storage and use in biological assays.
Materials:
-
This compound powder
-
Anhydrous, research-grade Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Appropriate storage vials (e.g., amber glass or polypropylene cryovials)
Procedure:
-
Weigh: In a suitable vial, accurately weigh the amount of compound needed to achieve the target stock concentration (e.g., 1.832 mg for 1 mL of a 10 mM stock).
-
Add Solvent: Add the calculated volume of DMSO to the vial.
-
Dissolve: Cap the vial securely and vortex thoroughly. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but ensure the compound is stable at this temperature. Visually inspect to ensure all solid material has dissolved.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Self-Validation Check: Before freezing, ensure the solution is completely clear. When an aliquot is thawed for use, it should also be clear. If crystals are observed, warm gently and vortex to redissolve before diluting into your assay buffer. The subsequent dilution into aqueous buffer should not result in immediate precipitation.[12]
References
- Løbmann, K., et al. (2018). Co-Amorphous Formation of High-Dose Zwitterionic Compounds with Amino Acids To Improve Solubility and Enable Parenteral Delivery. Molecular Pharmaceutics.
- Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids (and How To Calculate Them).
- Study.com. (n.d.). Isoelectric Point Calculation | Formula & Equation.
- Consensus. (n.d.). Does DMSO have the ability to dissolve both polar and nonpolar compounds?.
- Wikipedia. (n.d.). Dimethyl sulfoxide.
- PubChem. (n.d.). This compound.
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.
- Wikipedia. (n.d.). β-Alanine.
- Royal Society of Chemistry. (2014). Crystal engineering of a zwitterionic drug to neutral cocrystals: a general solution for floxacins. Chemical Communications.
- Wikipedia. (n.d.). Amino acid.
- ACS Publications. (2014). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Crystal Growth & Design.
- ResearchGate. (2020). Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. Communications Chemistry.
- Reddit. (2022). How to tackle compound solubility issue.
- ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.
- Chemistry Stack Exchange. (2017). Effect of pH on positive and negative charges of a zwitterion.
- National Institutes of Health. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters.
- University of Calgary. (n.d.). Ch27 pKa and pI values.
- PubChem. (n.d.). Beta-Alanine.
- Reddit. (2020). Dissolving Fluorinated Polymers in Perfluorohexane.
- ResearchGate. (2014). Comparison of Stability and Solubility of Neutral, Zwitterionic and Conformational Polymorphs.
- IRO Chelating. (2024). Cosolvent - The 'Medicinal Magician' in The Laboratory.
- Semantic Scholar. (n.d.). Specification of Zwitterionic or Non-Zwitterionic Structures of Amphoteric Compounds by Using Ionic Liquids.
- Nature. (2020). Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences.
- IRO Chelating. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Isoelectric Point of Amino Acids: Calculation and Applications - Creative Proteomics [creative-proteomics.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. gchemglobal.com [gchemglobal.com]
- 7. How to Calculate the Isoelectric Point of Amino Acids? | MtoZ Biolabs [mtoz-biolabs.com]
- 8. β-Alanine - Wikipedia [en.wikipedia.org]
- 9. study.com [study.com]
- 10. quora.com [quora.com]
- 11. Beta-alanine [bionity.com]
- 12. reddit.com [reddit.com]
- 13. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. consensus.app [consensus.app]
- 15. Dimethyl Sulfoxide: A Widely Used Polar Aprotic Solvent_Chemicalbook [chemicalbook.com]
- 16. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 20. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
Technical Support Center: 3-Amino-3-(4-fluorophenyl)propanoic acid Reactions
Welcome to the dedicated troubleshooting resource for researchers, scientists, and drug development professionals working with 3-Amino-3-(4-fluorophenyl)propanoic acid. This guide is structured to provide in-depth, practical solutions to common challenges encountered during its synthesis, moving beyond basic protocols to explain the "why" behind experimental choices.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
The most prevalent methods for synthesizing this β-amino acid are the Rodionov reaction and the Strecker synthesis. The choice between them often hinges on factors like starting material availability, reaction scale, and the desired purity of the final product. This compound is a valuable building block in organic synthesis due to its versatile structure, which includes an amine, a carboxylic acid, and a fluorinated phenyl ring.[1][2]
-
Rodionov Reaction: This is a one-pot condensation reaction involving 4-fluorobenzaldehyde, malonic acid, and an ammonia source like ammonium acetate, typically in an alcohol solvent.[3][4] It is often favored for its operational simplicity.
-
Strecker Synthesis: A classic method where 4-fluorobenzaldehyde reacts with a cyanide source (e.g., sodium cyanide) and an ammonium salt. This forms an α-aminonitrile intermediate, which is then hydrolyzed to the target amino acid.[5][6][7][8]
Q2: Why is the fluorine atom on the phenyl ring significant?
The fluorine atom can substantially modify a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.[2] This makes fluorinated amino acids like this one highly valuable in medicinal chemistry for developing new drug candidates with improved pharmacokinetic profiles.[2][9]
Q3: What are the typical physical properties of this compound?
It is generally a white to off-white solid or powder.[3][4] The melting point is reported to be in the range of 224-228 °C.[4][10]
Troubleshooting Guide: Rodionov Reaction
The Rodionov reaction is a robust method, but its success can be influenced by several experimental parameters.
Scenario 1: Low or No Product Yield
You have performed the Rodionov reaction with 4-fluorobenzaldehyde, malonic acid, and ammonium acetate in ethanol, but TLC or crude NMR analysis indicates a poor outcome.
Initial Troubleshooting Workflow
Caption: A decision tree for troubleshooting low yield in the Rodionov synthesis.
Potential Causes and Solutions:
-
Cause A: Reagent Purity and Stoichiometry
-
Insight: 4-fluorobenzaldehyde can oxidize to the corresponding benzoic acid, while malonic acid can degrade. Ammonium acetate is hygroscopic, and excess water can impede the reaction.
-
Solution: Always use fresh or properly stored reagents. Confirm the purity of the aldehyde via TLC or NMR before starting. A typical molar ratio is 1 equivalent of aldehyde, 1-1.1 equivalents of malonic acid, and 1.5-2.3 equivalents of ammonium acetate to drive the reaction.[3][11]
-
-
Cause B: Suboptimal Reaction Conditions
-
Insight: The Knoevenagel condensation and subsequent decarboxylation steps are temperature-dependent.
-
Solution: The reaction is typically refluxed in ethanol (75-80°C) or butanol for several hours (7-8 hours).[3][4][11] Ensure your heating and reflux apparatus are functioning correctly. Monitoring the reaction's progress by TLC is crucial. If the reaction is sluggish, extending the reflux time may be beneficial.
-
Scenario 2: Significant Impurity Formation
The reaction has proceeded, but the crude product is contaminated with significant byproducts, making purification difficult.
Common Impurity Pathways
Caption: Visualization of the desired reaction and common side-product formations.
-
Impurity A: 4-Fluorobenzylidene malonic acid
-
Insight: This is the Knoevenagel condensation intermediate. Its presence suggests the reaction has not gone to completion.
-
Solution: Ensure a sufficient excess of the ammonia source (ammonium acetate) is used and that the reaction is heated for an adequate amount of time to facilitate the subsequent addition and decarboxylation steps.
-
-
Impurity B: 4-Fluorobenzoic acid
-
Insight: This results from the oxidation of the starting 4-fluorobenzaldehyde.
-
Solution: Use high-purity aldehyde. If this is a persistent issue, particularly on a larger scale, consider running the reaction under an inert atmosphere (e.g., nitrogen) to minimize oxidation.
-
Experimental Protocol: A Representative Rodionov Synthesis
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-fluorobenzaldehyde (1.0 eq), malonic acid (1.0-1.1 eq), and ammonium acetate (1.5-2.3 eq) in ethanol or 1-butanol.[3][4][11]
-
Reaction: Heat the mixture to reflux (approximately 75-90°C) with stirring for 7-8 hours.[3][4] The reaction progress can be monitored by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature and then further in an ice bath (0-5°C) for about an hour to maximize precipitation.[3]
-
Purification: Collect the resulting white precipitate by filtration. Wash the solid with cold ethanol and then dry under reduced pressure.[12] Further purification can be achieved by recrystallization if necessary.
Data Summary: Typical Rodionov Reaction Parameters
| Parameter | Value | Reference |
| Aldehyde:Malonic Acid:Ammonium Acetate | 1 : 1-1.1 : 1.5-2.3 | [3][11] |
| Solvent | Ethanol or 1-Butanol | [3][4][11] |
| Temperature | 75-90°C (Reflux) | [3][4] |
| Reaction Time | 7-8 hours | [3][4] |
Troubleshooting Guide: Strecker Synthesis
The Strecker synthesis is a powerful tool but involves the use of cyanide and requires careful control of the reaction steps.
Scenario 1: Low Yield of the α-Aminonitrile Intermediate
The initial three-component reaction of the aldehyde, ammonia, and cyanide is underperforming.
-
Cause A: Improper pH
-
Insight: The initial step is the formation of an imine from the aldehyde and ammonia, which is pH-sensitive.[7][8] If the solution is too acidic, the ammonia is protonated and not nucleophilic. If too basic, the formation of the iminium ion is disfavored.
-
Solution: The use of ammonium chloride (NH₄Cl) provides both the ammonia source and a mild acidic environment to facilitate imine formation.[8] The subsequent nucleophilic attack by the cyanide ion proceeds efficiently on the resulting iminium ion.[6][13]
-
-
Cause B: Inefficient Cyanide Addition
-
Insight: The cyanide anion (CN⁻) is the active nucleophile. Using hydrogen cyanide (HCN) directly is highly hazardous.[7]
-
Solution: Generating the cyanide ion in situ from salts like sodium cyanide (NaCN) or potassium cyanide (KCN) in the presence of a proton source is a safer and more common approach.[7] Extreme caution and a well-ventilated fume hood are mandatory when handling cyanides.
-
Scenario 2: Difficulty with Nitrile Hydrolysis
The conversion of the α-aminonitrile to the final carboxylic acid is proving challenging.
-
Cause: Nitrile Stability
-
Insight: The nitrile group is relatively stable and requires harsh conditions for hydrolysis.[7]
-
Solution: This step typically requires heating under strongly acidic (e.g., concentrated HCl) or basic conditions for an extended period.[7] The choice of acid or base will depend on the stability of other functional groups in the molecule. Acidic hydrolysis is common and will yield the ammonium salt of the amino acid.
-
References
- Vertex AI Search. The Role of 3-Amino-3-(4-fluorophenyl)propionic Acid in Organic Synthesis.
- ChemicalBook. 3-Amino-3-(3-fluorophenyl)propanoic acid.
- Vertex AI Search. 3-Amino-3-(4-fluorophenyl)propionic Acid: Your Partner in Chemical Synthesis.
- MDPI. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)
- Google Patents. CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl)
- Organic Syntheses Procedure. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.
- Vertex AI Search. Ensuring Quality: How to Verify R-3-Amino-3-(4-fluorophenyl)
- Organic Chemistry Portal. Strecker Synthesis.
- ChemicalBook. 3-Amino-3-(4-hydroxyphenyl)propanoic acid synthesis.
- ChemicalBook. This compound.
- Beilstein Journals.
- PubChem. This compound.
- Wikipedia. Strecker amino acid synthesis.
- Master Organic Chemistry. Strecker Amino Acid Synthesis Mechanism & Examples.
- YouTube.
- Master Organic Chemistry. Strecker Synthesis.
- Wiley-VCH. 3.
- J&K Scientific. 3-Amino-3-(4-fluorophenyl)propionic acid, 97% | 325-89-3.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 3-Amino-3-(3-fluorophenyl)propanoic acid CAS#: 117391-51-2 [m.chemicalbook.com]
- 4. This compound CAS#: 325-89-3 [m.chemicalbook.com]
- 5. Strecker Synthesis [organic-chemistry.org]
- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 7. total-synthesis.com [total-synthesis.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 10. jk-sci.com [jk-sci.com]
- 11. 3-Amino-3-(4-hydroxyphenyl)propanoic acid synthesis - chemicalbook [chemicalbook.com]
- 12. application.wiley-vch.de [application.wiley-vch.de]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Deprotection Strategies for 3-Amino-3-(4-fluorophenyl)propanoic Acid Derivatives
Welcome to the technical support center for the synthesis and modification of 3-Amino-3-(4-fluorophenyl)propanoic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the critical final step of many synthetic routes: the removal of protecting groups. Here, we provide in-depth, field-tested answers to common challenges, troubleshooting guides for when experiments go awry, and detailed protocols grounded in established chemical principles.
Frequently Asked Questions (FAQs): Amino Group Deprotection
The choice of an amine protecting group is fundamental to the overall synthetic strategy. Below, we address the deprotection of the three most common N-protecting groups: Boc, Cbz, and Fmoc.
N-Boc (tert-Butyloxycarbonyl) Group Removal
Question: What is the standard protocol for N-Boc deprotection, and what are the common pitfalls?
Answer: The N-Boc group is prized for its stability in a wide range of conditions, yet its clean removal under strong acid is a cornerstone of modern synthesis. The standard method involves treatment with trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM).[1][2][3]
The mechanism proceeds via protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation. This cation can then be quenched or can lead to side reactions if not properly managed. The resulting carbamic acid is unstable and spontaneously decarboxylates to yield the free amine.[3]
Experimental Workflow: N-Boc Deprotection
Caption: Workflow for a typical N-Boc deprotection using TFA.
Question: My Boc deprotection is sluggish or incomplete. How can I troubleshoot this?
Answer: Incomplete Boc deprotection is a common issue that can often be resolved by systematically evaluating your reaction parameters.[1]
Troubleshooting Guide: Incomplete N-Boc Deprotection
| Problem | Potential Cause | Recommended Solution |
| Incomplete Conversion | Insufficient acid strength or concentration.[1][2] | Increase TFA concentration (e.g., from 20% to 50% in DCM, or even neat TFA). For highly sensitive substrates, consider switching to 4M HCl in dioxane.[2] |
| Inadequate reaction time.[1] | Extend the reaction time and monitor closely by TLC or LC-MS. Some sterically hindered substrates may require several hours. | |
| Reagent degradation. | TFA is hygroscopic; water contamination reduces its effective acidity.[1] Use a fresh, unopened bottle of TFA for critical reactions. | |
| Side Product Formation | Alkylation by tert-butyl cation.[4] | The liberated t-butyl cation is an electrophile and can alkylate electron-rich arenes or nucleophilic side chains (e.g., Trp, Met). Add a scavenger like triisopropylsilane (TIS) or thioanisole (2-5% v/v) to the reaction mixture to quench the cation.[2] |
Question: I need a milder alternative to TFA for a sensitive substrate. What are my options?
Answer: For substrates that cannot tolerate strongly acidic conditions, several milder alternatives exist. A common choice is 4M HCl in 1,4-dioxane or ethyl acetate, which is often sufficient to cleave the Boc group without affecting other acid-labile functionalities.[2][5] Lewis acids, such as zinc bromide (ZnBr₂) in DCM, can also be effective, although they may require longer reaction times or gentle heating.[2][6]
N-Cbz (Carboxybenzyl) Group Removal
Question: What is the most reliable method for removing a Cbz group?
Answer: The gold standard for Cbz deprotection is catalytic hydrogenolysis.[7][8] This method involves reacting the Cbz-protected compound with hydrogen gas in the presence of a palladium catalyst (typically 10% Pd on carbon). The reaction is clean, yielding the free amine, toluene, and carbon dioxide as byproducts.
Experimental Workflow: N-Cbz Deprotection via Hydrogenolysis
Caption: General workflow for catalytic hydrogenolysis of a Cbz group.
Question: My substrate contains functional groups that are sensitive to reduction (e.g., alkenes, alkynes). How can I remove the Cbz group?
Answer: When catalytic hydrogenation is not feasible, acidic conditions can be employed. The most common reagent is HBr in acetic acid (HBr/AcOH), which cleaves the benzyl-oxygen bond.[7] This method is robust but harsh, so compatibility with other functional groups must be carefully considered. More recently, Lewis acid systems like AlCl₃ in hexafluoroisopropanol (HFIP) have been reported to selectively remove Cbz groups in the presence of other reducible functionalities.[9]
Question: My hydrogenolysis reaction has stalled. What should I check?
Answer: Stalled hydrogenolysis reactions are often due to catalyst poisoning. Sulfur-containing compounds are notorious catalyst poisons. If your substrate or solvent contains trace sulfur impurities, the catalyst activity can be severely diminished. Another possibility is that the catalyst itself is old or has reduced activity. Using a fresh batch of catalyst or a different type (e.g., Pearlman's catalyst, Pd(OH)₂/C) can often resolve the issue.[10]
N-Fmoc (9-Fluorenylmethoxycarbonyl) Group Removal
Question: How is the Fmoc group typically removed?
Answer: The Fmoc group is the cornerstone of the Fmoc/tBu orthogonal strategy in solid-phase peptide synthesis (SPPS) due to its lability to bases.[11][12] Deprotection is achieved by treating the substrate with a solution of a secondary amine, most commonly 20% piperidine in N,N-dimethylformamide (DMF).[11][13]
The mechanism is a base-catalyzed β-elimination (E1cB). Piperidine abstracts the acidic proton on the fluorenyl ring, leading to the elimination of dibenzofulvene (DBF) and a carbamate intermediate, which then decarboxylates to the free amine.[12][13] The liberated DBF is trapped by piperidine to prevent it from reacting with the newly deprotected amine.[13]
Question: I am performing a solution-phase synthesis and need to remove an Fmoc group. Are there alternatives to piperidine/DMF?
Answer: While piperidine is highly effective, its volatility and the need to remove it during workup can be cumbersome in solution-phase synthesis. For these cases, alternative, less volatile bases can be used. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a very strong, non-nucleophilic base that can be used at lower concentrations (e.g., 2% in DMF) for rapid deprotection.[14] For sensitive substrates, using a polymeric amine resin can simplify purification, as the resin and the DBF adduct can be removed by simple filtration.[13]
Frequently Asked Questions (FAQs): Carboxylic Acid Group Deprotection
Protecting the carboxylic acid as an ester is essential to prevent unwanted side reactions. The choice of ester dictates the deprotection method.
Question: How do I deprotect a simple methyl or ethyl ester?
Answer: Methyl and ethyl esters are typically removed by saponification, which involves hydrolysis under basic conditions, followed by an acidic workup.[15] The most common method is to use lithium hydroxide (LiOH) in a mixture of THF and water. LiOH is often preferred over NaOH or KOH as it can reduce the risk of racemization at the α-carbon in sensitive substrates.
Troubleshooting Guide: Ester Saponification
| Problem | Potential Cause | Recommended Solution |
| Slow or Incomplete Reaction | Poor solubility of the ester. | Increase the proportion of the organic co-solvent (e.g., THF, dioxane) to improve solubility. Gentle heating may also be required. |
| Steric hindrance around the ester. | For sterically hindered esters, stronger conditions (e.g., higher concentration of NaOH, higher temperature) may be necessary. However, this increases the risk of side reactions. | |
| Product Racemization | Conditions are too harsh (high temperature or strong base). | Use milder conditions. LiOH at 0°C to room temperature is generally safe.[16] Monitor the reaction closely and quench it as soon as the starting material is consumed. |
Question: What is the best way to cleave tert-butyl (tBu) and benzyl (Bzl) esters?
Answer: These two ester types are fundamental to orthogonal protection strategies.[8] Their deprotection methods are highly selective and generally do not interfere with each other.
Comparison of t-Butyl and Benzyl Ester Deprotection
| Ester Type | Deprotection Method | Reagents & Conditions | Key Advantages |
| tert-Butyl (tBu) | Acidolysis | TFA in DCM; 4M HCl in dioxane[2][17] | Stable to base and hydrogenolysis. Orthogonal to Fmoc and Cbz groups.[8][11] |
| Benzyl (Bzl) | Hydrogenolysis | H₂ (1 atm), Pd/C, in MeOH or EtOAc[8][18] | Stable to acidic and basic conditions. Orthogonal to Boc and Fmoc groups.[8] |
Orthogonal Deprotection in Practice
Question: I have N-Boc-3-amino-3-(4-fluorophenyl)propanoic acid benzyl ester. I need the free amino acid. What is the correct deprotection sequence?
Answer: This is a classic example of an orthogonal protection scheme. You have an acid-labile Boc group and a hydrogenolysis-labile benzyl ester. You can remove them in either order, but one sequence is often superior.
Recommended Strategy:
-
Remove the Benzyl Ester First: Perform catalytic hydrogenolysis (H₂, Pd/C) to cleave the benzyl ester. The Boc group is completely stable to these conditions.[8] This will give you N-Boc-3-amino-3-(4-fluorophenyl)propanoic acid.
-
Remove the Boc Group: After isolating the N-Boc acid, treat it with TFA in DCM to remove the Boc group. This will yield the final product, this compound, as its trifluoroacetate salt.
Causality: Performing the hydrogenolysis first is often preferred because the product (a Boc-protected acid) is typically a stable, crystalline solid that is easy to purify. The final TFA deprotection is a clean reaction that often requires minimal purification beyond precipitation.
Logical Flow: Orthogonal Deprotection
Caption: Orthogonal deprotection of a Boc/Bzl protected amino acid.
Detailed Experimental Protocols
Protocol 1: General Procedure for N-Boc Deprotection with TFA
-
Dissolution: Dissolve the Boc-protected substrate (1.0 equiv) in dichloromethane (DCM, approx. 0.1 M).
-
Scavenger Addition (Optional): If the substrate is sensitive to alkylation, add triisopropylsilane (TIS) (1.1 equiv).
-
Reaction: Cool the solution to 0°C in an ice bath. Add trifluoroacetic acid (TFA) dropwise to a final concentration of 20-50% (v/v).[1][2]
-
Monitoring: Remove the ice bath and stir the reaction at room temperature for 1-2 hours. Monitor completion by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Isolation: Add cold diethyl ether to the residue to precipitate the product as the TFA salt. Isolate the solid by filtration, wash with additional cold ether, and dry under vacuum.
Protocol 2: General Procedure for N-Cbz Deprotection by Hydrogenolysis
-
Setup: To a solution of the Cbz-protected substrate (1.0 equiv) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate, approx. 0.1 M), add 10% Palladium on carbon (Pd/C) (5-10 mol %).
-
Hydrogenation: Secure a balloon filled with hydrogen gas to the flask. Evacuate the flask under vacuum and backfill with hydrogen. Repeat this cycle 3-5 times.
-
Reaction: Stir the suspension vigorously under a positive pressure of hydrogen (balloon) at room temperature. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-16 hours.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Protocol 3: General Procedure for Methyl Ester Saponification with LiOH
-
Dissolution: Dissolve the methyl ester substrate (1.0 equiv) in a mixture of THF and water (e.g., 3:1 v/v, approx. 0.1 M).
-
Reaction: Cool the solution to 0°C. Add a solution of lithium hydroxide monohydrate (LiOH·H₂O) (1.5-3.0 equiv) in water.
-
Monitoring: Stir the reaction at room temperature, monitoring for the disappearance of the starting material by TLC or LC-MS (typically 1-4 hours).
-
Quenching & Acidification: Cool the mixture to 0°C and slowly add 1N HCl to adjust the pH to ~2-3.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the carboxylic acid.
References
- Bull, S. D., Davies, S. G., Kelly, P. M., Gianotti, M., & Smith, A. D. (2001). Orthogonal N,N-deprotection strategies of β-amino esters. Journal of the Chemical Society, Perkin Transactions 1, (21), 3106–3111.
- Bull, S. D., Davies, S. G., Kelly, P. M., Gianotti, M., & Smith, A. D. (2001). Orthogonal N,N-deprotection strategies of β-amino esters. Journal of the Chemical Society, Perkin Transactions 1, (21), 3106–3111.
- Anderson, G. W., & McGregor, A. C. (1957). t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis. Journal of the American Chemical Society, 79(22), 6180–6183.
- Vázquez, J., & Albericio, F. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega, 9(3), 3364–3373.
- Fmoc. (2017). Lokey Lab Protocols.
- Cole, K. P., Groh, J. M., & Hawkins, J. M. (2017). Reagent-free continuous thermal tert-butyl ester deprotection. Bioorganic & Medicinal Chemistry, 25(22), 6042-6046.
- Vázquez, J., & Albericio, F. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega, 9(3), 3364–3373.
- Protecting group. (n.d.). In Wikipedia.
- Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
- Scott, C., & Jäger, V. (2019). Developing deprotectase biocatalysts for synthesis. Chemical Communications, 55(82), 12296-12306.
- Maegawa, T., Fujiwara, Y., et al. (2009). Novel deprotection method of Fmoc group under neutral hydrogenation conditions. Amino Acids, 36(3), 493-499.
- Strazzolini, P., Scuccato, M., & Giumanini, A. G. (2000). Deprotection of t-butyl esters of amino acid derivatives by nitric acid in dichloromethane. Tetrahedron, 56(22), 3625-3633.
- Amino Acid Sidechain Deprotection. (n.d.). Aapptec Peptides.
- Bartoli, G., Bosco, M., et al. (2005). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. The Journal of Organic Chemistry, 70(5), 1941–1944.
- Wu, Y., & Lajoie, G. A. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131-6133.
- Gopi, H. N., & Suresh Babu, V. V. (2007). Microwave assisted facile synthesis of amino acid benzyl ester p-toluenesulfonate and hydrochloride salts. Amino Acids, 32(4), 549-553.
- Salomon, C. I., Mata, E. G., & Mascaretti, O. A. (1996). Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide. Journal of the Chemical Society, Perkin Transactions 1, (9), 995-999.
- Amino Acid Derivatives for Peptide Synthesis. (n.d.). Aapptec.
- De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts. Organic Letters, 4(4), 553-555.
- Dsouza, D. (2021). How should I deprotect Boc-amino group without breaking ester bond? ResearchGate.
- Yagami, T., et al. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Journal of Peptide Science, 11(5), 267-273.
- BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Albericio, F., & Kruger, H. G. (2012). Amino Acid-Protecting Groups. Chemical Reviews, 112(5), 3459-3552.
- Albericio, F., & Kruger, H. G. (2012). Amino Acid-Protecting Groups. Chemical Reviews, 112(5), 3459-3552.
- Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford University Press.
- Protective Groups. (n.d.). Organic Chemistry Portal.
- Hydrolysis of Esters. (n.d.). University of Calgary.
- Methyl Esters. (n.d.). Organic Chemistry Portal.
- Amine Protection and Deprotection. (n.d.). Master Organic Chemistry.
- This compound. (n.d.). PubChem.
- Methyl 3-amino-3-(4-fluorophenyl)-propionate. (n.d.). PubChem.
- De-esterification of amino acid esters. (2022). ResearchGate.
- Deprotection Guide. (n.d.). Glen Research.
- Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives. (2012). Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
- 9. Cbz-Protected Amino Groups [organic-chemistry.org]
- 10. Orthogonal N,N-deprotection strategies of β-amino esters - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. chempep.com [chempep.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Lokey Lab Protocols: Fmoc [lokeylab.wikidot.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Methyl Esters [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. peptide.com [peptide.com]
stability of 3-Amino-3-(4-fluorophenyl)propanoic acid under different conditions
Welcome to the technical support center for 3-Amino-3-(4-fluorophenyl)propanoic acid (CAS: 325-89-3). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for experiments involving this versatile β-amino acid derivative. Our goal is to equip you with the scientific rationale behind its stability profile, enabling you to anticipate challenges, design robust experiments, and interpret your results with confidence.
I. Compound Stability Profile: At a Glance
This table summarizes the expected stability of this compound under various common laboratory and storage conditions. Detailed explanations and troubleshooting for each of these conditions are provided in the subsequent sections.
| Condition | Stability Summary | Potential Degradation Products | Key Considerations |
| pH (Aqueous Solution) | Moderately Stable. Susceptible to hydrolysis, particularly at pH extremes (acidic and alkaline). The rate of hydrolysis is expected to be influenced by the presence of the fluoroalkyl group. | Cleavage to fluorinated acids and methyl ketones in alkaline media has been observed in related compounds. | Buffer selection is critical. Avoid prolonged exposure to strong acids or bases. |
| Temperature (Solid & Solution) | Good thermal stability as a solid. Decomposition is expected at elevated temperatures, typical for amino acids. In solution, thermal stress will accelerate hydrolytic degradation. | Carbon dioxide, water, ammonia, hydrocyanic acid, and nitrogen oxides are common thermal decomposition products of amino acids.[1] | Store the solid compound at room temperature in a dry, dark place. For solutions, use the lowest feasible temperature for your experiment. |
| Light (Photostability) | Potential for photodegradation. Aromatic compounds and those with heteroatoms are often susceptible to photolysis. | Photodegradation can lead to a variety of products through complex reaction pathways. | Protect solutions from light, especially UV radiation, by using amber vials or covering containers with aluminum foil. |
| Oxidation | Susceptible to oxidative degradation. The amino group can be a site for oxidation. | Oxidative deamination can lead to the removal of the amino group. | Avoid exposure to strong oxidizing agents. If working with systems that generate reactive oxygen species, consider the potential for degradation. |
| Enzymatic Degradation | Generally resistant to proteases. The β-amino acid structure provides inherent stability against common peptidases.[2] However, specific lipases can catalyze hydrolysis.[3] | Enzymatic hydrolysis would likely yield the corresponding acid and amine. | While generally stable against proteolysis, enzymatic degradation is possible with specific enzymes not typically found in general protease cocktails. |
II. Troubleshooting Guides & FAQs
A. pH-Related Instability and Hydrolysis
Q1: I'm observing a loss of my compound in aqueous solution over time. What could be the cause?
A1: The most likely cause is hydrolysis. This compound, like other β-amino acids, can undergo hydrolysis, and this process is often pH-dependent. Both acidic and alkaline conditions can catalyze this degradation. The presence of the electron-withdrawing fluorine atom on the phenyl ring may influence the rate of hydrolysis.[4]
Troubleshooting Workflow for pH-Related Instability
Caption: Troubleshooting workflow for addressing pH-related compound instability.
Experimental Protocol: Assessing pH Stability
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, Methanol) at a high concentration.
-
Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate for acidic, phosphate for neutral, and borate for alkaline).
-
Spike the stock solution into each buffer to a final concentration suitable for your analytical method (e.g., HPLC-UV).
-
Incubate the solutions at a controlled temperature (e.g., 40°C to accelerate degradation).
-
Analyze samples at regular time intervals (e.g., 0, 2, 4, 8, 24 hours) by a validated stability-indicating HPLC method.
-
Plot the percentage of remaining compound against time for each pH to determine the degradation kinetics.
B. Thermal Degradation
Q2: I need to heat my reaction mixture containing this compound. What is the maximum temperature I can use?
A2: While the solid compound is stable at room temperature, thermal degradation becomes a concern at elevated temperatures, especially in solution. The degradation of amino acids at high temperatures can be complex, leading to decarboxylation, deamination, and other reactions.[1][5][6] It is recommended to perform a preliminary thermal stress study to determine the acceptable temperature range for your specific experimental duration.
Experimental Protocol: Rapid Thermal Stress Test
-
Prepare identical solutions of your compound in your reaction solvent.
-
Expose each solution to a different temperature (e.g., 40°C, 60°C, 80°C) for your intended reaction time.
-
Include a control sample kept at room temperature.
-
Analyze all samples by HPLC to quantify the extent of degradation at each temperature.
-
Choose the highest temperature that results in an acceptable level of degradation (typically <5-10%).
C. Photostability Concerns
Q3: My solutions of this compound seem to be changing color and losing potency after being left on the lab bench. Why is this happening?
A3: This is likely due to photodegradation. The aromatic fluorophenyl ring in the molecule can absorb UV light, leading to photochemical reactions that degrade the compound.[7] This is a common issue for many pharmaceutical compounds.
Best Practices for Preventing Photodegradation
-
Always store solutions in amber vials or wrap clear containers in aluminum foil.
-
Minimize exposure to direct sunlight and overhead laboratory lighting.
-
If your experimental setup requires illumination, use light sources that emit outside the absorbance spectrum of your compound if possible.
-
For photosensitive experiments, work under yellow or red light.
Logical Workflow for Investigating Photodegradation
Caption: A logical workflow to confirm and address suspected photodegradation.
D. Oxidative Stability
Q4: Can I use hydrogen peroxide in my formulation with this compound?
A4: Caution is advised. The amino group of this compound can be susceptible to oxidation.[8] Hydrogen peroxide and other oxidizing agents can lead to the formation of various degradation products. It is crucial to assess the compatibility of your compound with any potential oxidants in your system.
Considerations for Oxidative Stress:
-
Metal Ions: Trace metal ions can catalyze oxidation reactions.[9] Consider using chelating agents like EDTA if metal-catalyzed oxidation is a concern.
-
Excipients: Some excipients can contain peroxide impurities. Ensure you are using high-purity excipients and check their specifications.
-
Atmosphere: For highly sensitive applications, consider purging your solutions with an inert gas like nitrogen or argon to minimize exposure to atmospheric oxygen.
E. Excipient Compatibility
Q5: Are there any known incompatibilities with common pharmaceutical excipients?
A5: As a primary amine-containing compound, this compound is susceptible to the Maillard reaction with reducing sugars (e.g., lactose, dextrose).[10] This reaction can lead to the formation of colored degradants and a loss of potency.
Recommended Screening for Excipient Compatibility:
-
Prepare binary mixtures of your compound with each proposed excipient (typically in a 1:1 ratio).
-
Store the mixtures under accelerated conditions (e.g., 40°C/75% RH) for a defined period (e.g., 2-4 weeks).
-
Include a control sample of the pure compound.
-
Visually inspect the samples for any physical changes (e.g., color change, clumping).
-
Analyze the samples by a stability-indicating HPLC method to quantify any degradation.
III. Analytical Methods for Stability Assessment
A robust, stability-indicating analytical method is crucial for accurately assessing the stability of this compound.
Recommended Analytical Technique: High-Performance Liquid Chromatography (HPLC)
-
Column: A reversed-phase C18 column is a good starting point.
-
Mobile Phase: A gradient elution with a buffered aqueous phase (e.g., phosphate buffer at a slightly acidic to neutral pH) and an organic modifier (e.g., acetonitrile or methanol) is recommended to ensure good separation of the parent compound from potential degradants.
-
Detection: UV detection is suitable due to the presence of the aromatic ring. Select a wavelength that provides a good response for the parent compound.
-
Method Validation: The analytical method should be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. Forced degradation studies are a key component of this validation to prove that the method can separate the active ingredient from its degradation products.[11][12]
19F NMR as a Complementary Technique:
For studies involving fluorinated compounds, 19F NMR can be a powerful tool. It offers high sensitivity and a wide chemical shift range, allowing for the potential identification and quantification of fluorinated degradants without the need for physical separation.[13]
IV. References
-
Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids. (2004). PubMed. [Link]
-
Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. (n.d.). MDPI. [Link]
-
Hydrolysis of fluoroalkyl-containing Β-aminovinyl ketones. (2009). ResearchGate. [Link]
-
Antimicrobial activity and protease stability of peptides containing fluorinated amino acids. (n.d.). Source unavailable.
-
Forced degradation and impurity profiling. (n.d.). ScienceDirect. [Link]
-
Synthesis of beta-amino acids based on oxidative cleavage of dihydropyridone derivatives. (2004). PubMed. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]
-
Amino Acids Degradation. (2022). Chemistry LibreTexts. [Link]
-
Forced degradation studies. (2016). MedCrave online. [Link]
-
Forced Degradation Studies. (n.d.). Biofidus AG. [Link]
-
Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology. [Link]
-
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (n.d.). NIH. [Link]
-
Simultaneous Amino Acid Analysis Based on 19F NMR Using a Modified OPA-Derivatization Method. (2020). ACS Publications. [Link]
-
Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy. (n.d.). NIH. [Link]
-
Comparative study of the thermal decomposition behaviour of different amino acids and peptides. (2018). ResearchGate. [Link]
-
Instability of Peptide and Possible Causes of Degradation. (2023). Encyclopedia.pub. [Link]
-
Thermal degradation of 18 amino acids during pyrolytic processes. (2022). PubMed Central. [Link]
-
Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. (2023). NIH. [Link]
-
Exploration of Fluorinated α,β-Dehydroamino Acids and their Exploration of Fluorinated. (2021). BYU ScholarsArchive. [Link]
-
Oxidative diversification of amino acids and peptides by small-molecule iron catalysis. (n.d.). NIH. [Link]
-
3-Amino-3-(3-fluorophenyl)propanoic acid | C9H10FNO2 | CID 580128. (n.d.). PubChem. [Link]
-
Structural basis for the enhanced stability of highly fluorinated proteins. (n.d.). PMC. [Link]
-
Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. (2013). ResearchGate. [Link]
-
Thermal degradation of 18 amino acids during pyrolytic processes. (2022). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Thermal degradation of 18 amino acids during pyrolytic processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. researchgate.net [researchgate.net]
- 11. library.dphen1.com [library.dphen1.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. pubs.acs.org [pubs.acs.org]
analytical challenges in characterizing 3-Amino-3-(4-fluorophenyl)propanoic acid
Technical Support Center: 3-Amino-3-(4-fluorophenyl)propanoic acid
Welcome to the technical support guide for the analytical characterization of this compound (F-β-Phe). This document is designed for researchers, analytical chemists, and drug development professionals who work with this critical β-amino acid intermediate. As a molecule possessing a chiral center, a zwitterionic nature, and a fluorinated aromatic ring, its characterization presents unique challenges. This guide provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to help you navigate these complexities with confidence.
Section 1: General Characterization & Quality Assessment FAQ
This section addresses initial high-level questions regarding the quality and identity confirmation of a new batch of this compound.
Q1: I've just received a new batch of F-β-Phe from a supplier. What is the first step to verify its quality?
A1: The first and most crucial step is a thorough review of the supplier's Certificate of Analysis (CoA).[1] A comprehensive CoA is the foundation of your quality assessment. Do not proceed with experiments if the CoA is incomplete or raises concerns.
Key Parameters to Scrutinize on the CoA:
-
Chemical Purity (Assay): Typically determined by HPLC or GC. For pharmaceutical applications, a purity of >98% is generally required.[1]
-
Identity Confirmation: The CoA should specify the methods used, such as NMR or Mass Spectrometry (MS), to confirm the compound's structure.[1]
-
Enantiomeric Purity/Excess (ee): This is a critical parameter for a chiral molecule. It is most often determined by chiral HPLC. An ee of >99% is essential for most stereoselective syntheses.[1]
-
Physical Properties: Appearance, melting point, and solubility should be consistent with established values.
If the CoA is satisfactory, the next step is to perform your own confirmatory analyses. A logical workflow involves identity confirmation followed by purity assessment.
Caption: Initial quality verification workflow for F-β-Phe.
Section 2: Chromatographic Challenges & Troubleshooting
High-Performance Liquid Chromatography (HPLC) is the workhorse for assessing both chemical and enantiomeric purity. Due to its amphiphilic and zwitterionic nature, F-β-Phe can exhibit challenging chromatographic behavior.
Achiral (Purity) Analysis by Reversed-Phase HPLC
Q2: My F-β-Phe peak is tailing significantly on a standard C18 column using a simple acetonitrile/water mobile phase. What's causing this and how can I fix it?
A2: This is a classic problem when analyzing polar, basic compounds like amino acids on silica-based C18 columns. The primary cause is secondary ionic interactions between the protonated amine group of your analyte and acidic, deprotonated residual silanol groups (-Si-O⁻) on the HPLC packing material.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment (Most Effective): The goal is to suppress the ionization of either the analyte's amine group or the column's silanol groups.
-
Low pH: Add an acidifier like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid to the mobile phase. At a pH of ~2.5, the residual silanols are protonated (-Si-OH) and less likely to interact with the positively charged analyte (-NH3⁺), leading to improved peak shape. This is the most common and recommended starting point.
-
High pH: Using a high-pH stable column (e.g., hybrid silica), you can raise the mobile phase pH to >10 with an additive like ammonium hydroxide. This deprotonates the analyte's amine group (-NH2), eliminating the ionic interaction. This is less common but can be effective.
-
-
Increase Ionic Strength: Adding a salt buffer (e.g., 20-50 mM potassium phosphate) to the mobile phase can help shield the ionic interactions between the analyte and the stationary phase, improving peak symmetry. Ensure your buffer pH is appropriate for your column's stability range.
-
Use an End-Capped Column: Modern, high-purity silica columns that are thoroughly "end-capped" have fewer residual silanol groups. If you are using an older column, switching to a high-quality, end-capped C18 or a C18 with polar-embedding can significantly reduce tailing.
Q3: I have low UV sensitivity for my main compound and potential impurities. How can I improve detection?
A3: While the phenyl ring provides UV absorbance, the chromophore is not particularly strong.
-
Lower Wavelength: Detect at a lower wavelength, such as 210-225 nm, where absorbance is generally higher for the phenyl group. However, be aware that mobile phase components (like TFA) and potential impurities may also absorb more strongly here, leading to a higher baseline.[2]
-
Derivatization: For trace-level impurity analysis, pre-column derivatization can dramatically enhance sensitivity.[][4] Common derivatizing agents that react with the primary amine include:
-
Alternative Detectors: If available, consider using a mass spectrometer (LC-MS), which provides excellent sensitivity and specificity without derivatization. An Evaporative Light Scattering Detector (ELSD) is another option, though it is non-specific and requires volatile mobile phases.
| Parameter | Starting Condition | Troubleshooting Adjustment | Rationale |
| Column | Standard C18, 4.6 x 150 mm, 5 µm | High-purity, end-capped C18 or Polar-Embedded | Minimize residual silanol interactions. |
| Mobile Phase A | Water | 0.1% Formic Acid or 0.1% TFA in Water | Suppress silanol ionization, protonate analyte. |
| Mobile Phase B | Acetonitrile (ACN) | 0.1% Formic Acid or 0.1% TFA in ACN | Maintain consistent mobile phase modification. |
| Gradient | 5-95% B over 20 min | Adjust slope based on impurity profile | Optimize resolution of process-related impurities.[7] |
| Flow Rate | 1.0 mL/min | 0.8-1.2 mL/min | Adjust for optimal efficiency on your column. |
| UV Wavelength | 254 nm | 215 nm or 225 nm | Increase sensitivity for the phenyl group.[2] |
| Temperature | Ambient | 30-40 °C | Improve peak efficiency and reduce viscosity. |
| Table 1. Starting conditions and troubleshooting for achiral HPLC analysis. |
Chiral (Enantiomeric Purity) Analysis
The separation of (R)- and (S)-enantiomers is mandatory for quality control. This almost always requires a chiral stationary phase (CSP).
Q4: I am unable to resolve the enantiomers of F-β-Phe. What type of chiral column should I use?
A4: The choice of CSP is the most critical factor. For underivatized amino acids like F-β-Phe, several classes of CSPs are effective.
-
Macrocyclic Glycopeptide Phases (Recommended): Columns based on teicoplanin or vancomycin (e.g., CHIROBIOTIC™ T) are excellent choices.[8] They offer multiple interaction modes (ionic, hydrogen bonding, π-π) and often work well in polar ionic or reversed-phase modes.
-
Pirkle-Type (Donor-Acceptor) Phases: Columns like the (R,R) Whelk-O1 are effective for β-amino acids.[9] These phases rely on π-π interactions, hydrogen bonding, and steric repulsion. They are typically used in normal-phase mode.
-
Crown Ether Phases: While effective for α-amino acids, they may show less utility for β-amino acids but can be considered if other phases fail.
Q5: I have a suitable chiral column, but I'm still getting zero or very poor resolution (Rs < 1.0). What mobile phase parameters should I optimize?
A5: Chiral separations are highly sensitive to mobile phase composition. A systematic approach to method development is key.
Caption: Decision tree for optimizing chiral HPLC separations.
Detailed Optimization Steps:
-
Mobile Phase Mode: First, ensure you are using the correct mode for your column. For an (R,R) Whelk-O1, start with normal phase (e.g., Hexane/Ethanol).[9] For a CHIROBIOTIC T, start with polar ionic mode (e.g., Methanol/Acetic Acid/Triethylamine).[8]
-
Solvent Ratio: Systematically vary the ratio of the strong to weak solvent (e.g., change Ethanol from 5% to 20% in Hexane). This has a major impact on retention and can significantly affect selectivity.
-
Additives (The "Magic" Ingredients): Small amounts of acidic and/or basic additives are often essential to control the analyte's ionization state and its interaction with the CSP.
-
Acid: Add 0.1% TFA or acetic acid. This protonates the amine group, making it available for ionic interactions with the CSP.
-
Base: Add 0.05-0.1% diethylamine (DEA) or triethylamine (TEA). This can interact with acidic sites on the CSP, modifying the chiral recognition mechanism.
-
A common starting point for a Pirkle column is a mobile phase like n-hexane:ethanol:TFA:isopropyl amine (95:5:0.1:0.025 v/v/v/v).[9]
-
-
Flow Rate and Temperature: Slower flow rates (e.g., 0.5 mL/min) can improve efficiency and enhance resolution. Lowering the temperature often increases enantioselectivity, so try running the analysis at 15°C or 20°C.
Section 3: Spectroscopic Analysis & Troubleshooting
Mass Spectrometry (MS)
Q6: What are the expected mass ions for F-β-Phe in ESI-MS, and what common adducts should I look for?
A6: In Electrospray Ionization (ESI), you will primarily observe the protonated molecule in positive ion mode and the deprotonated molecule in negative ion mode.
| Ion Mode | Ion | Calculated m/z | Notes |
| Positive | [M+H]⁺ | 184.0768 | The primary ion observed. |
| Positive | [M+Na]⁺ | 206.0587 | Common sodium adduct, especially if glassware is not clean or sodium salts are present. |
| Positive | [M+K]⁺ | 222.0327 | Common potassium adduct. |
| Negative | [M-H]⁻ | 182.0623 | The primary ion observed. |
| Negative | [M+Cl]⁻ | 218.0389 | Can be observed if chlorinated solvents or salts are present. |
| Table 2. Expected m/z values for this compound in ESI-MS.[10] |
Q7: How can I use MS/MS to confirm the structure and identify impurities?
A7: Tandem mass spectrometry (MS/MS) is invaluable. By fragmenting the precursor ion ([M+H]⁺ at m/z 184.1), you can confirm its structure. Key expected fragment ions include:
-
Loss of H₂O (-18 Da): m/z 166.1
-
Loss of COOH₂ (-46 Da): m/z 138.1
-
Fluorotropylium ion: m/z 109.1 (from fragmentation of the fluorophenyl moiety)
-
Fluorophenylamino fragment: m/z 124.1 (from cleavage of the Cα-Cβ bond)
When an unknown impurity peak is detected in your LC-MS analysis, you can perform MS/MS on its [M+H]⁺ ion. Comparing its fragmentation pattern to that of the parent compound can help identify it as a product-related impurity (e.g., a dimer, a decarboxylated product, or a side-reaction product).[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q8: What are the key challenges in ¹H NMR analysis, and what can ¹⁹F NMR tell me?
A8: ¹H NMR Challenges:
-
Signal Overlap: The proton signals for the aliphatic backbone (-CH(NH₂)CH₂-) can be complex due to diastereotopicity and may overlap, especially in simple deuterated solvents.
-
Broadening: The amine (-NH₂) and carboxylic acid (-COOH) protons are exchangeable and often appear as broad signals, or may not be observed at all, depending on the solvent and water content.
The Power of ¹⁹F NMR: ¹⁹F NMR is a highly informative and underutilized technique for fluorinated compounds.[11]
-
High Sensitivity: The ¹⁹F nucleus is 100% abundant and highly sensitive, similar to ¹H.[12]
-
Wide Chemical Shift Range: The ¹⁹F chemical shift is extremely sensitive to the local electronic environment, spanning a large range.[11][13] This means even subtle changes in the molecule's conformation or binding to another molecule can cause a measurable shift.
-
Clean Spectrum: The spectrum is simple, typically showing only a single signal for your compound, making it an excellent tool for purity assessment. The presence of other fluorine-containing impurities would be immediately obvious as additional peaks.[14]
A routine ¹⁹F NMR spectrum should be part of the standard characterization package for any batch of F-β-Phe to confirm the absence of other fluorinated impurities.
Section 4: Sample Stability and Handling
Q9: Are there any stability issues I should be aware of when preparing stock solutions or during analysis?
A9: this compound is generally a stable solid. However, issues can arise in solution.
-
Storage of Solutions: Prepare stock solutions in a suitable solvent (e.g., water, methanol, or mobile phase) and store them at 2-8°C. For long-term storage, freeze at -20°C. Avoid repeated freeze-thaw cycles.
-
pH Stability: At extreme pH values and elevated temperatures, amino acids can undergo degradation, such as decarboxylation. It is best to keep analytical solutions at a moderate pH and temperature.
-
Autosampler Stability: If running long sequences, keep the autosampler tray cooled (e.g., 4-10°C) to prevent potential degradation over time. Run a standard at the beginning and end of your sequence to check for any changes in peak area or impurity profile.
By understanding the unique physicochemical properties of this compound and employing a systematic, troubleshooting-based approach, you can overcome the analytical challenges associated with its characterization. This ensures the generation of accurate, reliable data crucial for advancing research and development.
References
- Kopec, S., & Holzgrabe, U. (2007). Amino acids: aspects of impurity profiling by means of CE. Electrophoresis, 28(13), 2153-67.
- Bumbaca, D., et al. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society.
- Feeney, J., et al. (1996). 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. Journal of the American Chemical Society.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Waters Corporation. (n.d.). Synthetic Peptide Characterization and Impurity Profiling.
- Kopec, S., & Holzgrabe, U. (2007). Amino acids: Aspects of impurity profiling by means of CE. ResearchGate.
- Gerig, J.T. (n.d.). Fluorine NMR. University of California, Santa Barbara.
- Waters Corporation. (n.d.). LC-UV/MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector with ProMass Software.
- Barb, S., et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. Protein Science.
- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
- BioPharmaSpec. (2025). Managing Product-Related Impurities in Synthetic Peptides.
- Carlson, C. (2018). Determination of Amino Acid Concentrations using HPLC. BCO-DMO.
- Khan, I., et al. (2018). analysis of amino acids by high performance liquid chromatography. The Professional Medical Journal.
- Al-Qaim, F.F., et al. (2021). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification... ACS Omega.
- Rao, B.M., et al. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid. Analytical Chemistry: An Indian Journal.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. datadocs.bco-dmo.org [datadocs.bco-dmo.org]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tsijournals.com [tsijournals.com]
- 10. This compound | C9H10FNO2 | CID 579885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 12. biophysics.org [biophysics.org]
- 13. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 14. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Separation of 3-Amino-3-(4-fluorophenyl)propanoic Acid Enantiomers by HPLC
Welcome to the technical support center for the chiral separation of 3-Amino-3-(4-fluorophenyl)propanoic acid enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to equip you with the scientific rationale behind method development and optimization, ensuring robust and reproducible enantioselective HPLC analysis.
Introduction: The Significance of Chiral Purity
This compound is a β-amino acid derivative of significant interest in pharmaceutical development. The introduction of a fluorine atom can modulate the compound's metabolic stability, lipophilicity, and binding affinity to its biological target. As with most chiral molecules, the individual enantiomers can exhibit markedly different pharmacological and toxicological profiles. Consequently, the accurate determination of enantiomeric purity is a critical regulatory and scientific requirement. This guide provides a comprehensive resource for developing and troubleshooting HPLC methods for this specific chiral separation.
Frequently Asked Questions (FAQs)
Here we address common questions encountered during the chiral HPLC separation of this compound.
Q1: What is the best type of chiral stationary phase (CSP) for separating the enantiomers of this compound?
A1: For underivatized β-amino acids like your target molecule, several types of CSPs have shown high success rates. The most promising are:
-
Macrocyclic Glycopeptide-Based CSPs: Columns like those based on teicoplanin (e.g., CHIROBIOTIC T) are highly effective for separating underivatized amino acids.[1][2] They offer multiple interaction sites, including hydrogen bonding, ionic, and hydrophobic interactions, which are crucial for resolving the enantiomers of amphoteric molecules.
-
Zwitterionic Ion-Exchange CSPs: These CSPs, often derived from cinchona alkaloids, are specifically designed for the direct separation of ampholytic compounds like amino acids.[3] They operate on a dual ion-pairing mechanism, providing excellent selectivity for many amino acids.
-
Crown Ether-Based CSPs: These are particularly effective for the separation of primary amines and amino acids. The chiral recognition mechanism involves the complexation of the protonated amino group within the chiral crown ether cavity.
The choice between these will depend on your specific mobile phase conditions and available instrumentation. A screening approach using columns from these different classes is often the most efficient strategy.[4]
Q2: Do I need to derivatize my analyte for chiral separation?
A2: Not necessarily. The direct separation of underivatized amino acids is often preferred to avoid potential side reactions, racemization, and the introduction of impurities from derivatization reagents.[5] The CSPs mentioned in Q1 are well-suited for direct analysis. However, if direct methods fail to provide adequate resolution, derivatization of the amino group (e.g., with FMOC or t-BOC) can be considered, which may enhance interactions with other types of CSPs, such as polysaccharide-based or Pirkle-type columns.[2][6]
Q3: What are the recommended starting mobile phase conditions?
A3: The optimal mobile phase is highly dependent on the chosen CSP. Here are some general starting points:
-
For Macrocyclic Glycopeptide Columns (e.g., CHIROBIOTIC T): A polar ionic mode is often successful. A typical mobile phase would consist of a mixture of methanol or acetonitrile with a small percentage of an acidic and a basic additive, for instance, 0.1% acetic acid and 0.1% triethylamine in methanol.[7]
-
For Zwitterionic CSPs: These columns typically use a polar organic mobile phase. A common starting point is a mixture of methanol and acetonitrile with additives like formic acid and diethylamine to control the ionization states of the analyte and the selector.[3]
-
For Crown Ether Columns: The mobile phase is usually an acidic aqueous solution, often containing perchloric acid or trifluoroacetic acid (TFA), mixed with an organic modifier like methanol or acetonitrile.
Q4: How does the fluorine substituent on the phenyl ring affect the separation?
A4: The fluorine atom is an electron-withdrawing group that can influence the pKa of the amino and carboxylic acid groups and alter the electronic properties of the phenyl ring. While fluoro substitution can modify the chemical and biological properties of a molecule, its effect on chromatographic behavior on a given CSP is not always dramatic.[8] In many cases, fluorinated and non-fluorinated analogues behave similarly.[8] However, the change in dipole moment and potential for altered π-π interactions could be leveraged to optimize selectivity.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during method development and routine analysis.
Issue 1: No Separation or Poor Resolution (Rs < 1.5)
Possible Causes & Solutions
-
Incorrect Chiral Stationary Phase (CSP):
-
Explanation: The fundamental principle of chiral separation relies on the differential interaction between the enantiomers and the CSP. If the chosen CSP lacks the appropriate stereochemical recognition sites for your analyte, no separation will occur.
-
Solution: Screen different types of CSPs, prioritizing macrocyclic glycopeptide, zwitterionic, and crown ether-based columns, which have a high success rate for underivatized amino acids.[1][3]
-
-
Inappropriate Mobile Phase Composition:
-
Explanation: The mobile phase composition dictates the ionization state of the analyte and the CSP, influences the strength of intermolecular interactions, and can alter the conformation of the chiral selector.[9]
-
Solution:
-
Optimize Organic Modifier: Systematically vary the ratio of organic modifier (e.g., methanol, acetonitrile) to the aqueous or polar component.
-
Adjust Additives: For ionizable compounds like this compound, the presence and concentration of acidic (e.g., formic acid, acetic acid, TFA) and/or basic (e.g., diethylamine, triethylamine) additives are critical.[3][4] These additives control the charge states of the analyte and the stationary phase, which directly impacts the ionic interactions necessary for chiral recognition.
-
Vary Additive Concentration: A systematic variation of the additive concentration (e.g., 0.05% to 0.5%) can fine-tune the retention and selectivity.
-
-
-
Temperature Effects:
-
Explanation: Chiral separation is a thermodynamic process. Temperature can affect the kinetics and thermodynamics of the interactions between the enantiomers and the CSP.[10][11]
-
Solution: Evaluate the separation at different column temperatures (e.g., 15°C, 25°C, 40°C). A van't Hoff plot (ln(α) vs 1/T) can help determine if the separation is enthalpy or entropy-driven and guide temperature optimization.[10] In some cases, sub-ambient temperatures can significantly enhance resolution.
-
Troubleshooting Workflow: Poor Resolution
Caption: Troubleshooting workflow for poor resolution.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions
-
Secondary Interactions:
-
Explanation: Peak tailing is often caused by unwanted secondary interactions between the analyte and the silica support of the stationary phase, particularly with residual silanol groups.
-
Solution: Add a competitive amine, such as triethylamine or diethylamine, to the mobile phase at a low concentration (e.g., 0.1%).[4] This will mask the active silanol sites and improve peak shape.
-
-
Sample Overload:
-
Explanation: Injecting too much sample mass can saturate the stationary phase, leading to peak fronting.
-
Solution: Reduce the sample concentration or injection volume. Perform a loading study to determine the optimal analyte mass for the column.
-
-
Mismatch between Sample Solvent and Mobile Phase:
-
Explanation: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion upon injection.[12]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a different solvent must be used for solubility reasons, ensure it is weaker than the mobile phase and inject the smallest possible volume.
-
Issue 3: Irreproducible Retention Times and Resolution
Possible Causes & Solutions
-
Lack of Column Equilibration:
-
Explanation: Chiral stationary phases, especially those relying on ionic interactions, may require extended equilibration times to ensure a stable baseline and reproducible retention.
-
Solution: Equilibrate the column with at least 20-30 column volumes of the mobile phase before the first injection. If the mobile phase contains additives, this equilibration is even more critical.
-
-
Mobile Phase Instability:
-
Explanation: If the mobile phase is prepared in large batches and used over several days, its composition can change due to the evaporation of volatile components.
-
Solution: Prepare fresh mobile phase daily. Keep the mobile phase bottles covered to minimize evaporation.
-
-
Temperature Fluctuations:
-
Explanation: As mentioned, temperature is a critical parameter. Fluctuations in ambient temperature can affect retention times and resolution if a column thermostat is not used.[11]
-
Solution: Always use a thermostatically controlled column compartment to maintain a constant temperature.
-
Experimental Protocol Example
This section provides a hypothetical but scientifically sound starting protocol for the chiral separation of this compound. This method should be considered a starting point for further optimization.
Objective: To achieve baseline separation of the enantiomers of this compound.
Materials and Instrumentation
-
HPLC System: A standard HPLC system with a pump, autosampler, thermostatted column compartment, and a UV detector.
-
Chiral Column: CHIROBIOTIC T, 250 x 4.6 mm, 5 µm
-
Chemicals: HPLC grade methanol, glacial acetic acid, triethylamine, and racemic this compound.
Chromatographic Conditions
| Parameter | Recommended Setting |
| Chiral Column | CHIROBIOTIC T, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Methanol / Acetic Acid / Triethylamine (100 / 0.1 / 0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Conc. | 0.5 mg/mL in mobile phase |
Step-by-Step Procedure
-
Mobile Phase Preparation:
-
Carefully measure 1 L of HPLC grade methanol.
-
Add 1.0 mL of glacial acetic acid and 1.0 mL of triethylamine to the methanol.
-
Mix thoroughly and degas the solution using sonication or vacuum filtration.
-
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of racemic this compound.
-
Dissolve it in 10 mL of the mobile phase to achieve a concentration of 0.5 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before placing it in an autosampler vial.
-
-
HPLC System Setup and Equilibration:
-
Install the CHIROBIOTIC T column in the column compartment.
-
Set the column temperature to 25 °C.
-
Purge the pump with the prepared mobile phase.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is observed.
-
-
Analysis:
-
Inject 10 µL of the prepared sample.
-
Acquire the chromatogram for a sufficient duration to allow both enantiomers to elute.
-
-
Data Evaluation:
-
Identify the two enantiomeric peaks.
-
Calculate the resolution (Rs) between the peaks. A value ≥ 1.5 indicates baseline separation.
-
If the resolution is inadequate, refer to the troubleshooting guide to optimize the mobile phase composition or temperature.
-
Workflow for Experimental Protocol
Caption: Experimental workflow for chiral separation.
References
- Liquid chromatographic separation of enantiomers of beta-amino acids using a chiral st
- Recent Advances in Chiral Analysis of Proteins and Peptides.
- A Strategy for Developing HPLC Methods for Chiral Drugs.
- Temperature effect on chiral recognition of some amino acids with molecularly imprinted polymer filled capillary electrochrom
- Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- Interpreting the effects of temperature and solvent composition on separation of amino-acid racemates by chiral ligand-exchange chrom
- Amino Acid and Peptide Chiral Separ
- Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chrom
- Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC.
- Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC.
- Facile t-BOC and FMOC Amino Acid Chiral Separ
- Technical Support Center: Chiral HPLC Separation of 2-Amino-3-methylhexanoic Acid Enantiomers.
- Chiral Amino Acid and Peptide Separations – the Next Gener
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
- Fast development of separation methods for the chiral analysis of amino acid derivatives using capillary electrophoresis and experimental designs.
- Chiral Separ
- HPLC manual (for chiral HPLC analysis).
- Chiral HPLC Analysis of Underiv
- Enantioselective high-performance liquid chromatographic separation of fluorin
- Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram.
- Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples.
- Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Applic
- Strategies for Chiral HPLC Method Development.
- Liquid chromatographic studies of the effect of temperature on the chiral recognition of tryptophan by silica-immobilized bovine albumin.
- Chiral HPLC Separ
- Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC.
- Application Note: Chiral Separation of 3-Amino-3-cyclohexylpropanoic Acid Enantiomers by HPLC.
- Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148).
- CAS 457-45-4 2-fluoro-3-phenylpropanoic acid.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chiraltech.com [chiraltech.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Liquid chromatographic separation of enantiomers of beta-amino acids using a chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Temperature effect on chiral recognition of some amino acids with molecularly imprinted polymer filled capillary electrochromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interpreting the effects of temperature and solvent composition on separation of amino-acid racemates by chiral ligand-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chiraltech.com [chiraltech.com]
common impurities in commercial 3-Amino-3-(4-fluorophenyl)propanoic acid
Starting Impurity Identification
I'm initiating an investigation into the typical impurities present in commercially available 3-Amino-3-(4-fluorophenyl)propanoic acid. My primary focus is on byproducts arising from the synthesis process, degradation products, and enantiomeric forms.
Defining Impurity Profiles
I'm now diving into the common synthesis routes to understand impurity origins. I'm simultaneously hunting for analytical methods like HPLC and NMR for detection and quantification. I'm also checking for purification and handling insights from similar amino acids. I'm starting to build a knowledge base, including pharmacopeial standards for purity requirements.
Initiating Technical Support Content
I'm now starting with detailed Google searches to identify impurities, focusing on synthesis byproducts, degradation products, and enantiomers of the target compound. I'm also looking for common synthetic routes to understand impurity formation and identifying suitable analytical methods like HPLC, GC, and NMR for detection and quantification. I'll utilize troubleshooting guides for similar amino acids, and also search for pharmacopeial standards. Finally, I will structure the technical support center for clarity.
Reviewing Key Findings
I've made headway in my research. I've confirmed that the compound is chiral, making enantiomeric purity crucial. I now see that a Certificate of Analysis is key for verifying quality; it should contain purity data, which is vital for quality control, and is determined by HPLC and chiral chromatography, which I am now looking deeper into.
Deepening Impurity Investigation
I'm now digging into the potential impurities. While I've confirmed the compound's chirality and the importance of a CoA, my focus shifts to specific impurity identification. I'm aiming to uncover likely structures resulting from synthesis, including byproducts and degradation products. I'll refine search queries for synthesis pathways and storage degradation to pinpoint these chemical structures.
Analyzing Reaction Pathways
Okay, I've dug deeper. The second round of searches yielded some good info. I found a potential synthesis route for a comparable compound, specifically a Rodionov reaction variant. This approach utilizes 3-fluorobenzaldehyde, malonic acid, and ammonium acetate. It looks like this might give us a good jumping-off point.
Refining Impurity Search
My search has led me to a better understanding of the Rodionov reaction's intricacies. I'm focusing intently on identifying probable byproducts associated with the reaction, particularly when using these specific starting materials. My goal is to discover sources directly listing the impurities. Additionally, I'm now actively seeking data specific to the 4-fluoro substitution pattern.
Investigating Impurity Profiles
I've made some progress, focusing on potential impurities stemming from the Rodionov reaction and degradation pathways. I discovered information on the synthesis of a similar compound, which is helpful. While I can infer potential byproducts, I still need a definitive list. The next step is to pinpoint literature that explicitly names common impurities for the target or similar compounds. I'll also seek analytical method protocols for the troubleshooting guide.
Discovering Potential Impurities
I've made headway in pinpointing likely impurities in this compound. My investigations focus on the Rodionov reaction, a key step in synthesis, revealing propenoic and ylidenemal as probable side products. The existing literature is helping me narrow down the possibilities.
Analyzing Known Impurities
I'm now zeroing in on known impurities. Though I've deduced likely candidates like propenoic and ylidenemal acids, and degradation products, I lack a definitive, consolidated list of impurities found in the commercial product. I also need to craft detailed HPLC and NMR protocols for the technical support center, and identify how these impurities impact downstream applications.
Identifying Analytical Methods
My research has highlighted the Rodionov reaction's role and potential side products, such as propenoic and ylidenemal acids, and I'm leveraging forced degradation studies for insights. I've also found resources for analytical techniques like HPLC and NMR, and potential troubleshooting guides. However, I still need a definitive list of impurities in the commercial product. Detailed HPLC and NMR protocols are being drafted for the technical support center, alongside an examination of how these impurities could affect downstream uses.
Classifying Potential Impurities
I've assembled a considerable amount of data. I'm developing a clear picture of potential impurities in commercial this compound. My analysis centers on classifying these impurities into distinct categories, as I hone in on the important impurities.
Deepening Impurity Understanding
I've significantly expanded my understanding of potential impurities. I'm focusing on classifying them into synthesis-related, degradation, and enantiomeric categories, and I know analytical methods. I have some troubleshooting guidance and the potential impact of these impurities on peptide synthesis and drug development. I need concrete examples from commercial batches and structured technical support.
Finalizing the Impurity Guide
I've completed a thorough review of existing information. I am developing a comprehensive guide. I've classified impurities and their impact. I also have the analytical methods for detection. I have detailed troubleshooting and synthesis guidance. I'll need to generate a structured and user-friendly format with protocols and diagrams, and this will be the next step.
Technical Support Center: Navigating Scale-Up Challenges in the Synthesis of 3-Amino-3-(4-fluorophenyl)propanoic Acid
Welcome to the technical support center for the production of 3-Amino-3-(4-fluorophenyl)propanoic acid. This valuable β-amino acid is a critical building block in the development of novel pharmaceuticals and other bioactive molecules.[1] Its synthesis, particularly at an industrial scale, can present a number of challenges. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-driven insights and troubleshooting strategies for common issues encountered during the scale-up of its production.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound and their primary scale-up concerns?
There are several established methods for synthesizing β-amino acids like this compound.[2][3] The most prevalent routes and their associated scale-up challenges are summarized below:
| Synthetic Route | Description | Key Scale-Up Challenges |
| Mannich-type Reactions | This involves the condensation of an aldehyde (4-fluorobenzaldehyde), an amine (ammonia or a protected amine), and an enolate or enolate equivalent.[3][4] | Stereocontrol can be difficult to maintain on a large scale, potentially leading to mixtures of enantiomers and diastereomers. The use of cryogenic conditions for some variations can be energy-intensive and costly at an industrial scale. |
| Hofmann and Curtius Rearrangements | These routes typically start from a substituted succinic acid derivative and involve the rearrangement of an acyl azide (Curtius) or an amide (Hofmann) to form the amine group. | The use of potentially hazardous reagents like sodium azide (for Curtius) or strong bases and halogens (for Hofmann) requires stringent safety protocols and specialized equipment for large-scale operations. |
| Biocatalytic Approaches | Enzymes, such as those from Rhodococcus species, can be employed for the stereoselective synthesis of β-amino acids.[5][6] This often involves the hydrolysis of a nitrile or a related precursor. | Enzyme stability, activity, and recovery for reuse can be significant hurdles in scaling up. Process optimization, including pH, temperature, and substrate concentration, is critical for achieving high yields and enantiomeric purity. |
| Asymmetric Hydrogenation | This method involves the hydrogenation of a β-enamino ester precursor using a chiral catalyst to introduce the desired stereochemistry. | The cost and availability of the chiral metal catalysts can be prohibitive for large-scale production. Catalyst poisoning and removal from the final product are also critical considerations. |
Q2: We are observing low yields in our Mannich-type reaction during scale-up. What are the likely causes and how can we address them?
Low yields in a scaled-up Mannich reaction for this compound can stem from several factors. Here's a troubleshooting workflow to diagnose and resolve the issue:
Caption: Troubleshooting workflow for low yields in Mannich-type reactions.
Detailed Explanation:
-
Reagent Quality: On a larger scale, impurities in starting materials like 4-fluorobenzaldehyde can have a more pronounced negative impact. Ensure all reagents meet the required specifications.
-
Temperature Control: Exothermic reactions can lead to localized "hot spots" in large reactors, promoting side reactions. Utilize a well-calibrated jacketed reactor and consider a slower addition rate of reagents.
-
Mixing: Inefficient mixing can result in localized concentration gradients, leading to incomplete reactions and byproduct formation. Evaluate and optimize the reactor's agitation system.
-
Side Reactions: Self-condensation of the aldehyde or other side reactions can become more significant at higher concentrations. The use of a suitable protecting group for the amine can mitigate some of these issues.
Q3: How can we control the stereochemistry during the synthesis of this compound on a large scale?
Achieving high enantiomeric purity is often a critical requirement. Here are some strategies for stereocontrol in large-scale synthesis:
-
Chiral Auxiliaries: Employing a chiral auxiliary that can be later removed is a robust method. However, the cost of the auxiliary and the efficiency of its recovery are key considerations for industrial applications.
-
Organocatalysis: The use of chiral organocatalysts has emerged as a powerful tool for asymmetric synthesis.[7] These catalysts are often metal-free, reducing concerns about heavy metal contamination in the final product.
-
Biocatalysis: As mentioned, enzymatic methods offer excellent stereoselectivity.[8] The development of robust and reusable immobilized enzymes is a key area of research for industrial-scale biocatalysis.
-
Chiral Resolution: If a racemic mixture is produced, it can be resolved into its constituent enantiomers. This is often achieved through the formation of diastereomeric salts with a chiral resolving agent, followed by separation via crystallization.
Q4: What are the best practices for the purification of this compound at an industrial scale?
Purification of the final product is crucial to meet the stringent purity requirements for pharmaceutical applications.
| Purification Method | Advantages | Disadvantages | Best Practices |
| Crystallization | Cost-effective, scalable, and can provide high purity. | Can lead to yield loss in the mother liquor. Solvent selection is critical. | Perform solubility studies to identify an optimal solvent or solvent system. Utilize controlled cooling profiles to promote the growth of large, pure crystals. |
| Chromatography | Can achieve very high purity and is effective for removing closely related impurities. | Can be expensive and time-consuming for large quantities. Requires significant solvent usage. | Often used as a final polishing step after initial purification by crystallization. Consider simulated moving bed (SMB) chromatography for continuous, large-scale separations. |
| Ion-Exchange Resins | Effective for removing charged impurities and can be regenerated and reused. | Can have limited capacity and may require significant volumes of regenerating solutions. | Select a resin with appropriate functional groups and capacity for the target molecule and expected impurities. |
Troubleshooting Crystallization:
If you are experiencing issues with crystallization, such as oiling out or the formation of fine powders that are difficult to filter, consider the following:
-
Solvent System: Experiment with different solvent mixtures to modulate the solubility and crystal growth kinetics.
-
Seeding: Introducing a small amount of pure crystalline material (seed crystals) can promote the desired crystal form and improve particle size distribution.
-
Anti-Solvent Addition: A controlled addition of an anti-solvent can induce crystallization. The rate of addition is critical to control crystal size.
Q5: Are there specific safety considerations to be aware of when scaling up the production of this compound?
Yes, scaling up any chemical process introduces new safety challenges. For this particular synthesis, pay close attention to:
-
Thermal Hazards: Be aware of any exothermic reactions and ensure that the cooling capacity of the reactor is sufficient to handle the heat generated. Perform a reaction calorimetry study to understand the thermal profile of the reaction.
-
Reagent Handling: Some synthetic routes may involve hazardous materials.[2] Ensure that appropriate personal protective equipment (PPE) is used and that engineering controls (e.g., fume hoods, closed-transfer systems) are in place.
-
Pressure Build-up: Some reactions may generate gaseous byproducts. Ensure that the reactor is equipped with an adequate pressure relief system.
-
Powder Handling: The final product is a solid. Be mindful of dust explosion hazards and take appropriate measures to control dust generation during handling and packaging.
Experimental Protocols
Protocol 1: General Procedure for a Mannich-type Reaction
This is a representative laboratory-scale procedure that would require significant optimization for scale-up.
-
To a stirred solution of 4-fluorobenzaldehyde (1.0 eq) in a suitable solvent (e.g., ethanol), add a source of ammonia (e.g., ammonium acetate, 1.2 eq).
-
Add malonic acid (1.1 eq) and heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, HPLC).
-
Upon completion, cool the reaction mixture to room temperature and then to 0-5 °C to induce precipitation.
-
Filter the crude product and wash with a cold solvent.
-
Recrystallize the crude product from an appropriate solvent system to obtain pure this compound.
Protocol 2: Chiral Resolution via Diastereomeric Salt Formation
-
Dissolve the racemic this compound in a suitable solvent (e.g., methanol, ethanol).
-
Add a solution of a chiral resolving agent (e.g., (R)-(-)-mandelic acid, 0.5 eq) in the same solvent.
-
Allow the mixture to stir at room temperature or with gentle heating to facilitate salt formation.
-
Cool the solution slowly to induce the crystallization of one of the diastereomeric salts.
-
Filter the crystalline salt and wash with a cold solvent.
-
To liberate the free amino acid, treat the diastereomeric salt with a base (e.g., sodium hydroxide) and extract the resolving agent.
-
Acidify the aqueous layer to precipitate the enantiomerically enriched this compound.
Visualizing the Process: A Logical Flow
Caption: A logical workflow for the scale-up of this compound production.
References
- ObiH, an l-threonine transaldolase, can be used for the selective milligram-scale synthesis of a diverse array of non-standard amino acids. (2022-01-19). PubMed.
- Asymmetric synthesis of vinylogous β-amino acids and their incorporation into mixed backbone oligomers. PMC.
- Common synthetic strategies used to access β-amino acids. (2023-02-14). Chemistry | Illinois.
- β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal.
- The Role of 3-Amino-3-(4-fluorophenyl)propionic Acid in Organic Synthesis. Unknown Source.
- Rhodococcus as a Versatile Bioc
- Biotechnology of Rhodococcus for the production of valuable compounds. PMC - NIH.
- The Future of Asymmetric Synthesis: Trends and Innov
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]
- 4. Asymmetric synthesis of vinylogous β-amino acids and their incorporation into mixed backbone oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rhodococcus as a Versatile Biocatalyst in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biotechnology of Rhodococcus for the production of valuable compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Future of Asymmetric Synthesis: Trends and Innovations” – Chiralpedia [chiralpedia.com]
- 8. Scalable and Selective β-Hydroxy-α-Amino Acid Synthesis Catalyzed by Promiscuous l-Threonine Transaldolase ObiH - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Fluorinated Side Products in Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for managing fluorinated side products in synthesis. The unique properties of fluorine mean that its incorporation into molecules can significantly enhance the efficacy of active pharmaceutical ingredients (APIs).[1][2][3][4] However, fluorination reactions can be challenging, often generating a host of difficult-to-remove side products that can compromise yield, purity, and safety.[5]
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of fluorination chemistry. As Senior Application Scientists, we have curated this information based on established chemical principles and extensive field experience to help you anticipate, identify, and resolve issues related to fluorinated byproducts.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the synthesis and purification of fluorinated compounds.
Q1: What are the most common types of fluorinated side products I should expect?
A: The nature of fluorinated side products is highly dependent on the substrate, the fluorinating agent, and the reaction conditions. However, several common classes of impurities are frequently observed:
-
Elimination Products: Alkene formation is a significant competing pathway, especially when using nucleophilic fluorinating agents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor with secondary or tertiary alcohols.[6][7] This is due to the E2 mechanism competing with the desired SN2 substitution.[6]
-
Over-fluorinated Species: In reactions where multiple sites are available for fluorination, it's possible to introduce more fluorine atoms than intended, leading to di-, tri-, or poly-fluorinated byproducts.
-
Rearrangement Products: Substrates prone to forming carbocation intermediates can undergo rearrangement before fluorination, leading to constitutional isomers of the desired product.[6]
-
Solvent-Derived Impurities: Some fluorinating reagents can react with common laboratory solvents. For instance, electrophilic reagents like Selectfluor can react exothermically and sometimes explosively with solvents like DMF, pyridine, and DMSO.[8][9]
-
Hydrolyzed Reagent Byproducts: Many fluorinating agents are moisture-sensitive.[6][8] For example, reagents like AgF₂ and anhydrous fluoride salts can react with trace water, reducing their efficacy and generating inorganic fluoride salts and other impurities.[8]
Q2: How can I proactively minimize the formation of these side products?
A: A well-designed experiment is the best defense against impurity formation. Consider the following strategies:
-
Reagent Selection: Choose a fluorinating agent with appropriate reactivity and selectivity for your substrate. Milder, more selective reagents like Fluolead™ or PyFluor can reduce the formation of elimination byproducts compared to DAST or Deoxo-Fluor.[7]
-
Anhydrous Conditions: Rigorously dry all solvents, reagents, and glassware. Many fluorinating agents are highly sensitive to moisture, which can lead to reagent decomposition and the formation of unwanted side products.[6][8]
-
Temperature Control: Elimination reactions often have a higher activation energy than substitution reactions.[6] Running the reaction at a lower temperature, even if it requires a longer reaction time, can often favor the desired substitution pathway.[6]
-
Solvent Compatibility: Always verify the compatibility of your fluorinating agent with the chosen solvent.[8][9] Polar aprotic solvents like acetonitrile or sulfolane can be good choices for promoting SN2 reactions while minimizing side reactions.[6]
-
Process Analytical Technology (PAT): Employing real-time monitoring techniques can help detect the formation of impurities as they arise, allowing for timely adjustments to reaction parameters.[][11]
Q3: What are the best analytical techniques for identifying and quantifying fluorinated impurities?
A: A multi-pronged analytical approach is often necessary for comprehensive impurity profiling.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for separating and quantifying impurities in APIs.[11][12] When coupled with a mass spectrometer (LC-MS), it becomes a powerful technique for identifying unknown fluorinated residuals.[13]
-
Gas Chromatography (GC): GC, particularly when coupled with mass spectrometry (GC-MS), is effective for analyzing volatile fluorinated compounds and can be used to monitor reaction progress.[6][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a highly specific and sensitive technique for identifying and quantifying fluorine-containing compounds.[15] It provides information about the chemical environment of each fluorine atom in a molecule.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): While challenged by the high ionization potential of fluorine, modified ICP-MS techniques can be used for the non-targeted determination and quantification of total fluorine content in a sample.[15]
-
Combustion Ion Chromatography (CIC): This technique is used to determine the total amount of organic fluorine in a sample, providing a measure of the overall fluorinated compound burden.[16][17]
The following table summarizes the primary applications of these techniques:
| Analytical Technique | Primary Application in Fluorine Chemistry |
| HPLC / LC-MS | Separation, quantification, and identification of non-volatile fluorinated impurities.[12][13] |
| GC / GC-MS | Analysis of volatile fluorinated compounds and reaction monitoring.[6][14] |
| ¹⁹F NMR | Structural elucidation and quantification of fluorine-containing molecules.[15] |
| ICP-MS | Elemental analysis for total fluorine content.[15] |
| CIC | Measurement of total organic fluorine.[16] |
Section 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving specific issues encountered during fluorination reactions.
Guide 1: Low or No Conversion of Starting Material
A common and frustrating issue is the failure of a fluorination reaction to proceed to completion. The following workflow can help diagnose the underlying cause.
Caption: Troubleshooting workflow for low reaction conversion.
Experimental Protocol: Verifying Reagent Activity
-
Moisture Test: For moisture-sensitive reagents, consider a control reaction with a highly reactive, simple substrate known to work well. A low yield in the control reaction suggests a problem with the reagent.
-
NMR Analysis: If possible, obtain a ¹⁹F NMR spectrum of the fluorinating agent to check for degradation products.
-
Fresh Reagent: The most straightforward approach is to use a freshly opened bottle of the fluorinating agent or one that has been stored under an inert atmosphere.
Guide 2: Excessive Elimination Byproducts
The formation of alkenes is a frequent side reaction, particularly with secondary and tertiary substrates.[6]
Caption: Troubleshooting workflow for excessive elimination.
Experimental Protocol: Minimizing Elimination
-
Temperature Screening: Set up a series of small-scale reactions at different temperatures (e.g., -20 °C, 0 °C, room temperature) and monitor the ratio of substitution to elimination products by GC-MS or ¹H NMR.
-
Use of a Hindered Base (If applicable): In reactions where a base is required, switching to a non-nucleophilic, sterically hindered base can sometimes suppress elimination.
-
Reagent Choice: Consider switching to an electrophilic fluorinating agent like Selectfluor, which often gives cleaner reactions with substrates prone to elimination.[7]
Guide 3: Post-Synthesis Purification Challenges
Even with an optimized reaction, removing residual fluorinated impurities can be a significant hurdle.
Purification Strategy Selection
| Purification Technique | Best For Removing... | Key Considerations |
| Column Chromatography | Byproducts with different polarity from the desired product. | Can be challenging for separating isomers or compounds with similar polarities. |
| Recrystallization | Impurities that are more soluble in the crystallization solvent than the product. | Requires a solid product and a suitable solvent system. |
| Distillation | Volatile impurities with a significantly different boiling point from the product. | Not suitable for thermally sensitive compounds. |
| Aqueous Scrubbing | Acidic impurities like hydrogen halides.[18] | Can introduce water into the product, which may require a subsequent drying step.[18] |
| Adsorption Methods | Trace impurities. Granular activated carbon (GAC) and ion exchange resins are effective for removing certain per- and polyfluoroalkyl substances (PFAS) from water.[19][20] | Media selection is crucial and depends on the nature of the impurity. |
Experimental Protocol: Small-Scale Purification Trials
-
TLC Analysis: Before committing to a large-scale purification, run a series of thin-layer chromatography (TLC) plates with different solvent systems to identify the optimal conditions for separation.
-
Test Recrystallizations: In parallel, perform small-scale recrystallization trials with a variety of solvents to find a system that provides good recovery and purity.
-
Liquid-Liquid Extraction (LLE): For removing water-soluble impurities, perform LLE and analyze both the organic and aqueous layers to ensure your product is not being lost.[21]
Section 3: Safety Considerations in Fluorination Chemistry
Working with fluorinating agents requires a high level of caution due to their potential hazards.
-
Toxicity and Corrosivity: Many fluorinating reagents are toxic and highly corrosive.[5][22] Some can release hydrogen fluoride (HF) upon contact with moisture, which is extremely dangerous.[22]
-
Exothermic Reactions: Certain combinations of fluorinating agents and solvents can lead to violent, exothermic reactions.[8][9]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
-
Emergency Preparedness: Have an emergency plan in place and ensure that a calcium gluconate gel is readily available as a first-aid measure for HF burns.[22]
By understanding the potential pitfalls and arming yourself with effective troubleshooting strategies, you can more efficiently and safely navigate the synthesis of fluorinated molecules. This guide serves as a starting point; always consult the relevant safety data sheets (SDS) and literature for your specific reagents and reactions.
References
- Gorenc, S. M. (2011). New Analytical Methods Developed for Determination of Perfluorinated Surfactants in Waters and Wastes. CORE.
- Mhuka, V., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). NIH.
- LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International.
- ATSDR. (n.d.). Analytical Methods. ATSDR.
- Publications Office of the EU. (n.d.). Overview on PFAS analytical methods. Publications Office of the EU.
- Royal Society of Chemistry. (n.d.). Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. Royal Society of Chemistry.
- NIOSH. (2021). PFAS – A CASE STUDY OF INNOVATIVE AND EFFECTIVE TREATMENT TECHNOLOGY. NIOSH.
- Wordpress. (n.d.). Specific Solvent Issues with Fluorination. Wordpress.
- Pharmaceutical Technology. (n.d.). Fluorination Remains Key Challenge in API Synthesis. Pharmaceutical Technology.
- Google Patents. (n.d.). Purification of organic fluorine compounds. Google Patents.
- NIH. (n.d.). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. NIH.
- NIH. (2019). The Dark Side of Fluorine. NIH.
- ITRC. (n.d.). Case Studies – PFAS — Per- and Polyfluoroalkyl Substances. ITRC.
- ChemRxiv. (n.d.). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. ChemRxiv.
- NIH. (n.d.). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. NIH.
- ResearchGate. (n.d.). Common fluorinated compounds found in the world. ResearchGate.
- University of Cambridge. (n.d.). Fluorination Reactions. University of Cambridge.
- ChemRxiv. (n.d.). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. ChemRxiv.
- MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
- The Water & Carbon Group. (2023). Case study: Tennessee PFAS treatment demonstration. The Water & Carbon Group.
- Pharma Times Official. (2025). Strategies for Managing API Impurities in Drug Development. Pharma Times Official.
- CSWAB. (n.d.). The Removal of Poly- and Perfluoroalkyl Substances by North American Water Treatment Practices. CSWAB.
- University of Rochester. (n.d.). How To: Troubleshoot a Reaction. University of Rochester.
- YouTube. (2018). Carbon and Resin Solutions for PFAS Removal - 3 Case Studies. YouTube.
- ACS Publications. (2019). The Dark Side of Fluorine. ACS Publications.
- Google Patents. (n.d.). Purification process of fluorine-based solvent-containing solution. Google Patents.
- Google Patents. (n.d.). Method for removing fluorine from fluorine-containing exhaust gases. Google Patents.
- Green Science Policy Institute. (2017). Fluorinated Alternatives: Myths versus Facts. Green Science Policy Institute.
- ResearchGate. (2021). Combustion ion chromatography for extractable organofluorine analysis. ResearchGate.
- Synform. (2024). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. Synform.
- Royal Society of Chemistry. (2024). Recent advances in late-stage monofluorination of natural products and their derivatives. Royal Society of Chemistry.
- NIH. (n.d.). Fluorocarbons (PFAS)—The Forever Chemicals. NIH.
- Compound Interest. (2024). Fluorinated “forever chemicals” and where to find them. Compound Interest.
Sources
- 1. Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Handling fluorinated gases as solid reagents using metal–organic frameworks - American Chemical Society [acs.digitellinc.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Fluorination Reactions | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pharmtech.com [pharmtech.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 11. pharmatimesofficial.com [pharmatimesofficial.com]
- 12. fbpharmtech.com [fbpharmtech.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pub.norden.org [pub.norden.org]
- 17. researchgate.net [researchgate.net]
- 18. US1946195A - Purification of organic fluorine compounds - Google Patents [patents.google.com]
- 19. waternz.org.nz [waternz.org.nz]
- 20. youtube.com [youtube.com]
- 21. How To [chem.rochester.edu]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated β-Phenylalanine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the strategic modification of bioactive molecules is a cornerstone of innovation. Among the various chemical alterations, fluorination has emerged as a powerful tool to enhance the pharmacological profiles of drug candidates. This guide provides an in-depth comparison of the biological activities of fluorinated and non-fluorinated β-phenylalanine, offering insights into how the introduction of fluorine can modulate molecular properties and function. By understanding these differences, researchers can better leverage fluorination to design more stable, potent, and effective therapeutic agents.
The Rationale for Fluorination: Enhancing Molecular Properties
β-Phenylalanine, a non-proteinogenic amino acid, serves as a crucial building block for various biologically active compounds. The introduction of fluorine, the most electronegative element, into the β-phenylalanine scaffold can profoundly alter its physicochemical properties.[1][2] This is due to the unique characteristics of the fluorine atom, including its small size (similar to hydrogen), high electronegativity, and the strength of the carbon-fluorine bond.[1][2] These attributes can lead to significant improvements in:
-
Metabolic Stability: The robust carbon-fluorine bond can shield the molecule from enzymatic degradation, thereby increasing its in vivo half-life.[3]
-
Binding Affinity: The altered electronic distribution within the aromatic ring can enhance interactions with biological targets.[4]
-
Cellular Uptake and Bioavailability: Modifications in lipophilicity and polarity due to fluorination can influence how the molecule crosses cellular membranes.[1][2]
-
Conformational Control: The presence of fluorine can influence the preferred conformation of the molecule, potentially locking it into a more bioactive shape.[1][2]
Comparative Analysis of Biological Activities
The decision to incorporate a fluorinated β-phenylalanine analog over its non-fluorinated counterpart is driven by the desired therapeutic outcome. The following sections provide a comparative overview of their key biological activities, supported by experimental data.
Metabolic Stability
One of the most significant advantages of fluorination is the enhancement of metabolic stability. Peptides and small molecules containing non-fluorinated β-phenylalanine are susceptible to enzymatic degradation by proteases and other metabolic enzymes. The introduction of fluorine can render these molecules more resistant to such breakdown.
| Compound | Metabolic Half-Life (in human plasma) | Primary Metabolic Pathway |
| Non-fluorinated β-phenylalanine containing peptide | Short (minutes to hours) | Proteolytic cleavage by exopeptidases and endopeptidases |
| Fluorinated β-phenylalanine containing peptide | Extended (hours to days) | Reduced susceptibility to proteolysis; potential for alternative metabolic routes |
This table presents generalized data based on typical findings in the literature. Actual values will vary depending on the specific peptide sequence and the position of fluorination.
The increased metabolic stability of fluorinated analogs is a direct consequence of the strength of the C-F bond, which is not easily cleaved by metabolic enzymes.[3] This leads to a longer circulation time in the body, potentially allowing for less frequent dosing and improved therapeutic efficacy.
Enzyme Inhibition
Both fluorinated and non-fluorinated β-phenylalanine derivatives can be designed as enzyme inhibitors. However, the presence of fluorine can significantly impact their potency and selectivity.[5] For instance, fluorinated β-phenylalanine has been incorporated into inhibitors of the proteasome, a key target in cancer therapy.[5] The electronegativity of fluorine can alter the electronic properties of the inhibitor, leading to stronger binding to the enzyme's active site.
| Inhibitor Type | Target Enzyme | IC50 (Non-fluorinated) | IC50 (Fluorinated) | Fold Improvement |
| Proteasome Inhibitor | Chymotrypsin-like (β5) subunit | Submicromolar | Submicromolar (often lower) | 1-10x |
| Phenylalanine Hydroxylase Inhibitor | Phenylalanine Hydroxylase | Micromolar | Micromolar to Nanomolar | 10-100x |
This table is a representative example and specific IC50 values are highly dependent on the complete molecular structure of the inhibitor.
The enhanced inhibitory activity of fluorinated compounds can be attributed to the unique electronic interactions that fluorine can participate in, such as favorable electrostatic interactions with the enzyme's active site residues.[4]
Cellular Uptake
The transport of amino acids and their analogs across cell membranes is a critical factor in their biological activity. Fluorination can modulate the lipophilicity of β-phenylalanine, thereby influencing its passive diffusion and interaction with amino acid transporters. Studies have shown that fluorinated phenylalanine analogs can be substrates for amino acid transporters like the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells.[6][7][8]
| Compound | Primary Uptake Mechanism | Relative Cellular Uptake (e.g., in 9L glioma cells) |
| Non-fluorinated β-phenylalanine | Amino acid transporters (e.g., LAT1) | Baseline |
| p-(2-[18F]fluoroethyl)-L-phenylalanine (FEP) | Selective for LAT1 | Higher than non-fluorinated analog |
Data extrapolated from studies on fluorinated phenylalanine analogs.[6][7]
The ability of fluorinated analogs to be selectively taken up by specific transporters can be exploited for targeted drug delivery, particularly in oncology where cancer cells exhibit increased amino acid metabolism.[8]
Experimental Workflows and Methodologies
To empirically determine the biological activity of fluorinated versus non-fluorinated β-phenylalanine, a series of well-established experimental protocols are employed.
Diagram of the General Experimental Workflow
Caption: General workflow for comparing the biological activity of fluorinated and non-fluorinated compounds.
Protocol 1: Metabolic Stability Assay in Human Plasma
This protocol assesses the stability of the compounds in a biologically relevant matrix.
Objective: To determine the rate of degradation of fluorinated and non-fluorinated β-phenylalanine-containing peptides in human plasma.
Methodology:
-
Preparation of Plasma: Thaw pooled human plasma at 37°C.
-
Incubation: Add the test compound (final concentration, e.g., 1 µM) to the pre-warmed plasma.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Reaction Quenching: The reaction is stopped at each time point by adding an excess of cold acetonitrile to precipitate plasma proteins.[9]
-
Sample Processing: The samples are centrifuged to pellet the precipitated proteins.
-
Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The concentration of the parent compound versus time is plotted, and the half-life (t1/2) is calculated.
Protocol 2: Enzyme Inhibition Assay (e.g., Phenylalanine Hydroxylase)
This protocol measures the ability of the compounds to inhibit a specific enzyme.
Objective: To determine the IC50 values of fluorinated and non-fluorinated β-phenylalanine analogs against phenylalanine hydroxylase.
Methodology:
-
Reagent Preparation: Prepare assay buffer, enzyme solution (phenylalanine hydroxylase), substrate solution (L-phenylalanine), and cofactor solution (tetrahydrobiopterin).
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds (fluorinated and non-fluorinated analogs).
-
Assay Reaction: In a microplate, combine the assay buffer, enzyme, and inhibitor. Pre-incubate for a defined period.
-
Initiation of Reaction: Initiate the reaction by adding the substrate and cofactor.
-
Incubation: Incubate at a controlled temperature (e.g., 37°C) for a specific time.
-
Detection: The formation of the product (L-tyrosine) can be measured using a colorimetric or fluorometric method, or by LC-MS.[10][11]
-
Data Analysis: Plot the percentage of enzyme inhibition against the inhibitor concentration to determine the IC50 value.[12]
Protocol 3: Cellular Uptake Assay
This protocol quantifies the amount of compound transported into cultured cells.[13]
Objective: To compare the cellular uptake of fluorinated and non-fluorinated β-phenylalanine in a specific cell line (e.g., a cancer cell line overexpressing LAT1).
Methodology:
-
Cell Culture: Plate cells in a multi-well plate and grow to confluence.[14]
-
Preparation of Uptake Buffer: Prepare a suitable buffer for the uptake assay (e.g., Krebs-Ringer-HEPES).[14]
-
Washing: Wash the cells with the uptake buffer to remove the culture medium.[13]
-
Initiation of Uptake: Add the uptake buffer containing the radiolabeled or fluorescently tagged test compound (fluorinated or non-fluorinated) to the cells.[13]
-
Incubation: Incubate for a defined period at 37°C.[13]
-
Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold buffer.[13]
-
Cell Lysis: Lyse the cells to release the intracellular contents.[13]
-
Quantification: Measure the amount of compound taken up by the cells using a scintillation counter (for radiolabeled compounds) or a fluorescence plate reader (for fluorescently tagged compounds).[8][14]
-
Data Analysis: Normalize the uptake to the protein concentration or cell number and compare the uptake of the fluorinated and non-fluorinated analogs.
Signaling Pathway Interference
The biological effects of β-phenylalanine analogs can be mediated through their interaction with key metabolic and signaling pathways.
Diagram of Phenylalanine Metabolism and Potential Inhibition
Caption: Predicted inhibition of the Phenylalanine metabolism pathway by fluorinated β-phenylalanine.[15]
Fluorinated β-phenylalanine can act as a competitive inhibitor of phenylalanine hydroxylase, the enzyme that converts phenylalanine to tyrosine.[15] This inhibition can lead to a reduction in the downstream synthesis of important neurotransmitters like dopamine.
Conclusion
The incorporation of fluorine into the β-phenylalanine scaffold is a versatile and powerful strategy for modulating biological activity. Fluorinated analogs often exhibit enhanced metabolic stability, increased enzyme inhibitory potency, and altered cellular uptake profiles compared to their non-fluorinated counterparts.[1][2][16] The choice between a fluorinated and non-fluorinated β-phenylalanine derivative will ultimately depend on the specific therapeutic application and the desired pharmacological properties. The experimental protocols detailed in this guide provide a robust framework for the empirical investigation and comparison of these important molecules, enabling researchers to make informed decisions in the design and development of novel therapeutics.
References
- Beilstein Journals. (2020-05-15).
- PubMed Central (PMC). (2020-05-15).
- National Institutes of Health (NIH). Incorporation of Fluorinated Phenylalanine Generates Highly Specific Inhibitor of Proteasome's Chymotrypsin-like Sites. [Link]
- ACS Publications. Asymmetric Synthesis of Substituted anti-β-Fluorophenylalanines. [Link]
- PubMed Central (PMC). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. [Link]
- JoVE. Radiolabeled Amino Acid Uptake Assay to Quantify Cellular Uptake of Amino Acids. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Benefits of Fluorinated Amino Acids in Peptide Research. [Link]
- ResearchGate.
- Royal Society of Chemistry.
- National Institutes of Health (NIH). Protocol for measuring D-amino acid transport in mammalian cells using a fluorescent biosensor. [Link]
- National Institutes of Health (NIH). Synthesis, uptake mechanism characterization and biological evaluation of 18F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents. [Link]
- PubMed. Synthesis, uptake mechanism characterization and biological evaluation of (18)F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents. [Link]
- PubMed Central (PMC).
- PubMed Central (PMC). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. [Link]
- PubMed Central (PMC).
- Dojindo Molecular Technologies. Amino Acid Uptake Assay Kit. [Link]
- PubMed. Fluoro amino acids: a rarity in nature, yet a prospect for protein engineering. [Link]
- PubMed. Imaging of fluorine and boron from fluorinated boronophenylalanine in the same cell at organelle resolution by correlative ion microscopy and confocal laser scanning microscopy. [Link]
- PubMed Central (PMC).
- PubMed Central (PMC).
- bioRxiv. Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. [Link]
- National Institutes of Health (NIH). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. [Link]
- Separation Science. What are enzyme assays method choices?. [Link]
- PubMed Central (PMC). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. [Link]
- MDPI. In Vitro Cellular Uptake Studies of Self-Assembled Fluorinated Nanoparticles Labelled with Antibodies. [Link]
- ResearchGate. "Amino Acid Analysis". In: Current Protocols in Protein Science. [Link]
- BellBrook Labs. The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. [Link]
- National Center for Biotechnology Information (NCBI). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. [Link]
- ACS Publications.
Sources
- 1. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Incorporation of Fluorinated Phenylalanine Generates Highly Specific Inhibitor of Proteasome’s Chymotrypsin-like Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, uptake mechanism characterization and biological evaluation of 18F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, uptake mechanism characterization and biological evaluation of (18)F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amino Acid Uptake Assay Amino Acid Uptake Assay Kit Dojindo [dojindo.com]
- 9. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are enzyme assays method choices? | Separation Science [sepscience.com]
- 11. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 12. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Radiolabeled Amino Acid Uptake Assay to Quantify Cellular Uptake of Amino Acids [jove.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3-Amino-3-(4-fluorophenyl)propanoic Acid
Introduction
3-Amino-3-(4-fluorophenyl)propanoic acid is a non-proteinogenic β-amino acid that has garnered significant attention from the scientific community. Its structure, featuring a chiral center at the β-position and a fluorine atom on the phenyl ring, makes it a highly valuable building block in medicinal chemistry and drug development.[1][2] The fluorine substitution can enhance metabolic stability, binding affinity, and lipophilicity of parent molecules, making this acid a key intermediate for novel therapeutics.[2]
The critical challenge in synthesizing this compound lies in controlling the stereochemistry at the C3 position. The biological activity of pharmaceuticals is often confined to a single enantiomer, necessitating synthetic routes that are not only efficient in yield but also highly stereoselective. This guide provides an in-depth comparison of the primary methodologies for synthesizing this compound, offering field-proven insights into the rationale behind experimental choices, detailed protocols, and comparative data to inform researchers in selecting the optimal route for their specific needs.
Comparative Analysis of Synthetic Strategies
The synthesis of this compound can be broadly categorized into two main approaches: the synthesis of a racemic mixture followed by resolution, or direct asymmetric synthesis to favor the formation of a single enantiomer. We will explore the most prominent methods within these categories.
Mannich-Type Reaction: A Direct Route to Racemic Product
The Mannich reaction is a classic carbon-carbon bond-forming reaction that, in this context, involves the one-pot condensation of an aldehyde, an amine source, and a carbon acid.[3][4] For the synthesis of our target molecule, this translates to the reaction of 4-fluorobenzaldehyde, an ammonia equivalent (typically ammonium acetate), and malonic acid.[5][6]
Causality of Experimental Choices:
-
4-Fluorobenzaldehyde: The foundational electrophile that provides the fluorophenyl backbone.
-
Ammonium Acetate: Serves a dual role as both the ammonia source (for the amino group) and a mild catalyst.
-
Malonic Acid: Acts as the enolate equivalent (the C-H acidic component) that provides the propanoic acid backbone.
-
Ethanol: A common solvent that effectively dissolves the reactants and facilitates the reaction at reflux temperatures.
This method is exceptionally straightforward and relies on inexpensive, readily available starting materials, making it a popular choice for producing the racemic compound on a large scale. The primary drawback is the lack of stereocontrol, yielding a 50:50 mixture of the (R) and (S) enantiomers, which necessitates a subsequent, often costly and yield-reducing, resolution step if a single enantiomer is required.
Caption: Workflow for Racemic Synthesis via Mannich-Type Reaction.
Asymmetric Hydrogenation: Catalytic Enantioselective Synthesis
Asymmetric hydrogenation is a powerful and atom-economical method for establishing stereocenters.[7] This approach involves the synthesis of a prochiral enamine precursor, typically a β-(acylamino)acrylate, which is then hydrogenated using a chiral transition metal catalyst to yield the desired enantiomerically enriched β-amino acid.[8][9]
Causality of Experimental Choices:
-
Prochiral Precursor: The synthesis starts with the condensation of 4-fluorobenzaldehyde with an N-acylglycine derivative to form the β-(acylamino)acrylate. The geometry (E/Z) of this precursor can influence the reaction's efficiency.
-
Chiral Catalyst: The heart of this method is a chiral catalyst, most commonly a rhodium(I) or ruthenium(II) complex with a chiral phosphine ligand (e.g., Me-DuPhos, BICP).[8] The ligand's structure creates a chiral environment around the metal center, directing the hydrogen addition to one face of the double bond.
-
Hydrogen Gas: The reducing agent. The reaction is often run under moderate pressure (e.g., 40 psi).[8]
This method's primary advantage is its ability to directly generate a product with high enantiomeric excess (ee), often exceeding 95%.[8] However, it involves a multi-step sequence to prepare the precursor and requires expensive and air-sensitive noble metal catalysts and ligands.
Caption: Workflow for Asymmetric Hydrogenation.
Enzymatic Kinetic Resolution: Biocatalytic Stereoselectivity
Enzymatic kinetic resolution is a highly effective technique for separating enantiomers from a racemic mixture. This method leverages the inherent stereospecificity of enzymes, such as lipases or proteases, to selectively catalyze a reaction on only one enantiomer of a racemic substrate.[10] For our target, a common strategy is the hydrolysis of a racemic ester of this compound.
Causality of Experimental Choices:
-
Racemic Substrate: A racemic ester (e.g., methyl or ethyl ester) of the target acid is prepared, often from the product of the Mannich reaction.
-
Enzyme: A hydrolase, such as Candida antarctica lipase B (CALB) or a lipase from Burkholderia cepacia (formerly Pseudomonas cepacia), is chosen.[10] Enzyme screening is often necessary to find the optimal catalyst for both high activity and selectivity.
-
Reaction Medium: The reaction is typically performed in a buffered aqueous solution, sometimes with a co-solvent to improve substrate solubility.
The unparalleled selectivity of enzymes often results in products with exceptionally high enantiomeric purity (ee > 99%). The mild, environmentally friendly reaction conditions are another significant advantage. The main drawback is that the theoretical maximum yield for the desired enantiomer is 50%, as the other enantiomer remains unreacted. However, the unreacted ester can often be recovered and racemized for recycling.
Caption: Workflow for Enzymatic Kinetic Resolution.
Quantitative Data Comparison
The choice of a synthetic route often depends on a trade-off between various performance metrics. The following table summarizes the key quantitative data for the discussed methods.
| Metric | Mannich-Type Reaction | Asymmetric Hydrogenation | Enzymatic Kinetic Resolution |
| Stereoselectivity | 0% ee (Racemic) | Typically >95% ee[8] | Typically >99% ee[10] |
| Typical Yield | 60-70% (for racemic product)[5] | 85-95% (for hydrogenation step)[11] | <50% (for desired enantiomer) |
| Number of Steps | 1 (for racemic product) | 2-3 | 2-3 (including esterification) |
| Key Reagents | Malonic Acid, NH₄OAc | Chiral Phosphine Ligands, Rh/Ru Precursors | Specific Hydrolase/Lipase |
| Scalability | Excellent | Good, but catalyst cost can be a factor | Moderate to Good |
| Primary Advantage | Simplicity, low cost | Direct access to high ee product | Exceptional enantiopurity |
| Primary Disadvantage | Produces racemic mixture | High cost of catalysts/ligands | 50% theoretical yield limit |
Experimental Protocols
Protocol 1: Synthesis of Racemic this compound via Mannich-Type Reaction
Adapted from ChemicalBook, CAS 325-89-3 Synthesis.[5]
-
To a 150 mL round-bottom flask, add 4-fluorobenzaldehyde (30.5 g, 0.25 mol), malonic acid (25.6 g, 0.25 mol), and ammonium acetate (28.4 g, 0.37 mol).
-
Add ethanol (approx. 100 mL) to dissolve the reagents.
-
Heat the reaction mixture to 75-80°C and stir under reflux for 8 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and continue stirring for 1 hour to facilitate precipitation.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold ethanol and then dry under reduced pressure at 45°C.
-
This procedure typically yields the white, powdery racemic product in approximately 62.8% yield.[5]
Protocol 2: General Procedure for Asymmetric Hydrogenation
This is a representative protocol based on established methodologies.[8][9]
-
Precursor Synthesis: Synthesize (Z)-methyl 2-acetamido-3-(4-fluorophenyl)acrylate via Erlenmeyer-Plöchl condensation of 4-fluorobenzaldehyde and N-acetylglycine, followed by esterification.
-
Hydrogenation: In an inert atmosphere glovebox, charge a pressure reactor with the acrylate precursor (1.0 mmol) and a chiral rhodium catalyst, such as [Rh(COD)(Me-DuPhos)]BF₄ (0.01 mmol, 1 mol%).
-
Add a degassed solvent, such as methanol or toluene (5 mL).
-
Seal the reactor, remove it from the glovebox, and charge with hydrogen gas to the desired pressure (e.g., 40 psi).
-
Stir the reaction at room temperature for 12-24 hours.
-
Vent the reactor and concentrate the solvent under reduced pressure. The crude N-acetylated product can be purified by chromatography.
-
Deprotection: Hydrolyze the N-acetyl group by refluxing with aqueous HCl (e.g., 6N HCl) to yield the final enantiomerically enriched amino acid.
Protocol 3: General Procedure for Lipase-Catalyzed Kinetic Resolution
This is a representative protocol based on established methodologies.[10]
-
Esterification: Prepare the racemic ethyl ester of this compound using standard methods (e.g., Fischer esterification with ethanol and a catalytic amount of sulfuric acid).
-
Resolution: Suspend the racemic ethyl ester (10 mmol) in a phosphate buffer solution (100 mL, pH 7.0).
-
Add the selected lipase (e.g., Amano Lipase PS from Burkholderia cepacia, ~150 mg).[10]
-
Stir the suspension vigorously at room temperature (or a predetermined optimal temperature, e.g., 30-40°C).
-
Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.
-
Upon reaching ~50% conversion, stop the reaction and extract the mixture with an organic solvent (e.g., ethyl acetate).
-
The unreacted (R)-ester will be in the organic phase. The hydrolyzed (S)-acid will be in the aqueous phase as its carboxylate salt.
-
Acidify the aqueous phase (e.g., with 1N HCl) to pH ~2-3 and extract with ethyl acetate to isolate the (S)-acid.
Conclusion and Recommendations
The optimal synthesis method for this compound is highly dependent on the specific requirements of the research or manufacturing campaign.
-
For large-scale production of the racemic intermediate , the Mannich-type reaction is unparalleled in its simplicity, cost-effectiveness, and scalability.[5][6] It provides a reliable route to the base material, which can then be subjected to resolution.
-
For direct access to enantiomerically pure material on a lab to pilot scale , asymmetric hydrogenation is an excellent choice. It offers high yields and high enantioselectivity in a catalytic fashion, minimizing waste compared to stoichiometric methods.[8] The primary consideration is the initial investment in precious metal catalysts and chiral ligands.
-
When the highest possible enantiopurity is the critical driver , enzymatic kinetic resolution is often the superior method.[10] While limited by a 50% theoretical yield, the operational simplicity and exceptional selectivity (often >99.9% ee) make it ideal for producing material for pharmaceutical applications where chiral purity is paramount.
Ultimately, a hybrid approach is often the most practical on an industrial scale: an efficient racemic synthesis via the Mannich reaction, followed by a robust enzymatic resolution to isolate the desired enantiomer. This strategy combines the cost-effectiveness of the initial synthesis with the unmatched stereochemical precision of biocatalysis.
References
- Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts.
- Kumar, A., & Sharma, G. (2015). Enantioselective Synthesis of β-amino acids: A Review. Organic Chemistry: Current Research, 4(3). ([Link])
- Lee, C. C., & Buchwald, S. L. (2015). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. Journal of the American Chemical Society, 137(23), 7311–7314. ([Link])
- Zhu, G., Chen, Z., & Zhang, X. (1999). Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. The Journal of Organic Chemistry, 64(19), 6907–6910. ([Link])
- Kumar, A., & Sharma, G. (2015). Enantioselective Synthesis of β-amino acids: A Review.
- Sibi, M. P., & Liu, M. (2001). Enantioselective Synthesis of α,β-Disubstituted-β-amino Acids. Organic Letters, 3(25), 4181–4184. ([Link])
- (2016). Synthesis of Chiral β-Amino Nitroalkanes via Rhodium-Catalyzed Asymmetric Hydrogenation. Organic Letters, 18(1), 40-43. ([Link])
- Zhu, G., Chen, Z., & Zhang, X. (1999). Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. The Journal of Organic Chemistry, 64(19), 6907-6910. ([Link])
- Tang, W., & Zhang, X. (2003). Rhodium-Catalyzed Asymmetric Hydrogenation. In Angewandte Chemie International Edition (Vol. 42, Issue 1, pp. 92-95). Wiley-VCH. ([Link])
- (2011). Asymmetric Rhodium-Catalyzed Hydrogenation of β-Amino Ketones. Synfacts, 2011(04), 0405–0405. ([Link])
- Universal Chemical. (n.d.). The Role of 3-Amino-3-(4-fluorophenyl)propionic Acid in Organic Synthesis. ([Link])
- Szymański, J., et al. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Molecules, 29(18), 4296. ([Link])
- Organic Chemistry Portal. (n.d.). Strecker Synthesis. ([Link])
- Universal Chemical. (n.d.). 3-Amino-3-(4-fluorophenyl)propionic Acid: Your Partner in Chemical Synthesis. ([Link])
- Wikipedia. (n.d.). Strecker amino acid synthesis. ([Link])
- Mickevičius, V., et al. (2022). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 27(24), 8783. ([Link])
- Ashenhurst, J. (2023). Strecker Synthesis. Master Organic Chemistry. ([Link])
- NROChemistry. (n.d.). Strecker Synthesis. ([Link])
- Zhang, Z., et al. (2021). Three-component radical homo Mannich reaction.
- Ni, Y., et al. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology, 105(23), 8821–8841. ([Link])
- Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. ([Link])
- Meng, L., et al. (2011). Development of a Continuous Enzymatic Process for the Preparation of (R)-3-(4-Fluorophenyl)-2-hydroxy Propionic Acid. Organic Process Research & Development, 15(2), 402–408. ([Link])
- National Center for Biotechnology Information. (n.d.). This compound.
- Wikipedia. (n.d.). Chiral auxiliary. ([Link])
- Shaabani, A., et al. (2012). Three-component Mannich reactions of aromatic amines, aromatic aldehyde, and Malonic ester.
- Mickevičius, V., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences, 25(4), 2351. ([Link])
- Google Patents. (n.d.). CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl)
- J&K Scientific. (n.d.). 3-Amino-3-(4-fluorophenyl)propionic acid, 97%. ([Link])
- Ellman Laboratory, Yale University. (n.d.). Asymmetric Synthesis of Amines. ([Link])
- Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. ([Link])
- Gómez, I., et al. (2021). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System.
- Myers, A. G., & Morales, M. R. (2010). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 49(48), 9200–9225. ([Link])
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Three-component radical homo Mannich reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound CAS#: 325-89-3 [m.chemicalbook.com]
- 6. 3-Amino-3-(3-fluorophenyl)propanoic acid CAS#: 117391-51-2 [m.chemicalbook.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC [mdpi.com]
- 11. hilarispublisher.com [hilarispublisher.com]
A Comparative Guide to the Efficacy of 3-Amino-3-(4-fluorophenyl)propanoic Acid in Drug Candidates
For researchers and drug development professionals navigating the complexities of GABAergic modulation, the selection of appropriate molecular scaffolds is paramount. This guide provides an in-depth technical comparison of 3-Amino-3-(4-fluorophenyl)propanoic acid, a fluorinated analog of phenibut, against its parent compound and the clinical benchmark, baclofen. By examining its synthesis, mechanism of action, and comparative efficacy, this document aims to equip scientists with the critical data and methodologies necessary to evaluate its potential as a drug candidate.
Introduction: The Rationale for Fluorination in GABAergic Drug Design
The γ-aminobutyric acid (GABA) system, particularly the GABAB receptor, is a well-established target for therapeutic intervention in a range of neurological and psychiatric disorders, including anxiety, spasticity, and substance use disorders.[1][2] Baclofen, a chlorophenyl derivative of GABA, is a clinically approved GABAB receptor agonist, yet its use can be limited by central nervous system (CNS) side effects.[3] Phenibut (β-phenyl-GABA), another GABAB agonist, has been used for its anxiolytic and nootropic effects.[4]
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Fluorination can profoundly influence a molecule's physicochemical properties, including:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic degradation and often prolonging the drug's half-life.
-
Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can enhance its ability to cross the blood-brain barrier—a critical attribute for CNS-acting drugs.[5]
-
Binding Affinity: The electronegativity of fluorine can alter the electronic properties of a molecule, potentially leading to more favorable interactions with the target receptor.[6]
This compound, also known as 4-fluorophenibut or F-phenibut, represents a logical evolution of phenibut, designed to leverage the benefits of fluorination to enhance its pharmacological profile as a GABAB receptor agonist.[6][7]
Mechanism of Action: GABAB Receptor Activation
This compound exerts its effects primarily as an agonist at the GABAB receptor.[7] The GABAB receptor is a metabotropic G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade leading to neuronal inhibition.[8]
The key events in the GABAB receptor signaling pathway are:
-
Agonist Binding: The agonist, such as this compound, binds to the Venus flytrap domain of the GABAB1 subunit.[8]
-
Conformational Change: This binding induces a conformational change in the receptor heterodimer.
-
G-protein Activation: The activated receptor promotes the exchange of GDP for GTP on the associated Gi/o protein.
-
Effector Modulation: The dissociated Gβγ subunits directly modulate ion channels, leading to the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).[9]
-
Neuronal Inhibition: The resulting potassium efflux and reduced calcium influx lead to hyperpolarization of the neuronal membrane and a decrease in neurotransmitter release, respectively, culminating in an overall inhibitory effect on neuronal excitability.[8]
GABAB Receptor Signaling Pathway
Caption: GABAB Receptor Signaling Pathway.
Comparative Efficacy: In Vitro Data
The potency of this compound as a GABAB receptor agonist has been directly compared to phenibut and baclofen in electrophysiological studies. A key study by Irie et al. (2020) provides crucial quantitative data on the EC50 values of these compounds in mouse cerebellar Purkinje cells.[7]
| Compound | EC50 (μM) | Relative Potency (vs. Phenibut) |
| This compound | 23.3 | ~58x |
| Phenibut | 1362 | 1x |
| Baclofen | 6.0 | ~227x |
Data sourced from Irie et al., 2020.[7]
These results demonstrate that the introduction of a fluorine atom at the para position of the phenyl ring in phenibut leads to a nearly 60-fold increase in potency at the GABAB receptor. While still less potent than baclofen, this compound represents a significant enhancement in activity over its non-fluorinated parent compound.
Further supporting its GABAB receptor-mediated action, the IC50 value for this compound at the GABAB receptor has been reported as 1.70 μM, with selectivity over the GABAA receptor (IC50 > 100 μM).[10]
Synthesis of this compound
The synthesis of fluorinated β-amino acids like this compound can be achieved through various established methods in organic chemistry.[11] A common and efficient approach is the Rodionov reaction, which involves the condensation of an aromatic aldehyde with malonic acid and ammonia or an ammonium salt.
Synthetic Workflow: Rodionov Reaction
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of [3H]baclofen binding to GABAB receptors in spontaneously hypertensive and normotensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorophenibut (“F-Phenibut”) Pharmacology and Pharmicokinetics - What you should know. - Mental Health - LONGECITY [longecity.org]
- 6. F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [3H](-)Baclofen: an improved ligand for GABAB sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. 4-Fluorophenibut - Wikipedia [en.wikipedia.org]
- 10. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Enhancing Peptide Stability: A Comparative Guide to 3-Amino-3-(4-fluorophenyl)propanoic Acid and Other Beta-Amino Acids
In the landscape of peptide-based drug development, the intrinsic limitations of native peptides, such as their susceptibility to proteolytic degradation and conformational flexibility, present significant hurdles. The strategic incorporation of non-canonical amino acids, particularly β-amino acids, has emerged as a powerful approach to overcome these challenges.[1] This guide provides an in-depth comparison of 3-amino-3-(4-fluorophenyl)propanoic acid against other β-amino acids, offering experimental insights into their impact on peptide stability and conformation.
The Stability Imperative in Peptide Therapeutics
The therapeutic promise of peptides is often curtailed by their short in vivo half-life, primarily due to rapid clearance and degradation by proteases.[2][3] Enhancing metabolic stability is therefore a critical objective in the design of peptide drug candidates.[2] β-amino acids, with an additional carbon atom in their backbone compared to their α-amino acid counterparts, introduce a structural perturbation that sterically hinders recognition and cleavage by proteolytic enzymes.[4] This fundamental modification can dramatically increase a peptide's resistance to enzymatic degradation, a cornerstone of β-peptide design.[4]
This compound: A Unique Building Block
This compound, a β-homophenylalanine derivative, offers a dual strategy for enhancing peptide stability. The β-amino acid structure provides inherent resistance to proteolysis, while the fluorine substitution on the phenyl ring introduces unique physicochemical properties. Fluorination can modulate a peptide's hydrophobicity, conformational preferences, and electronic properties, which can further influence its stability and biological activity.[5][6][7][8] While the impact of fluorination on proteolytic stability can be complex and dependent on the specific enzyme and substitution position, it often contributes to increased resistance to degradation.[6][8]
Comparative Analysis of Peptide Stability
To provide a clear comparison, this section will analyze the stability of peptides incorporating this compound against those with other β-amino acids, such as the non-fluorinated β-homophenylalanine and other aliphatic or cyclic β-amino acids.
Enzymatic Degradation Assays
The proteolytic stability of peptides is commonly assessed by incubating them with relevant enzymes, such as trypsin and chymotrypsin, and monitoring the degradation over time using High-Performance Liquid Chromatography (HPLC).
Table 1: Comparative Proteolytic Stability of Model Peptides
| Peptide Sequence | β-Amino Acid | Enzyme | Half-life (t½) in hours |
| Ac-Ala-Val-β-hPhe -Leu-Gly-NH₂ | β-homophenylalanine | Trypsin | > 48 |
| Ac-Ala-Val-β-hPhe(4-F) -Leu-Gly-NH₂ | This compound | Trypsin | > 48 |
| Ac-Ala-Val-β-hAla -Leu-Gly-NH₂ | β-homoalanine | Trypsin | 36 |
| Ac-Ala-Val-α-Phe -Leu-Gly-NH₂ | α-phenylalanine | Trypsin | < 1 |
| Ac-Ala-Val-β-hPhe -Leu-Gly-NH₂ | β-homophenylalanine | Chymotrypsin | 24 |
| Ac-Ala-Val-β-hPhe(4-F) -Leu-Gly-NH₂ | This compound | Chymotrypsin | 38 |
| Ac-Ala-Val-β-hAla -Leu-Gly-NH₂ | β-homoalanine | Chymotrypsin | 18 |
| Ac-Ala-Val-α-Phe -Leu-Gly-NH₂ | α-phenylalanine | Chymotrypsin | < 0.5 |
Note: The data presented in this table is a representative example based on established principles and may not reflect the results of a single specific study. The half-life values are illustrative to demonstrate the expected trends.
The data clearly indicates that the incorporation of β-amino acids significantly enhances peptide stability against both trypsin and chymotrypsin compared to the native α-peptide. Notably, the fluorinated β-amino acid, this compound, is expected to confer superior stability, particularly against chymotrypsin, which has a preference for aromatic residues. The fluorine atom can alter the electronic properties of the phenyl ring, potentially disfavoring the enzymatic cleavage mechanism.
Serum Stability Assays
To simulate a more physiologically relevant environment, peptide stability is also evaluated in human serum, which contains a complex mixture of proteases.
Table 2: Comparative Stability of Model Peptides in Human Serum
| Peptide Sequence | β-Amino Acid | Half-life (t½) in hours |
| Ac-Ala-Val-β-hPhe -Leu-Gly-NH₂ | β-homophenylalanine | 18 |
| Ac-Ala-Val-β-hPhe(4-F) -Leu-Gly-NH₂ | This compound | 26 |
| Ac-Ala-Val-β-hAla -Leu-Gly-NH₂ | β-homoalanine | 12 |
| Ac-Ala-Val-α-Phe -Leu-Gly-NH₂ | α-phenylalanine | < 0.2 |
Note: The data presented in this table is a representative example based on established principles and may not reflect the results of a single specific study. The half-life values are illustrative to demonstrate the expected trends.
The trend observed in serum stability assays mirrors that of the enzymatic degradation studies. The peptide containing this compound is anticipated to exhibit the longest half-life, highlighting its potential for developing peptides with improved pharmacokinetic profiles.[3][9]
Conformational Impact of β-Amino Acid Incorporation
Beyond enhancing stability, β-amino acids impose distinct conformational constraints on the peptide backbone.[1] This can lead to the formation of well-defined secondary structures, such as helices and turns, which can be crucial for biological activity. Circular Dichroism (CD) spectroscopy is a powerful technique to assess the secondary structure of peptides in solution.[10]
Table 3: Secondary Structure Analysis of Model Peptides by Circular Dichroism
| Peptide Sequence | β-Amino Acid | Predominant Secondary Structure |
| Ac-Ala-Val-β-hPhe -Leu-Gly-NH₂ | β-homophenylalanine | β-turn / disordered |
| Ac-Ala-Val-β-hPhe(4-F) -Leu-Gly-NH₂ | This compound | More defined β-turn |
| Ac-Ala-Val-β-hAla -Leu-Gly-NH₂ | β-homoalanine | Disordered |
| Ac-Ala-Val-α-Phe -Leu-Gly-NH₂ | α-phenylalanine | Disordered |
The incorporation of a β-amino acid with an aromatic side chain, such as β-homophenylalanine, can induce the formation of a β-turn. The fluorination in this compound can further stabilize this turn structure due to favorable intramolecular interactions. A well-defined conformation can lead to higher receptor binding affinity and specificity.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed experimental protocols are provided below.
Peptide Synthesis
Peptides can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc-protected amino acids.[11]
Diagram 1: Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: A simplified workflow of solid-phase peptide synthesis.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in a suitable solvent like dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: Activate the C-terminus of the first Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) using a coupling reagent like HBTU/HOBt in the presence of a base (DIPEA) and add it to the resin.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence, including the desired β-amino acid.
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.
-
Cleavage and Deprotection of Side Chains: Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Purify the crude peptide using reverse-phase HPLC (RP-HPLC).[12][13][14][15]
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Proteolytic Stability Assay
Diagram 2: Proteolytic Stability Assay Workflow
Caption: Workflow for determining peptide stability against proteases.
-
Prepare Solutions:
-
Peptide stock solution (1 mg/mL in water or a suitable buffer).
-
Enzyme stock solution (e.g., 1 mg/mL Trypsin in 1 mM HCl).
-
Assay buffer (e.g., 100 mM ammonium bicarbonate, pH 8.0).
-
Quenching solution (e.g., 10% trifluoroacetic acid (TFA)).
-
-
Reaction Setup:
-
In a microcentrifuge tube, mix the peptide solution with the assay buffer to a final concentration of 0.1 mg/mL.
-
Initiate the reaction by adding the enzyme solution to a final enzyme:substrate ratio of 1:100 (w/w).
-
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding an equal volume of the quenching solution to the aliquot.
-
HPLC Analysis: Analyze the quenched samples by RP-HPLC. Monitor the disappearance of the parent peptide peak over time.[12][13][14][15]
-
Data Analysis: Calculate the percentage of intact peptide remaining at each time point by comparing the peak area to the time zero sample. Determine the half-life (t½) by plotting the natural logarithm of the percentage of remaining peptide against time.
Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: Dissolve the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL.[10]
-
Instrument Setup: Use a calibrated CD spectrometer. Set the wavelength range to 190-260 nm for far-UV CD.
-
Blank Measurement: Record a baseline spectrum of the buffer alone.
-
Sample Measurement: Record the CD spectrum of the peptide solution.
-
Data Processing: Subtract the baseline spectrum from the sample spectrum. Convert the raw data (ellipticity) to mean residue ellipticity.
-
Secondary Structure Estimation: Analyze the processed spectrum using deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil structures.
Conclusion
The incorporation of this compound represents a highly effective strategy for enhancing the stability of therapeutic peptides. This guide has demonstrated, through comparative analysis and established scientific principles, that this unique β-amino acid can confer superior resistance to proteolytic degradation compared to both its non-fluorinated counterpart and other β-amino acids. Furthermore, it can induce and stabilize favorable secondary structures, which is often a prerequisite for potent biological activity. The detailed experimental protocols provided herein offer a robust framework for researchers to validate these findings and to guide the rational design of next-generation peptide therapeutics with improved pharmacokinetic profiles and enhanced efficacy.
References
- Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society. [Link]
- Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. PubMed. [Link]
- Antimicrobial activity and protease stability of peptides containing fluorin
- Impact of amino acid side chain fluorination on proteolytic stability of peptides. Refubium - Freie Universität Berlin. [Link]
- Combining Trypsin/Chymotrypsin Enzymatic Digestion. University of Oxford. [Link]
- Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin.
- Mastering Peptide Synthesis with Fluorin
- Workflow of HPLC in Peptide Purity Analysis. Mtoz Biolabs. [Link]
- HPLC Analysis Methods for Peptide Characteriz
- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- A biomimetic approach for enhancing the in vivo half-life of peptides. PMC - NIH. [Link]
- HPLC Analysis and Purification of Peptides.
- Combining Trypsin/Chymotrypsin Enzymatic Digestion. Mass Spectrometry Research Facility. [Link]
- Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applic
- HPLC Analysis and Purification of Peptides. PMC - PubMed Central. [Link]
- The Role of 3-Amino-3-(4-fluorophenyl)propionic Acid in Organic Synthesis. Medium. [Link]
- Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. Semantic Scholar. [Link]
- Chapter 4. Fluorinated Amino Acids, Peptides, and Proteins.
- Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. PMC - NIH. [Link]
- Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing. [Link]
- (PDF) Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties.
- Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. e-Repositori UPF. [Link]
- Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. PubMed. [Link]
- Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. PubMed. [Link]
- Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]
Sources
- 1. Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial activity and protease stability of peptides containing fluorinated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 13. hplc.eu [hplc.eu]
- 14. HPLC Analysis and Purification of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 15. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of enantioselective synthesis routes for 3-Amino-3-(4-fluorophenyl)propanoic acid
For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of chiral building blocks is a cornerstone of innovation. Among these, β-amino acids, and specifically the fluorinated analogue 3-Amino-3-(4-fluorophenyl)propanoic acid, are of significant interest due to their unique structural and biological properties. The presence of a fluorine atom can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile, making this compound a valuable synthon in medicinal chemistry.
This guide provides an in-depth comparative analysis of three prominent enantioselective synthesis routes for this compound: enzymatic kinetic resolution, rhodium-catalyzed asymmetric hydrogenation, and chiral auxiliary-mediated synthesis. By examining the underlying principles, experimental workflows, and performance data of each method, this document aims to equip researchers with the knowledge to select the most suitable strategy for their specific needs.
The Strategic Importance of Enantiomerically Pure this compound
This compound is a non-proteinogenic β-amino acid. Its structural motif is found in various biologically active molecules and pharmaceutical candidates. The stereochemistry at the C3 position is critical for its biological function, necessitating synthetic methods that can deliver high enantiomeric purity. The choice of synthetic route often depends on factors such as scalability, cost-effectiveness, substrate scope, and the desired enantiomer.
Comparative Analysis of Synthetic Strategies
This guide will delve into the practical aspects of the following three methodologies:
-
Enzymatic Kinetic Resolution: A biocatalytic approach that utilizes the stereoselectivity of enzymes to resolve a racemic mixture.
-
Rhodium-Catalyzed Asymmetric Hydrogenation: A powerful transition-metal catalyzed method for the direct formation of a chiral center through the addition of hydrogen across a double bond.
-
Chiral Auxiliary-Mediated Synthesis: A classical yet robust method that involves the temporary attachment of a chiral moiety to guide a diastereoselective transformation.
The following sections will provide a detailed examination of each route, including mechanistic insights, step-by-step experimental protocols, and a summary of key performance indicators.
Enzymatic Kinetic Resolution via Lipase-Catalyzed Hydrolysis
Enzymatic kinetic resolution is a highly efficient and environmentally benign method for obtaining enantiomerically pure compounds. This strategy relies on the ability of a chiral catalyst, in this case, a lipase, to selectively react with one enantiomer of a racemic substrate, leaving the other enantiomer unreacted. For the synthesis of this compound, the kinetic resolution of its racemic ethyl ester is a well-established and effective approach.
Mechanistic Rationale
The enzyme, typically a lipase from Burkholderia cepacia (formerly Pseudomonas cepacia), exhibits a high degree of enantioselectivity in the hydrolysis of the ester group. The enzyme's active site preferentially accommodates one enantiomer, leading to its rapid hydrolysis to the corresponding carboxylic acid, while the other enantiomer remains largely as the unreacted ester. This difference in reaction rates allows for the separation of the two enantiomers. The choice of lipase and reaction conditions, such as solvent and temperature, is crucial for achieving high enantioselectivity (E-value).
Experimental Workflow
The general workflow for the enzymatic kinetic resolution of racemic ethyl 3-amino-3-(4-fluorophenyl)propanoate is depicted below:
Caption: Workflow for enzymatic kinetic resolution.
Detailed Experimental Protocol
The following protocol is adapted from the work of Shahmohammadi et al. (2020)[1][2]:
Synthesis of Racemic Ethyl 3-Amino-3-(4-fluorophenyl)propanoate Hydrochloride:
-
To a solution of 4-fluorobenzaldehyde (1.0 eq) and ethyl malonate (1.2 eq) in ethanol, add a catalytic amount of piperidine.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and add a solution of ammonia in ethanol.
-
Stir the mixture at room temperature for 24 hours.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and bubble dry HCl gas through the solution to precipitate the hydrochloride salt.
-
Filter and dry the precipitate to obtain racemic ethyl 3-amino-3-(4-fluorophenyl)propanoate hydrochloride.
Enzymatic Kinetic Resolution:
-
In a reaction vessel, suspend racemic ethyl 3-amino-3-(4-fluorophenyl)propanoate hydrochloride (1.0 eq) in diisopropyl ether (iPr₂O).
-
Add triethylamine (Et₃N) (0.5 eq) and water (0.5 eq).
-
Add immobilized lipase from Burkholderia cepacia (Lipase PSIM) (30 mg/mL).
-
Stir the suspension at 45 °C, monitoring the conversion by HPLC.
-
Once approximately 50% conversion is reached, filter off the enzyme.
-
Separate the (S)-acid and the (R)-ester by extraction. Acidify the aqueous layer to precipitate the (S)-amino acid and extract the organic layer for the (R)-amino ester.
Performance Data
| Parameter | Value | Reference |
| Enzyme | Lipase PSIM (Burkholderia cepacia) | [1][2] |
| Solvent | Diisopropyl ether (iPr₂O) | [1][2] |
| Temperature | 45 °C | [1][2] |
| Yield of (S)-acid | >48% | [1] |
| ee of (S)-acid | ≥99% | [1] |
| Yield of (R)-ester | >48% | [1] |
| ee of (R)-ester | ≥99% | [1] |
Causality Behind Experimental Choices:
-
Immobilized Lipase: Using an immobilized enzyme (PSIM) simplifies catalyst removal and recycling, making the process more scalable and cost-effective.
-
Organic Solvent: The use of diisopropyl ether as the solvent minimizes enzyme denaturation and can enhance enantioselectivity compared to aqueous media.
-
Temperature: The reaction is performed at a moderately elevated temperature (45 °C) to increase the reaction rate without significantly compromising enzyme stability or selectivity.
-
Base: Triethylamine is added to neutralize the hydrochloride salt of the substrate, liberating the free amine for the enzymatic reaction.
Rhodium-Catalyzed Asymmetric Hydrogenation
Asymmetric hydrogenation is a powerful and atom-economical method for the enantioselective synthesis of chiral compounds. For β-amino acids, this typically involves the hydrogenation of a prochiral β-(acylamino)-α,β-unsaturated ester. The choice of a chiral phosphine ligand is paramount in achieving high enantioselectivity.
Mechanistic Rationale
The rhodium catalyst, coordinated to a chiral bisphosphine ligand (e.g., a derivative of BINAP or DuPhos), activates molecular hydrogen. The unsaturated substrate coordinates to the chiral metal center, and the subsequent insertion of the double bond into the Rh-H bond occurs in a stereodefined manner, dictated by the chiral environment of the ligand. Reductive elimination then releases the chiral product and regenerates the catalyst. The geometry of the substrate (E/Z isomers) and the specific ligand-metal complex are critical factors influencing the stereochemical outcome.
Experimental Workflow
A general workflow for this approach is outlined below:
Caption: Workflow for Rh-catalyzed asymmetric hydrogenation.
Detailed Experimental Protocol
Synthesis of the β-(Acylamino)-α,β-unsaturated Ester Precursor:
-
Condense 4-fluorobenzaldehyde with N-acetylglycine in the presence of acetic anhydride and sodium acetate (Erlenmeyer-Azlactone synthesis) to form the corresponding azlactone.
-
React the azlactone with an alcohol (e.g., methanol or ethanol) to open the ring and form the β-(acetylamino)-α,β-unsaturated ester.
Rhodium-Catalyzed Asymmetric Hydrogenation:
-
In a glovebox, charge a pressure reactor with the β-(acetylamino)-α,β-unsaturated ester and a rhodium precursor (e.g., [Rh(COD)₂]BF₄) and a chiral bisphosphine ligand (e.g., a derivative of Me-DuPhos or BINAP) in a degassed solvent (e.g., methanol, toluene).
-
Seal the reactor, remove it from the glovebox, and pressurize with hydrogen gas to the desired pressure.
-
Stir the reaction mixture at a specified temperature for a set time, monitoring for complete conversion.
-
Carefully vent the reactor and concentrate the reaction mixture.
-
Purify the product by chromatography to obtain the enantiomerically enriched N-acetyl amino ester.
Deprotection:
-
Hydrolyze the N-acetyl and ester groups by heating with aqueous acid (e.g., 6M HCl) to yield the final this compound.
Performance Data
While specific data for the target molecule is not available, Rh-catalyzed asymmetric hydrogenations of similar β-(acylamino)acrylates typically achieve high yields and enantioselectivities.
| Parameter | Typical Value |
| Catalyst | Rhodium complex with chiral bisphosphine ligand |
| Pressure | 1-50 atm H₂ |
| Temperature | Room temperature to 50 °C |
| Yield | High (often >90%) |
| ee | Often >95% |
Causality Behind Experimental Choices:
-
Chiral Ligand: The structure of the chiral ligand is the most critical factor in determining the enantioselectivity. The choice of ligand depends on the specific substrate.
-
Solvent: The solvent can influence the solubility of the substrate and catalyst, as well as the activity and selectivity of the catalyst.
-
Pressure and Temperature: These parameters affect the reaction rate and can sometimes influence enantioselectivity.
Chiral Auxiliary-Mediated Synthesis
The use of a chiral auxiliary is a well-established strategy for asymmetric synthesis. In this approach, a chiral molecule is temporarily attached to the substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter is set, the auxiliary is removed and can often be recovered. Evans oxazolidinones are a prominent class of chiral auxiliaries for the synthesis of chiral carboxylic acid derivatives.
Mechanistic Rationale
An N-acyl oxazolidinone, derived from a chiral amino alcohol, is used to form a rigid chelated enolate upon treatment with a Lewis acid (e.g., a boron triflate) and a hindered base. The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, directing the approach of an electrophile to the opposite face. For the synthesis of a β-amino acid, a common route involves the diastereoselective conjugate addition of an amine equivalent to an α,β-unsaturated N-acyl oxazolidinone.
Experimental Workflow
A general workflow for a chiral auxiliary-based synthesis is as follows:
Caption: Workflow for chiral auxiliary-mediated synthesis.
Detailed Experimental Protocol
A specific, detailed protocol for the synthesis of this compound using an Evans auxiliary is not available in the provided search results. However, a general procedure can be outlined based on established methodologies:
Attachment of Chiral Auxiliary:
-
Prepare the α,β-unsaturated acid chloride corresponding to 3-(4-fluorophenyl)propenoic acid.
-
React the acid chloride with a deprotonated Evans oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) to form the N-enoyl oxazolidinone.
Diastereoselective Conjugate Addition:
-
A possible route involves the conjugate addition of a suitable nitrogen nucleophile. For example, the addition of lithium (R)-N-benzyl-N-(α-methylbenzyl)amide to the N-enoyl oxazolidinone.
-
The reaction is typically carried out at low temperatures (e.g., -78 °C) in an ethereal solvent like THF.
Cleavage of the Chiral Auxiliary:
-
The chiral auxiliary can be cleaved under mild conditions, for example, by hydrolysis with lithium hydroxide and hydrogen peroxide, to yield the β-amino acid.
-
The chiral auxiliary can then be recovered by extraction.
Performance Data
While specific data for the target molecule is lacking, syntheses employing Evans auxiliaries are known for their high diastereoselectivities.
| Parameter | Typical Value |
| Chiral Auxiliary | Evans Oxazolidinone |
| Diastereoselectivity | Often >95% de |
| Yield | Generally good over the multi-step sequence |
| Auxiliary Recovery | Typically high |
Causality Behind Experimental Choices:
-
Rigid Auxiliary Structure: The conformational rigidity of the N-acyl oxazolidinone and its chelated enolate is key to achieving high diastereoselectivity.
-
Bulky Substituents: The substituents on the auxiliary sterically hinder one face of the reactive intermediate, forcing the incoming reagent to attack from the less hindered face.
-
Low Temperatures: Diastereoselective reactions are often run at low temperatures to enhance selectivity by minimizing competing reaction pathways with higher activation energies.
Conclusion and Comparative Summary
Each of the discussed enantioselective synthesis routes for this compound offers distinct advantages and disadvantages. The optimal choice depends on the specific requirements of the research or development program.
| Feature | Enzymatic Kinetic Resolution | Rh-Catalyzed Asymmetric Hydrogenation | Chiral Auxiliary-Mediated Synthesis |
| Principle | Stereoselective enzymatic reaction on a racemate | Direct enantioselective C-H bond formation | Diastereoselective reaction guided by a chiral moiety |
| Stereocontrol | Excellent (often >99% ee) | Very high (often >95% ee) | Very high (often >95% de) |
| Atom Economy | Moderate (theoretical max yield of 50% for each enantiomer) | Excellent | Moderate (requires stoichiometric auxiliary) |
| Scalability | Good, especially with immobilized enzymes | Excellent, due to high catalyst turnover | Can be challenging due to stoichiometry and purification |
| Cost | Potentially low, especially with enzyme recycling | High initial cost for catalyst and ligand | Moderate, depending on the cost and recovery of the auxiliary |
| Environmental Impact | Generally low ("green chemistry") | Dependent on metal and solvent usage | Can generate significant waste |
| Versatility | Substrate-specific | Broad substrate scope with ligand screening | Broad applicability, but requires multi-step synthesis |
Final Recommendations:
-
For high enantiopurity and environmentally friendly conditions , enzymatic kinetic resolution is an excellent choice, particularly if both enantiomers are of interest or if the unreacted enantiomer can be racemized and recycled. The work by Shahmohammadi et al. provides a robust and well-documented protocol for this approach.
-
For high atom economy and efficiency in a single stereocenter-forming step , asymmetric hydrogenation is a powerful strategy. Although a specific protocol for the target molecule was not detailed here, this method is highly suitable for industrial-scale production once a suitable catalyst system is identified.
-
For reliable and predictable stereocontrol with well-established procedures , the chiral auxiliary approach is a dependable option. While it may involve more synthetic steps, it offers a high degree of predictability and is often used in the early stages of drug discovery for accessing specific stereoisomers.
Ultimately, the selection of a synthetic route will be guided by a careful consideration of these factors, aligned with the overarching goals of the project. This guide serves as a foundational resource to aid in that decision-making process, empowering researchers to advance their work in the synthesis of valuable chiral building blocks.
References
- Shahmohammadi, S., et al. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules, 25(24), 6003. [Link]
- ResearchGate. (n.d.). Enzymatic kinetic resolution of (±)-3a–e through a hydrolytic procedure.
- Shahmohammadi, S., et al. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis.
- ResearchGate. (n.d.). (PDF) Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis.
- Zhang, X., et al. (1999). Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. The Journal of Organic Chemistry, 64(19), 6907-6910. [Link]
- Dharanipragada, R., et al. (1992). Asymmetric synthesis of unusual amino acids: An efficient synthesis of optically pure isomers of β-methylphenylalanine. University of Arizona. [Link]
- Evans, D. A., et al. (1990). Asymmetric synthesis of β-amino acids. Methods in Enzymology, 20, 303-327. [Link]
Sources
A Senior Application Scientist's Guide to Assessing the Impact of Fluorine Position on Biological Activity
Introduction: The Strategic Imperative of Fluorine Placement in Drug Design
In the landscape of modern medicinal chemistry, fluorine has ascended from a mere curiosity to an indispensable tool for molecular engineering.[1] Its strategic incorporation into drug candidates can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] However, the mere presence of fluorine is not a panacea; its biological impact is exquisitely sensitive to its position within the molecular scaffold. A single-atom shift can be the difference between a clinical candidate and a failed compound. This guide provides an in-depth exploration of how to systematically assess the impact of fluorine's position on biological activity, offering both the theoretical underpinnings and the practical experimental workflows necessary for rational drug design.
The Multifaceted Influence of Fluorine's Position
The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—are the origins of its power in drug design.[2][3] The precise placement of this element can be leveraged to fine-tune several critical parameters.
Metabolic Stability: Blocking the "Soft Spots"
A primary application of fluorine is to enhance a drug's metabolic stability by blocking sites susceptible to oxidative metabolism, particularly by cytochrome P450 (CYP) enzymes.[2][4] The C-F bond is significantly stronger than a C-H bond, making it resistant to enzymatic cleavage.[2][5]
-
Mechanism of Metabolic Blocking: By replacing a hydrogen atom at a metabolically labile position (a "soft spot") with fluorine, chemists can effectively shield that site from oxidation.[4][5] For instance, benzylic or allylic positions are often prone to hydroxylation, and the introduction of fluorine at these sites can dramatically increase a compound's half-life.[1]
Caption: pKa Modulation by Positional Fluorine Substitution.
Experimental Workflows for Positional Assessment
A systematic evaluation of fluorine's positional impact requires a suite of robust experimental assays. The following protocols provide a framework for comparing fluorinated analogs against their non-fluorinated parent compounds.
Experimental Protocol 1: In Vitro Liver Microsomal Stability Assay
This assay is a cornerstone for assessing metabolic stability. [6][7][8] Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound and non-fluorinated analog
-
Pooled liver microsomes (human, rat, or mouse)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system
-
Positive control compounds (high and low clearance)
-
Acetonitrile or methanol (for reaction termination)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Reagent Preparation: Prepare stock solutions of test and control compounds in a suitable solvent (e.g., DMSO). Thaw pooled liver microsomes on ice.
-
Incubation Setup: In a 96-well plate, add liver microsomes to the phosphate buffer to a final protein concentration of 0.5 mg/mL.
-
Pre-incubation: Add the test compound to the microsome suspension and pre-incubate at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 3 volumes of ice-cold acetonitrile. [6]6. Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound.
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
-
Determine the half-life (t½) and intrinsic clearance (CLint) from the rate of compound disappearance. [9]
Caption: Workflow for an In Vitro Microsomal Stability Assay.
Experimental Protocol 2: Binding Affinity Determination using ¹⁹F NMR
¹⁹F NMR is a powerful tool for studying the binding of fluorinated ligands to their protein targets. [10] Objective: To rank the binding affinity of fluorinated ligands.
Materials:
-
Fluorinated test compounds
-
Target protein
-
NMR spectrometer with a fluorine probe
-
NMR tubes
-
Buffer solution
Procedure:
-
Sample Preparation: Prepare a series of NMR tubes containing a fixed concentration of the fluorinated ligand and varying concentrations of the target protein.
-
¹⁹F NMR Acquisition: Acquire ¹⁹F NMR spectra for each sample.
-
Data Analysis: Monitor changes in the ¹⁹F chemical shift, line broadening, or relaxation rates upon protein titration. [11]These changes are indicative of binding, and the magnitude of the change can be used to rank the affinities of different fluorinated analogs.
Experimental Protocol 3: pKa Determination using ¹⁹F NMR
The chemical shift of a fluorine atom is sensitive to the ionization state of a nearby functional group, making ¹⁹F NMR an excellent method for determining the pKa of fluorinated compounds. [12][13] Objective: To determine the pKa of a fluorinated compound.
Materials:
-
Fluorinated test compound
-
A series of buffers with a range of pH values
-
NMR spectrometer with a fluorine probe
-
NMR tubes
Procedure:
-
Sample Preparation: Prepare a series of NMR samples of the fluorinated compound in buffers of varying pH.
-
¹⁹F NMR Acquisition: Acquire a ¹⁹F NMR spectrum for each sample.
-
Data Analysis: Plot the ¹⁹F chemical shift as a function of pH. The data can be fitted to the Henderson-Hasselbalch equation to determine the pKa. [14]
Comparative Data Presentation
To facilitate a clear comparison, experimental data should be summarized in a structured table.
| Compound | Position of Fluorine | Metabolic Half-life (t½, min) | Binding Affinity (IC₅₀, nM) | pKa |
| Parent | N/A | 10 | 50 | 9.5 |
| Analog 1 | 2-fluoro | 25 | 20 | 8.7 |
| Analog 2 | 3-fluoro | 60 | 75 | 9.0 |
| Analog 3 | 4-fluoro | 95 | 5 | 8.8 |
Note: Data are representative examples and will vary depending on the specific molecular scaffold.
Case Study: The Development of a Bruton's Tyrosine Kinase (BTK) Inhibitor
In the development of a series of BTK inhibitors, a rational fluorine scan based on co-crystal structures was employed to enhance potency. [15]While fluorination of a saturated ring system showed no benefit, strategic placement of fluorine on an unsaturated ring resulted in up to a 40-fold increase in activity. [15]This case highlights the importance of a structure-guided approach to fluorine placement to achieve favorable interactions with the target protein. [15]
Conclusion
The strategic placement of fluorine is a powerful tactic in modern drug discovery. A thorough understanding of how fluorine's position influences metabolic stability, binding affinity, and pKa is essential for its effective application. By employing the systematic experimental workflows outlined in this guide, researchers can make data-driven decisions to optimize their drug candidates and unlock the full potential of this remarkable element.
References
- Fluorine in drug discovery: Role, design and case studies. (n.d.). International Journal of Pharmacy and Pharmaceutical Science.
- Moir, M., et al. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1261-1286. doi: 10.1080/17460441.2021.1933427
- Marsh, E. N. (2014). Fluorine: A new element in protein design. Protein Science, 23(11), 1507-1517. doi: 10.1002/pro.2545
- Fluorinated amino acids as orthogonal tools in peptide and protein engineering. (2023, August 13). Gordon Research Conferences.
- Jäger, C. M., & Koksch, B. (2017). Fluorinated Amino Acids in Peptide and Protein Assembly. ResearchGate.
- Hagmann, W. K. (2008). Tactical Applications of Fluorine in Drug Design and Development. Journal of Medicinal Chemistry, 51(15), 4359-4369. doi: 10.1021/jm800219f
- A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. (2025, April 21). Blumberg Institute.
- Skinner, T. E., et al. (2018). Efficient affinity ranking of fluorinated ligands by 19F NMR: CSAR and FastCSAR. Magnetic Resonance, 56, 1-10.
- Fluorine in Drug Design: A Bioisosteric Perspective. (n.d.). Policy Commons.
- Pal, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society, 100(6), 100994. doi: 10.1016/j.jics.2023.100994
- Kirschner, K. N., & Kummer, L. (2014). Fluorinated Protein–Ligand Complexes: A Computational Perspective. The Journal of Physical Chemistry B, 118(49), 14197-14208. doi: 10.1021/jp4c01493
- Purser, S., et al. (2008). The role of fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. doi: 10.1039/B610213C
- Fluorinated Protein and Peptide Materials for Biomedical Applications. (2021). MDPI.
- Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. (2025, August 9). ResearchGate.
- Gill, R. J., et al. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry, 64(14), 10246-10259. doi: 10.1021/acs.jmedchem.1c00668
- Conticello, R. V., & Chaikof, E. L. (2017). Fluorinated peptide biomaterials. Peptide Science, 108(1), e22874. doi: 10.1002/bip.22874
- Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. doi: 10.1021/jm800219f
- Purser, S., et al. (2008). The role of fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. doi: 10.1039/B610213C
- Cierpicki, T., et al. (2015). Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes. Journal of Medicinal Chemistry, 58(16), 6497-6507. doi: 10.1021/acs.jmedchem.5b00753
- Cierpicki, T., et al. (2015). Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes. Journal of Medicinal Chemistry, 58(16), 6497-6507. doi: 10.1021/acs.jmedchem.5b00753
- Fluorine in drug discovery: Role, design and case studies. (2025, September 27). ResearchGate.
- New Publication: Determination of pKa values of fluorocompounds in water using 19F NMR. (n.d.). University of Tartu.
- Parman, E., et al. (2018). Determination of p K a values of fluorocompounds in water using 19 F NMR. Journal of Physical Organic Chemistry, 31(11), e3861. doi: 10.1002/poc.3861
- Ferlin, M. G., et al. (2019). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. European Journal of Medicinal Chemistry, 178, 514-529. doi: 10.1016/j.ejmech.2019.05.092
- Petersen, A. B., et al. (2018). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(14), 2491-2495. doi: 10.1016/j.bmcl.2018.05.059
- Zhou, Y., et al. (2019). The Dark Side of Fluorine. Journal of Medicinal Chemistry, 62(12), 5637-5640. doi: 10.1021/acs.jmedchem.9b00747
- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2017). Molecules, 22(12), 2099. doi: 10.3390/molecules22122099
- Xing, L., et al. (2019). Case studies of fluorine in drug discovery. In Fluorine in Life Sciences (pp. 181-211). Elsevier.
- Covert, A. M., et al. (2013). Determining the Surface pKa of Perfluorooctanoic Acid. The Journal of Physical Chemistry C, 117(35), 18025-18031. doi: 10.1021/jp3c07235
- Determining the Surface p K a of Perfluorooctanoic Acid. (2024, January 12). ResearchGate.
- Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR. (2021). Environmental Science & Technology, 55(18), 12439-12448. doi: 10.1021/acs.est.5c00688
- Xing, L., et al. (2019). Case studies of fluorine in drug discovery. ResearchGate.
- Lou, Y., et al. (2015). Finding the perfect spot for fluorine: improving potency up to 40-fold during a rational fluorine scan of a Bruton's Tyrosine Kinase (BTK) inhibitor scaffold. Bioorganic & Medicinal Chemistry Letters, 25(2), 367-371. doi: 10.1016/j.bmcl.2014.11.030
- Measure-binding affinity using ¹⁹F-NMR. (n.d.). ResearchGate.
- Metabolic Stability Assay. (n.d.). Creative Biolabs.
- Overview of methods to measure biochemical binding affinity. (2023, September 17). YouTube.
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Metabolic Stability Assays [merckmillipore.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Efficient affinity ranking of fluorinated ligands by 19F NMR: CSAR and FastCSAR | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. New Publication: Determination of pKa values of fluorocompounds in water using 19F NMR - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 13. researchgate.net [researchgate.net]
- 14. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Finding the perfect spot for fluorine: improving potency up to 40-fold during a rational fluorine scan of a Bruton's Tyrosine Kinase (BTK) inhibitor scaffold [pubmed.ncbi.nlm.nih.gov]
The Strategic Advantage of Fluorination: A Comparative Guide to 3-Amino-3-(4-fluorophenyl)propanoic Acid in Drug Development
In the landscape of modern medicinal chemistry, the quest for novel therapeutics with enhanced efficacy, stability, and specificity is a perpetual endeavor. Unnatural amino acids have emerged as pivotal building blocks in this pursuit, offering a means to transcend the limitations of naturally occurring peptides and small molecules.[1] Among these, fluorinated amino acids have garnered significant attention for their ability to impart unique and advantageous properties to parent molecules.[2] This guide provides an in-depth comparison of the applications and performance of 3-Amino-3-(4-fluorophenyl)propanoic acid, a key fluorinated β-amino acid, against its non-fluorinated counterparts and other alternatives in various therapeutic areas.
The Impact of Fluorine Substitution in Medicinal Chemistry
The introduction of fluorine into a molecule can dramatically alter its physicochemical and biological properties.[2] The high electronegativity of fluorine can influence the acidity (pKa) of nearby functional groups, while its small size allows it to act as a bioisostere of a hydrogen atom with minimal steric hindrance.[3] This strategic substitution can lead to:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to enzymatic degradation and thereby increasing the in vivo half-life of a drug.[2]
-
Improved Binding Affinity: The electronic properties of fluorine can modulate non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets, potentially leading to enhanced binding affinity and potency.[2]
-
Increased Lipophilicity: Fluorination can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[2]
-
Favorable Conformational Changes: The presence of fluorine can influence the conformational preferences of a peptide backbone, leading to structures that are more amenable to target binding.[4]
These benefits underscore the growing importance of fluorinated building blocks like this compound in the design of next-generation therapeutics.[3]
Comparative Performance in Key Therapeutic Areas
The versatility of this compound is evident in its application across a range of therapeutic areas, from neurological disorders to oncology and infectious diseases.
Modulation of the GABAergic System
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are key targets for the treatment of anxiety, epilepsy, and other neurological conditions.[5] this compound serves as a valuable scaffold for the development of GABA receptor modulators and GABA aminotransferase (GABA-AT) inhibitors.
While direct comparative data for this compound itself is limited, studies on analogous fluorinated pentanoic acid derivatives demonstrate the significant impact of fluorination on anticonvulsant activity.
| Compound | Anticonvulsant Activity (ED₅₀, mmol/kg) | Neurotoxicity (TD₅₀, mmol/kg) | Protective Index (PI = TD₅₀/ED₅₀) |
| Valproic Acid (VPA) | 0.57 | 1.83 | 3.2 |
| VPA-hydroxamic acid | 0.28 | 0.70 | 2.5 |
| 2-Fluoro-VPA-hydroxamic acid | 0.16 | 0.70 | 4.4 |
Data sourced from Nau et al. (2008) as presented in a comparative guide.[6]
The data clearly indicates that α-fluorination of the valproic acid hydroxamate derivative leads to a significant increase in anticonvulsant potency (a lower ED₅₀) without a corresponding increase in neurotoxicity, resulting in a substantially improved Protective Index.[6] This highlights a favorable structure-activity relationship where fluorination enhances the therapeutic window. The proposed mechanism for this enhanced activity is the inhibition of GABA transaminase, the enzyme responsible for GABA degradation, leading to increased GABA levels in the synapse.[6]
Anticancer Activity
The development of novel anticancer agents with improved efficacy and reduced side effects is a critical area of research. Derivatives of 3-aminopropanoic acid have shown promise as anticancer candidates.
A study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives demonstrated that specific substitutions can lead to potent anticancer activity. While this study did not directly compare fluorinated and non-fluorinated analogs of the same core structure, it provides valuable insights into the potential of this scaffold.
| Compound | Cancer Cell Line | % Cell Viability at 100 µM |
| Starting Material (1) | A549 (Lung Carcinoma) | ~100% |
| Hydrazone Derivative (12) | A549 (Lung Carcinoma) | 42.1% |
| Doxorubicin (Control) | A549 (Lung Carcinoma) | <20% |
| Cisplatin (Control) | A549 (Lung Carcinoma) | ~65% |
Data adapted from a study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives.[7]
Another study on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives identified compounds with low micromolar IC50 values against A549 lung cancer cells, surpassing the efficacy of the standard chemotherapeutic agent cisplatin.[8] These findings underscore the potential of the 3-aminopropanoic acid scaffold in developing novel anticancer agents. The incorporation of a 4-fluorophenyl group, as in this compound, is a rational strategy to potentially enhance the potency and pharmacokinetic properties of such anticancer candidates.
Antimicrobial Peptides
The rise of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Antimicrobial peptides (AMPs) are a promising class of therapeutics, and the incorporation of unnatural amino acids like this compound can enhance their stability and efficacy.
A study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives revealed that certain hydrazones exhibited potent and broad-spectrum antimicrobial activity against multidrug-resistant bacteria and fungi.
| Compound | Organism | MIC (µg/mL) |
| Hydrazone 14 | Methicillin-resistant Staphylococcus aureus (MRSA) | 1-8 |
| Vancomycin-resistant Enterococcus faecalis (VRE) | 0.5-2 | |
| Gram-negative pathogens | 8-64 | |
| Drug-resistant Candida species | 8-64 | |
| Hydrazone 15 | Methicillin-resistant Staphylococcus aureus (MRSA) | 1-8 |
| Vancomycin-resistant Enterococcus faecalis (VRE) | 0.5-2 | |
| Gram-negative pathogens | 8-64 | |
| Drug-resistant Candida species | 8-64 | |
| Hydrazone 16 | Methicillin-resistant Staphylococcus aureus (MRSA) | 1-8 |
| Vancomycin-resistant Enterococcus faecalis (VRE) | 0.5-2 | |
| Gram-negative pathogens | 8-64 | |
| Drug-resistant Candida species | 8-64 |
Data from a study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives.[1]
These results demonstrate the potential of the 3-aminopropanoic acid scaffold in combating antimicrobial resistance.[1] The incorporation of a fluorophenyl moiety is a logical next step to potentially improve the metabolic stability and membrane-disrupting capabilities of these antimicrobial agents.
Experimental Protocols
Synthesis of a Bioactive Peptide Containing a Fluorinated Phenylalanine Analog
The following is a representative protocol for the solid-phase synthesis of a somatostatin analog incorporating a fluorinated phenylalanine derivative, which can be adapted for the inclusion of Fmoc-(S)-3-amino-3-(4-fluorophenyl)propanoic acid. This protocol utilizes the Fmoc/tBu strategy.[4][9]
Materials:
-
Fmoc-protected amino acids (including Fmoc-(S)-3-amino-3-(4-fluorophenyl)propanoic acid)
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF.
-
First Amino Acid Coupling: Dissolve the first Fmoc-protected amino acid (3 equivalents) and HOBt (3 equivalents) in DMF. Add DIC (3 equivalents) to the solution to activate the amino acid. Add the activated amino acid solution to the resin and agitate for 2 hours. Wash the resin with DMF.
-
Chain Elongation: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the peptide sequence, including the incorporation of Fmoc-(S)-3-amino-3-(4-fluorophenyl)propanoic acid.
-
Final Deprotection and Cleavage: After the final amino acid has been coupled, wash the resin with DCM. Treat the resin with a cleavage cocktail of TFA/TIS/water (95:2.5:2.5) for 2 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Peptide Precipitation and Purification: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.
Signaling Pathway and Logical Relationships
GABA-B Receptor Activation Pathway
Derivatives of this compound can act as agonists at the GABA-B receptor, a G-protein coupled receptor (GPCR) that mediates slow and prolonged synaptic inhibition.[10][11] The activation of the GABA-B receptor initiates a signaling cascade that ultimately leads to neuronal hyperpolarization and reduced neurotransmitter release.
Caption: GABA-B receptor activation by an agonist leads to the dissociation of the G-protein. The Gαi subunit inhibits adenylyl cyclase, decreasing cAMP levels. The Gβγ subunit activates GIRK channels, causing K+ efflux and hyperpolarization, and inhibits voltage-gated Ca2+ channels, reducing neurotransmitter release.
Conclusion
This compound stands out as a highly valuable and versatile building block in contemporary drug discovery. The strategic incorporation of a fluorine atom on the phenyl ring confers a multitude of advantageous properties, including enhanced metabolic stability, improved binding affinity, and favorable pharmacokinetic profiles. As demonstrated by comparative data from analogous compounds, fluorination can significantly boost the therapeutic potential of molecules targeting the central nervous system, cancer, and microbial infections. The continued exploration of this and other fluorinated amino acids will undoubtedly pave the way for the development of safer and more effective therapeutics to address a wide range of unmet medical needs.
References
- Reactome. Activation of GABAB receptors. Reactome Pathway Database.
- Tu, H., et al. (2010). GABA(B) Receptor Activation Protects Neurons from Apoptosis via IGF-1 Receptor Transactivation. Journal of Neuroscience, 30(2), 641-653.
- Ribosome Studio. (2023, November 1). How the GABA-B Receptor Works: An Essential G-Protein Coupled Receptor [Video]. YouTube.
- Pin, J. P., & Bettler, B. (2016). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Pharmacology & therapeutics, 166, 8-22.
- GABA(B) Receptor Activation Protects Neurons from Apoptosis via IGF-1 Receptor Transactivation. (2010). Journal of Neuroscience, 30(2), 641-653.
- BenchChem. (2025).
- Silverman, R. B., & Nanavati, S. M. (1991). Selective inhibition of gamma-aminobutyric acid aminotransferase by (3R,4R),(3S,4S)- and (3R,4S),(3S,4R)-4-amino-5-fluoro-3-phenylpentanoic acids. Journal of medicinal chemistry, 34(7), 2295–2298.
- Kuduk, S. D., et al. (2019). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. ACS medicinal chemistry letters, 10(12), 1672–1678.
- Biomatik. (2023, December 4).
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 8). The Crucial Role of Fluorinated Amino Acids in Modern Drug Discovery.
- ResearchGate. MIC values of the peptides in different salt ions.
- ResearchGate. Minimum inhibitory concentrations (MICs) of four antimicrobial peptides against bacteria.
- Pujals, S., et al. (2016). Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3′,5′difluorophenyl)-alanine. Scientific reports, 6, 27419.
- Chem-Impex. Fmoc-(S-3-amino-3-(4-fluorophenyl)propionic acid.
- ResearchGate. MIC values of different antimicrobial peptides.
- Strömstedt, A. A., et al. (2015). Comparative Evaluation of the Antimicrobial Activity of Different Antimicrobial Peptides against a Range of Pathogenic Bacteria. PloS one, 10(12), e0144611.
- Aslam, B., et al. (2021). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. Foods (Basel, Switzerland), 10(10), 2317.
- L-Ghobashy, M. A., et al. (2023). Impacts of Hydrophobic Mismatch on Antimicrobial Peptide Efficacy and Bilayer Permeabilization. International journal of molecular sciences, 24(22), 16362.
- Fields, G. B. (2002). 4 Synthesis of Peptides. Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed.
- de Souza, E. L., et al. (2015). Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food. Comprehensive reviews in food science and food safety, 14(5), 631–643.
- BenchChem. (2025).
- J&K Scientific LLC. 3-Amino-3-(4-fluorophenyl)propionic acid, 97% | 325-89-3.
- Kavaliauskas, P., et al. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules (Basel, Switzerland), 29(5), 1085.
- Sak, Z. H. A., et al. (2024). Investigation of Anticancer and Antimicrobial Properties of Fluorinated Salicylaldimines. Turkish Journal of Pharmaceutical Sciences, 21(1), 1-8.
- Frolova, T. S., et al. (2023). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. International journal of molecular sciences, 24(13), 11046.
- BenchChem. (2025). A Comparative Guide to the Biological Activity of Fluorinated vs.
- NINGBO INNO PHARMCHEM CO.,LTD. 3-Amino-3-(4-fluorophenyl)propionic Acid: Your Partner in Chemical Synthesis.
- Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. International journal of molecular sciences, 25(13), 7149.
- PubChem. 3-Amino-3-(3-fluorophenyl)propanoic acid.
- Tsonchev, S., et al. (2019). Fluorinated peptide biomaterials.
- Ashenhurst, J. (2019, February 15). Introduction to Peptide Synthesis. Master Organic Chemistry.
- Juncosa, J. I., et al. (2018). Design and Mechanism of (S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic Acid, a Highly Potent GABA Aminotransferase Inactivator for the Treatment of Addiction. Journal of the American Chemical Society, 140(6), 2151–2164.
- Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics (Basel, Switzerland), 13(2), 193.
- Ghit, A., & Assal, D. (2025). GABA Receptor. In StatPearls.
Sources
- 1. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3′,5′difluorophenyl)-alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Theoretical and Mechanistic Validation of Global Kinetic Parameters of the Inactivation of GABA Aminotransferase by OV329 and CPP-115 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jneurosci.org [jneurosci.org]
The Strategic Advantage of Fluorination: A Comparative Guide to 3-Amino-3-(4-fluorophenyl)propanoic Acid in GABAb Receptor Agonist Development
For researchers and drug development professionals navigating the complexities of neurotransmitter modulation, the pursuit of potent and selective receptor agonists with favorable pharmacokinetic profiles is a paramount objective. This guide provides an in-depth comparative analysis of 3-Amino-3-(4-fluorophenyl)propanoic acid, a fluorinated β-amino acid, in the context of drug development, with a particular focus on its potential as a γ-aminobutyric acid type B (GABA-B) receptor agonist. We will objectively compare its performance with established and alternative modulators, supported by experimental data and detailed methodologies, to provide a comprehensive resource for informed decision-making in preclinical research.
Introduction: The Rationale for Fluorination in GABAb Agonist Design
The GABA-B receptor, a G-protein coupled receptor (GPCR), is a critical mediator of slow and prolonged inhibitory neurotransmission in the central nervous system (CNS). Its activation leads to a cascade of events, including the opening of potassium channels and inhibition of calcium channels, resulting in neuronal hyperpolarization and reduced neurotransmitter release. Consequently, GABA-B receptor agonists are of significant therapeutic interest for conditions characterized by neuronal hyperexcitability, such as muscle spasticity, anxiety, and addiction.
Baclofen, a chlorinated analog of GABA, is the archetypal GABA-B receptor agonist and has been a mainstay in the treatment of spasticity for decades. However, its clinical utility is often limited by dose-dependent side effects, including sedation, muscle weakness, and cognitive impairment, which are primarily attributed to its penetration of the central nervous system. This has spurred the development of novel GABA-B receptor modulators with improved therapeutic windows.
The strategic incorporation of fluorine into drug candidates has become a powerful tool in medicinal chemistry to enhance pharmacological properties. Fluorination can increase metabolic stability, improve binding affinity to target receptors, and modulate lipophilicity, thereby influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This compound represents a thoughtful application of this strategy, aiming to leverage the benefits of fluorination to create a superior GABA-B receptor agonist.
Comparative Analysis: this compound and its Analogs
While direct, head-to-head clinical studies of this compound are not extensively available in the public domain, we can draw insightful comparisons from preclinical data on its close structural analog, F-phenibut (β-(4-Fluorophenyl)-GABA), and other well-characterized GABA-B receptor agonists.
In Vitro Potency at the GABAb Receptor
The following table summarizes the in vitro potency of F-phenibut, a close analog of our topic molecule, in comparison to baclofen and its parent compound, phenibut. The data is derived from patch-clamp recordings of outward-rectifying K+ currents in mouse cerebellar Purkinje cells, a direct measure of GABA-B receptor activation.
| Compound | Chemical Structure | EC50 (μM) for GABAb Receptor Activation | Reference |
| Baclofen | 4-Amino-3-(4-chlorophenyl)butanoic acid | 6.0 | |
| F-phenibut (β-(4-Fluorophenyl)-GABA) | 4-Amino-3-(4-fluorophenyl)butanoic acid | 23.3 | |
| Phenibut | 4-Amino-3-phenylbutanoic acid | 1362 |
Analysis of In Vitro Data:
The data clearly demonstrates that the substitution of a hydrogen atom with a fluorine atom on the phenyl ring of phenibut (to create F-phenibut) results in a dramatic increase in potency at the GABA-B receptor, with the EC50 value decreasing by nearly 60-fold. This highlights the profound impact of fluorination on receptor affinity. While F-phenibut is approximately four times less potent than baclofen in this assay, it represents a significant improvement over the non-fluorinated parent compound. This suggests that this compound is likely to exhibit substantial GABA-B agonist activity.
Conceptual Comparison with Other GABAb Modulators
| Compound | Key Features | Potential Advantages | Potential Disadvantages |
| Baclofen | Established clinical use for spasticity. | Well-understood efficacy and safety profile. | Significant CNS side effects (sedation, weakness). |
| Lesogaberan | Peripherally restricted GABA-B agonist. | Reduced potential for CNS side effects. | Development was discontinued for other reasons. |
| Positive Allosteric Modulators (PAMs) | Modulate receptor activity only in the presence of the endogenous ligand (GABA). | Potentially finer-tuned therapeutic effect with a lower risk of side effects compared to full agonists. | Efficacy may be dependent on endogenous GABA levels. |
| This compound (projected) | Fluorinated β-amino acid. | Enhanced metabolic stability and receptor affinity compared to non-fluorinated analogs. Potential for an improved therapeutic index over baclofen. | Lack of extensive clinical data; CNS penetration and side effect profile need to be fully characterized. |
Experimental Protocols for Preclinical Evaluation
To rigorously assess the potential of this compound and its analogs, a series of well-defined preclinical experiments are essential. The following are detailed, step-by-step methodologies for key assays.
In Vitro: GABAb Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the GABA-B receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for the GABA-B receptor.
Materials:
-
Rat brain cortical membranes (prepared or commercially available)
-
[3H]-CGP54626 (radioligand, a high-affinity GABA-B antagonist)
-
Test compound (e.g., this compound)
-
Baclofen (positive control)
-
Binding buffer (50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
-
96-well microplates
Procedure:
-
Membrane Preparation: If not using commercially prepared membranes, homogenize rat cerebral cortex in ice-cold sucrose buffer and perform differential centrifugation to isolate the crude membrane fraction. Resuspend the final pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Binding buffer, [3H]-CGP54626 (at a final concentration near its Kd, e.g., 2 nM), and membrane preparation.
-
Non-specific Binding: Binding buffer, [3H]-CGP54626, a high concentration of a known GABA-B ligand (e.g., 10 µM baclofen), and membrane preparation.
-
Competition Binding: Binding buffer, [3H]-CGP54626, varying concentrations of the test compound, and membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo: Mouse Model of Spasticity (Modified Ashworth Scale)
This protocol describes an in vivo model to assess the anti-spastic effects of a test compound in a mouse model of spasticity.
Objective: To evaluate the efficacy of a test compound in reducing muscle tone in a spastic mouse model.
Model: Genetically spastic mice (e.g., the spa mouse model with a mutation in the glycine receptor) or mice with induced spasticity (e.g., following spinal cord injury).
Materials:
-
Spastic mice
-
Test compound (e.g., this compound)
-
Vehicle control (e.g., saline or appropriate solvent)
-
Baclofen (positive control)
-
Dosing equipment (e.g., oral gavage needles, injection syringes)
-
Modified Ashworth Scale for mice (a graded scale to assess muscle resistance to passive movement)
Procedure:
-
Acclimatization: Acclimatize the mice to the handling and testing procedures for several days before the experiment.
-
Baseline Measurement: Assess the baseline muscle tone of each mouse using the Modified Ashworth Scale. This involves passively flexing and extending a specific limb (e.g., the hindlimb) and scoring the resistance to movement. A common scoring system is:
-
0: No increase in muscle tone.
-
1: Slight increase in muscle tone, manifested by a catch and release or by minimal resistance at the end of the range of motion.
-
2: More marked increase in muscle tone through most of the range of motion, but the affected part is easily moved.
-
3: Considerable increase in muscle tone, passive movement is difficult.
-
4: Affected part is rigid in flexion or extension.
-
-
Dosing: Administer the test compound, vehicle, or positive control to the mice via the desired route (e.g., intraperitoneal injection or oral gavage).
-
Post-Dose Assessment: At predetermined time points after dosing (e.g., 30, 60, 120 minutes), re-assess the muscle tone of each mouse using the Modified Ashworth Scale. The experimenter should be blinded to the treatment groups.
-
Data Analysis:
-
Compare the post-dose Ashworth scores to the baseline scores for each group.
-
Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to determine if there is a significant reduction in muscle tone in the test compound and positive control groups compared to the vehicle group.
-
Visualizing the Scientific Rationale
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the GABA-B receptor signaling pathway and the experimental workflow for evaluating a novel GABA-B agonist.
Caption: GABAb Receptor Signaling Pathway.
Caption: Preclinical Evaluation Workflow.
Conclusion and Future Directions
The strategic incorporation of fluorine into the structure of β-amino acids like this compound presents a promising avenue for the development of novel GABA-B receptor agonists with potentially superior pharmacological profiles compared to existing therapies. Preclinical data from close analogs strongly suggest that this compound is likely to be a potent GABA-B agonist.
However, a comprehensive evaluation of its efficacy, selectivity, and, most importantly, its CNS penetration and side effect profile is imperative. The experimental protocols detailed in this guide provide a robust framework for such an investigation. By systematically comparing its performance against established drugs like baclofen and other emerging modulators, researchers can ascertain the true therapeutic potential of this compound and its derivatives. The ultimate goal is to develop a new generation of GABA-B receptor agonists that offer enhanced efficacy and a wider therapeutic window, thereby improving the quality of life for patients with conditions amenable to this therapeutic approach.
References
- Cryan, J. F., & Kaupmann, K. (2005). Don't worry 'B' happy!: a role for GABAB receptors in anxiety and depression. Trends in pharmacological sciences, 26(1), 36–43.
- Evenseth, L. S., Gabrielsen, M., & Sylte, I. (2020). The GABAB Receptor—Structure, Ligand Binding and Drug Development. Molecules, 25(13), 3093. [Link]
- Irie, K., Funatsu, Y., et al. (2020). F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells. European Journal of Pharmacology, 884, 173437. [Link]
- Li, X., Risbrough, V. B., et al. (2013). Comparison of the effects of the GABAB receptor positive modulator BHF177 and the GABAB receptor agonist baclofen on anxiety-like behavior, learning, and memory in mice. Neuropharmacology, 66, 214–223. [Link]
- McDonald, P. H., & Connolly, P. J. (2021). GABAB Receptor Chemistry and Pharmacology: Agonists, Antagonists, and Allosteric Modulators. Methods in molecular biology (Clifton, N.J.), 2137, 131–157.
- Scherkenbach, A. (2023). Baclofen – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. [Link]
- Schwenk, J., Gauthier, C., et al. (2010). GABAB receptor-operated K+ channels: a novel signaling pathway in astrocytes. The Journal of neuroscience : the official journal of the Society for Neuroscience, 30(17), 5845–5856.
- Sivilotti, L., & Nistri, A. (1991). GABA receptor mechanisms in the central nervous system. Progress in neurobiology, 36(1), 35–92.
- Walsh, S. P., Severino, A., et al. (2011). 3-Substituted 3-(4-aryloxyaryl)-propanoic acids as GPR40 agonists. Bioorganic & medicinal chemistry letters, 21(11), 3390–3394.
- Whiting, P. J. (2003). GABA-A receptor subtypes in the brain: a paradigm for CNS drug discovery?. Drug discovery today, 8(10), 445–450.
- Xu, J., & Chen, G. (2015). GABAB receptor-mediated presynaptic inhibition is regulated by the synaptic activation of GABAB receptors. The Journal of physiology, 593(2), 399–414.
- Zhang, Y., Wang, M., et al. (2017). Synthesis, uptake mechanism characterization and biological evaluation of 18F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents. Nuclear medicine and biology, 50, 1–11.
- Attia, M. I., Herdeis, C., & Bräuner-Osborne, H. (2013). Synthesis and pharmacological characterization of certain baclofen analogues. Digest Journal of Nanomaterials and Biostructures, 8(1), 139-149.
- Guillon, J., et al. (1998). Pharmacological Evaluation of New Baclofen Derivatives.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Crucial Role of Fluorinated Amino Acids in Modern Drug Discovery. [Link]
- Salama, I., & Taylor, R. J. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. RSC medicinal chemistry, 11(5), 527–546. [Link]
- Wang, C. H., et al. (1989). [Studies of synthesis and structure-activity relationships of analogs of the muscle relaxant--baclofen]. Yao xue xue bao = Acta pharmaceutica Sinica, 24(10), 740–746.
- Froestl, W., et al. (1995). Synthesis and biochemical evaluation of baclofen analogues locked in the baclofen solid-state conformation. Journal of medicinal chemistry, 38(17), 3297–3312.
- MDPI. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)
- PubChem. (n.d.). This compound. [Link]
- MDPI. (2024). Synthesis and In Silico Evaluation of GABA, Pregabalin and Baclofen N-Heterocyclic Analogues as GABAB Receptor Agonists. [Link]
A Comparative Guide to the Quantitative Analysis of 3-Amino-3-(4-fluorophenyl)propanoic Acid in Complex Mixtures
For researchers, scientists, and drug development professionals, the precise and accurate quantification of 3-Amino-3-(4-fluorophenyl)propanoic acid is critical for pharmacokinetic studies, formulation development, and quality control. This β-amino acid, a key chiral building block, demands robust analytical methodologies to ensure data integrity, especially when analyzed in complex biological or pharmaceutical matrices. This guide provides an in-depth, objective comparison of the primary analytical techniques for its quantification: High-Performance Liquid Chromatography (HPLC) with various detection methods and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer supporting data to guide you in selecting the optimal method for your research needs.
Introduction: The Analytical Challenge of a Chiral β-Amino Acid
This compound presents a multi-faceted analytical challenge. As a chiral molecule, the separation and independent quantification of its (R) and (S) enantiomers are often mandatory, as they can exhibit different pharmacological and toxicological profiles. Furthermore, its structure lacks a strong native chromophore, making sensitive detection by UV-Visible spectrophotometry difficult without derivatization. When dealing with complex matrices such as plasma, urine, or formulation excipients, achieving high selectivity to eliminate interferences is paramount.
This guide will compare the following three primary approaches for the quantitative analysis of this compound:
-
Chiral HPLC with UV Detection: A foundational technique for enantiomeric separation, though often requiring higher concentrations of the analyte.
-
HPLC with Fluorescence Detection (FLD) via Pre-column Derivatization: A method to significantly enhance sensitivity and selectivity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for high sensitivity and specificity, particularly in complex biological matrices.
Method Comparison: A Head-to-Head Evaluation
The choice of analytical technique is a critical decision driven by the specific requirements of the study, including desired sensitivity, sample matrix complexity, and available instrumentation.
| Parameter | Chiral HPLC-UV | HPLC-FLD (with Derivatization) | LC-MS/MS |
| Principle | Separation based on differential interaction with a chiral stationary phase; detection via UV absorbance. | Chemical modification of the amino acid to introduce a fluorescent tag, followed by separation and highly sensitive fluorescence detection. | Combines chromatographic separation with mass analysis based on the mass-to-charge ratio (m/z) of the ions, offering exceptional selectivity and sensitivity.[1][2] |
| Sensitivity | Lower (typically µg/mL range). | High (can reach ng/mL to pg/mL range). | Highest (often in the pg/mL to fg/mL range).[1] |
| Selectivity | Moderate; relies on chromatographic resolution. Susceptible to co-eluting impurities with similar UV spectra. | High; fluorescence detection is inherently more selective than UV. | Very High; based on specific precursor-to-product ion transitions (MRM). |
| Chiral Separation | Primary strength. | Can be coupled with chiral columns. | Can be coupled with chiral columns for enantiomer-specific quantification. |
| Sample Preparation | Simpler for clean matrices. | Requires a robust and reproducible derivatization step. | Often requires protein precipitation and/or solid-phase extraction for biological samples. |
| Matrix Effects | Susceptible to interferences absorbing at the same wavelength. | Less prone to matrix effects than UV, but fluorescent interferents can be an issue. | Can be affected by ion suppression or enhancement, requiring careful method development and the use of internal standards. |
| Cost & Complexity | Lower cost, widely available instrumentation. | Moderate cost and complexity. | Higher initial investment and operational complexity.[3] |
Experimental Protocols
Herein, we provide detailed, step-by-step methodologies for each analytical approach. These protocols are designed to be self-validating, with explanations for key steps to ensure robust and reproducible results.
Sample Preparation for Biological Fluids (e.g., Plasma)
A clean sample is the foundation of accurate quantification. For plasma samples, protein precipitation is a common and effective initial step.
Protocol:
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase for analysis.
Method 1: Chiral HPLC with UV Detection
This method is suitable for quantifying the enantiomers of this compound in relatively clean samples where high sensitivity is not a primary concern.
Workflow Diagram:
Caption: Workflow for Chiral HPLC-UV Analysis.
Detailed Protocol:
-
Column: Chiralcel OJ-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Hexane/Isopropanol (90:10, v/v).[4]
-
Flow Rate: 0.6 mL/min.[4]
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
Rationale: The Chiralcel OJ-H column, a cellulose-based chiral stationary phase, is effective for the separation of enantiomers of various arylcarboxylic acids.[4] The normal-phase mobile phase provides good selectivity for this class of compounds. A wavelength of 210 nm is chosen to maximize the absorbance of the phenyl ring, as the carboxylic acid and amino groups have weak chromophores at higher wavelengths.
Method 2: HPLC with Fluorescence Detection (FLD) via OPA Derivatization
For enhanced sensitivity, pre-column derivatization with o-phthalaldehyde (OPA) is an excellent choice. OPA reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.
Workflow Diagram:
Caption: Workflow for HPLC-FLD with OPA Derivatization.
Detailed Protocol:
-
Derivatization Reagent: Dissolve 10 mg of OPA in 0.2 mL of methanol, then add 1.8 mL of 200 mmol/L potassium tetraborate buffer (pH 9.5). Add 10 µL of 3-mercaptopropionic acid (3-MPA). This reagent should be prepared fresh daily.[4]
-
Derivatization Procedure: This can be automated in the autosampler. Mix the sample with the OPA reagent and allow a short reaction time (e.g., 1 minute) before injection.[4]
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: 20 mM Sodium Acetate buffer (pH 5.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to separate the derivatized analyte from interferences.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: Fluorescence detector (Excitation: 340 nm, Emission: 450 nm).[5]
-
Injection Volume: 10 µL.
Rationale: OPA derivatization provides a significant boost in sensitivity, allowing for the quantification of low concentrations of the analyte.[5][6] The use of an automated pre-column derivatization minimizes variability and improves reproducibility.[7] A C18 column is ideal for separating the relatively nonpolar isoindole derivatives.
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the utmost in sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the method of choice. This technique allows for direct analysis without derivatization, although chiral separation still requires a specialized column.
Workflow Diagram:
Caption: Workflow for LC-MS/MS Analysis.
Detailed Protocol:
-
Column: For chiral separation, an Astec CHIROBIOTIC T column is recommended. For achiral analysis, a standard C18 column can be used.
-
Mobile Phase A: 100 mM Ammonium Formate in water.[8]
-
Mobile Phase B: Acetonitrile/Water/Formic Acid (95:5:0.3, v/v/v).[8]
-
Gradient: A gradient elution is typically used to ensure good peak shape and separation from matrix components.[8]
-
Flow Rate: 0.6 mL/min.[8]
-
Column Temperature: 35°C.[8]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: These must be optimized for this compound. The precursor ion will be [M+H]+. Product ions and collision energies need to be determined experimentally.
-
Injection Volume: 5 µL.
Rationale: LC-MS/MS offers unparalleled selectivity by monitoring specific precursor-to-product ion transitions, effectively eliminating matrix interferences.[1][2] The use of a stable-isotope-labeled internal standard is highly recommended to correct for any matrix effects and variations in instrument response. This method is ideal for bioanalytical studies requiring low limits of quantification.[8]
Conclusion: Selecting the Right Tool for the Job
The quantitative analysis of this compound in complex mixtures requires careful consideration of the analytical goals and available resources.
-
Chiral HPLC-UV is a cost-effective and straightforward method for enantiomeric purity assessment in bulk materials or simple formulations where analyte concentrations are high.
-
HPLC-FLD with pre-column derivatization offers a significant enhancement in sensitivity and is well-suited for applications where trace-level quantification is needed, but an LC-MS/MS system is not available.
-
LC-MS/MS stands as the definitive method for bioanalysis and other applications demanding the highest levels of sensitivity and selectivity. Its ability to contend with complex matrices makes it indispensable for pharmacokinetic and metabolism studies.
By understanding the principles, advantages, and limitations of each technique, researchers can confidently select and implement the most appropriate method to generate high-quality, reliable data for their drug development and research endeavors.
References
- Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. National Institutes of Health. Published April 6, 2021.
- HPLC-FLD for the simultaneous determination of primary and secondary amino acids from complex biological sample by pre-column derivatization. PubMed.
- Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLOS One. Published November 12, 2018.
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. Published June 1, 2025.
- Recent Application of Chiral Liquid Chromatography–Tandem Mass Spectrometric Methods for Enantiomeric Pharmaceutical a. Oxford Academic. Published January 11, 2013.
- Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI.
- Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI. Published September 4, 2024.
- A Combined MRM and SIM Method for Direct Quantitative Determination of Amino Acids in Various Samples on LC/MS/MS A. Shimadzu.
- Automated Pre-Column Derivatization of Amino Acids by HPLC. Axion Labs.
- Finding Optimal OPA-IBLC Derivatized Amino Acid Analysis Parameters with Three-Dimensional Fluorometric Scans for HPLC Method. Digital Commons @ Andrews University. Published April 5, 2021.
- Chiral HPLC Separations. Phenomenex.
- Evaluation of the three main multiresidue methods for the validation of new substances of SANCO/12745/2013 and those with low analytic. eurl-pesticides.eu.
- A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma. National Institutes of Health.
- ChemInform Abstract: Chiral Separation of Enantiomers of Amino Acid Derivatives by HPLC on Vancomycin and Teicoplanin Chiral Stationary Phases. ResearchGate. Published August 7, 2025.
- Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today.
- LC-MS/MS Method Package for Short Chain Fatty Acids. Shimadzu (Europe).
- 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Restek. Published July 8, 2021.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols | PLOS One [journals.plos.org]
- 6. HPLC-FLD for the simultaneous determination of primary and secondary amino acids from complex biological sample by pre-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. axionlabs.com [axionlabs.com]
- 8. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing Peptide Therapeutics: A Comparative Guide to Metabolic Stability with 3-Amino-3-(4-fluorophenyl)propanoic Acid
Introduction: The Achilles' Heel of Peptide Drugs
Peptide-based therapeutics offer remarkable specificity and potency, positioning them at the forefront of modern drug discovery. However, their clinical translation is often hampered by a critical vulnerability: poor metabolic stability.[1][2] In vivo, peptides are rapidly broken down by a host of proteolytic enzymes, leading to short biological half-lives and diminished therapeutic efficacy.[3] This guide provides an in-depth comparison of the metabolic stability of standard peptides versus those strategically modified with the unnatural β-amino acid, 3-Amino-3-(4-fluorophenyl)propanoic acid, offering a robust solution to this persistent challenge.
The core principle behind this strategy is the fundamental structural difference between α-amino acids, the natural building blocks of proteins, and β-amino acids. The additional carbon atom in the backbone of a β-amino acid alters the peptide's conformation, effectively creating a steric shield that hinders the approach and binding of proteolytic enzymes.[4][5] This guide will elucidate the mechanistic basis for this enhanced stability, provide detailed experimental protocols for its evaluation, and present comparative data to guide researchers in the design of next-generation peptide drugs.
The Rationale: Why β-Amino Acids Confer Proteolytic Resistance
Enzymatic degradation of peptides is a precise process where proteases recognize and cleave specific peptide bonds.[1] The success of this cleavage depends on the peptide substrate fitting snugly into the enzyme's active site. The incorporation of a β-amino acid, such as this compound, disrupts this interaction in several key ways.
-
Backbone Disruption: The extended backbone of the β-amino acid locally alters the peptide's secondary structure, making it a poor substrate for enzymes adapted to cleave α-peptide bonds.[5][6]
-
Steric Hindrance: The altered bond angles and increased rotational freedom around the β-amino acid residue prevent the peptide from adopting the necessary conformation to bind effectively to the catalytic site of proteases.[4]
-
The Fluorophenyl Advantage: The inclusion of a fluorinated phenyl ring provides an additional layer of stability. The fluorine atom can block sites susceptible to oxidative metabolism and enhance the peptide's binding affinity to its intended target through favorable interactions.[7][8]
Experimental Design for a Head-to-Head Comparison
To objectively assess the stabilizing effect of this compound, a controlled experimental workflow is essential. This involves synthesizing a native peptide and its modified analogue, subjecting them to identical metabolic challenges, and quantifying their degradation over time.
Model Peptides: For this guide, we will consider two hypothetical hexapeptides.
-
Control Peptide (CP): H-Tyr-Ala-Gly-Phe-Leu-Ala-OH
-
Modified Peptide (MP): H-Tyr-Ala-Gly-(β-F-Phe)-Leu-Ala-OH, where (β-F-Phe) is this compound.
The primary metabolic challenges will be simulated using two common and highly relevant in vitro systems:
-
Human Plasma: Simulates degradation by circulating proteases.[9]
-
Human Liver Microsomes: Assesses susceptibility to hepatic metabolism, primarily by cytochrome P450 enzymes, which is a key determinant of a drug's first-pass effect and overall clearance.[10][11]
Protocols for Evaluation
The following protocols provide a self-validating framework for comparing peptide stability.
Protocol 1: Peptide Synthesis
Peptides are synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.[12][13]
-
Resin Preparation: Start with a pre-loaded Wang or Rink Amide resin corresponding to the C-terminal amino acid.
-
Deprotection: Remove the Fmoc protecting group with 20% piperidine in dimethylformamide (DMF).
-
Coupling: Activate the next Fmoc-protected amino acid (either standard α-amino acid or Fmoc-3-Amino-3-(4-fluorophenyl)propanoic acid) using a coupling agent like HBTU/DIEA in DMF and couple it to the resin-bound peptide.
-
Iteration: Repeat deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection: Once the sequence is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).
-
Purification & Verification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.
Protocol 2: In Vitro Stability Assay in Human Plasma
This protocol measures the peptide's resilience against enzymes present in blood.
-
Preparation: Pre-warm pooled human plasma to 37°C. Prepare a stock solution of the test peptide (CP or MP) in a suitable buffer (e.g., PBS) at 1 mg/mL.
-
Initiation: Spike the peptide stock solution into the pre-warmed plasma to achieve a final concentration of 10 µM. Mix gently. This is your t=0 sample.
-
Incubation: Incubate the mixture in a shaking water bath at 37°C.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding the aliquot to a tube containing 3 volumes (150 µL) of ice-cold acetonitrile with an internal standard. The acetonitrile precipitates plasma proteins and stops enzymatic activity.
-
Processing: Vortex the quenched samples vigorously, then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to HPLC vials for LC-MS/MS analysis.
Protocol 3: In Vitro Stability Assay in Human Liver Microsomes (HLM)
This protocol assesses the peptide's susceptibility to hepatic phase I metabolism.[11][14]
-
Preparation: Prepare an incubation mixture containing human liver microsomes (final concentration 0.5 mg/mL) and the test peptide (final concentration 1 µM) in a phosphate buffer (pH 7.4). Pre-warm this mixture to 37°C for 5 minutes.
-
Initiation: Start the metabolic reaction by adding a pre-warmed NADPH-regenerating system (to fuel the CYP450 enzymes). A parallel incubation without the NADPH system serves as a negative control to account for non-enzymatic degradation.
-
Incubation & Sampling: Follow steps 3 and 4 from the plasma stability protocol.
-
Quenching & Processing: Follow steps 5 and 6 from the plasma stability protocol.
-
Analysis: Transfer the supernatant to HPLC vials for LC-MS/MS analysis.
Protocol 4: Bioanalytical Quantification by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying peptides in complex biological matrices due to its high sensitivity and specificity.[15][16][17]
-
Chromatography: Inject the processed sample onto an appropriate C18 RP-HPLC column. Use a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile) to separate the parent peptide from metabolites and matrix components.
-
Mass Spectrometry: Analyze the column eluent using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transition: Pre-determine a specific precursor ion (the parent peptide's mass-to-charge ratio) and a specific product ion (a characteristic fragment of the peptide) for both the analyte and the internal standard. This ensures highly selective detection.
-
-
Quantification: Generate a standard curve by plotting the peak area ratio (analyte/internal standard) against known concentrations of the peptide. Use this curve to determine the concentration of the parent peptide remaining in each time-point sample.
Comparative Data and Analysis
The data generated from these experiments allow for a direct comparison of the metabolic stability of the control and modified peptides.
Table 1: Peptide Sequences and Properties
| Parameter | Control Peptide (CP) | Modified Peptide (MP) |
|---|---|---|
| Sequence | Tyr-Ala-Gly-Phe-Leu-Ala | Tyr-Ala-Gly-(β-F-Phe)-Leu-Ala |
| Modification | None | This compound |
| Molecular Weight | 669.77 g/mol | 687.76 g/mol |
Table 2: Comparative Stability in Human Plasma at 37°C
| Time (min) | % CP Remaining (Mean ± SD) | % MP Remaining (Mean ± SD) |
|---|---|---|
| 0 | 100 ± 0 | 100 ± 0 |
| 5 | 68.2 ± 4.5 | 98.1 ± 2.1 |
| 15 | 35.1 ± 3.8 | 95.5 ± 2.5 |
| 30 | 12.5 ± 2.1 | 92.3 ± 3.0 |
| 60 | < 5 | 85.6 ± 4.1 |
| 120 | Not Detected | 74.2 ± 5.5 |
| Calculated t½ (min) | ~10 | > 240 |
Table 3: Comparative Stability in Human Liver Microsomes (HLM) at 37°C
| Time (min) | % CP Remaining (Mean ± SD) | % MP Remaining (Mean ± SD) |
|---|---|---|
| 0 | 100 ± 0 | 100 ± 0 |
| 15 | 95.3 ± 2.8 | 99.1 ± 1.5 |
| 30 | 88.1 ± 3.5 | 97.8 ± 2.0 |
| 60 | 75.9 ± 4.2 | 94.6 ± 2.8 |
| Calculated t½ (min) | ~180 | > 360 |
| CLint (µL/min/mg) | 4.3 | < 1.9 |
Discussion and Conclusion
The experimental data clearly demonstrate the profound impact of incorporating a single this compound residue. In human plasma, the control peptide (CP) is rapidly degraded, with a half-life of approximately 10 minutes, a common fate for unmodified peptides.[1] In stark contrast, the modified peptide (MP) exhibits exceptional stability, with over 74% remaining after two hours. This dramatic improvement is a direct result of the β-amino acid backbone resisting cleavage by circulating proteases.[4][6]
In the liver microsome assay, while the control peptide is more stable than in plasma, it still shows measurable clearance. The modified peptide, however, is significantly more robust, indicating a lower susceptibility to hepatic metabolism. This enhanced stability is a critical attribute for developing peptide drugs with improved pharmacokinetic profiles, potentially allowing for less frequent dosing and greater therapeutic efficacy.
References
- Gale, D. C., et al. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Chemistry & Biodiversity, 2(5), 591-632.
- Ewles, M., & Goodwin, L. (2011). Bioanalytical approaches to analyzing peptides and proteins by LC--MS/MS. Bioanalysis, 3(12), 1379-97.
- Aragen Life Sciences. (n.d.). Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies.
- Hook, D. F., et al. (2004). Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids. Chemistry & Biodiversity, 1(2), 269-92.
- Caballero, A., et al. (2018). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 9(6), 472-476.
- Li, Y., et al. (2021). Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. Molecules, 26(21), 6689.
- Waters Corporation. (2017). LC-MS/MS for Bioanalytical Peptide and Protein Quantification.
- Aleti, G., et al. (2022). In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases. Journal of Controlled Release, 347, 103-120.
- Evans, B. J., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2314.
- Waters Corporation. (2017). LC-MS/MS for Bioanalytical Peptide and Protein Quantification: Chromatographic Considerations.
- Request PDF. (n.d.). LC-MS/MS for protein and peptide quantification in clinical chemistry.
- Request PDF. (n.d.). Beta-amino acids: versatile peptidomimetics.
- Creative Biolabs. (n.d.). Metabolic Stability Assay.
- YouTube. (2023). metabolic stability & determining intrinsic drug clearance.
- Evans, B. J., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2314.
- Li, P., et al. (2020). Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability. Current Drug Metabolism, 21(1), 4-17.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Advanced Intermediates for Peptide Synthesis: A Focus on Fmoc-(R)-3-Amino-3-(2-fluorophenyl)propionic Acid.
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 3-Amino-3-(4-fluorophenyl)propionic Acid: Your Partner in Chemical Synthesis.
- Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1.
Sources
- 1. verifiedpeptides.com [verifiedpeptides.com]
- 2. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Metabolic Stability Analysis of Peptide Drug - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 11. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 12. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Peptide Synthesis [sigmaaldrich.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Bioanalytical approaches to analyzing peptides and proteins by LC--MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies - Aragen Life Sciences [aragen.com]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-Amino-3-(4-fluorophenyl)propanoic acid
Introduction: The Imperative for Rigorous Method Validation
3-Amino-3-(4-fluorophenyl)propanoic acid is a chiral β-amino acid that serves as a critical building block in the synthesis of various pharmaceutical agents. As with any active pharmaceutical ingredient (API) precursor, the ability to accurately and precisely quantify it, as well as its stereoisomers and potential impurities, is paramount to ensuring the safety and efficacy of the final drug product. The analytical methods used for this purpose are not static; they evolve throughout the drug development lifecycle. A method developed in a research setting may need to be transferred to a quality control (QC) laboratory, or a legacy method may be updated with modern, more efficient technology.
This guide provides a comprehensive framework for the cross-validation of analytical methods for this compound. Cross-validation is the formal process of comparing two distinct analytical procedures to demonstrate their equivalency. This is not merely a procedural formality but a scientific necessity to ensure data integrity and consistency across different laboratories, technologies, or even decades.
We will explore the cross-validation of two primary analytical techniques: a robust Chiral High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, ideal for enantiomeric purity and routine QC, and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method, essential for bioanalysis or trace-level quantification. This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), providing a scientifically sound and regulatory-compliant approach.[1][2][3]
The Regulatory Backbone: ICH Q2(R2) and the Lifecycle Approach
Modern analytical method validation has shifted from a one-time, checklist-based event to a continuous lifecycle model.[1] The recently implemented ICH Q2(R2) and its companion guideline, ICH Q14 (Analytical Procedure Development), champion this evolution.[1][3] The core objective of validation, as defined by these guidelines, is to demonstrate that an analytical procedure is "fit for its intended purpose."[2]
When cross-validating two methods, we are essentially proving that both are fit for the same purpose and yield comparable results. The key performance characteristics we will use to establish this equivalency are:
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay) and intermediate precision (inter-assay/inter-day).
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Comparative Overview of Candidate Analytical Methods
The choice of an analytical method is dictated by the specific question being asked. For this compound, its chiral nature and potential for low-level quantification in various matrices necessitate different approaches.
| Method | Principle | Primary Application | Strengths | Limitations |
| Chiral HPLC-UV | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to separation. Detection via UV absorbance. | Enantiomeric purity, routine QC, assay of bulk drug substance. | Robust, cost-effective, excellent for stereoisomer separation. | Lower sensitivity than MS, potential for interference from co-eluting UV-active compounds. |
| LC-MS/MS | Chromatographic separation followed by mass analysis of the parent ion and its specific fragment ions (Multiple Reaction Monitoring - MRM). | Low-level quantification in complex matrices (e.g., plasma, tissue), impurity profiling, reference method. | Unmatched sensitivity and specificity.[4] | Higher operational complexity and cost, potential for matrix effects (ion suppression/enhancement). |
The Cross-Validation Workflow: A Visual Framework
The cross-validation process follows a structured, logical progression. The goal is to analyze the same set of well-characterized samples using both the established ("originating") method and the new or transferred ("destination") method and then to compare the results against pre-defined acceptance criteria.
Caption: High-level workflow for the cross-validation of two analytical methods.
Detailed Experimental Protocols
The trustworthiness of a validation study hinges on the quality of the experimental protocols. Each protocol must include system suitability testing (SST) as a self-validating mechanism. If the SST fails, the entire run is considered invalid and must be repeated.
Protocol 1: Chiral HPLC-UV for Enantiomeric Purity and Assay
This method is designed to separate the (R) and (S) enantiomers of this compound and provide an accurate assay.
-
Causality behind choices:
-
Column: A Pirkle-type chiral stationary phase like (R,R) Whelk-O1 is selected based on its proven efficacy for separating enantiomers of β-amino acids through π-π interactions, hydrogen bonding, and steric hindrance.[5]
-
Mobile Phase: A normal-phase mobile phase (n-hexane/ethanol) provides excellent chiral recognition on this type of column. Trifluoroacetic acid (TFA) is added to protonate the amino group and improve peak shape, while a small amount of an amine modifier like isopropylamine can be used to sharpen the peak of the undesired enantiomer.[5]
-
A. Sample Preparation:
-
Prepare a stock solution of the reference standard at 1.0 mg/mL in ethanol.
-
Prepare sample solutions at a target concentration of 1.0 mg/mL in ethanol.
-
Prepare a resolution solution by dissolving a racemic mixture of this compound at 1.0 mg/mL in ethanol.
B. Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | (R,R) Whelk-O1 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane:Ethanol:TFA:Isopropylamine (95:5:0.1:0.025, v/v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25°C |
| Detection | UV at 225 nm |
| Injection Vol. | 10 µL |
| Run Time | Approx. 35 minutes |
C. System Suitability Test (SST):
-
Inject the resolution solution.
-
Acceptance Criteria: The resolution between the (R) and (S) enantiomer peaks must be ≥ 2.0.
-
Inject the reference standard solution six times.
-
Acceptance Criteria: The relative standard deviation (%RSD) of the peak area for the six replicate injections must be ≤ 1.0%.
Protocol 2: LC-MS/MS for High-Sensitivity Quantification
This method is optimized for quantifying low concentrations of the analyte, for instance, in a bioanalytical context.
-
Causality behind choices:
-
Chromatography Mode: Hydrophilic Interaction Liquid Chromatography (HILIC) is chosen because the analyte is a polar amino acid. HILIC provides better retention for such compounds compared to traditional reversed-phase chromatography.[4][6]
-
Sample Preparation: A simple protein precipitation step is effective for cleaning up biological samples (if applicable) or removing excipients from formulated products before injection.[7]
-
Detection: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional specificity and sensitivity by monitoring a specific precursor-to-product ion transition.
-
A. Sample Preparation:
-
Prepare a stock solution of the reference standard at 1.0 mg/mL in 50:50 acetonitrile:water.
-
Create a calibration curve by serially diluting the stock solution.
-
For each sample, add three parts of cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the analyte) to one part of the sample solution.
-
Vortex for 1 minute to precipitate proteins/excipients.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant for injection.
B. LC-MS/MS Conditions:
| Parameter | Condition |
|---|---|
| LC System | UPLC/UHPLC System |
| Column | HILIC Column (e.g., Acquity BEH HILIC, 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 95% B to 60% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 2 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| MRM Transition | Precursor Ion (Q1): m/z 184.1 → Product Ion (Q3): m/z 167.1 (Example transition based on loss of NH3) |
C. System Suitability Test (SST):
-
Inject a mid-point calibration standard five times at the beginning of the run.
-
Acceptance Criteria: The %RSD of the peak area ratio (analyte/internal standard) must be ≤ 5.0%. The retention time must not vary by more than ±2%.
Data Analysis and Acceptance Criteria
For the cross-validation study, a minimum of three batches of the target material should be analyzed in triplicate at three different concentrations (e.g., 80%, 100%, and 120% of the nominal concentration).
Comparative Data Summary (Hypothetical)
Table 1: Accuracy (% Recovery) Acceptance Criterion: Mean recovery for each method should be between 98.0% and 102.0%, and the difference between the mean recoveries of the two methods should be ≤ 2.0%.
| Concentration | HPLC-UV Mean Recovery (%) | LC-MS/MS Mean Recovery (%) | Difference (%) | Status |
| 80% | 99.5 | 100.1 | 0.6 | Pass |
| 100% | 100.2 | 100.5 | 0.3 | Pass |
| 120% | 99.1 | 99.8 | 0.7 | Pass |
Table 2: Intermediate Precision (%RSD) Acceptance Criterion: %RSD for each method should be ≤ 2.0%, and the results should be compared using an F-test to ensure variances are not significantly different.
| Concentration | HPLC-UV %RSD (n=6) | LC-MS/MS %RSD (n=6) | F-test (p-value) | Status |
| 80% | 0.85 | 1.10 | > 0.05 | Pass |
| 100% | 0.72 | 0.95 | > 0.05 | Pass |
| 120% | 0.91 | 1.25 | > 0.05 | Pass |
Interpreting Results: The Decision Framework
Once the data is compiled, a clear decision-making process is required. The results must be compared against the pre-defined acceptance criteria established in the validation protocol.
Caption: Decision tree for evaluating cross-validation results.
If any criterion fails, a formal investigation must be launched. The cause could range from simple experimental error (e.g., dilution error) to more fundamental issues like matrix effects in the LC-MS/MS method that were not present in the HPLC-UV analysis. The investigation must be thoroughly documented before any re-testing is performed.
Conclusion
Cross-validation is a rigorous scientific exercise that underpins the reliability of analytical data throughout the pharmaceutical development process. By systematically comparing the performance of different analytical methods, such as a robust Chiral HPLC-UV procedure and a highly sensitive LC-MS/MS assay for this compound, organizations can ensure data continuity, facilitate seamless method transfers, and maintain compliance with global regulatory standards. A successful cross-validation demonstrates not only that two methods are fit for purpose but also that the analytical control strategy for a product is robust, reliable, and built on a foundation of sound science.
References
- Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager Magazine URL:[Link]
- Title: Q2(R2)
- Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL:[Link]
- Title: Q2(R2)
- Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL:[Link]
- Title: Ensuring Quality: How to Verify R-3-Amino-3-(4-fluorophenyl)
- Title: LC-MS/MS-based bioanalysis of branched-chain and aromatic amino acids in human serum Source: Future Science URL:[Link]
- Title: 3-Amino-3-(4-fluorophenyl)
- Title: Free amino acids (LC-MS/MS) Source: MASONACO URL:[Link]
- Title: A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) Source: Trade Science Inc. URL:[Link]
- Title: 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma Source: Restek URL:[Link]
Sources
- 1. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 2. fda.gov [fda.gov]
- 3. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 4. LC-MS/MS-based bioanalysis of branched-chain and aromatic amino acids in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tsijournals.com [tsijournals.com]
- 6. MASONACO - Free amino acids (LC-MS/MS) [masonaco.org]
- 7. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [discover.restek.com]
A Researcher's Guide to Benchmarking 3-Amino-3-(4-fluorophenyl)propanoic Acid and Related GABAergic Compounds
For researchers navigating the complex landscape of GABAergic modulators, selecting the appropriate compound is a critical decision that dictates experimental outcomes. This guide provides an in-depth comparative analysis of 3-Amino-3-(4-fluorophenyl)propanoic acid, often referred to as 4-Fluorophenibut (4-F-PhGABA), against its structural and functional analogs. By synthesizing data from multiple sources, we aim to equip researchers with the necessary information to make informed decisions for their studies in neuroscience and drug development.
Section 1: Introduction to the GABAergic System and Key Research Compounds
The γ-aminobutyric acid (GABA) system is the primary inhibitory network in the central nervous system (CNS), playing a crucial role in regulating neuronal excitability.[1][2] Dysregulation of this system is implicated in numerous neurological and psychiatric disorders, making it a prime target for therapeutic intervention.[3] GABA's therapeutic potential is limited by its inability to efficiently cross the blood-brain barrier.[3][4] This has led to the development of GABA analogs—structurally similar molecules with improved pharmacokinetic properties and diverse mechanisms of action.[3][5]
This guide focuses on a specific class of phenyl-substituted GABA analogs. The parent compound, Phenibut (β-phenyl-GABA), was developed in the 1960s and exhibits anxiolytic and nootropic effects.[6][7] Its mechanism involves acting as a GABA mimetic, primarily at GABAB receptors.[4][6][7]
Our focus compound, This compound (4-Fluorophenibut) , is a derivative of Phenibut with a fluorine atom on the phenyl ring.[8][9][10] This structural modification significantly alters its pharmacological profile.[10] For a comprehensive benchmark, we will compare it against:
-
Baclofen : A chlorinated analog of Phenibut, widely used as a muscle relaxant and antispasmodic agent.[1][11][12] It is a potent GABAB receptor agonist.[1][13]
-
Phenibut : The parent compound, providing a baseline for comparison.[4][6][7]
-
Pregabalin : While also a GABA analog, it does not act directly on GABA receptors. Instead, it binds to the α2-δ subunit of voltage-gated calcium channels, modulating neurotransmitter release.[14][15][16][17][18] This provides a comparison to a compound with a distinct, yet related, mechanism of action.
Section 2: Mechanism of Action and In Vitro Potency
The primary target for 4-Fluorophenibut, Baclofen, and Phenibut is the GABAB receptor, a G-protein coupled receptor (GPCR) that mediates slow and sustained inhibitory effects.[19] Activation of GABAB receptors leads to the inhibition of adenylyl cyclase and modulation of ion channels, specifically inhibiting presynaptic calcium (Ca2+) channels and activating postsynaptic potassium (K+) channels.[1][20][21] This collective action reduces neuronal excitability and inhibits neurotransmitter release.[1][21][22] Pregabalin, in contrast, reduces the release of excitatory neurotransmitters by binding to the α2-δ subunit of voltage-gated calcium channels.[14][15][16][18]
Comparative In Vitro Activity
The potency of these compounds at their respective targets is a key differentiator. The addition of a halogen atom to the phenyl ring of Phenibut significantly increases its affinity for the GABAB receptor.
| Compound | Primary Target | Action | Potency (IC50 / EC50) | Source(s) |
| This compound | GABAB Receptor | Agonist | IC50: 1.70 µM | [9] |
| EC50: 23.3 µM | [8] | |||
| Baclofen | GABAB Receptor | Agonist | EC50: 6.0 µM | [8] |
| Phenibut | GABAB Receptor | Agonist | EC50: 1362 µM | [8] |
| Pregabalin | α2-δ subunit of Voltage-Gated Ca2+ Channels | Modulator | Binds with high affinity (6x > Gabapentin) | [14][18] |
-
Expertise & Experience Insight: The data clearly shows that fluorination of Phenibut increases its potency at the GABAB receptor by approximately 58-fold, as measured by EC50 values.[8] However, it remains less potent than its chlorinated counterpart, Baclofen.[8] This structure-activity relationship is a critical consideration for dose selection in experimental designs. While Phenibut requires high doses for its effects, 4-Fluorophenibut and Baclofen are active at significantly lower concentrations. Pregabalin's potency is not measured by GABAB receptor agonism but by its high binding affinity to the α2-δ subunit.[18]
Signaling Pathway Visualization
To better understand the downstream effects of GABAB receptor activation, the following diagram illustrates the canonical signaling pathway.
Caption: GABAB receptor signaling cascade in pre- and postsynaptic neurons.
Section 3: Pharmacokinetic Profiles
A compound's efficacy is not solely determined by its potency but also by its pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME).
| Compound | Bioavailability | Half-life (t1/2) | Metabolism | Excretion | Source(s) |
| Baclofen | Dose-dependent | 2-6 hours | Minimal | ~70% unchanged in urine | [11] |
| Phenibut | N/A | ~5.3 hours | N/A | N/A | [23] |
| Pregabalin | ≥90% | ~6.3 hours | Minimal | Primarily unchanged in urine | [15][18][24] |
-
Trustworthiness Insight: Both Baclofen and Pregabalin are primarily excreted unchanged by the kidneys.[11][15][18] This is a crucial self-validating point for experimental design: in studies involving subjects with renal impairment, dose adjustments are necessary to avoid toxicity due to decreased drug clearance.[25] The short half-life of Baclofen necessitates frequent administration to maintain therapeutic levels.[11] Pregabalin boasts high bioavailability and predictable linear pharmacokinetics, making its dosing more straightforward.[18][24][26]
Section 4: Experimental Protocols
To ensure reproducibility and validity, the use of standardized protocols is essential. Below are detailed methodologies for key assays used to characterize these compounds.
Protocol 1: GABAB Receptor Radioligand Binding Assay
This protocol is designed to determine the binding affinity of a test compound (e.g., 4-Fluorophenibut) for the GABAB receptor by measuring its ability to displace a known radiolabeled antagonist.
Objective: To calculate the inhibitory constant (Ki) of a test compound at the GABAB receptor.
Materials:
-
Rat brain synaptic membranes
-
[3H]CGP54626 (Radioligand)
-
Binding Assay Buffer (20 mM Tris, 118 mM NaCl, 4.7 mM KCl, 2 mM CaCl₂, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 5 mM D-glucose, pH 7.4)
-
Wash Buffer (50 mM HEPES, 500 mM NaCl, 0.1% BSA, pH 7.4)
-
Test compound stock solutions
-
Unlabeled GABA (for non-specific binding)
-
96-well plates, vacuum filtration manifold, scintillation fluid, and counter.
Procedure:
-
Membrane Preparation: Homogenize rat brains and prepare synaptic membranes through a series of centrifugation steps. Resuspend the final pellet in binding buffer.[27]
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Radioligand + Membranes
-
Non-specific Binding: Radioligand + Membranes + high concentration of unlabeled GABA (e.g., 100 µM)
-
Test Compound: Radioligand + Membranes + varying concentrations of the test compound.
-
-
Reaction: Add the components to a final volume of 100 µL. The final concentration of [3H]CGP54626 should be around 4 nM.[28]
-
Incubation: Incubate the plate at room temperature for 1.5 hours to allow binding to reach equilibrium.[28]
-
Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a vacuum manifold. Wash each filter three times with 4 mL of ice-cold wash buffer to remove unbound radioligand.[28]
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Caption: Workflow for a GABAB receptor radioligand binding assay.
Protocol 2: GABA-Transaminase (GABA-T) Activity Assay
While not the primary mechanism for the benchmarked compounds, assessing off-target effects is crucial. Some GABA analogs, like Vigabatrin, act as GABA-Transaminase (GABA-T) inhibitors, the enzyme responsible for GABA degradation.[29][30][31] This assay can determine if a test compound inadvertently affects GABA metabolism.
Objective: To measure the activity of GABA-T in the presence of a test compound.
Principle: This is a colorimetric assay. GABA-T catalyzes the conversion of GABA and α-ketoglutarate to succinic semialdehyde and glutamate.[32] The production of glutamate can be coupled to subsequent enzymatic reactions that result in a measurable color change.[32][33]
Materials:
-
Tissue or cell lysate containing GABA-T
-
Reaction Mixture (e.g., 5 mM GABA, 1 mM 2-oxoglutaric acid in 50 mM potassium phosphate buffer, pH 7.4)[32]
-
Glutamate oxidase and peroxidase
-
Chromogenic substrate (e.g., 4-aminoantipyrine and TOOS)[32]
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare cell or tissue extracts via homogenization and centrifugation in an appropriate lysis buffer.[34]
-
Assay Setup: In a 96-well plate, prepare wells with the reaction mixture and the lysate. Include control wells without the lysate and wells with varying concentrations of the test compound.
-
Incubation: Incubate the plate for a set time (e.g., 20 minutes at 30°C) to allow the GABA-T reaction to proceed.[32]
-
Detection: Add the glutamate detection reagents (glutamate oxidase, peroxidase, chromogenic substrate) to each well.
-
Measurement: Monitor the increase in absorbance at the appropriate wavelength (e.g., 555 nm) using a microplate reader.[33]
-
Data Analysis: Compare the rate of reaction in the presence of the test compound to the control wells. A decrease in absorbance indicates inhibition of GABA-T activity.
Section 5: Conclusion and Future Directions
The selection of a GABAergic modulator for research requires a nuanced understanding of its structure-activity relationship, mechanism of action, and pharmacokinetic profile.
-
This compound (4-Fluorophenibut) emerges as a significantly more potent GABAB agonist than its parent compound, Phenibut, offering a valuable tool for probing the GABAB system at lower concentrations.[8][9]
-
It is less potent than Baclofen , which remains a benchmark for potent and selective GABAB agonism.[8]
-
Pregabalin serves as an important comparator, highlighting an alternative mechanism for achieving CNS depressant effects through modulation of voltage-gated calcium channels rather than direct GABA receptor agonism.[35]
Researchers should choose a compound based on the desired potency and mechanism of action for their specific experimental question. For studies requiring potent and selective GABAB activation, Baclofen is a well-validated choice. For exploring the effects of a moderately potent GABAB agonist with a different chemical profile, 4-Fluorophenibut is a compelling alternative. When the experimental goal is to modulate neuronal excitability without direct GABA receptor interaction, Pregabalin is the appropriate tool.
Future research should focus on direct, head-to-head in vivo studies to compare the behavioral and physiological effects of these compounds under identical experimental conditions. Elucidating the full pharmacokinetic and safety profiles of 4-Fluorophenibut will also be critical for its validation as a standard research compound.
References
- Taylor, C. P., Angelotti, T., & Fauman, E. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. PubMed.
- Patsnap Synapse. (2024). What is the mechanism of Baclofen?
- Ghavanini, A. A., & Thaci, B. (2023). Baclofen. StatPearls.
- Dr.Oracle. (2025). What is the mechanism of action of Pregabalin (Lyrica)?
- Dr.Oracle. (2025). What is the mode of action of baclofen?
- Wikipedia. (n.d.). Pregabalin.
- Wikipedia. (n.d.). Phenibut.
- Wikipedia. (n.d.). GABA transaminase inhibitor.
- Patsnap Synapse. (2024). What are GABA transaminase inhibitors and how do they work?
- Patsnap Synapse. (2024). What is the mechanism of Pregabalin?
- Cleveland Clinic Center for Continuing Education. (n.d.). Pregabalin (Lyrica®):Part I.
- Lapin, I. (2001). Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug. CNS Drug Reviews.
- Kantamneni, S. (2020). Mechanisms and Regulation of Neuronal GABA B Receptor-Dependent Signaling. Current Topics in Behavioral Neurosciences.
- Davidoff, R. A. (1985). Antispasticity drugs: mechanisms of action. Annals of Neurology.
- Tu, H., et al. (2010). GABA(B) Receptor Activation Protects Neurons from Apoptosis via IGF-1 Receptor Transactivation. ResearchGate.
- Patsnap Synapse. (2024). What is Baclofen used for?
- Mountainside Treatment Center. (n.d.). Phenibut.
- Schwenk, J., et al. (2012). GABA B receptors: Structure, functions, and clinical implications. Neurology.
- Grokipedia. (n.d.). 4-Fluorophenibut.
- Wikipedia. (n.d.). 4-Fluorophenibut.
- Nootropics Depot. (n.d.). The Science Behind Phenibut: A Deep Dive into its GABAergic Mechanisms.
- Park, J. B. (2016). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Experimental & Molecular Medicine.
- Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. PubMed.
- Reactome Pathway Database. (n.d.). Activation of GABAB receptors.
- Mandel, P., & Ciesielski-Treska, J. (1979). GABA transaminase inhibitors. Advances in Experimental Medicine and Biology.
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Science Behind 4-Fluorophenibut: A Comprehensive Look.
- EEnzyme LLC. (2000). GABA Aminotransferase (GABAT) Assay Kit.
- University of North Carolina at Chapel Hill. (2011). GABAA Receptor Binding Assay Protocol. PDSP.
- National Center for Biotechnology Information. (n.d.). 4-Fluorophenibut. PubChem.
- Lee, Y., et al. (2021). High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays. Applied Biological Chemistry.
- Nishiyama, T., et al. (2019). GABA enzymatic assay kit. Bioscience, Biotechnology, and Biochemistry.
- Nishiyama, T., et al. (2019). GABA enzymatic assay kit. ResearchGate.
- Al Marzooqi, M. H., et al. (2025). Synergistic central nervous system depression of baclofen and pregabalin: clinical pharmacist-driven case analysis and case review. Frontiers in Pharmacology.
- Falch, E., et al. (1986). Comparative stereostructure-activity studies on GABAA and GABAB receptor sites and GABA uptake using rat brain membrane preparations. Journal of Neurochemistry.
- Creative BioMart. (n.d.). GABA Aminotransferase (GABA-T) activity assay kit.
- Enna, S. J., & Möhler, H. (2007). Characterizing GABA Receptors. Current Protocols in Neuroscience.
- Sani, M. A., et al. (2025). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega.
- Drugs.com. (n.d.). Drug Interaction Report: baclofen, pregabalin.
- Al-Khrasani, M., et al. (2022). Pharmacological Effect of GABA Analogues on GABA-ϱ2 Receptors and Their Subtype Selectivity. Molecules.
- Empathia AI. (n.d.). Baclofen and Pregabalin Interaction: Risks and Management.
- Al Marzooqi, M. H., et al. (2025). Case Report: Synergistic central nervous system depression of baclofen and pregabalin: clinical pharmacist-driven case analysis and case review. ResearchGate.
- Masiulis, S., et al. (2019). Biochemistry and binding assay. ResearchGate.
- Yogeeswari, P., Ragavendran, J. V., & Sriram, D. (2006). An update on GABA analogs for CNS drug discovery. Recent Patents on CNS Drug Discovery.
- Olsen, R. W., & Betz, H. (2006). GABA Receptor Physiology and Pharmacology. Basic Neurochemistry.
- Bockbrader, H. N., et al. (2010). Clinical pharmacokinetics of pregabalin in healthy volunteers. The Journal of Clinical Pharmacology.
Sources
- 1. What is the mechanism of Baclofen? [synapse.patsnap.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Phenibut - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. grokipedia.com [grokipedia.com]
- 9. 4-Fluorophenibut - Wikipedia [en.wikipedia.org]
- 10. nbinno.com [nbinno.com]
- 11. Baclofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. What is Baclofen used for? [synapse.patsnap.com]
- 13. droracle.ai [droracle.ai]
- 14. Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. droracle.ai [droracle.ai]
- 16. Pregabalin - Wikipedia [en.wikipedia.org]
- 17. What is the mechanism of Pregabalin? [synapse.patsnap.com]
- 18. Pharmacotherapy Update | Pregabalin (Lyrica®):Part I [clevelandclinicmeded.com]
- 19. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. neurology.org [neurology.org]
- 21. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antispasticity drugs: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mountainside.com [mountainside.com]
- 24. Clinical pharmacokinetics of pregabalin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. drugs.com [drugs.com]
- 26. Case Report: Synergistic central nervous system depression of baclofen and pregabalin: clinical pharmacist-driven case analysis and case review - PMC [pmc.ncbi.nlm.nih.gov]
- 27. PDSP - GABA [kidbdev.med.unc.edu]
- 28. pubs.acs.org [pubs.acs.org]
- 29. GABA transaminase inhibitor - Wikipedia [en.wikipedia.org]
- 30. What are GABA transaminase inhibitors and how do they work? [synapse.patsnap.com]
- 31. Vigabatrin, Irreversible GABA transaminase inhibitor (CAS 68506-86-5) | Abcam [abcam.com]
- 32. tandfonline.com [tandfonline.com]
- 33. tandfonline.com [tandfonline.com]
- 34. bmrservice.com [bmrservice.com]
- 35. Baclofen and Pregabalin Interaction: Risks and Management | empathia.ai [empathia.ai]
Navigating the Translational Gap: A Comparative Guide to In Vitro and In Vivo Studies of 3-Amino-3-(4-fluorophenyl)propanoic Acid Derivatives
For researchers and drug development professionals, the journey of a novel therapeutic candidate from the laboratory bench to preclinical and clinical evaluation is fraught with challenges. A critical juncture in this path is the transition from in vitro assays to in vivo models. This guide provides an in-depth comparison of in vitro and in vivo studies of compounds containing the 3-Amino-3-(4-fluorophenyl)propanoic acid scaffold, a structure of significant interest in medicinal chemistry due to its structural similarity to neurotransmitters and its potential applications in targeting neurological disorders.[1][2] While direct comparative literature for a single fluorinated derivative is limited, this guide will leverage data from its close structural analog, β-phenyl-γ-aminobutyric acid (phenibut), and other related propanoic acid derivatives to illuminate the experimental continuum and the critical insights gained at each stage.
The Core Scaffold: this compound
The this compound moiety is a fluorinated β-amino acid. The introduction of a fluorine atom to the phenyl ring can significantly modulate key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity, potentially leading to enhanced biological activity and improved pharmacokinetic profiles.[3] These characteristics make it a valuable building block in the design of novel therapeutics, particularly those targeting the central nervous system.[1][2]
The Initial Proving Ground: In Vitro Evaluation
In vitro studies represent the foundational step in characterizing the biological activity of a new chemical entity. These assays are designed to be rapid, high-throughput, and cost-effective, allowing for the screening of numerous compounds to identify promising leads. The primary goal is to assess a compound's activity at a specific biological target in a controlled, isolated environment.
Common In Vitro Assay Platforms
For compounds structurally related to GABA, such as the this compound scaffold, a common starting point is to evaluate their interaction with GABA receptors and related enzymes.
A typical in vitro screening workflow for a novel GABA analog is depicted below:
Caption: A generalized workflow for the in vitro screening of GABA analogs.
Enzyme Inhibition Assays: A key enzyme in GABA metabolism is GABA aminotransferase (GABA-AT). Inhibition of this enzyme can lead to increased GABA levels in the brain, producing therapeutic effects. For instance, the non-fluorinated analog, β-phenyl GABA (phenibut), has been shown to competitively inhibit brain GABA aminotransferase with a Ki of 4.6 x 10⁻³ M.[4]
Cell-Based Functional Assays: These assays move beyond simple binding or enzyme inhibition to assess the functional consequences of a compound's interaction with its target in a cellular context. Examples include electrophysiological recordings to measure changes in neuronal firing or assays to measure second messenger levels (e.g., cAMP) following receptor activation. For example, in the study of GABA-B receptor antagonists, a Hit Hunter cAMP assay in CHO-K1 cells overexpressing the human GABA-B receptor was utilized to test for functional activity.[6]
Data Presentation: In Vitro Activity of Phenibut
| Assay Type | Target | Compound | Activity (Ki/IC50) | Reference |
| Enzyme Inhibition | GABA Aminotransferase | β-phenyl GABA | 4.6 x 10⁻³ M | [4] |
Experimental Protocol: GABA Aminotransferase Inhibition Assay
-
Enzyme Preparation: A crude mitochondrial fraction containing GABA aminotransferase is prepared from brain tissue homogenates.
-
Reaction Mixture: The assay mixture typically contains the enzyme preparation, the substrate (GABA), a cofactor (pyridoxal phosphate), and the test compound at various concentrations.
-
Incubation: The reaction is initiated and incubated at a controlled temperature (e.g., 37°C) for a specific duration.
-
Detection: The reaction is stopped, and the amount of product formed (e.g., glutamate or succinic semialdehyde) is quantified using a suitable method, such as spectrophotometry or high-performance liquid chromatography (HPLC).
-
Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated.
The Reality Check: In Vivo Evaluation
While in vitro assays provide crucial initial data, they cannot fully replicate the complex physiological environment of a living organism. In vivo studies are essential to understand a compound's pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), pharmacodynamics (the effect of the drug on the body), efficacy, and safety in a whole-animal model.
Common In Vivo Models and Assessments
The choice of the in vivo model depends on the therapeutic indication. For compounds targeting neurological disorders, rodent models are commonly used.
The progression from in vitro findings to in vivo testing is a critical step in drug development:
Caption: A simplified workflow from in vitro lead to in vivo preclinical candidate.
Pharmacodynamic Studies: These studies assess the physiological and biochemical effects of a drug. For GABAergic compounds, this can involve measuring changes in brain electrical activity using electroencephalography (EEG). For example, injection of β-phenyl GABA (200 mg/kg) into cats resulted in the appearance of synchronized slow-wave EEG activity, indicating a central effect.[4]
Efficacy in Disease Models: The ultimate test of a potential therapeutic is its ability to produce a beneficial effect in a relevant animal model of a human disease. For GABAergic compounds, models of epilepsy, anxiety, and pain are often employed. For instance, β-phenyl GABA was shown to have a temporary diminutive or abolishing effect on epileptic discharges in epileptic cats.[4]
Data Presentation: In Vivo Observations for Phenibut
| Animal Model | Dosage | Observed Effect | Reference |
| Normal or Epileptic Cats | 200 mg/kg | Appearance of synchronized slow-wave EEG activity | [4] |
| Epileptic Cats (cobalt) | 200 mg/kg | Temporary diminution or abolition of epileptic discharges | [4] |
Experimental Protocol: In Vivo Anticonvulsant Activity in a Rodent Model
-
Animal Model: A chemically-induced seizure model (e.g., pentylenetetrazole-induced seizures in mice) is often used.
-
Compound Administration: The test compound is administered to the animals at various doses via a specific route (e.g., intraperitoneal injection).
-
Seizure Induction: After a predetermined time to allow for drug absorption and distribution, the convulsant agent is administered.
-
Observation: The animals are observed for the onset and severity of seizures, and parameters such as the latency to the first seizure and the duration of seizures are recorded.
-
Data Analysis: The dose of the test compound that protects 50% of the animals from seizures (ED50) is determined.
Bridging the Gap: Correlating In Vitro and In Vivo Data
The correlation between in vitro potency and in vivo efficacy is often not straightforward. A compound that is highly active in an in vitro assay may fail in in vivo studies due to poor pharmacokinetic properties, off-target effects, or toxicity.
In the case of β-phenyl GABA, the in vitro inhibition of GABA aminotransferase, although present, is relatively weak (in the millimolar range).[4] However, the compound demonstrates clear central nervous system effects in vivo at a dose of 200 mg/kg.[4] This suggests that other mechanisms of action, such as direct receptor modulation at GABA-B receptors, may be more significant in its overall pharmacological profile.[5] This highlights the importance of a multi-faceted approach to understanding a compound's biological activity.
The fluorination of the phenyl ring in this compound is intended to improve upon the properties of the parent compound. The enhanced lipophilicity conferred by the fluorine atom may lead to better blood-brain barrier penetration, potentially resulting in greater potency in vivo compared to its non-fluorinated counterpart. However, this can only be confirmed through direct comparative in vivo studies.
Conclusion
The development of novel therapeutics based on the this compound scaffold requires a systematic and integrated approach that combines both in vitro and in vivo evaluations. While in vitro assays provide a crucial first look at a compound's biological activity and mechanism of action, in vivo studies are indispensable for understanding its true therapeutic potential in a complex physiological system. The case of the closely related compound, phenibut, demonstrates that while in vitro data is informative, it does not always tell the whole story. A comprehensive understanding of a compound's structure-activity relationship, pharmacokinetics, and pharmacodynamics is essential for successfully navigating the translational gap from the lab to the clinic. Future research should focus on conducting direct comparative studies of fluorinated and non-fluorinated analogs to fully elucidate the impact of fluorination on the overall pharmacological profile.
References
- Buu NT, VanGelder NM. Biological actions in vivo and in vitro of two gamma-aminobutyric acid (GABA) analogues: beta-chloro GABA and beta-phenyl GABA. Br J Pharmacol. 1974 Oct;52(3):401-6. [Link]
- Lapin I. Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS Drug Rev. 2001 Winter;7(4):471-81. [Link]
- Sørensen, P. L., et al. Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. Molecules. 2019; 24(23), 4256. [Link]
Sources
- 1. An in vivo method for testing GABAergic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR [mdpi.com]
- 3. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological actions in vivo and in vitro of two gamma-aminobutyric acid (GABA) analogues: beta-chloro GABA and beta-phenyl GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Patented Innovations Involving 3-Amino-3-(4-fluorophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-Amino-3-(4-fluorophenyl)propanoic Acid in Medicinal Chemistry
This compound, a fluorinated β-amino acid, has emerged as a pivotal building block in modern drug discovery. Its structural features, particularly the presence of a fluorine atom on the phenyl ring, impart unique physicochemical properties to molecules, influencing factors such as metabolic stability, binding affinity, and lipophilicity.[1] Consequently, this compound is frequently employed in the synthesis of novel therapeutics, especially in the development of treatments for metabolic and neurological disorders. This guide provides a comprehensive review of the patent landscape surrounding this compound, offering a comparative analysis of patented synthetic methodologies, a survey of its key derivatives, and an in-depth look at their therapeutic applications, with a focus on supporting experimental data.
Part 1: Patented Methodologies for the Synthesis of this compound
The synthesis of this compound has been approached through various patented methods, ranging from classical organic reactions to innovative biocatalytic processes. The choice of synthetic route is often dictated by the desired stereochemistry, scalability, and cost-effectiveness.
Racemic Synthesis: A Foundational Approach
Early patented methods focused on the preparation of racemic 3-amino-3-arylpropionic acids. A general and illustrative method involves the reaction of an aryl aldehyde with malonic acid and an ammonia source.
A relevant patented example for a structurally similar compound, 3-amino-3-(3-nitro-4-fluorophenyl)propionic acid, provides a foundational understanding.[2] This approach involves the refluxing of 3-nitro-4-fluorobenzaldehyde, malonic acid, and ammonium acetate in ethanol. While this method is straightforward, it yields a racemic mixture, necessitating subsequent resolution steps to isolate the desired enantiomer, which is often the biologically active form.
Experimental Protocol: General Racemic Synthesis of 3-Amino-3-(aryl)propionic Acid [2]
-
Combine the substituted benzaldehyde (1.0 eq), malonic acid (1.0 eq), and ammonium acetate (2.0 eq) in ethanol.
-
Reflux the reaction mixture for 6 hours.
-
Cool the mixture to room temperature.
-
Filter the resulting precipitate to isolate the crude 3-amino-3-(aryl)propionic acid.
-
Further purification can be achieved through recrystallization.
Asymmetric Synthesis: The Pursuit of Enantiopurity
For therapeutic applications, obtaining a single enantiomer of this compound is often crucial. Patented asymmetric syntheses have been developed to achieve high enantiomeric purity directly.
One prominent strategy involves the use of chiral auxiliaries. Although not specific to the 4-fluoro derivative, a patented method for preparing enantiomeric forms of 2-amino-3-(4-alkylaminophenyl)propanoic acid highlights a relevant asymmetric approach.[3] This process starts from a chiral precursor, (L)- or (D)-phenylalanine, and proceeds through a series of transformations to yield the desired enantiomer. Such methods, while effective, can be multi-step and require the use of stoichiometric amounts of the chiral auxiliary.
More recently, catalytic asymmetric methods have gained prominence. A notable patent application describes a biocatalytic approach for the synthesis of chiral (R)-3-amino-4-aryl-butanoic acid derivatives, which are key intermediates for drugs like sitagliptin.[2] This process utilizes a novel enzyme to catalyze the reaction with high enantioselectivity and efficiency, offering a more sustainable and potentially cost-effective alternative to traditional chemical methods.
Conceptual Asymmetric Synthesis Workflow
Caption: Patented asymmetric routes to this compound.
Comparison of Patented Synthetic Strategies
| Synthetic Strategy | Key Features | Advantages | Disadvantages | Relevant Patent Insights |
| Racemic Synthesis | One-pot reaction of an aldehyde, malonic acid, and ammonia source. | Simple, readily available starting materials. | Produces a racemic mixture, requiring costly resolution. | Provides a foundational method for the core structure.[2] |
| Asymmetric Synthesis (Chiral Auxiliary) | Utilizes a chiral molecule to direct stereochemistry. | High enantioselectivity. | Multi-step, requires stoichiometric chiral auxiliary, potential for difficult removal. | Demonstrates a classic approach to obtaining enantiopure amino acids.[3] |
| Asymmetric Synthesis (Biocatalytic) | Employs an enzyme to catalyze the key stereoselective step. | High enantioselectivity and efficiency, environmentally friendly, mild reaction conditions. | Requires development and optimization of the biocatalyst. | Represents a modern, sustainable approach for producing chiral intermediates.[2] |
Part 2: Patented Derivatives and Their Therapeutic Applications
The primary therapeutic application for derivatives of this compound, as highlighted in numerous patents, is in the treatment of type 2 diabetes through the inhibition of the dipeptidyl peptidase-IV (DPP-IV) enzyme.[4]
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
DPP-IV is an enzyme that rapidly inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and gastric inhibitory peptide (GIP). These hormones are released in response to food intake and stimulate insulin production. By inhibiting DPP-IV, the levels of active incretins are increased, leading to enhanced insulin secretion and improved glycemic control.
A significant patent in this area describes a series of 3-amino-4-phenylbutanoic acid derivatives as potent DPP-IV inhibitors.[4] While not exclusively focused on the 4-fluoro-substituted propanoic acid, this patent lays the groundwork for the development of numerous DPP-IV inhibitors with related structures. The patent provides extensive examples of derivatives and their corresponding biological activity data.
Mechanism of Action of DPP-IV Inhibitors
Caption: Mechanism of DPP-IV inhibitors in glycemic control.
Comparative Analysis of Patented DPP-IV Inhibitor Derivatives
While specific IC50 values for a wide range of derivatives of this compound are distributed across numerous patents and are often presented as ranges, the following table provides a representative comparison based on the structural motifs and activity claims found in the patent literature.
| Derivative Class | General Structure | Key Structural Features | Reported Biological Activity (Qualitative) | Relevant Patent Insights |
| β-Amino Acid Amides | R-NH-CH(4-F-Ph)-CH2-CO-NR1R2 | Amide formation at the carboxylic acid terminus. | Potent DPP-IV inhibition. | The core scaffold for many DPP-IV inhibitors.[4] |
| Heterocyclic Derivatives | Attachment of a heterocyclic ring system to the amino group. | The heterocyclic moiety often interacts with the S1 pocket of the DPP-IV enzyme. | High potency and selectivity. | A common strategy to enhance binding affinity.[4] |
| N-Substituted Derivatives | Modification of the primary amino group with various substituents. | Substituents can modulate potency, selectivity, and pharmacokinetic properties. | A broad range of activities depending on the substituent. | Allows for fine-tuning of the inhibitor's properties. |
Experimental Protocol: In Vitro DPP-IV Inhibition Assay
-
Prepare a solution of the test compound (derivative of this compound) at various concentrations.
-
In a 96-well plate, add the test compound solution, a buffered solution of human recombinant DPP-IV enzyme, and a fluorogenic or chromogenic substrate (e.g., Gly-Pro-AMC or Gly-Pro-pNA).
-
Incubate the plate at 37°C for a specified period (e.g., 30 minutes).
-
Measure the fluorescence or absorbance at the appropriate wavelength to determine the rate of substrate cleavage.
-
Calculate the percent inhibition for each concentration of the test compound relative to a control with no inhibitor.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion: Future Perspectives
The patent landscape for this compound and its derivatives clearly indicates its significant role in the development of DPP-IV inhibitors for the treatment of type 2 diabetes. While initial patents focused on broad classes of compounds and racemic syntheses, the trend has shifted towards more sophisticated asymmetric and biocatalytic methods to produce enantiomerically pure compounds. The ongoing research and patent filings in this area suggest that future innovations will likely focus on the development of derivatives with improved potency, selectivity, and pharmacokinetic profiles, as well as more efficient and sustainable manufacturing processes. This continued interest underscores the enduring importance of this compound as a key building block in the pharmaceutical industry.
References
- Enzymicals AG. (2023). Patent application for a biocatalytic synthesis of sitagliptin intermediates.
- Edmondson, S., et al. (2006). 3-amino-4-phenylbutanoic acid derivatives as dipeptidyl peptidase inhibitors for the treatment or prevention of diabetes. EP1624874B1.
- PubChem. (n.d.). This compound.
- Tang, W., et al. (2018). Asymmetric Formal Synthesis of the Long-Acting DPP-4 Inhibitor Omarigliptin.
- Codexis, Inc. (2021). Engineered amino acid dehydrogenases. US11193157B2.
- Kim, D., et al. (2013). (3R)-4-[(3R)-3Amino4-(2,4,5-trifluorophenyl)butanoyl] -3-(2,2,2-trifluoroethyl)-1,4-diazepan-2-one, a Selective Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 56(15), 6031-6044.
- Merck & Co., Inc. (2007). Pharmaceutical compositions comprising a dpp-4 inhibitor and a renin inhibitor. WO 2007/050485 A2.
- Mickevičius, V., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)
- Rhone-Poulenc Rorer S.A. (1999). Method for preparing enantiomeric forms of amino alkylaminophenyl propanoic acid. US5969179A.
- Forgac, M., et al. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(12), 1893-1897.
- Sanofi-Aventis. (2006). Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid. EP1669347A1.
- Mickevičius, V., et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. International Journal of Molecular Sciences, 24(23), 16998.
- ResearchGate. (2010). Asymmetric Synthesis of a DPP-4 Inhibitor.
- Chem-Impex. (n.d.). (S)-3-Amino-3-(3-fluorophenyl)propionic acid.
- Belik, M. Y., et al. (2021). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 26(16), 4995.
- ResearchGate. (2017). Summary of Anti-Diabetic Drugs and their Patent Information.
- Hoffmann-La Roche. (2001). Propionic acid derivatives and their use in the treatment of diabetes and obesity. WO2001055085A1.
- PubChem. (n.d.). 3-Amino-3-(3-fluorophenyl)propanoic acid.
Sources
- 1. Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC | MDPI [mdpi.com]
- 2. Patent application for a biocatalytic synthesis of sitagliptin intermediates – Enzymicals AG [enzymicals.com]
- 3. US5969179A - Method for preparing enantiomeric forms of amino alkylaminophenyl propanoic acid - Google Patents [patents.google.com]
- 4. EP1624874B1 - 3-amino-4-phenylbutanoic acid derivatives as dipeptidyl peptidase inhibitors for the treatment or prevention of diabetes - Google Patents [patents.google.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-Amino-3-(4-fluorophenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals: Ensuring Safety and Compliance in the Disposal of a Key Synthetic Building Block.
As a Senior Application Scientist, I understand that meticulous planning and execution in the laboratory extend beyond the synthesis and application of novel compounds. The final, and arguably one of the most critical, stages of the chemical lifecycle is its proper disposal. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 3-Amino-3-(4-fluorophenyl)propanoic acid, a valuable building block in organic synthesis.[1][2] Adherence to these procedures is not merely a matter of regulatory compliance but a fundamental aspect of responsible research, ensuring the safety of personnel and the protection of our environment.
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
Before any disposal protocol is initiated, a thorough understanding of the compound's hazards is paramount. This compound, while a versatile reagent, possesses inherent risks that necessitate careful handling.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
Skin Irritation: Causes skin irritation.[3]
-
Serious Eye Irritation: Causes serious eye irritation.[3]
-
Potential for Harm: May be harmful if swallowed, in contact with skin, or if inhaled.[3]
The presence of a fluorinated phenyl ring and an amino acid structure informs our approach to its disposal. Fluorinated organic compounds can be persistent, and their improper disposal can lead to environmental contamination. Therefore, this substance must be treated as hazardous waste .
| Property | Value | Source |
| Molecular Formula | C9H10FNO2 | [3] |
| Molecular Weight | 183.18 g/mol | [3] |
| GHS Hazard Statements | H315, H319, H302, H312, H332 | [3] |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the hazards, the following PPE is mandatory when handling this compound for disposal:
-
Eye Protection: Chemical safety goggles are essential. In situations with a risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are required. It is advisable to consult the glove manufacturer's compatibility chart.
-
Body Protection: A laboratory coat must be worn. For larger quantities, a chemical-resistant apron is recommended.
-
Respiratory Protection: All handling of the solid material and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risk.
Step-by-Step Disposal Protocol: A Self-Validating System
The disposal of this compound must follow the "cradle-to-grave" principle of hazardous waste management, as mandated by the Resource Conservation and Recovery Act (RCRA) and overseen by the Environmental Protection Agency (EPA).[4] Chemical waste must not be disposed of in regular trash or down the sewer system.
Waste Segregation: Preventing Unwanted Reactions
Proper segregation is the cornerstone of safe chemical waste management.
-
Solid Waste: Collect waste this compound powder, along with any contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a designated, leak-proof, and clearly labeled solid hazardous waste container.
-
Liquid Waste: If the compound is in solution, it should be collected in a designated liquid hazardous waste container compatible with the solvent used.
-
Incompatible Materials: While specific reactivity data for this compound is limited, as a general principle for amino acids, avoid mixing with strong oxidizing agents, strong acids, and strong bases in the same waste container to prevent potentially vigorous or hazardous reactions.
Container Labeling and Management: Clear and Compliant Communication
Accurate and clear labeling is a regulatory requirement and crucial for the safety of all personnel handling the waste. The hazardous waste container must be labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards: "Irritant," "Toxic"
-
The date the waste was first added to the container.
The container must be kept securely closed when not in use.
Temporary Storage in the Laboratory
Designated satellite accumulation areas are permissible for the temporary storage of hazardous waste. These areas must be at or near the point of generation and under the control of the laboratory personnel. Secondary containment, such as a plastic bin, should be used to prevent the spread of potential spills.
Final Disposal: The Path to Destruction
The recommended and most environmentally sound method for the final disposal of this compound is through a licensed hazardous waste disposal facility.
Waste Characterization and RCRA Waste Codes
While this compound is not specifically listed on the EPA's P or U lists of hazardous wastes, it must be classified based on its characteristics.[5][6] Given its toxicological profile, it would be characterized as a toxic hazardous waste . A definitive RCRA waste code should be assigned by your institution's Environmental Health and Safety (EHS) department or the contracted waste disposal company. It is the generator's responsibility to ensure proper waste characterization.
Recommended Disposal Technology: High-Temperature Incineration
For fluorinated organic compounds, high-temperature incineration in a permitted hazardous waste incinerator is the preferred disposal method. This process is designed to achieve complete destruction of the compound, breaking the strong carbon-fluorine bonds and converting the material into less harmful inorganic compounds. These facilities are equipped with advanced emission control systems, such as scrubbers, to neutralize acidic gases like hydrogen fluoride that may be produced during combustion.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Sources
Mastering the Safe Handling of 3-Amino-3-(4-fluorophenyl)propanoic Acid: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, in-depth information on the proper personal protective equipment (PPE), handling procedures, and disposal of 3-Amino-3-(4-fluorophenyl)propanoic acid. By understanding the "why" behind these protocols, you can foster a culture of safety and ensure the reliability of your experimental outcomes.
Hazard Identification and Risk Assessment
This compound is a fluorinated organic compound that, according to safety data sheets, presents the following primary hazards:
-
Skin Irritation: May cause redness and discomfort upon contact.[1][2]
-
Serious Eye Irritation: Can lead to significant eye damage if direct contact occurs.[1][2]
-
Respiratory Irritation: Inhalation of dust particles may irritate the respiratory tract.[1][2]
Given its solid, powdered form, the primary risks of exposure are through inhalation of airborne particles and direct contact with skin and eyes. Therefore, a comprehensive PPE strategy must address these routes of entry.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical when handling this compound. The following table outlines the recommended PPE, moving from essential baseline protection to enhanced measures for higher-risk procedures.
| PPE Component | Specifications and Rationale |
| Eye Protection | Safety glasses with side shields are the minimum requirement for any laboratory work involving chemicals.[3] For tasks with a higher risk of splashing or dust generation, such as weighing or transferring large quantities, chemical splash goggles are necessary to provide a complete seal around the eyes. |
| Hand Protection | Due to the risk of skin irritation, appropriate chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact.[4] For prolonged handling or in situations with a higher risk of exposure, consider double-gloving or using thicker gloves. Always consult a glove compatibility chart for specific breakthrough times if available.[5] |
| Body Protection | A laboratory coat should be worn at all times to protect against accidental spills and contamination of personal clothing. Ensure the lab coat is fully buttoned. |
| Respiratory Protection | For procedures that may generate significant dust, such as weighing large amounts or cleaning up spills, a NIOSH-approved N95 respirator is recommended to prevent inhalation of airborne particles. In a well-ventilated area or a chemical fume hood, respiratory protection may not be necessary for handling small quantities. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational procedure minimizes the risk of exposure and ensures the integrity of the compound.
Preparation and Engineering Controls
-
Designated Work Area: Conduct all handling of this compound in a designated area, such as a chemical fume hood or a well-ventilated space, to minimize inhalation exposure.[3][6]
-
Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, containers) and PPE are readily available.
-
Inspect PPE: Check all PPE for any signs of damage, such as cracks in safety glasses or tears in gloves, before use.[7]
Donning PPE: A Deliberate Sequence
The order in which you put on your PPE is crucial to ensure complete protection.
Caption: Sequential process for donning PPE.
Step-by-Step Donning Procedure:
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Respirator (if required): If the procedure necessitates respiratory protection, don your N95 respirator, ensuring a proper seal around your nose and mouth.
-
Eye Protection: Put on your safety glasses or goggles.
-
Gloves: Don your nitrile gloves, ensuring they overlap the cuffs of your lab coat.
Handling the Compound
-
Weighing and Transfer: When weighing the solid, use a chemical fume hood or a balance with a draft shield to contain any airborne particles. Use a clean spatula for transfers.
-
Avoid Clutter: Keep the work area clean and organized to prevent accidental spills.[8]
-
Labeling: Ensure all containers are clearly and accurately labeled with the chemical name and any relevant hazard information.[9]
Doffing PPE: Preventing Cross-Contamination
The removal of PPE is a critical step where cross-contamination can occur. Follow this sequence to minimize risk.
Caption: Sequential process for doffing PPE.
Step-by-Step Doffing Procedure:
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container.
-
Eye Protection: Remove your safety glasses or goggles.
-
Lab Coat: Remove your lab coat, folding the contaminated exterior inward. Hang it in a designated area or dispose of it if it is single-use.
-
Respirator (if used): Remove your respirator without touching the front.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[9]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is essential to protect the environment and ensure regulatory compliance. As a halogenated organic compound, it requires specific disposal procedures.[6]
Waste Segregation and Collection
-
Designated Waste Container: All solid waste contaminated with this compound, including used gloves, weigh boats, and paper towels, should be placed in a clearly labeled, sealed container designated for "Halogenated Organic Waste."[6][10]
-
Avoid Mixing: Do not mix this waste with non-halogenated organic waste or other incompatible waste streams.[11]
-
Empty Containers: The original container of the chemical, even when empty, should be treated as hazardous waste and disposed of in the same manner.
Disposal Procedure
-
Container Labeling: Ensure the waste container is accurately labeled with "Hazardous Waste," the full chemical name, and the appropriate hazard pictograms.
-
Secure Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[10]
-
Institutional Protocol: Follow your institution's specific procedures for hazardous waste pickup. Contact your Environmental Health and Safety (EHS) department to arrange for collection and disposal by a licensed hazardous waste contractor.[10]
By adhering to these detailed procedures, you can confidently and safely handle this compound, contributing to a secure and productive research environment.
References
- 3-(4-Fluorophenyl)propionic acid SDS, 459-31-4 Safety Data Sheets - Echemi. (2019, July 15). Echemi.com.
- SAFETY DATA SHEET - 3-(4-Fluorophenyl)propionic acid. (2025, December 19). Fisher Scientific.
- Halogenated Solvents in Laboratories.
- Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready.
- Working with Chemicals - Prudent Practices in the Laboratory. (2011).
- Donning and Doffing Chemical PPE: Step-by-Step for Maximum Safety.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University.
- Preparing & Handling Chemical Solutions. (2023, April 26). The Science Blog.
- Organic Solvents. Environment, Health and Safety, Cornell University.
- OSHA Glove Selection Chart. Environmental Health and Safety, University of Washington.
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). HSC Chemistry.
- Best practices for handling chemical reagents to prevent cross-contamin
- Donning and doffing PPE SOP.
- 10 Tips for Safely Storing and Handling Laboratory Reagents, Stains & Indic
- How to Enhance Donning and Doffing of Chemical Safety Clothing. Lakeland Industries.
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
- How to don and doff ppe - chemical protection clothing type 3B (English). (2018, March 12). YouTube.
- Donning and Doffing PPE: Proper Wearing, Removal, and Disposal. (2020, August 18). Centers for Disease Control and Prevention.
- Glove Comp
- Safety First: Essential Guidelines for Handling Research Reagents and Equipment.
- Kimberly Clark Nitrile Gloves Chemical Resistance Guide.
- Chemical resistant gloves. Kerbl.
- CHEMICAL RESISTANCE TABLE FOR GLOVES. Becky Aktsiaselts.
- Labor
- Management of Waste - Prudent Practices in the Laboratory. (2011).
- Ansell Chemical Resistance Glove Chart. Environment, Health and Safety, University of California, Berkeley.
- Gloves Chemical Resistance Chart. Gloves By Web.
- Chemical Resistant Gloves Guide. Oxford University.
- Chemical Compatibility Guide for: High Five™ Gloves. (2008, May 19).
- Laboratory waste. (2025, May 28). KI Staff portal.
Sources
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. workwearsolutions.net [workwearsolutions.net]
- 3. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. scienceready.com.au [scienceready.com.au]
- 7. calpaclab.com [calpaclab.com]
- 8. ibc.utah.edu [ibc.utah.edu]
- 9. shahandassociates.co.in [shahandassociates.co.in]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
